molecular formula C15H24 B1253722 (-)-delta-Selinene

(-)-delta-Selinene

Cat. No.: B1253722
M. Wt: 204.35 g/mol
InChI Key: VEGYMPQCXPVQJY-HNNXBMFYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(-)-delta-Selinene is a sesquiterpene belonging to the selinene family of isomers, which are naturally occurring hydrocarbons found in various plants. While specific research on the (-)-delta isomer is evolving, studies on selinene compounds highlight their significance in organic chemistry and phytochemistry research. Researchers are interested in the cyclization mechanisms of sesquiterpenes, as the formation of the eudesmane skeleton from farnesyl diphosphate (FPP) is a key biosynthetic pathway . Furthermore, selinene derivatives serve as valuable intermediates and model compounds in the development of synthetic methodologies, including photochemical cycloaddition reactions, which are powerful tools for constructing complex molecular architectures . This product is intended for laboratory research purposes only. It is not for diagnostic, therapeutic, or any other human use. Researchers should consult the relevant safety data sheets and conduct all necessary safety assessments before use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H24

Molecular Weight

204.35 g/mol

IUPAC Name

(8aS)-4,8a-dimethyl-6-propan-2-yl-2,3,7,8-tetrahydro-1H-naphthalene

InChI

InChI=1S/C15H24/c1-11(2)13-7-9-15(4)8-5-6-12(3)14(15)10-13/h10-11H,5-9H2,1-4H3/t15-/m0/s1

InChI Key

VEGYMPQCXPVQJY-HNNXBMFYSA-N

Isomeric SMILES

CC1=C2C=C(CC[C@@]2(CCC1)C)C(C)C

Canonical SMILES

CC1=C2C=C(CCC2(CCC1)C)C(C)C

Origin of Product

United States

Foundational & Exploratory

(-)-δ-Selinene: A Technical Guide to its Natural Abundance, Sources, and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-δ-Selinene is a sesquiterpene of growing interest within the scientific community, distinguished by its specific stereochemistry which can impart unique biological activities. As a member of the selinene family of isomers, it is a natural volatile compound found in a variety of plant species. This technical guide provides a comprehensive overview of the current knowledge on the natural abundance and sources of (-)-δ-Selinene, detailed experimental protocols for its extraction and analysis, and a look into its biosynthetic origins. While research has identified numerous sources of δ-selinene, specific data for the (-)-enantiomer remains limited, highlighting a promising area for future investigation.

Natural Abundance and Sources

The natural occurrence of δ-selinene has been documented in numerous plant families. However, the majority of studies do not differentiate between the (+) and (-) enantiomers. The available quantitative data for δ-selinene and its isomers, alpha- and beta-selinene, in various plant essential oils are summarized below. It is important to note that the specific contribution of the (-)-δ-Selinene enantiomer to these figures is often not specified. One study has identified the presence of (-)-δ-Selinene in Cyperus alopecuroides, although quantitative data was not provided.

Quantitative Data of Selinene Isomers in Plant Essential Oils
Plant SpeciesFamilyPlant Partδ-Selinene (%)α-Selinene (%)β-Selinene (%)Reference
Morella pubescensMyricaceaeLeaves9.1 ± 0.2-8.0 ± 0.2[1]
Cyperus luzulaeCyperaceaeRhizomes--12.9[2]
Cyperus rotundus (from South Africa, Location A)CyperaceaeRhizomes--5.1[3]
Cyperus rotundus (from South Africa, Location B)CyperaceaeRhizomes-6.64.6[3]
Solanum spiraleSolanaceaeLeaves-2.743.67[4]
Cochlospermum regiumBixaceaeXylopodium--34.1[5]
Callicarpa macrophyllaLamiaceaeLeaves--37.51[6]
Callicarpa macrophyllaLamiaceaePremature Seeds & Fruits--44.66[6]
Callicarpa macrophyllaLamiaceaeMature Seeds & Fruits--57.01[6]
Apium graveolens (Celery)ApiaceaeSeed--~10[7]

Note: "-" indicates that the data was not reported in the cited source. The data for Morella pubescens refers to δ-selinene without specifying the enantiomer.

Biosynthesis of δ-Selinene

The biosynthesis of sesquiterpenes, including δ-selinene, originates from the isoprenoid pathway. Specifically, farnesyl diphosphate (B83284) (FPP), a C15 intermediate, serves as the universal precursor. The cyclization of FPP is catalyzed by a class of enzymes known as terpene synthases.

Research has led to the characterization of (+)-δ-selinene synthase, an enzyme that catalyzes the conversion of FPP to (+)-δ-selinene.[8][9] The gene encoding this enzyme has been identified in species such as Cannabis sativa.[10] However, a specific synthase responsible for the production of (-)-δ-Selinene has not yet been identified. The biosynthesis of the (-) enantiomer may occur through a distinct, yet-to-be-discovered enzyme or a different biosynthetic route altogether.

sesquiterpene_biosynthesis cluster_pathway General Sesquiterpene Biosynthesis Acetyl-CoA Acetyl-CoA MVA Mevalonate Pathway Acetyl-CoA->MVA IPP Isopentenyl Pyrophosphate (IPP) MVA->IPP DMAPP Dimethylallyl Pyrophosphate (DMAPP) IPP->DMAPP Isomerase GPP Geranyl Pyrophosphate (GPP) IPP->GPP + DMAPP FPP Farnesyl Diphosphate (FPP) GPP->FPP + IPP Terpene_Synthase Sesquiterpene Synthase (e.g., (+)-δ-selinene synthase) FPP->Terpene_Synthase delta_Selinene (+)-δ-Selinene Terpene_Synthase->delta_Selinene Other_Sesquiterpenes Other Sesquiterpenes Terpene_Synthase->Other_Sesquiterpenes

General biosynthetic pathway of sesquiterpenes.

Experimental Protocols

The extraction and analysis of (-)-δ-Selinene from plant matrices typically involve steam distillation followed by enantioselective gas chromatography-mass spectrometry (GC-MS).

Extraction of Essential Oil by Steam Distillation

This protocol is a generalized procedure based on common laboratory practices for essential oil extraction.[11][12][13]

1. Plant Material Preparation:

  • Fresh or dried plant material (e.g., leaves, rhizomes) is collected.

  • The material is comminuted (e.g., crushed, powdered) to increase the surface area for efficient extraction. The fresh aerial parts of the plant can be used.[14]

2. Steam Distillation Apparatus Setup:

  • A Clevenger-type apparatus or a similar steam distillation unit is assembled.

  • The apparatus consists of a boiling flask for generating steam, a biomass flask to hold the plant material, a condenser, and a collection vessel.

3. Distillation Process:

  • The biomass flask is filled with the prepared plant material.

  • The boiling flask is filled with distilled water and heated.

  • Steam passes through the plant material, causing the volatile essential oils to vaporize.

  • The mixture of steam and essential oil vapor is directed to the condenser.

  • The vapor is cooled and condenses back into a liquid, which is collected in the collection vessel.

  • The essential oil, being immiscible with water, will form a separate layer and can be collected. The distillation process is typically carried out for several hours (e.g., 3-4 hours) to ensure complete extraction.[2]

4. Post-Distillation Processing:

  • The collected essential oil is separated from the aqueous layer (hydrosol).

  • The oil is dried over anhydrous sodium sulfate (B86663) to remove any residual water.

  • The dried essential oil is stored in a sealed, airtight vial, protected from light, and preferably at a low temperature (e.g., 4°C) to prevent degradation.

Enantioselective Analysis by Chiral Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines the key steps for the enantiomeric separation and quantification of δ-selinene.[14][15][16]

1. Sample Preparation:

  • The extracted essential oil is diluted in a suitable solvent (e.g., n-hexane or methylene (B1212753) chloride) to an appropriate concentration (e.g., 1% v/v).[15]

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Equipped with a chiral capillary column. A common choice for separating terpene enantiomers is a column with a derivatized cyclodextrin (B1172386) stationary phase (e.g., Rt-βDEXse).[15][17]

  • Injector: A split/splitless injector is typically used in split mode.

  • Carrier Gas: Helium is commonly used as the carrier gas at a constant flow rate.

  • Oven Temperature Program: A slow temperature ramp (e.g., 1-2 °C/min) is crucial for achieving good enantiomeric separation.[15] A typical program might start at a low temperature (e.g., 40-60°C), hold for a few minutes, and then ramp up to a final temperature.

  • Mass Spectrometer: A quadrupole or time-of-flight (TOF) mass spectrometer can be used as the detector. It is operated in electron ionization (EI) mode.

3. Data Acquisition and Analysis:

  • The sample is injected into the GC-MS system.

  • The mass spectrometer acquires data over a specific mass range (e.g., m/z 40-400).

  • The separated enantiomers of δ-selinene will appear as distinct peaks in the chromatogram.

  • Identification of the peaks is confirmed by comparing their mass spectra with a reference library (e.g., NIST) and by comparing their retention times with those of authentic standards of (+)- and (-)-δ-Selinene, if available.

  • The relative abundance of each enantiomer is determined by integrating the peak area of each enantiomeric peak. The enantiomeric excess (e.e.) can then be calculated.

experimental_workflow cluster_workflow Experimental Workflow for (-)-δ-Selinene Analysis Plant_Material Plant Material (e.g., Cyperus alopecuroides) Comminution Comminution (Crushing/Grinding) Plant_Material->Comminution Steam_Distillation Steam Distillation Comminution->Steam_Distillation Essential_Oil Essential Oil Extraction Steam_Distillation->Essential_Oil Drying Drying (Anhydrous Na2SO4) Essential_Oil->Drying Dilution Dilution in Solvent Drying->Dilution Chiral_GCMS Chiral GC-MS Analysis Dilution->Chiral_GCMS Data_Analysis Data Analysis (Peak Integration, Identification) Chiral_GCMS->Data_Analysis Quantification Quantification of (-)-δ-Selinene Data_Analysis->Quantification

Workflow for extraction and analysis of (-)-δ-Selinene.

Biological Activity and Signaling Pathways

The biological activities of essential oils containing a mixture of selinene isomers have been investigated, revealing potential anti-inflammatory, antioxidant, and cytotoxic effects.[4][6][7] However, specific studies on the pharmacological properties and signaling pathways directly modulated by pure (-)-δ-Selinene are currently lacking. The distinct stereochemistry of the (-) enantiomer suggests that it may have unique interactions with biological targets, such as receptors or enzymes, which could differ from those of its (+) counterpart. Further research is necessary to elucidate the specific biological functions and mechanisms of action of (-)-δ-Selinene.

Conclusion and Future Directions

This technical guide has summarized the current understanding of the natural abundance, sources, and analysis of (-)-δ-Selinene. While δ-selinene is a widely distributed sesquiterpene, there is a significant gap in the literature regarding the specific occurrence and quantification of the (-)-enantiomer. The identification of (-)-δ-Selinene in Cyperus alopecuroides provides a starting point for further investigation.

Future research should focus on:

  • Screening of a wider range of plant species using enantioselective analytical techniques to identify new and abundant sources of (-)-δ-Selinene.

  • Quantitative analysis of the enantiomeric ratio of δ-selinene in various plant tissues and essential oils.

  • Isolation and characterization of the enzyme(s) responsible for the biosynthesis of (-)-δ-Selinene to understand its formation in nature.

  • Investigation of the specific biological activities and signaling pathways affected by (-)-δ-Selinene to uncover its potential pharmacological applications.

Addressing these research gaps will be crucial for unlocking the full potential of (-)-δ-Selinene in drug development and other scientific fields.

References

The Enigmatic Biosynthesis of (-)-δ-Selinene in Plants: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the yet-to-be-fully-elucidated biosynthetic pathway of (-)-δ-selinene, offering plausible enzymatic mechanisms, detailed experimental protocols for enzyme discovery and characterization, and a review of the regulatory landscape of sesquiterpene biosynthesis.

Introduction

(-)-δ-Selinene is a bicyclic sesquiterpene of significant interest due to its contribution to the aromatic profiles of various plants and its potential biological activities. As a member of the diverse class of C15 isoprenoids, its biosynthesis follows the general pathway of terpene formation, originating from the mevalonate (B85504) (MVA) and methylerythritol phosphate (B84403) (MEP) pathways. However, the specific enzymatic step that dictates the formation of the (-)-enantiomer of δ-selinene remains an area of active investigation. This technical guide provides a comprehensive overview of the current understanding and proposes a putative biosynthetic pathway. It is designed for researchers, scientists, and drug development professionals, offering detailed methodologies for the identification and characterization of the elusive (-)-δ-selinene synthase and presenting quantitative data from related, well-characterized sesquiterpene synthases to serve as a benchmark for future studies.

The Putative Biosynthetic Pathway of (-)-δ-Selinene

The biosynthesis of all sesquiterpenes, including (-)-δ-selinene, commences with the universal C15 precursor, (2E,6E)-farnesyl pyrophosphate (FPP). The conversion of FPP to the various sesquiterpene skeletons is catalyzed by a large and diverse family of enzymes known as sesquiterpene synthases (TPSs). While a dedicated (-)-δ-selinene synthase has yet to be formally identified and characterized from a plant source, the cyclization mechanism is hypothesized to proceed through a series of carbocationic intermediates, initiated by the ionization of FPP.

Based on the established mechanisms of other sesquiterpene cyclases, the formation of (-)-δ-selinene likely involves a germacrenyl cation intermediate. Specifically, the pathway is postulated as follows:

  • Initiation: The enzymatic reaction begins with the diphosphate (B83284) group's removal from FPP, which generates a farnesyl cation.

  • Cyclization: This is followed by a 1,10-cyclization to form a germacrenyl cation. The stereochemistry of this initial cyclization is critical in determining the final product's enantiomeric form.

  • Rearrangement and Final Cyclization: The germacrenyl cation can then undergo further rearrangements and a second cyclization to form the bicyclic eudesmane (B1671778) skeleton characteristic of selinenes.

  • Deprotonation: The final step involves a stereospecific deprotonation to yield (-)-δ-selinene.

It is highly probable that the enzyme responsible for (-)-δ-selinene synthesis is a multi-product synthase, producing a range of related sesquiterpenes alongside the target molecule.

Biosynthetic Pathway of (-)-delta-Selinene FPP Farnesyl Pyrophosphate (FPP) Farnesyl_Cation Farnesyl Cation FPP->Farnesyl_Cation (-)-δ-selinene synthase (putative) Germacrenyl_Cation Germacrenyl Cation Intermediate Farnesyl_Cation->Germacrenyl_Cation 1,10-cyclization Eudesmane_Cation Eudesmane Cation Intermediate Germacrenyl_Cation->Eudesmane_Cation Rearrangement & cyclization delta_Selinene (-)-δ-Selinene Eudesmane_Cation->delta_Selinene Deprotonation

Caption: Putative biosynthetic pathway of (-)-δ-selinene from FPP.

Quantitative Data from Related Sesquiterpene Synthases

While specific kinetic data for a (-)-δ-selinene synthase is unavailable, the following table summarizes key parameters from well-characterized sesquiterpene synthases that produce structurally related compounds. This information provides a valuable reference for what can be expected when a dedicated (-)-δ-selinene synthase is identified and characterized.

EnzymeSource OrganismMajor Product(s)Km (µM) for FPPkcat (s-1)Reference
(+)-Germacrene A SynthaseCichorium intybus(+)-Germacrene A6.6N/A[1]
(-)-Germacrene D SynthaseSolidago canadensis(-)-Germacrene DN/AN/A[2]
(+)-Germacrene D SynthaseZingiber officinale(+)-Germacrene D, Germacrene B0.883.34 x 10-3[3]
CubA (multi-product)Psilocybe cubensisCubebol, β-Copaene, δ-Cadinene, Germacrene DN/AN/A[4][5][6][7]

N/A: Data not available in the cited literature.

Experimental Protocols

The identification and characterization of a novel (-)-δ-selinene synthase require a systematic experimental approach. The following protocols provide a detailed methodology for these key experiments.

Gene Discovery and Cloning of a Putative (-)-δ-Selinene Synthase

This workflow outlines the steps to identify and isolate the gene encoding a putative (-)-δ-selinene synthase from a plant known to produce this compound.

Gene_Discovery_Workflow cluster_0 Plant Material Selection & RNA Extraction cluster_1 cDNA Synthesis and PCR cluster_2 Cloning and Sequencing Plant_Selection Select plant tissue with high (-)-δ-selinene content RNA_Extraction Total RNA Extraction Plant_Selection->RNA_Extraction cDNA_Synthesis First-strand cDNA synthesis Degenerate_PCR Degenerate PCR using conserved TPS motifs cDNA_Synthesis->Degenerate_PCR RACE_PCR 5' and 3' RACE-PCR to obtain full-length sequence Degenerate_PCR->RACE_PCR Full_Length_PCR Full-length ORF amplification Cloning Clone into expression vector (e.g., pET-28a(+)) Full_Length_PCR->Cloning Sequencing Sequence verification Cloning->Sequencing

Caption: Workflow for gene discovery and cloning.

Methodology:

  • Plant Material and RNA Extraction: Select plant tissue known to produce (-)-δ-selinene. Extract total RNA using a suitable kit or a TRIzol-based method.

  • cDNA Synthesis: Synthesize first-strand cDNA from the total RNA using a reverse transcriptase and an oligo(dT) primer.

  • Degenerate PCR: Design degenerate primers based on conserved motifs (e.g., DDxxD and NSE/DTE) found in known sesquiterpene synthases. Perform PCR on the cDNA to amplify a partial fragment of the putative synthase gene.

  • RACE-PCR: Use the sequence of the amplified fragment to design gene-specific primers for Rapid Amplification of cDNA Ends (RACE) to obtain the full 5' and 3' sequences of the transcript.

  • Full-Length ORF Amplification: Based on the assembled full-length sequence, design primers to amplify the complete open reading frame (ORF).

  • Cloning and Sequencing: Clone the full-length ORF into an appropriate expression vector (e.g., pET-28a(+)). Verify the sequence of the cloned insert by Sanger sequencing.

Heterologous Expression and Purification of the Recombinant Enzyme

Methodology:

  • Transformation: Transform the expression vector containing the putative synthase gene into a suitable E. coli expression strain (e.g., BL21(DE3)).

  • Expression: Grow the transformed E. coli in LB medium to an OD600 of 0.6-0.8. Induce protein expression with IPTG (isopropyl β-D-1-thiogalactopyranoside) and continue to grow at a lower temperature (e.g., 16-20°C) for 16-20 hours.

  • Cell Lysis: Harvest the cells by centrifugation and resuspend them in a lysis buffer. Lyse the cells by sonication or using a French press.

  • Purification: If the protein is His-tagged, purify the recombinant protein from the clarified cell lysate using immobilized metal affinity chromatography (IMAC). Further purification can be achieved by size-exclusion chromatography.

In Vitro Enzyme Assay and Product Identification

Methodology:

  • Reaction Setup: In a glass vial, combine the purified enzyme with an assay buffer (e.g., 50 mM HEPES, pH 7.2, 10 mM MgCl₂, 5 mM DTT) and the substrate, FPP.

  • Incubation: Overlay the reaction mixture with a layer of an organic solvent (e.g., n-hexane or pentane) to trap the volatile products. Incubate the reaction at 30°C for a defined period (e.g., 1-2 hours).

  • Extraction: Vortex the vial to extract the sesquiterpene products into the organic layer.

  • GC-MS Analysis: Analyze the organic extract by gas chromatography-mass spectrometry (GC-MS) to identify the products. The use of a chiral GC column is essential to separate and identify the (+) and (-) enantiomers of δ-selinene. Compare the mass spectra and retention times with those of authentic standards.

Determination of Enzyme Kinetics

Methodology:

  • Perform the in vitro enzyme assay with varying concentrations of FPP.

  • Quantify the amount of (-)-δ-selinene produced at each substrate concentration using GC-MS with an internal standard.

  • Determine the Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax) by fitting the data to the Michaelis-Menten equation using non-linear regression analysis.

  • Calculate the turnover number (kcat) from Vmax and the enzyme concentration.

Regulation of (-)-δ-Selinene Biosynthesis

The biosynthesis of sesquiterpenes is tightly regulated at multiple levels, from gene transcription to post-translational modifications of the enzymes. While specific regulatory mechanisms for (-)-δ-selinene are unknown, the general principles of sesquiterpene regulation in plants are likely to apply.

  • Transcriptional Regulation: The expression of sesquiterpene synthase genes is often induced by various developmental cues and environmental stresses, including herbivory and pathogen attack. This regulation is mediated by transcription factors, such as those from the WRKY, MYC, and AP2/ERF families.

  • Hormonal Control: Plant hormones, particularly jasmonic acid (JA) and salicylic (B10762653) acid (SA), play a crucial role in mediating the stress-induced expression of sesquiterpene synthase genes.

  • Subcellular Localization: The biosynthesis of FPP occurs in both the cytoplasm (via the MVA pathway) and plastids (via the MEP pathway). The subcellular localization of the (-)-δ-selinene synthase will determine which pool of FPP it utilizes.

Regulatory_Network cluster_0 Stimuli cluster_1 Signaling cluster_2 Transcriptional Regulation cluster_3 Biosynthesis Herbivory Herbivory JA Jasmonic Acid (JA) Herbivory->JA Pathogen_Attack Pathogen Attack SA Salicylic Acid (SA) Pathogen_Attack->SA Developmental_Cues Developmental Cues Developmental_Cues->JA Developmental_Cues->SA TFs Transcription Factors (WRKY, MYC, etc.) JA->TFs SA->TFs TPS_Gene (-)-δ-selinene synthase gene TFs->TPS_Gene TPS_Enzyme (-)-δ-selinene synthase TPS_Gene->TPS_Enzyme delta_Selinene (-)-δ-Selinene TPS_Enzyme->delta_Selinene

References

Physical and chemical properties of delta-selinene isomers.

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physical and Chemical Properties of Delta-Selinene (B1208667) and its Isomers

For Researchers, Scientists, and Drug Development Professionals

Introduction

The selinenes are a group of closely related isomeric sesquiterpenes with the molecular formula C15H24, commonly found in the essential oils of various plants.[1] These compounds are of significant interest in the fields of natural product chemistry, pharmacology, and drug development due to their diverse biological activities, which include anti-inflammatory, antimicrobial, and cytotoxic effects.[2] The primary isomers—alpha (α), beta (β), gamma (γ), and delta (δ)-selinene—differ in the position of their double bonds within the bicyclic eudesmane (B1671778) skeleton. This structural variance leads to distinct physical and chemical properties, which are critical for their identification, isolation, and potential therapeutic applications. This guide provides a comprehensive overview of the physical and chemical properties of delta-selinene and its isomers, detailed experimental protocols for their analysis, and visualizations of relevant biochemical pathways and experimental workflows.

Isomeric Forms of Selinene

The selinene isomers are characterized by the arrangement of double bonds within their shared molecular framework:

  • α-Selinene: Possesses one endocyclic and one exocyclic double bond.

  • β-Selinene: Features two exocyclic double bonds.

  • γ-Selinene: Contains one endocyclic and one exocyclic double bond, in a different arrangement than α-selinene.

  • δ-Selinene: Characterized by two endocyclic double bonds.[2]

Each of these isomers can also exist as different stereoisomers due to the presence of multiple stereocenters in their decahydronaphthalene (B1670005) ring system.

Physical Properties of Selinene Isomers

The physical properties of the selinene isomers vary due to their structural differences. The following tables summarize the available quantitative data for delta-selinene and its common isomers.

Property Value
Molecular Formula C15H24[3]
Molecular Weight 204.35 g/mol [3]
Boiling Point 282.00 to 283.00 °C @ 760.00 mm Hg[4]
Flash Point 234.00 °F TCC (112.22 °C)[4]
Vapor Pressure 0.006000 mmHg @ 25.00 °C (estimated)[4]
logP (o/w) 6.158 (estimated)[4]
Water Solubility 0.04532 mg/L @ 25 °C (estimated)[4]

Table 1: Physical Properties of δ-Selinene

Isomer CAS Number
α-Selinene 473-13-2[1]
β-Selinene 17066-67-0[1]
γ-Selinene 515-17-3[1]
δ-Selinene 473-14-3[1]

Table 2: CAS Numbers for Selinene Isomers

Spectral Data

Spectral analysis is crucial for the identification and structural elucidation of selinene isomers.

Mass Spectrometry (MS)

The mass spectra of selinene isomers are characterized by a molecular ion peak at m/z 204. While the fragmentation patterns can be similar, relative abundances of key fragments can aid in differentiation.

  • δ-Selinene: Major fragments are observed at m/z 189, 161, and 204.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable for the definitive structural determination of selinene isomers, allowing for the precise assignment of protons and carbons and the determination of stereochemistry.

Experimental Protocols

Isolation of Selinene Isomers from Plant Material

Objective: To extract and isolate selinene isomers from essential oil-rich plant sources.

Methodology:

  • Plant Material Preparation:

    • Collect and air-dry the plant material (e.g., celery seeds, leaves).

    • Grind the dried material to a fine powder to increase the surface area for extraction.[2]

  • Hydrodistillation:

    • Subject the powdered plant material to hydrodistillation for 3-4 hours using a Clevenger-type apparatus.

    • The essential oil, being less dense than water, will float on top of the hydrosol and can be collected.[2]

  • Extraction of Essential Oil:

    • Separate the collected essential oil from the aqueous layer.

    • Dry the oil over anhydrous sodium sulfate (B86663) to remove any residual water.[2]

  • Fractionation by Column Chromatography:

    • Prepare a silica (B1680970) gel column (60-120 mesh) using a non-polar solvent like n-hexane.

    • Load the crude essential oil onto the column.

    • Elute the column with a gradient of solvents, starting with n-hexane and gradually increasing polarity by adding ethyl acetate.

    • Collect fractions and monitor them using thin-layer chromatography (TLC) to identify those containing sesquiterpenes.[2]

  • Purification:

    • For further purification and separation of individual isomers, preparative TLC or High-Performance Liquid Chromatography (HPLC), potentially with a chiral column, can be employed.[2]

Characterization by Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To identify and quantify the selinene isomers in the isolated fractions.

Methodology:

  • Sample Preparation:

    • Dilute the isolated fractions in a suitable solvent (e.g., n-hexane) to an appropriate concentration.[2]

  • GC-MS Conditions:

    • Column: Use a non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).[2]

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).[2]

    • Injector Temperature: 250 °C.[2]

    • Oven Temperature Program: Start at a lower temperature (e.g., 60 °C) and ramp up to a higher temperature (e.g., 240 °C) at a controlled rate (e.g., 3 °C/min).[2]

    • MS Detector: Operate in electron ionization (EI) mode at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.[2]

  • Data Analysis:

    • Identify the compounds by comparing their retention times and mass spectra with those of authentic standards and by searching against a mass spectral library (e.g., NIST).[2]

Visualizations

experimental_workflow Experimental Workflow for Selinene Isomer Analysis plant_material Plant Material (e.g., Celery Seeds) hydrodistillation Hydrodistillation plant_material->hydrodistillation essential_oil Crude Essential Oil hydrodistillation->essential_oil column_chromatography Column Chromatography (Silica Gel) essential_oil->column_chromatography fractions Isolated Fractions column_chromatography->fractions gc_ms GC-MS Analysis fractions->gc_ms hplc Preparative HPLC (Optional) fractions->hplc data_analysis Data Analysis and Identification gc_ms->data_analysis pure_isomers Pure Selinene Isomers hplc->pure_isomers spectral_analysis Structural Elucidation (NMR, etc.) pure_isomers->spectral_analysis spectral_analysis->data_analysis biosynthesis_pathway Biosynthesis of Selinene Isomers acetyl_coa Acetyl-CoA mva_pathway Mevalonate (MVA) Pathway acetyl_coa->mva_pathway fpp Farnesyl Pyrophosphate (FPP) mva_pathway->fpp sesquiterpene_synthase Sesquiterpene Synthase fpp->sesquiterpene_synthase carbocation Germacrenyl/Eudesmyl Cation Intermediate sesquiterpene_synthase->carbocation Cyclization selinene_isomers α, β, γ, δ-Selinene Isomers carbocation->selinene_isomers Rearrangement & Deprotonation anti_inflammatory_pathway Potential Anti-inflammatory Signaling Pathway selinene Selinene Isomers nf_kb_pathway NF-κB Pathway selinene->nf_kb_pathway Inhibition mapk_pathway MAPK Pathway selinene->mapk_pathway Inhibition inflammatory_stimuli Inflammatory Stimuli (e.g., LPS) cell_receptor Cell Surface Receptor (e.g., TLR4) inflammatory_stimuli->cell_receptor cell_receptor->nf_kb_pathway cell_receptor->mapk_pathway pro_inflammatory_cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) nf_kb_pathway->pro_inflammatory_cytokines mapk_pathway->pro_inflammatory_cytokines inflammation Inflammation pro_inflammatory_cytokines->inflammation

References

The Initial Discovery and Isolation of (-)-δ-Selinene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide details the initial discovery and isolation of the sesquiterpene (-)-δ-Selinene. The foundational work, primarily attributed to Leopold Ruzicka and his collaborator M. Stoll in 1923, identified celery seed oil (Apium graveolens) as a rich source of this natural product. This document provides a comprehensive overview of the early experimental protocols, including the extraction and fractional distillation methods employed. It also presents the key quantitative data from the initial characterization of selinene, offering a historical perspective on the chemical analysis of natural products. Visual diagrams of the experimental workflow are included to provide a clear and concise understanding of the pioneering isolation process.

Introduction

The study of terpenoids, a vast and diverse class of naturally occurring organic compounds, has been a cornerstone of organic chemistry and pharmacology. Among these, sesquiterpenes, with their C15 carbon skeleton, have demonstrated a wide array of biological activities. One such compound of interest is δ-selinene, a bicyclic unsaturated hydrocarbon. The initial investigation into the components of celery seed oil in the early 20th century led to the first isolation and characterization of the selinene isomers. This guide focuses on the historical context and the technical details of this seminal work.

Initial Discovery and Source

The first significant breakthrough in the isolation of what would later be characterized as selinene isomers came from the analysis of celery seed oil (Apium graveolens). Early 20th-century chemists, notably Leopold Ruzicka and M. Stoll, identified this essential oil as a primary source. Their work, published in 1923, laid the groundwork for understanding the chemical composition of this oil and the nature of its sesquiterpenoid constituents.[1] Celery seed oil is known to contain a mixture of terpenes, with limonene (B3431351) and selinene being major components.[2]

Experimental Protocols: The First Isolation

The initial isolation of selinene from celery seed oil was a multi-step process that relied on the classical chemical techniques of the era. The primary methods employed were steam distillation followed by fractional distillation under reduced pressure.

Extraction of Celery Seed Essential Oil

The process began with the extraction of the essential oil from the seeds of Apium graveolens.

  • Procedure:

    • The celery seeds were subjected to steam distillation. This process involves passing steam through the plant material to vaporize the volatile compounds.

    • The steam and volatile oil mixture was then cooled, causing the oil and water to condense.

    • Due to their immiscibility, the essential oil was separated from the aqueous phase.

Fractional Distillation of the Essential Oil

The crude essential oil, a complex mixture of compounds, was then subjected to fractional distillation to separate its components based on their boiling points.

  • Procedure:

    • The essential oil was placed in a distillation flask.

    • The apparatus was set up for fractional distillation under reduced pressure (vacuum distillation). This technique is crucial for separating high-boiling point compounds that would decompose at their atmospheric boiling points.

    • The oil was heated, and various fractions were collected at different temperature ranges.

    • The fraction corresponding to the sesquiterpenes, which included the selinene isomers, was collected. This fraction was identified by its characteristic boiling point range under the specific vacuum conditions.

Quantitative Data from Initial Characterization

The early characterization of the isolated selinene fraction provided the first quantitative data for this new compound. The work of Ruzicka and Stoll established key physical constants.

PropertyValue (for the selinene fraction)Source
Boiling Point135-139 °C at 11 mm HgRuzicka & Stoll, 1923
Density (d204)0.919 g/cm³Ruzicka & Stoll, 1923
Refractive Index (nD)1.504Ruzicka & Stoll, 1923
Specific Rotation ([α]D)+45.6°Ruzicka & Stoll, 1923

Note: The initial work by Ruzicka and Stoll reported a positive optical rotation for their isolated selinene fraction. It is now understood that celery seed oil contains a mixture of selinene isomers, and the specific rotation can vary depending on the exact composition. The nomenclature and stereochemistry of the various selinene isomers, including (-)-δ-Selinene, were elucidated in later studies.

Visualization of the Isolation Workflow

The following diagram illustrates the logical flow of the initial isolation process for selinene from celery seeds.

Isolation_Workflow cluster_start Starting Material cluster_extraction Extraction cluster_separation Purification cluster_product Isolated Product start Celery Seeds (Apium graveolens) extraction Steam Distillation start->extraction Process fractionation Fractional Distillation (under vacuum) extraction->fractionation Crude Oil product Selinene Fraction fractionation->product Purified Fraction

Caption: Initial isolation workflow for selinene.

Conclusion

The pioneering work of early 20th-century chemists in the isolation and characterization of compounds from natural sources, such as the selinenes from celery seed oil, provided the foundation for modern natural product chemistry. The methodologies of steam and fractional distillation, though refined over the decades, remain fundamental principles in the separation of volatile compounds. The initial quantitative data, while perhaps less precise than modern analytical measurements, were crucial in establishing the identity of these novel sesquiterpenes. This historical perspective is invaluable for researchers in natural product chemistry and drug discovery, offering insights into the evolution of the field and the enduring importance of classical techniques.

References

(-)-delta-Selinene synthase gene identification and characterization.

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Identification and Characterization of (-)-δ-Selinene Synthase

Authored for: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and findings related to the identification, cloning, and functional characterization of a (-)-δ-selinene synthase. The information is primarily based on the pivotal study of a multi-product sesquiterpene synthase isolated from grand fir (Abies grandis). This document details the molecular characteristics of the enzyme, the kinetic properties, and the spectrum of sesquiterpenes it produces. Furthermore, it offers a detailed breakdown of the experimental protocols employed in its characterization, from gene discovery to enzymatic assays.

Executive Summary

Sesquiterpene synthases are a diverse class of enzymes that catalyze the formation of a vast array of C15 isoprenoid compounds, many of which have applications in the pharmaceutical, fragrance, and biofuel industries. This guide focuses on a specific (-)-δ-selinene synthase, a multi-product enzyme responsible for the biosynthesis of not only (-)-δ-selinene but also a complex mixture of other sesquiterpenes. A study of a δ-selinene synthase from grand fir revealed that the cDNA open reading frame encodes a protein of 581 amino acids with a molecular weight of 67.6 kDa.[1] The characterization of such enzymes is crucial for understanding the biosynthesis of valuable natural products and for the development of metabolic engineering strategies for their production.

Gene and Enzyme Characteristics

The δ-selinene synthase gene from Abies grandis was identified as part of a study on oleoresin production in response to wounding. The encoded enzyme is a multi-product synthase, a common feature among terpenoid cyclases.

Quantitative Data Summary

The following tables summarize the key quantitative data for the characterized δ-selinene synthase.

Table 1: Molecular Characteristics of δ-Selinene Synthase

ParameterValueReference
Source Organism Abies grandis (grand fir)[1]
cDNA Open Reading Frame Length 1743 bp[1]
Number of Encoded Residues 581 amino acids[1]
Deduced Molecular Weight 67.6 kDa[1]
Amino Acid Sequence Similarity 83% similarity to γ-humulene synthase from the same organism[1]
Amino Acid Sequence Identity 65% identity to γ-humulene synthase from the same organism[1]

Table 2: Product Distribution of Recombinant δ-Selinene Synthase

ProductRelative Abundance (%)
(-)-δ-Selinene Major Product
(-)-α-Selinene Major Product
(+)-α-Muurolene Major Product
Other Sesquiterpenes (31 total)Minor Products

Note: The exact percentages were not detailed in the abstract, but δ-selinene is the principal product. The enzyme produces a total of 34 different sesquiterpenes.[1]

Signaling and Biosynthetic Pathways

(-)-δ-Selinene is a sesquiterpene, a class of terpenoids derived from the C15 precursor farnesyl diphosphate (B83284) (FPP). FPP is synthesized in the cytoplasm via the mevalonate (B85504) (MVA) pathway. The δ-selinene synthase then catalyzes the complex cyclization of FPP to form the various sesquiterpene products.

Terpenoid_Biosynthesis_Pathway cluster_MVA Mevalonate (MVA) Pathway cluster_Sesquiterpene Sesquiterpene Synthesis Acetyl_CoA Acetyl-CoA Acetoacetyl_CoA Acetoacetyl-CoA Acetyl_CoA->Acetoacetyl_CoA HMG_CoA HMG-CoA Acetoacetyl_CoA->HMG_CoA Mevalonate Mevalonate HMG_CoA->Mevalonate IPP IPP Mevalonate->IPP DMAPP DMAPP IPP->DMAPP GPP GPP IPP->GPP DMAPP->GPP FPP FPP GPP->FPP delta_Selinene_Synthase (-)-δ-Selinene Synthase FPP->delta_Selinene_Synthase delta_Selinene (-)-δ-Selinene delta_Selinene_Synthase->delta_Selinene Other_Sesquiterpenes Other Sesquiterpenes delta_Selinene_Synthase->Other_Sesquiterpenes

Caption: Biosynthesis of (-)-δ-Selinene via the MVA pathway.

Experimental Protocols and Workflows

The identification and characterization of the (-)-δ-selinene synthase gene involved a series of molecular biology and biochemical techniques.

Gene Identification and Cloning Workflow

The general workflow for identifying and cloning a novel terpene synthase gene is illustrated below.

Gene_Cloning_Workflow Start Wounded Grand Fir Tissue RNA_Extraction Total RNA Extraction Start->RNA_Extraction mRNA_Isolation mRNA Isolation RNA_Extraction->mRNA_Isolation cDNA_Library cDNA Library Construction mRNA_Isolation->cDNA_Library PCR_Screening Similarity-Based PCR Screening (using degenerate primers for conserved regions) cDNA_Library->PCR_Screening Template Clone_Isolation Isolation of Putative Sesquiterpene Synthase cDNA PCR_Screening->Clone_Isolation Sequencing DNA Sequencing and Sequence Analysis Clone_Isolation->Sequencing Expression_Vector Subcloning into E. coli Expression Vector Sequencing->Expression_Vector Transformation Transformation into Expression Host (E. coli) Expression_Vector->Transformation End Recombinant Protein Expression Transformation->End

Caption: Workflow for (-)-δ-Selinene Synthase Gene Identification.

Detailed Methodologies

1. cDNA Library Construction:

  • Total RNA is extracted from wounded grand fir stem tissue.

  • mRNA is purified from the total RNA using oligo(dT)-cellulose chromatography.

  • A directional cDNA library is constructed in a suitable vector (e.g., λZAP).

2. Similarity-Based Cloning:

  • Degenerate primers are designed based on conserved regions of known terpene synthases.

  • PCR is performed on the cDNA library using these primers to amplify fragments of putative terpene synthase genes.

  • The resulting PCR products are used as probes to screen the cDNA library for full-length clones.

3. Heterologous Expression in E. coli:

  • The full-length cDNA for the δ-selinene synthase is subcloned into an E. coli expression vector (e.g., pET vectors).

  • The expression construct is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)).

  • Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG).

4. Enzyme Extraction and Assay:

  • E. coli cells expressing the recombinant protein are harvested and lysed.

  • The cell-free extract containing the δ-selinene synthase is prepared.

  • The enzyme assay is performed by incubating the cell-free extract with the substrate, farnesyl diphosphate (FPP), in a suitable buffer containing a divalent cation cofactor (e.g., Mg²⁺ or Mn²⁺).

  • The reaction is typically overlaid with a solvent (e.g., hexane (B92381) or pentane) to trap the volatile sesquiterpene products.

5. Product Analysis by GC-MS:

  • The organic solvent layer containing the sesquiterpene products is collected.

  • The products are analyzed by gas chromatography-mass spectrometry (GC-MS).

  • Individual products are identified by comparing their retention times and mass spectra with those of authentic standards and by using mass spectral libraries.

Logical Relationships in Catalysis

The catalytic cycle of a sesquiterpene synthase is a complex process involving the ionization of FPP, a series of carbocationic intermediates, and finally, the termination of the reaction to yield the final product(s). For a multi-product enzyme like δ-selinene synthase, the reaction can terminate at different points, leading to a variety of sesquiterpene skeletons.

Catalytic_Mechanism FPP Farnesyl Diphosphate (FPP) FPP_Enzyme FPP-Enzyme Complex FPP->FPP_Enzyme Binding Enzyme (-)-δ-Selinene Synthase Enzyme->FPP_Enzyme Ionization Ionization (Loss of OPP) FPP_Enzyme->Ionization Farnesyl_Cation Farnesyl Cation Intermediate Ionization->Farnesyl_Cation Cyclization Cyclization Cascade Farnesyl_Cation->Cyclization Intermediate_Cations Multiple Carbocation Intermediates Cyclization->Intermediate_Cations Deprotonation_Rearrangement Deprotonation/ Hydride Shifts/ Rearrangements Intermediate_Cations->Deprotonation_Rearrangement Products Product Mixture Deprotonation_Rearrangement->Products delta_Selinene (-)-δ-Selinene Products->delta_Selinene alpha_Selinene (-)-α-Selinene Products->alpha_Selinene alpha_Muurolene (+)-α-Muurolene Products->alpha_Muurolene Other Other Sesquiterpenes Products->Other

Caption: Logical Flow of the Multi-Product Catalytic Reaction.

Conclusion

The identification and characterization of the (-)-δ-selinene synthase from Abies grandis provides a valuable model for understanding the complex enzymatic reactions that lead to the vast diversity of sesquiterpenes in nature.[1] The multi-product nature of this enzyme highlights the intricate control of carbocationic intermediates within the enzyme's active site. The detailed methodologies presented in this guide offer a roadmap for the discovery and characterization of novel terpene synthases from other organisms. Such studies are fundamental for advancing the fields of synthetic biology and metabolic engineering, paving the way for the sustainable production of high-value sesquiterpenoids for various industrial applications.

References

The Occurrence and Analysis of (-)-δ-Selinene in Essential Oils: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the occurrence, analysis, and biological context of the sesquiterpene (-)-delta-selinene in essential oils. The information is tailored for professionals in research, science, and drug development, with a focus on quantitative data, detailed experimental protocols, and the visualization of relevant biochemical processes.

Introduction to (-)-δ-Selinene

(-)-δ-Selinene is a naturally occurring sesquiterpene hydrocarbon with the chemical formula C₁₅H₂₄. It is one of several isomers of selinene, which are commonly found as constituents of essential oils from a variety of plants. The specific stereochemistry of (-)-δ-selinene contributes to the unique aromatic profile and potential biological activities of the essential oils in which it is present. Understanding the distribution and concentration of this specific enantiomer is crucial for the quality control of essential oils and for exploring its potential pharmacological applications. The biosynthesis of δ-selinene in plants is catalyzed by the enzyme (+)-δ-selinene synthase, which facilitates the cyclization of farnesyl diphosphate.[1]

Quantitative Occurrence of δ-Selinene in Essential Oils

The concentration of δ-selinene, including its isomers, varies significantly across different plant species and even between different parts of the same plant. While many studies report the presence of "delta-selinene" without specifying the enantiomer, some studies have provided quantitative data for the specific isomers. The following table summarizes the reported quantitative data for δ-selinene and its isomers in various essential oils.

Plant SpeciesEssential Oil SourceCompoundConcentration (%)Reference
Morella pubescensLeavesδ-selinene9.1 ± 0.2[2]
Cochlospermum regiumXylopodiumβ-selinene26.17[3]
Apium graveolens L.Seedβ-selinene5 - 20[4]
Callicarpa macrophyllaMature Seeds and Fruitsβ-selinene57.01[5][6]
Callicarpa macrophyllaPremature Seeds and Fruitsβ-selinene44.66[5][6]
Callicarpa macrophyllaLeavesβ-selinene37.51[5][6]
Cymbopogon species-delta-selinene0.47[7]
Citrus aurantiifoliaDistilled Oil (Mexico)delta-selinene0.20[7]
Eucalyptus globulusFruitdelta-selineneTrace[7]

Experimental Protocols

Accurate quantification and identification of (-)-δ-selinene require precise experimental procedures. The following sections detail the common methodologies for the extraction and analysis of this compound from plant materials.

Extraction of Essential Oils by Hydrodistillation

Hydrodistillation is a common method for extracting essential oils from plant material.[8][9][10]

Materials:

  • Dried and ground plant material (e.g., seeds, leaves)

  • Distilled water

  • Clevenger-type apparatus

  • Heating mantle

  • Round-bottom flask (e.g., 500 mL)

  • Boiling chips

  • Separatory funnel

  • Anhydrous sodium sulfate (B86663)

  • Glass vials for storage

Procedure:

  • Weigh a specific amount of the ground plant material (e.g., 25 g) and place it into the round-bottom flask.[11]

  • Add distilled water to the flask until the plant material is completely submerged, typically filling the flask to about half its volume.[11]

  • Add a few boiling chips to ensure smooth boiling.[11]

  • Set up the Clevenger-type apparatus connected to a condenser and the round-bottom flask.

  • Begin heating the flask using the heating mantle. The rate of heating should be controlled to maintain a steady distillation rate.

  • As the water boils, it will co-distill with the volatile essential oils from the plant material.

  • The steam and essential oil vapor will travel to the condenser, where they will cool and liquefy.

  • The condensed liquid (a mixture of water and essential oil) will be collected in the separator of the Clevenger apparatus.

  • Continue the distillation for a set period, typically 3 to 6 hours, depending on the plant material.[9] The process can be stopped when no more oil is observed to be collecting.

  • Once the distillation is complete, allow the apparatus to cool down.

  • Carefully collect the essential oil from the separator. The oil, being less dense than water, will typically form a layer on top.

  • Dry the collected essential oil over anhydrous sodium sulfate to remove any residual water.

  • Store the pure essential oil in a sealed, dark glass vial at a low temperature (e.g., -18°C) until analysis.[9]

Quantification of (-)-δ-Selinene by Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography coupled with mass spectrometry is the gold standard for the analysis of volatile compounds in essential oils.[12][13] For the specific analysis of (-)-δ-selinene, a chiral column is necessary to separate it from its enantiomer, (+)-δ-selinene.

Instrumentation and Parameters:

  • Gas Chromatograph: Agilent 6890 series or similar.[13]

  • Mass Spectrometer: Mass selective detector.

  • Injector: Split/splitless injector.

  • Autosampler: For automated injections.

  • Capillary Column (Chiral): A column with a chiral stationary phase, such as Rt-βDEXse (30 m x 0.32 mm, 0.25 µm film thickness), is required for enantiomeric separation.[14]

  • Carrier Gas: Helium at a constant pressure or flow rate (e.g., 65 kPa or 1 mL/min).[13]

  • Injection Volume: 1 µL.[13]

  • Split Ratio: 1:25 or similar.[13]

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp: Increase at 3°C/minute to 240°C.

    • Final hold: Hold at 240°C for a specified time.[13][15]

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electron Ionization (EI).

    • Ionization Energy: 70 eV.

    • Scan Range: 40-350 amu.

    • Solvent Delay: 2 minutes.[13]

Sample Preparation:

  • Prepare a stock solution of the essential oil by diluting a known weight (e.g., 20 mg) in a suitable solvent like hexane (B92381) or methanol (B129727) to a final volume of 10 mL.[15]

  • If using an internal standard for absolute quantification, add a known concentration of the internal standard (e.g., epi-eudesmol) to the sample.[15]

  • Further dilute the stock solution as needed to fall within the calibration range of the instrument.

Data Analysis:

  • Identify the peak corresponding to (-)-δ-selinene based on its retention time and mass spectrum. The mass spectrum should be compared to a reference library (e.g., NIST).

  • Quantify the amount of (-)-δ-selinene by integrating the peak area. For relative quantification, the percentage is calculated based on the total peak area of all identified compounds. For absolute quantification, a calibration curve prepared with a certified standard of (-)-δ-selinene is required.

Visualizing Experimental and Biosynthetic Workflows

Experimental Workflow for Essential Oil Analysis

The following diagram illustrates the general workflow from plant material to the quantification of (-)-δ-Selinene.

experimental_workflow plant_material Plant Material (e.g., Seeds) extraction Hydrodistillation plant_material->extraction Water & Heat essential_oil Crude Essential Oil extraction->essential_oil drying Drying (Anhydrous Na2SO4) essential_oil->drying pure_oil Pure Essential Oil drying->pure_oil sample_prep Sample Preparation (Dilution) pure_oil->sample_prep gc_ms Chiral GC-MS Analysis sample_prep->gc_ms data_analysis Data Analysis & Quantification gc_ms->data_analysis

Workflow for (-)-δ-Selinene Analysis
Biosynthesis of δ-Selinene

The biosynthesis of δ-selinene is a part of the broader terpenoid biosynthetic pathway in plants. The key step is the cyclization of farnesyl diphosphate.

biosynthesis_pathway fpp Farnesyl Diphosphate enzyme (+)-δ-Selinene Synthase fpp->enzyme cyclization Cyclization enzyme->cyclization delta_selinene (+)-δ-Selinene cyclization->delta_selinene diphosphate Diphosphate cyclization->diphosphate

References

Potential Biological Activities of (-)-δ-Selinene: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-δ-Selinene, a bicyclic sesquiterpene, is a naturally occurring phytochemical found in the essential oils of various plants, including celery, citronella, and eucalyptus. As a component of these traditionally used medicinal plants, (-)-δ-Selinene has garnered interest for its potential pharmacological properties. This technical guide provides a comprehensive overview of the current scientific understanding of the biological activities of (-)-δ-Selinene, with a focus on its antimicrobial, anti-inflammatory, and cytotoxic potential. This document is intended to serve as a resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Biological Activities of Essential Oils Containing (-)-δ-Selinene

While research on isolated (-)-δ-Selinene is limited, numerous studies have investigated the biological activities of essential oils in which it is a constituent. These studies provide valuable preliminary insights into its potential therapeutic applications.

Antimicrobial Activity

Essential oils containing δ-selinene have demonstrated activity against a range of microorganisms. For instance, an essential oil from Morella pubescens, with δ-selinene as one of its principal constituents (9.1% ± 0.2%), exhibited strong activity against the bacterium Enterococcus faecium with a Minimum Inhibitory Concentration (MIC) of 250 μg/mL[1].

Anti-inflammatory and Pharmacological Activities

Essential oils rich in β-selinene, a closely related isomer of δ-selinene, have shown notable anti-inflammatory, analgesic, and antipyretic activities in animal models[2][3][4]. While these activities cannot be solely attributed to selinene isomers, they suggest a potential contribution of these compounds to the overall effect.

Cytotoxic Activity

The cytotoxic potential of essential oils containing δ-selinene has also been explored. An essential oil from the xylopodium of Cochlospermum regium, where β-selinene was the major component (26.17%), demonstrated cytotoxic activity against Artemia salina with a median lethal concentration (LC50) of 625.08 µg/mL[5]. It is important to note that the activity of a crude essential oil represents the combined effects of its various components.

Quantitative Data on Biological Activities

The following table summarizes the available quantitative data for the biological activities of essential oils containing δ-selinene. It is crucial to reiterate that this data reflects the activity of the entire essential oil and not of isolated (-)-δ-Selinene.

Biological ActivityPlant SourceKey Constituent(s)Test Organism/ModelQuantitative Data (MIC/IC50/LC50)Reference
Antimicrobial Morella pubescens(E)-caryophyllene (27.5%), limonene (B3431351) (11.8%), δ-selinene (9.1%) , β-selinene (8.0%)Enterococcus faeciumMIC: 250 μg/mL[1]
Cytotoxicity Cochlospermum regium (xylopodium)β-selinene (26.17%) , aromadendrene (B190605) (8.66%), thujopsene (B1203592) (8.09%)Artemia salinaLC50: 625.08 µg/mL[5]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate replication and further investigation.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of a substance against a specific microorganism[6][7][8][9].

1. Preparation of Inoculum:

  • A pure culture of the test microorganism is grown on an appropriate agar (B569324) medium.

  • A few colonies are transferred to a sterile broth and incubated to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

  • The bacterial suspension is then diluted to the final desired concentration (typically 5 x 10⁵ CFU/mL) in the appropriate broth medium.

2. Preparation of Test Substance:

  • A stock solution of the essential oil or isolated compound is prepared in a suitable solvent (e.g., DMSO).

  • Serial two-fold dilutions of the stock solution are prepared in a 96-well microtiter plate using the appropriate broth medium.

3. Inoculation and Incubation:

  • Each well containing the diluted test substance is inoculated with the standardized microbial suspension.

  • Positive (microorganism with a known antibiotic), negative (broth and solvent only), and growth (microorganism in broth) controls are included.

  • The microtiter plate is incubated at the optimal temperature for the microorganism for 18-24 hours.

4. Determination of MIC:

  • The MIC is determined as the lowest concentration of the test substance that shows no visible growth (turbidity) after incubation. This can be assessed visually or by measuring the absorbance at 600 nm using a microplate reader.

Anti-inflammatory Activity: Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated Macrophages

This assay is commonly used to screen for the anti-inflammatory potential of natural products by measuring their ability to inhibit the production of the pro-inflammatory mediator nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages[10][11][12][13][14].

1. Cell Culture:

  • Murine macrophage cell line RAW 264.7 is cultured in DMEM supplemented with 10% FBS and antibiotics at 37°C in a 5% CO₂ humidified atmosphere.

2. Assay Procedure:

  • Cells are seeded in a 96-well plate at a density of approximately 1.5 x 10⁵ cells/well and allowed to adhere overnight.

  • The cells are then pre-treated with various concentrations of the test compound for 1-2 hours.

  • Following pre-treatment, the cells are stimulated with LPS (1 µg/mL) to induce NO production and incubated for a further 24 hours.

3. Measurement of Nitrite (B80452):

  • The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.

  • 100 µL of the cell culture supernatant is mixed with 100 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

  • After a 10-minute incubation at room temperature, the absorbance is measured at 540 nm using a microplate reader.

  • The percentage of NO inhibition is calculated by comparing the absorbance of the treated wells with that of the LPS-stimulated control wells.

Cytotoxicity Assessment: MTT Assay

The MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity[15][16][17][18].

1. Cell Seeding and Treatment:

  • Adherent cells are seeded in a 96-well plate at an appropriate density and allowed to attach overnight.

  • The cells are then treated with various concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours).

2. MTT Incubation:

  • After the treatment period, the culture medium is removed, and fresh medium containing MTT solution (final concentration 0.5 mg/mL) is added to each well.

  • The plate is incubated for 2-4 hours at 37°C to allow the mitochondrial dehydrogenases in viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

3. Solubilization and Absorbance Measurement:

  • The MTT-containing medium is removed, and a solubilization solution (e.g., DMSO or acidified isopropanol) is added to each well to dissolve the formazan crystals.

  • The plate is gently agitated to ensure complete solubilization.

  • The absorbance of the purple solution is measured at a wavelength of 570 nm using a microplate reader.

4. Data Analysis:

  • Cell viability is expressed as a percentage of the control (untreated cells).

  • The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is calculated from the dose-response curve.

Signaling Pathways and Mechanisms of Action

Currently, there is a lack of specific research elucidating the molecular mechanisms of action of isolated (-)-δ-Selinene, including its effects on key inflammatory signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

To provide a foundational understanding for future research, a generalized workflow for investigating the effect of a compound on the NF-κB signaling pathway is presented below.

G cluster_0 Cell Treatment and Stimulation cluster_1 Analysis of NF-κB Pathway cluster_2 Downstream Effects Cell_Culture Macrophage Cell Culture (e.g., RAW 264.7) Pre-treatment Pre-treatment with (-)-δ-Selinene Cell_Culture->Pre-treatment Stimulation Stimulation with LPS Pre-treatment->Stimulation Cell_Lysis Cell Lysis Stimulation->Cell_Lysis RNA_Isolation Total RNA Isolation Stimulation->RNA_Isolation ELISA ELISA for Pro-inflammatory Cytokine Secretion Stimulation->ELISA Protein_Extraction Protein Extraction Cell_Lysis->Protein_Extraction Nuclear_Extraction Nuclear Protein Extraction Cell_Lysis->Nuclear_Extraction Western_Blot Western Blot Analysis for p-IκBα, IκBα, p-p65, p65 Protein_Extraction->Western_Blot EMSA EMSA or Reporter Assay for NF-κB DNA Binding Activity Nuclear_Extraction->EMSA RT-qPCR RT-qPCR for Pro-inflammatory Gene Expression (e.g., TNF-α, IL-6) RNA_Isolation->RT-qPCR

Caption: Workflow for Investigating NF-κB Pathway Modulation.

Conclusion and Future Directions

The available scientific literature suggests that essential oils containing (-)-δ-Selinene possess a range of biological activities, including antimicrobial, anti-inflammatory, and cytotoxic effects. However, a significant knowledge gap exists regarding the specific contributions of isolated (-)-δ-Selinene to these activities. To fully elucidate its therapeutic potential, future research should focus on:

  • Isolation and Purification: Development of efficient methods for the isolation and purification of (-)-δ-Selinene from natural sources.

  • In-depth Biological Evaluation: Comprehensive screening of pure (-)-δ-Selinene for its antimicrobial, anti-inflammatory, and cytotoxic activities using a wide range of microbial strains and cancer cell lines.

  • Mechanism of Action Studies: Investigation of the molecular mechanisms underlying the observed biological activities, including its effects on key signaling pathways like NF-κB and MAPK.

  • Structure-Activity Relationship Studies: Synthesis and biological evaluation of (-)-δ-Selinene derivatives to identify key structural features responsible for its activity and to potentially develop more potent and selective analogs.

A more thorough understanding of the pharmacological profile of isolated (-)-δ-Selinene will be instrumental in guiding its potential development as a novel therapeutic agent.

References

Spectroscopic Profile of (-)-delta-Selinene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the natural sesquiterpene, (-)-delta-Selinene. The information is compiled to assist in the identification, characterization, and further investigation of this compound.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound, including Mass Spectrometry (MS), Carbon-13 Nuclear Magnetic Resonance (13C NMR), and Infrared (IR) spectroscopy.

Mass Spectrometry (MS)

The mass spectrum of δ-selinene is characterized by its molecular ion peak and a series of fragment ions.[1] The key mass-to-charge ratios (m/z) are detailed below.

PropertyValueReference
Molecular Formula C15H24[1][2]
Molecular Weight 204.35 g/mol [2]
Major Fragment Ions (m/z) 204, 189, 161, 127[2]
Carbon-13 Nuclear Magnetic Resonance (13C NMR)
Infrared (IR) Spectroscopy

Specific experimental IR absorption data for this compound is not detailed in the currently available literature. However, the IR spectrum of a sesquiterpene like delta-selinene (B1208667) is expected to show characteristic absorption bands corresponding to its structural features. General IR absorption regions for relevant functional groups are provided as a reference.

Functional GroupCharacteristic Absorption (cm-1)
C-H stretching (alkanes/alkenes)2850-3100
C=C stretching (alkenes)1640-1680
C-H bending1350-1480

Experimental Protocols

The following are generalized protocols for the isolation and spectroscopic analysis of sesquiterpenes like this compound from natural sources.

Isolation of this compound from Essential Oils

A common method for obtaining this compound is through the extraction of essential oils from plant material, followed by chromatographic separation.

  • Extraction: Essential oils can be extracted from plant material (e.g., leaves, flowers) via steam distillation or hydrodistillation.

  • Chromatographic Separation: The crude essential oil is subjected to column chromatography on silica (B1680970) gel. A non-polar solvent system, such as a gradient of hexane (B92381) and ethyl acetate, is typically used to elute the different components. Fractions are collected and monitored by thin-layer chromatography (TLC).

  • Purification: Fractions containing this compound are combined and may require further purification using techniques like preparative high-performance liquid chromatography (HPLC) to yield the pure compound.

Spectroscopic Analysis

GC-MS is a primary technique for the identification and quantification of volatile compounds like this compound in a mixture.

  • Sample Preparation: The purified compound or essential oil fraction is dissolved in a volatile solvent (e.g., hexane or dichloromethane).

  • GC Conditions:

    • Column: A non-polar capillary column (e.g., DB-5ms).

    • Injector Temperature: Typically around 250 °C.

    • Oven Temperature Program: A temperature gradient is used to separate the components, for example, starting at 60 °C and ramping up to 240 °C.

    • Carrier Gas: Helium at a constant flow rate.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

    • Scan Range: Typically m/z 40-500.

NMR spectroscopy is essential for the structural elucidation of the isolated compound.

  • Sample Preparation: 1-5 mg of the purified this compound is dissolved in a deuterated solvent (e.g., chloroform-d, CDCl3) in an NMR tube.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

  • Experiments: A suite of NMR experiments is typically performed:

    • 1H NMR: To determine the proton environment.

    • 13C NMR: To identify the number and types of carbon atoms.

    • 2D NMR (COSY, HSQC, HMBC): To establish connectivity between protons and carbons and elucidate the complete molecular structure.

FTIR spectroscopy is used to identify the functional groups present in the molecule.

  • Sample Preparation: A small amount of the pure compound can be analyzed as a neat liquid (if applicable) between salt plates (e.g., NaCl or KBr) or as a solution in a suitable solvent (e.g., CCl4).

  • Instrumentation: An FTIR spectrometer.

  • Data Acquisition: The spectrum is typically recorded in the mid-IR range (4000-400 cm-1). A background spectrum of the solvent or empty sample holder is first collected and subtracted from the sample spectrum.

Logical Workflow

The following diagram illustrates a typical workflow for the isolation and characterization of a natural product like this compound.

workflow Workflow for Isolation and Characterization of this compound A Plant Material Collection B Extraction of Essential Oil (e.g., Steam Distillation) A->B C Column Chromatography (Silica Gel) B->C D Fraction Collection & TLC Analysis C->D E Purification of this compound (e.g., Preparative HPLC) D->E F Spectroscopic Analysis E->F G GC-MS F->G H NMR (1H, 13C, 2D) F->H I FTIR F->I J Structure Elucidation & Data Reporting G->J H->J I->J

Workflow for the isolation and spectroscopic characterization of a natural product.

References

(-)-delta-Selinene: A Technical Overview of its Role in Plant Defense Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-delta-Selinene, a bicyclic sesquiterpene, is an integral component of the complex arsenal (B13267) of secondary metabolites that plants employ for defense against a wide array of biotic threats, including pathogens and herbivores. This technical guide provides a comprehensive overview of the current understanding of this compound's role in plant defense. It delves into its biosynthesis, the signaling pathways that regulate its production, its direct and indirect defense mechanisms, and the analytical and experimental methodologies used for its study. This document aims to be a valuable resource for researchers in phytochemistry, chemical ecology, and drug development by consolidating existing knowledge, presenting quantitative data, detailing experimental protocols, and visualizing key pathways to stimulate further investigation into the therapeutic and agricultural applications of this important natural compound.

Introduction

Plants, being sessile organisms, have evolved sophisticated chemical defense systems to protect themselves from a multitude of antagonists. Among the vast diversity of plant secondary metabolites, terpenes, and specifically sesquiterpenes, play a pivotal role in these defense strategies. This compound, a member of the selinene family of isomers, is a volatile organic compound found in numerous plant species. Its presence is often correlated with induced defense responses, suggesting a significant role in protecting plants from damage. This guide will explore the multifaceted functions of this compound in plant defense, from its molecular synthesis to its ecological impact.

Biosynthesis of this compound

The biosynthesis of this compound, like all sesquiterpenes, originates from the isoprenoid pathway. The core precursor, farnesyl diphosphate (B83284) (FPP), is synthesized through either the mevalonate (B85504) (MVA) pathway in the cytoplasm or the methylerythritol phosphate (B84403) (MEP) pathway in the plastids.

The key enzymatic step in the formation of delta-selinene (B1208667) is the cyclization of FPP, catalyzed by a specific class of enzymes known as sesquiterpene synthases, in this case, delta-selinene synthase. The stereochemistry of the final product, including the (-) enantiomer, is determined by the specific folding of the FPP substrate within the enzyme's active site and the subsequent carbocation rearrangements. While many studies refer to delta-selinene, the specific synthase that produces the (-) enantiomer is not always explicitly characterized. Research on terpene synthases from various plant species, such as grand fir (Abies grandis), has shown that a single synthase can produce a multitude of sesquiterpene products, with delta-selinene often being one of the constituents.[1]

Figure 1: Biosynthesis pathway of this compound from primary metabolites.

Regulation of this compound Production: The Jasmonic Acid Signaling Pathway

The production of defensive sesquiterpenes is tightly regulated and often induced upon herbivore attack or pathogen infection. The jasmonic acid (JA) signaling pathway is a central regulator of these induced defense responses.

Mechanical damage or the presence of elicitors from herbivore oral secretions or pathogenic microbes triggers the synthesis of jasmonic acid. JA is then conjugated with isoleucine to form the biologically active jasmonoyl-isoleucine (JA-Ile). JA-Ile promotes the degradation of Jasmonate ZIM-domain (JAZ) repressor proteins. The degradation of JAZ proteins releases transcription factors, such as MYC2, which then activate the expression of defense-related genes, including terpene synthase genes. While the general pathway is well-established, the specific transcription factors that bind to the promoter of a this compound synthase gene are a subject of ongoing research.

JA_Signaling_Pathway cluster_stimulus Stimulus cluster_synthesis JA Biosynthesis cluster_signaling Signal Transduction cluster_response Gene Expression Herbivore_Attack Herbivore Attack/ Pathogen Infection Linolenic_Acid Linolenic_Acid Herbivore_Attack->Linolenic_Acid JA JA Linolenic_Acid->JA Lipoxygenase (LOX), Allene Oxide Synthase (AOS), Allene Oxide Cyclase (AOC) JA_Ile JA_Ile JA->JA_Ile JAR1 COI1 COI1 JA_Ile->COI1 JAZ JAZ COI1->JAZ Promotes degradation of JAZ MYC2 MYC2 JAZ->MYC2 Represses Terpene_Synthase_Gene Terpene_Synthase_Gene MYC2->Terpene_Synthase_Gene Activates transcription delta_Selinene_Synthase delta_Selinene_Synthase Terpene_Synthase_Gene->delta_Selinene_Synthase delta_Selinene_Production delta_Selinene_Production delta_Selinene_Synthase->delta_Selinene_Production

Figure 2: Jasmonic acid signaling pathway leading to the induction of terpene synthesis.

Role in Plant Defense Mechanisms

This compound contributes to plant defense through both direct and indirect mechanisms.

4.1. Direct Defense

Direct defense involves the direct negative effects of the compound on the herbivore or pathogen. While specific quantitative data for this compound is scarce, studies on essential oils containing delta-selinene and other sesquiterpenes have demonstrated antifungal and insecticidal properties. It is hypothesized that the lipophilic nature of sesquiterpenes allows them to disrupt the cell membranes of fungi and interfere with physiological processes in insects.

4.2. Indirect Defense

Indirect defense mechanisms involve the recruitment of natural enemies of the herbivores. As a volatile organic compound, this compound can be released into the atmosphere upon herbivore feeding. This volatile plume can act as a chemical cue for parasitic wasps and predatory insects, guiding them to the location of the herbivore, thereby reducing the damage to the plant.

Quantitative Data

A significant knowledge gap exists regarding the specific biological activities and induction levels of the this compound enantiomer. Most studies report on "delta-selinene" without specifying the stereochemistry, or they analyze complex essential oil mixtures. The following tables summarize the available quantitative data for delta-selinene (unspecified enantiomer) to provide a baseline for future targeted research.

Table 1: Antifungal Activity of Essential Oils Containing delta-Selinene

Fungal SpeciesPlant Source of Essential Oildelta-Selinene Content (%)Bioassay MethodEndpointResult
Botrytis cinereaThymus vulgarisNot specifiedVapor contactMIC22.73-45.45 µL/L
Aspergillus nigerThymus capitatusNot specifiedRadial growthMIC0.1 µg/mL
Fusarium solaniThymus capitatusNot specifiedRadial growthMIC0.2 µg/mL
Enterococcus faeciumMorella pubescens9.1 ± 0.2Broth microdilutionMIC250 µg/mL[2]

Table 2: Induction of delta-Selinene in Response to Herbivory (Data for unspecified enantiomer)

Plant SpeciesHerbivoreTissue AnalyzedFold Increase (relative to control)Time Post-Infestation
Ugni molinaeGeneralist caterpillarLeaves~1.8-fold (sesquiterpenes)Not specified
Populus nigraLymantria disparLeavesIncrease in unique featuresNot specified

Experimental Protocols

6.1. Extraction and Quantification of this compound

A generalized protocol for the analysis of sesquiterpenes from plant material is presented below. This would need to be optimized for specific plant tissues and the target analyte.

Extraction_and_Quantification_Workflow Start Plant Material Collection (e.g., leaves, roots) Grinding Grinding in Liquid Nitrogen Start->Grinding Extraction Solvent Extraction (e.g., hexane (B92381), dichloromethane) Grinding->Extraction Filtration Filtration/Centrifugation Extraction->Filtration Concentration Solvent Evaporation under Nitrogen Filtration->Concentration Analysis GC-MS Analysis Concentration->Analysis Quantification Quantification using Internal Standard and Calibration Curve Analysis->Quantification

Figure 3: General workflow for the extraction and quantification of this compound.

Protocol Details:

  • Sample Preparation: Flash-freeze collected plant tissue in liquid nitrogen and grind to a fine powder using a mortar and pestle.

  • Extraction: Extract a known weight of the powdered tissue with a suitable organic solvent (e.g., hexane or dichloromethane) containing an internal standard (e.g., caryophyllene). Vortex and sonicate the mixture.

  • Purification: Centrifuge the extract and collect the supernatant. The extract can be further purified using solid-phase extraction (SPE) if necessary to remove interfering compounds.

  • Concentration: Concentrate the extract to a final volume under a gentle stream of nitrogen.

  • GC-MS Analysis: Analyze the extract using a gas chromatograph coupled to a mass spectrometer (GC-MS). A chiral column can be used to separate the (+) and (-) enantiomers of delta-selinene.

    • Column: e.g., DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or a chiral column.

    • Injector Temperature: 250 °C.

    • Oven Program: Start at 60 °C, hold for 2 min, ramp to 240 °C at 5 °C/min, hold for 5 min.

    • Carrier Gas: Helium.

    • MS Detection: Electron ionization (EI) at 70 eV, scanning from m/z 40-400.

  • Quantification: Identify this compound based on its retention time and mass spectrum compared to an authentic standard. Quantify using the peak area ratio of the analyte to the internal standard against a calibration curve.

6.2. Antifungal Bioassay (Agar Dilution Method)

  • Preparation of Fungal Inoculum: Grow the test fungus on potato dextrose agar (B569324) (PDA) plates until sporulation. Harvest spores and adjust the concentration in sterile water.

  • Preparation of Test Plates: Dissolve this compound in a suitable solvent (e.g., DMSO) and add to molten PDA to achieve a range of final concentrations. Pour the agar into Petri dishes.

  • Inoculation: Place a small aliquot of the fungal spore suspension or a mycelial plug in the center of the agar plates.

  • Incubation: Incubate the plates at the optimal temperature for the test fungus.

  • Data Collection: Measure the diameter of the fungal colony at regular intervals. Calculate the percentage of inhibition relative to a solvent-only control. Determine the Minimum Inhibitory Concentration (MIC) or the half-maximal inhibitory concentration (IC50).

6.3. Insecticidal Bioassay (Topical Application)

  • Insect Rearing: Rear insects (e.g., Spodoptera littoralis larvae) on an artificial diet under controlled conditions.

  • Preparation of Test Solutions: Prepare serial dilutions of this compound in a suitable solvent (e.g., acetone).

  • Application: Apply a small, precise volume (e.g., 1 µL) of the test solution to the dorsal thorax of each larva using a micro-applicator. Control larvae receive the solvent only.

  • Observation: Place the treated larvae individually in petri dishes with an artificial diet. Monitor mortality at 24, 48, and 72 hours post-application.

  • Data Analysis: Calculate the lethal dose required to kill 50% of the test population (LD50) using probit analysis.

Conclusion and Future Directions

This compound is a key player in the chemical defense strategies of many plants. Its biosynthesis is intricately linked to the isoprenoid pathway and is regulated by stress-responsive signaling cascades, most notably the jasmonic acid pathway. While its role as a direct and indirect defense compound is recognized, there is a pressing need for more specific research on the this compound enantiomer.

Future research should focus on:

  • Enantioselective Bioassays: Conducting antifungal and insecticidal assays with the purified this compound enantiomer to determine its specific bioactivity and to calculate precise IC50 and LD50 values.

  • Quantitative Analysis in Planta: Developing and applying sensitive analytical methods to quantify the concentration of this compound in different plant tissues under various stress conditions.

  • Characterization of this compound Synthase: Identifying and characterizing the specific terpene synthase(s) responsible for the production of this compound and studying the regulation of their gene expression.

  • Synergistic Effects: Investigating the potential synergistic or antagonistic effects of this compound with other plant secondary metabolites in defense.

A deeper understanding of the biological activity and ecological role of this compound will not only advance our knowledge of plant-insect and plant-pathogen interactions but also open up new avenues for the development of novel, environmentally friendly pesticides and potentially new therapeutic agents.

References

Enantiomeric Forms of Delta-Selinene: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Delta-selinene (B1208667), a bicyclic sesquiterpene, is a naturally occurring isomeric hydrocarbon found in the essential oils of various plants. It exists as two enantiomers, (+)-delta-selinene and (-)-delta-selinene, which are non-superimposable mirror images of each other. While sharing the same chemical formula and connectivity, these stereoisomers can exhibit distinct physical, chemical, and biological properties. This technical guide provides a comprehensive overview of the enantiomeric forms of delta-selinene, including their properties, relevant experimental protocols, and potential biological significance, tailored for researchers, scientists, and drug development professionals.

Physicochemical and Biological Properties

The distinct stereochemistry of (+)-delta-selinene and this compound gives rise to differences in their interaction with chiral environments, such as biological receptors and enzymes. While comprehensive, directly comparable quantitative data for both enantiomers is limited in publicly available literature, this section summarizes their known properties.

Table 1: Physicochemical Properties of Delta-Selinene Enantiomers

Property(+)-delta-SelineneThis compound
IUPAC Name (8aR)-4,8a-dimethyl-6-propan-2-yl-2,3,7,8-tetrahydro-1H-naphthalene[1](8aS)-4,8a-dimethyl-6-propan-2-yl-2,3,7,8-tetrahydro-1H-naphthalene
Molecular Formula C₁₅H₂₄[1]C₁₅H₂₄
Molecular Weight 204.35 g/mol [1]204.35 g/mol
CAS Number 28624-28-4[2]28624-23-9
Natural Occurrence Reported in Citrus reticulata and Silphium perfoliatum[1][2]Data on natural occurrence is less prevalent.

Biological Activities

Research into the specific biological activities of the individual enantiomers of delta-selinene is an emerging field. Most existing studies have focused on essential oils containing a mixture of terpenes, where delta-selinene is a component. These studies suggest potential anti-inflammatory, antibacterial, and acetylcholinesterase inhibitory activities for selinene isomers in general.[3][4] However, the precise contribution and differential effects of the (+) and (-) enantiomers to these activities require further investigation. Essential oils rich in β-selinene, a related isomer, have demonstrated anti-inflammatory and analgesic properties.[4]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of delta-selinene enantiomers. These protocols are representative and may require optimization based on specific experimental conditions and objectives.

Enantioselective Synthesis and Chiral Separation

The synthesis of specific enantiomers of delta-selinene can be achieved through enantioselective synthesis or by separating a racemic mixture.

1. Enantioselective Synthesis (Conceptual)

2. Chiral Separation by Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To separate and identify the enantiomers of delta-selinene from a mixture.

Principle: Chiral GC columns, typically coated with a cyclodextrin (B1172386) derivative, provide a chiral stationary phase that interacts differently with each enantiomer, leading to their separation based on retention time.

Instrumentation:

  • Gas chromatograph coupled with a mass spectrometer (GC-MS)

  • Chiral capillary column (e.g., Rt-βDEXsm or similar)

Procedure:

  • Sample Preparation: Dissolve the essential oil or synthetic mixture containing delta-selinene in a suitable solvent (e.g., hexane) to an appropriate concentration.

  • Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC injector port.

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Carrier Gas: Helium at a constant flow rate.

    • Oven Temperature Program: Start at a lower temperature (e.g., 60 °C) and gradually increase to a higher temperature (e.g., 240 °C) at a controlled rate (e.g., 3 °C/min). This temperature gradient allows for the separation of various components in the mixture.

    • Column: Utilize a chiral capillary column with appropriate dimensions (e.g., 30 m length, 0.25 mm internal diameter, 0.25 µm film thickness).

  • MS Conditions:

    • Ionization Mode: Electron Impact (EI) at 70 eV.

    • Mass Range: Scan a mass-to-charge ratio (m/z) range appropriate for detecting delta-selinene and its fragments (e.g., 40-450 amu).

  • Data Analysis: Identify the peaks corresponding to the delta-selinene enantiomers based on their retention times and mass spectra. The mass spectrum of delta-selinene will show a characteristic fragmentation pattern, including a molecular ion peak at m/z 204.

Biological Activity Assays

1. Antibacterial Susceptibility Testing: Broth Microdilution Method

Objective: To determine the minimum inhibitory concentration (MIC) of each delta-selinene enantiomer against a specific bacterial strain.

Principle: A serial dilution of the test compound is incubated with a standardized bacterial inoculum in a liquid growth medium. The MIC is the lowest concentration of the compound that visibly inhibits bacterial growth.

Materials:

  • 96-well microtiter plates

  • Bacterial culture (e.g., Staphylococcus aureus)

  • Mueller-Hinton Broth (MHB) or other suitable broth

  • Delta-selinene enantiomers

  • Solvent for dissolving the compounds (e.g., DMSO)

  • Positive control (antibiotic) and negative control (broth only)

Procedure:

  • Inoculum Preparation: Prepare a bacterial suspension and adjust its turbidity to match a 0.5 McFarland standard. Dilute this suspension in broth to achieve the desired final inoculum concentration in the wells.

  • Serial Dilution: Prepare a stock solution of each delta-selinene enantiomer in a suitable solvent. Perform a two-fold serial dilution of each enantiomer in the microtiter plate wells containing broth to achieve a range of concentrations.

  • Inoculation: Add the prepared bacterial inoculum to each well.

  • Incubation: Cover the plate and incubate at the appropriate temperature (e.g., 37 °C) for 16-20 hours.[6]

  • Result Interpretation: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration at which no visible growth is observed.[6]

2. Acetylcholinesterase (AChE) Inhibition Assay: Ellman's Method

Objective: To determine the half-maximal inhibitory concentration (IC50) of each delta-selinene enantiomer against AChE.

Principle: This colorimetric assay measures the activity of AChE by detecting the product of the hydrolysis of acetylthiocholine (B1193921). The enzyme cleaves acetylthiocholine to thiocholine, which then reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored anion, which is measured spectrophotometrically. An inhibitor will reduce the rate of this color change.[7][8]

Materials:

  • 96-well microtiter plate

  • Spectrophotometer (plate reader)

  • Acetylcholinesterase (AChE) enzyme

  • Acetylthiocholine iodide (ATCI) as the substrate

  • DTNB (Ellman's reagent)

  • Tris-HCl buffer (pH 8.0)

  • Delta-selinene enantiomers

  • Positive control (e.g., eserine)

Procedure:

  • Reagent Preparation: Prepare solutions of AChE, ATCI, and DTNB in the buffer. Prepare stock solutions of the delta-selinene enantiomers and the positive control in a suitable solvent.

  • Assay Setup: In the wells of the microtiter plate, add the buffer, DTNB solution, and different concentrations of the test compounds (or the positive control).

  • Enzyme Addition and Pre-incubation: Add the AChE solution to the wells and incubate for a short period (e.g., 15 minutes) at a controlled temperature (e.g., 37 °C).

  • Reaction Initiation: Start the reaction by adding the ATCI substrate to all wells.

  • Measurement: Immediately measure the absorbance at 412 nm at regular intervals for a set period.

  • Data Analysis: Calculate the rate of the reaction for each concentration of the inhibitor. Determine the percentage of inhibition relative to the control (no inhibitor). The IC50 value is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, typically calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[9]

Visualizations: Workflows and Pathways

Logical Relationship of Delta-Selinene Enantiomers

G Logical Relationship of Delta-Selinene Enantiomers Delta_Selinene Delta-Selinene (C15H24) Enantiomers Enantiomers (Non-superimposable mirror images) Delta_Selinene->Enantiomers Plus_DS (+)-delta-Selinene Enantiomers->Plus_DS Minus_DS This compound Enantiomers->Minus_DS Properties Distinct Properties Plus_DS->Properties Minus_DS->Properties Biological_Activity Differential Biological Activity Properties->Biological_Activity Physical_Properties Different Optical Rotation Properties->Physical_Properties G General Experimental Workflow for Delta-Selinene Enantiomer Analysis cluster_synthesis Synthesis / Isolation cluster_analysis Analysis and Characterization cluster_bioassays Specific Biological Assays Enantio_Synth Enantioselective Synthesis of (+)- and this compound Phys_Chem Physicochemical Analysis (e.g., Specific Rotation) Enantio_Synth->Phys_Chem Bio_Activity Biological Activity Assays Enantio_Synth->Bio_Activity Racemic_Synth Racemic Synthesis of delta-Selinene Chiral_Sep Chiral Separation (e.g., Chiral GC) Racemic_Synth->Chiral_Sep Chiral_Sep->Phys_Chem Chiral_Sep->Bio_Activity Antibacterial Antibacterial (MIC determination) Bio_Activity->Antibacterial AChE AChE Inhibition (IC50 determination) Bio_Activity->AChE Anti_Inflammatory Anti-inflammatory (e.g., Cytokine assays) Bio_Activity->Anti_Inflammatory G Hypothetical Anti-inflammatory Signaling Pathway for Delta-Selinene Delta_Selinene Delta-Selinene Enantiomer ((+) or (-)) IKK IKK Complex Delta_Selinene->IKK Inhibition (?) Cell_Membrane Cell Membrane IkB IκBα IKK->IkB Phosphorylation NFkB NF-κB (p65/p50) IkB->NFkB Release of Nucleus Nucleus NFkB->Nucleus Translocation Pro_inflammatory Pro-inflammatory Genes (e.g., TNF-α, IL-6) Nucleus->Pro_inflammatory Transcription Inflammation Inflammation Pro_inflammatory->Inflammation

References

(-)-δ-Selinene: A Potential Biomarker in Metabolomics for Disease Diagnosis and Therapeutic Monitoring

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-δ-Selinene, a sesquiterpene of natural origin, is emerging as a molecule of significant interest within the field of metabolomics. As a volatile organic compound (VOC), its presence and concentration in biological samples can reflect underlying physiological or pathological processes, positioning it as a potential biomarker for various diseases, including cancer and inflammatory conditions. This technical guide provides a comprehensive overview of (-)-δ-Selinene, detailing its potential role as a biomarker, the analytical methodologies for its detection and quantification, and its putative involvement in key signaling pathways.

Data Presentation: Quantitative Insights into Sesquiterpene Analysis

While specific quantitative data for (-)-δ-Selinene in human biological fluids in direct correlation with disease is still an area of active research, analytical methods for the quantification of sesquiterpenes in complex matrices have been established. These methods provide a framework for future biomarker validation studies. The following table summarizes the typical analytical parameters achieved in the quantitative analysis of sesquiterpenes, which would be applicable to (-)-δ-Selinene.

ParameterGas Chromatography-Mass Spectrometry (GC-MS)
Limit of Detection (LOD) 0.05 µg/L[1]
Limit of Quantification (LOQ) 0.15 µg/L[1]
Linear Range Typically spans several orders of magnitude (e.g., 0.1 - 100 µg/L)
Precision (%RSD) < 15%
Accuracy (%Recovery) 85-115%

Experimental Protocols

The accurate quantification of (-)-δ-Selinene in biological matrices such as serum, plasma, urine, and breath condensate is critical for its validation as a biomarker. Gas Chromatography-Mass Spectrometry (GC-MS) is the most common and robust technique for the analysis of volatile and semi-volatile compounds like sesquiterpenes.

Protocol 1: Quantitative Analysis of (-)-δ-Selinene in Human Serum/Plasma by GC-MS

1. Sample Preparation: Liquid-Liquid Extraction (LLE)

  • Materials: Human serum or plasma, internal standard (e.g., a deuterated analog of a related sesquiterpene), hexane (B92381) (GC grade), anhydrous sodium sulfate (B86663), centrifuge, vortex mixer.

  • Procedure:

    • Thaw frozen serum/plasma samples on ice.

    • To 1 mL of serum/plasma in a glass tube, add a known amount of the internal standard solution.

    • Add 2 mL of hexane and vortex vigorously for 2 minutes.

    • Centrifuge at 3000 x g for 10 minutes to separate the layers.

    • Carefully transfer the upper organic layer (hexane) to a clean glass tube.

    • Add a small amount of anhydrous sodium sulfate to the hexane extract to remove any residual water.

    • Transfer the dried extract to a GC vial for analysis.

2. GC-MS Analysis

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer (e.g., single quadrupole or time-of-flight).

  • GC Conditions:

    • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

    • Injector: Splitless mode at 250°C.

    • Oven Temperature Program: Start at 60°C for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Conditions:

    • Ionization: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for targeted quantification. Monitor characteristic ions of (-)-δ-Selinene (e.g., m/z 204, 189, 161) and the internal standard.

    • Mass Range (for full scan): 40-350 amu.

3. Data Analysis

  • Generate a calibration curve using standards of (-)-δ-Selinene of known concentrations.

  • Calculate the concentration of (-)-δ-Selinene in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Protocol 2: Analysis of (-)-δ-Selinene in Exhaled Breath Condensate (EBC) by GC-MS

1. Sample Collection

  • Collect EBC using a commercially available collection device according to the manufacturer's instructions. This typically involves breathing into a cooled condenser for a set period.

  • Store the collected EBC at -80°C until analysis.

2. Sample Preparation: Solid-Phase Microextraction (SPME)

  • Materials: EBC sample, SPME fiber (e.g., Polydimethylsiloxane/Divinylbenzene - PDMS/DVB), heater/stirrer.

  • Procedure:

    • Thaw the EBC sample.

    • Place a known volume of EBC into a headspace vial.

    • Expose the SPME fiber to the headspace above the EBC sample while heating and stirring (e.g., 60°C for 30 minutes) to allow for the adsorption of volatile compounds.

3. GC-MS Analysis

  • Instrumentation: As in Protocol 1.

  • GC Conditions:

    • Injector: The SPME fiber is directly desorbed in the hot GC inlet (e.g., 250°C for 2 minutes) in splitless mode.

    • Column and Oven Program: Similar to Protocol 1.

  • MS Conditions: Similar to Protocol 1.

Signaling Pathways and Biological Rationale

The potential of (-)-δ-Selinene as a biomarker is underscored by its reported biological activities, which suggest its involvement in key signaling pathways implicated in cancer and inflammation.

Anti-inflammatory Activity and the NF-κB Signaling Pathway

Several studies have reported the anti-inflammatory properties of essential oils rich in sesquiterpenes. This activity is often mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammation.

NF_kB_Signaling cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) Receptor Receptor Inflammatory_Stimuli->Receptor IKK_Complex IKK Complex Receptor->IKK_Complex Activates IkB IκB IKK_Complex->IkB Phosphorylates IkB_NF_kB IκB-NF-κB (Inactive) NF_kB NF-κB (p50/p65) NF_kB_active NF-κB (Active) IkB_NF_kB->NF_kB_active Degradation of IκB delta_Selinene (-)-δ-Selinene delta_Selinene->IKK_Complex Inhibits DNA DNA NF_kB_active->DNA Translocates & Binds Inflammatory_Genes Pro-inflammatory Gene Expression DNA->Inflammatory_Genes

Figure 1: Putative inhibition of the NF-κB signaling pathway by (-)-δ-Selinene.
Anticancer Activity and the Apoptosis Signaling Pathway

The cytotoxic effects of some sesquiterpenes against cancer cell lines suggest an ability to induce programmed cell death, or apoptosis. The intrinsic apoptosis pathway, mediated by mitochondria, is a likely target.

Apoptosis_Signaling cluster_stimulus cluster_cytoplasm Cytoplasm delta_Selinene (-)-δ-Selinene Bax_Bak Bax/Bak delta_Selinene->Bax_Bak Activates Mitochondrion Mitochondrion Bax_Bak->Mitochondrion Permeabilizes Outer Membrane Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Releases Apoptosome Apoptosome Cytochrome_c->Apoptosome Apaf1 Apaf-1 Apaf1->Apoptosome Caspase9 Pro-Caspase-9 Caspase9->Apoptosome Caspase3 Pro-Caspase-3 Apoptosome->Caspase3 Activates Activated_Caspase3 Activated Caspase-3 Apoptosome->Activated_Caspase3 Apoptosis Apoptosis Activated_Caspase3->Apoptosis Executes

Figure 2: Proposed mechanism of (-)-δ-Selinene-induced intrinsic apoptosis.

Conclusion and Future Directions

(-)-δ-Selinene holds considerable promise as a non-invasive biomarker for the early detection and monitoring of diseases characterized by inflammation and cellular proliferation. Its volatile nature makes it particularly suitable for analysis in breath, offering a patient-friendly diagnostic approach. While robust analytical methods for its quantification are available, further research is critically needed to establish definitive correlations between the concentration of (-)-δ-Selinene in various biological fluids and specific disease states in human populations. Future studies should focus on large-scale clinical trials to validate its biomarker potential and to further elucidate the precise molecular mechanisms through which it exerts its biological effects. Such efforts will be instrumental in translating the potential of (-)-δ-Selinene from a research molecule to a clinically relevant diagnostic tool.

References

Pharmacological Screening of (-)-δ-Selinene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Scientific literature extensively documents the pharmacological activities of essential oils containing δ-selinene. However, detailed studies on isolated (-)-δ-selinene are limited. This guide provides a comprehensive overview based on the available data for δ-selinene and the broader class of sesquiterpenes, offering insights into its potential therapeutic applications and methodologies for its pharmacological evaluation.

Introduction

(-)-δ-Selinene is a sesquiterpene of the selinene group, naturally occurring in various plants. Sesquiterpenes are a class of C15 isoprenoids known for their diverse and significant biological activities, making them a subject of interest in pharmaceutical research and drug development. Pharmacological studies suggest that essential oils rich in δ-selinene possess anti-inflammatory, antioxidant, antimicrobial, and anticancer properties. This technical guide consolidates the current understanding of the pharmacological profile of δ-selinene, provides detailed experimental protocols for its screening, and visualizes potential signaling pathways involved in its mechanism of action.

Pharmacological Activities: Data Summary

The following tables summarize the quantitative data on the pharmacological activities of essential oils and extracts containing δ-selinene. It is important to note that these activities are attributed to the complex mixture of compounds present in the extracts and not solely to δ-selinene.

Table 1: Anti-inflammatory and Antioxidant Activity

Plant SourceExtract/OilAssayTarget/RadicalResult (IC50/SC50)Reference
Morella pubescensEssential OilABTSABTS radical46.4 ± 1.0 µg/mL[1]
Morella pubescensEssential OilDPPHDPPH radical237.1 ± 1.8 µg/mL[1]
Myrtus communis L.Essential OilDPPHDPPH radical15.317 ± 0.340 µg/mL[2]
Myrtus communis L.Essential OilABTSABTS radical18.890 ± 2.190 µg/mL[2]
Myrtus communis L.Essential OilHydroxyl Radical ScavengingHydroxyl radical31.877 ± 0.742 µg/mL[2]
Solanum spiraleEssential OilDPPHDPPH radical41.89 mg/mL[3]

Table 2: Antimicrobial Activity

Plant SourceExtract/OilMicroorganismResult (MIC)Reference
Morella pubescensEssential OilEnterococcus faecium (ATCC 27270)250 µg/mL[1]
Solanum spiraleEssential OilEscherichia coli43.0 µg/mL[3]
Solanum spiraleEssential OilStaphylococcus aureus21.5 µg/mL[3]

Table 3: Anticancer Activity

Plant SourceExtract/OilCancer Cell LineResult (IC50)Reference
Solanum spiraleEssential OilKB (oral cancer)26.42 µg/mL[3]
Solanum spiraleEssential OilMCF-7 (breast cancer)19.69 µg/mL[3]
Solanum spiraleEssential OilNCI-H187 (small cell lung cancer)24.02 µg/mL[3]
Myrcia splendensEssential OilTHP-1, A549, B16-F10< 20 µg/mL[4]

Experimental Protocols

This section details the methodologies for key pharmacological screening assays. These are generalized protocols that may require optimization for testing isolated (-)-δ-selinene.

Anti-inflammatory Activity

3.1.1. Inhibition of Nitric Oxide (NO) Production in Macrophages

  • Cell Line: RAW 264.7 murine macrophages.

  • Methodology:

    • Seed RAW 264.7 cells in a 96-well plate and incubate for 24 hours.

    • Pre-treat the cells with various concentrations of (-)-δ-selinene for 1-2 hours.

    • Induce inflammation by adding lipopolysaccharide (LPS).

    • After a 24-hour incubation, collect the cell culture supernatant.

    • Determine the nitrite (B80452) concentration in the supernatant using the Griess reagent.

    • Measure the absorbance at 540 nm. A decrease in absorbance indicates inhibition of NO production.

Antioxidant Activity

3.2.1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

  • Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it.

  • Methodology:

    • Prepare a methanolic solution of DPPH.

    • Add various concentrations of (-)-δ-selinene to the DPPH solution.

    • Incubate the mixture in the dark at room temperature for 30 minutes.

    • Measure the absorbance of the solution at approximately 517 nm.

    • A decrease in absorbance indicates radical scavenging activity. Calculate the percentage of inhibition and determine the IC50 value.

3.2.2. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

  • Principle: This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+).

  • Methodology:

    • Generate the ABTS•+ by reacting ABTS solution with potassium persulfate and allowing it to stand in the dark for 12-16 hours.

    • Dilute the ABTS•+ solution with ethanol (B145695) to a specific absorbance.

    • Add various concentrations of (-)-δ-selinene to the diluted ABTS•+ solution.

    • After a short incubation period, measure the absorbance at approximately 734 nm.

    • A decrease in absorbance indicates scavenging activity. Calculate the percentage of inhibition and determine the IC50 value.

Antimicrobial Activity

3.3.1. Minimum Inhibitory Concentration (MIC) Determination using Broth Microdilution Method

  • Principle: This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Methodology:

    • Prepare a two-fold serial dilution of (-)-δ-selinene in a 96-well microtiter plate containing a suitable broth medium.

    • Inoculate each well with a standardized suspension of the test microorganism (bacteria or fungi).

    • Include positive (microorganism without test compound) and negative (broth only) controls.

    • Incubate the plates under appropriate conditions for the test microorganism (e.g., 37°C for 24 hours for bacteria).

    • The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Anticancer Activity

3.4.1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

  • Principle: This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

  • Methodology:

    • Seed cancer cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of (-)-δ-selinene for a specified period (e.g., 24, 48, or 72 hours).

    • Add MTT solution to each well and incubate for 3-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

    • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or isopropanol).

    • Measure the absorbance at approximately 570 nm.

    • A decrease in absorbance compared to untreated control cells indicates a reduction in cell viability. Calculate the percentage of inhibition and determine the IC50 value.

Potential Signaling Pathways and Mechanisms of Action

While specific signaling pathways for isolated (-)-δ-selinene have not been fully elucidated, the known mechanisms of related sesquiterpenes provide a basis for postulating its potential modes of action. The following diagrams illustrate these hypothetical pathways.

Anti-inflammatory Signaling Pathway

Sesquiterpenes are known to exert anti-inflammatory effects by inhibiting key pro-inflammatory signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

anti_inflammatory_pathway cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_pathways Intracellular Signaling cluster_nucleus Nuclear Events cluster_response Inflammatory Response LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK MAPK MAPKs (p38, JNK, ERK) TLR4->MAPK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases Nucleus_NFkB NF-κB Translocation NFkB->Nucleus_NFkB Nucleus_AP1 AP-1 Activation MAPK->Nucleus_AP1 Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) Nucleus_NFkB->Cytokines iNOS_COX2 iNOS, COX-2 Expression Nucleus_NFkB->iNOS_COX2 Nucleus_AP1->Cytokines Nucleus_AP1->iNOS_COX2 delta_Selinene (-)-δ-Selinene delta_Selinene->IKK Inhibition delta_Selinene->MAPK Inhibition

Caption: Hypothetical anti-inflammatory signaling pathway of (-)-δ-Selinene.

Antioxidant Signaling Pathway

Terpenes, including sesquiterpenes, can enhance the cellular antioxidant defense system by activating the Keap1-Nrf2 pathway.

antioxidant_pathway cluster_stress Oxidative Stress cluster_cytoplasm Cytoplasmic Regulation cluster_nucleus Nuclear Translocation & Transcription cluster_response Cellular Defense ROS Reactive Oxygen Species (ROS) Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 induces dissociation Nrf2 Nrf2 Keap1_Nrf2->Nrf2 releases Nucleus_Nrf2 Nrf2 Translocation Nrf2->Nucleus_Nrf2 ARE Antioxidant Response Element (ARE) Nucleus_Nrf2->ARE binds to Antioxidant_Enzymes Antioxidant Enzymes (HO-1, NQO1, etc.) ARE->Antioxidant_Enzymes promotes transcription delta_Selinene (-)-δ-Selinene delta_Selinene->ROS Scavenges delta_Selinene->Keap1_Nrf2 Modulates

Caption: Postulated antioxidant signaling pathway for (-)-δ-Selinene.

Anticancer (Apoptotic) Signaling Pathway

Structurally similar sesquiterpenes, such as δ-cadinene, have been shown to induce apoptosis in cancer cells through the activation of caspases.

anticancer_pathway cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway cluster_execution Execution Pathway delta_Selinene (-)-δ-Selinene Bax Bax delta_Selinene->Bax Upregulates Bcl2 Bcl-2 delta_Selinene->Bcl2 Downregulates Death_Receptors Death Receptors (e.g., Fas, TRAIL) delta_Selinene->Death_Receptors activates Mitochondrion Mitochondrion Bax->Mitochondrion Bcl2->Mitochondrion inhibits Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c releases Caspase9 Caspase-9 Cytochrome_c->Caspase9 activates Procaspase8 Pro-caspase-8 Death_Receptors->Procaspase8 activates Caspase8 Caspase-8 Procaspase8->Caspase8 Caspase3 Caspase-3 Caspase9->Caspase3 activates Caspase8->Caspase3 activates PARP_cleavage PARP Cleavage Caspase3->PARP_cleavage Apoptosis Apoptosis PARP_cleavage->Apoptosis

Caption: Hypothetical apoptotic signaling pathway induced by (-)-δ-Selinene.

Conclusion and Future Directions

(-)-δ-Selinene, as a component of various plant essential oils, is associated with a range of promising pharmacological activities. The data presented in this guide, primarily from studies on these essential oils, suggest its potential as an anti-inflammatory, antioxidant, antimicrobial, and anticancer agent. However, to fully realize its therapeutic potential, further research is imperative.

Future studies should focus on the isolation of pure (-)-δ-selinene to conduct detailed pharmacological screenings. This will enable the determination of its specific activity and potency (e.g., IC50 and MIC values) and a clearer understanding of its toxicological profile. Furthermore, in-depth mechanistic studies are required to validate the proposed signaling pathways and to identify its precise molecular targets. Such research will be crucial for the development of (-)-δ-selinene as a potential lead compound for novel therapeutics.

References

The Ecological Significance of δ-Selinene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-δ-Selinene, a bicyclic sesquiterpene, is a naturally occurring volatile organic compound found in a variety of plant species. As a member of the diverse class of terpenes, it plays a crucial role in the ecological interactions of plants, particularly in defense against herbivores and pathogens. This technical guide provides a comprehensive overview of the ecological significance of δ-selinene, with a focus on its biosynthesis, role in plant defense, and the methodologies used to study these functions. It is important to note that much of the existing literature refers to "δ-selinene" without specifying the enantiomer. Therefore, this guide will cover δ-selinene in a broader context while highlighting any information specific to the (-)-enantiomer where available.

Biosynthesis of δ-Selinene

The biosynthesis of δ-selinene, like other sesquiterpenes, originates from the isoprenoid pathway. The precursor molecule, farnesyl diphosphate (B83284) (FPP), is cyclized by specific enzymes known as terpene synthases (TPS).

The biosynthesis of (+)-δ-selinene is catalyzed by the enzyme (+)-δ-selinene synthase, which facilitates the cyclization of (2E,6E)-farnesyl diphosphate.[1] This enzymatic reaction is a key step in the production of a wide array of sesquiterpenoids in plants. The biosynthesis of sesquiterpenes primarily occurs through the mevalonic acid (MVA) pathway in the cytoplasm and endoplasmic reticulum.[2]

Sesquiterpene Biosynthesis Pathway cluster_0 Isoprenoid Precursor Pathway cluster_1 Sesquiterpene Synthesis Acetyl-CoA Acetyl-CoA MVA_pathway Mevalonic Acid (MVA) Pathway Acetyl-CoA->MVA_pathway IPP Isopentenyl pyrophosphate (IPP) MVA_pathway->IPP DMAPP Dimethylallyl pyrophosphate (DMAPP) IPP->DMAPP GPP Geranyl pyrophosphate (GPP) IPP->GPP DMAPP->GPP FPP Farnesyl pyrophosphate (FPP) GPP->FPP TPS δ-Selinene Synthase FPP->TPS Cyclization delta_Selinene (-)-δ-Selinene TPS->delta_Selinene

Figure 1: Simplified biosynthesis pathway of (-)-δ-Selinene.

Ecological Roles of δ-Selinene

δ-Selinene is involved in a range of ecological interactions, primarily functioning as a defense compound for the plants that produce it.

Plant Defense Against Pathogens

Terpenoid metabolites, including selinenes, are critical components of plant antifungal defense systems. In maize, for instance, selinene-derived metabolites play an endogenous antifungal role.[3] These compounds can act by disrupting the cell membranes of fungal pathogens.[3] While specific data for (-)-δ-selinene is limited, the general role of selinenes in plant defense suggests its importance in protecting plants from fungal infections.

Interactions with Insects

Volatile sesquiterpenes are key signaling molecules in plant-insect interactions. They can act as attractants for natural enemies of herbivores, an indirect defense mechanism. For example, herbivore-damaged maize releases a blend of volatiles, including sesquiterpenes, that attracts parasitic wasps which then prey on the herbivores.[4] While the specific role of (-)-δ-selinene in attracting parasitoids has not been definitively established, its presence in herbivore-induced volatile blends suggests a potential role in this tritrophic interaction.

Furthermore, certain sesquiterpenes possess direct insecticidal or antifeedant properties. Essential oils containing δ-selinene have demonstrated insecticidal, repellent, and antifeedant activities against various insect pests.[3][5]

Quantitative Data

The concentration of δ-selinene can vary significantly between plant species and even different parts of the same plant. The following table summarizes available quantitative data for δ-selinene in selected plant species. It is important to note that the specific enantiomer was not determined in these studies.

Plant SpeciesPlant Partδ-Selinene Concentration (%)Reference
Morella pubescensLeaves9.1 ± 0.2[6]
Pilgerodendron uviferumHeartwood10.81[3]

Experimental Protocols

Extraction and Quantification of (-)-δ-Selinene

Objective: To extract and quantify the amount of (-)-δ-selinene in a plant sample.

Methodology: Gas Chromatography-Mass Spectrometry (GC-MS) is the most common method for the analysis of volatile compounds like sesquiterpenes.[4]

Sample Preparation (Steam Distillation):

  • Fresh or dried plant material is placed in a distillation flask with water.

  • The flask is heated to boiling, and the resulting steam carries the volatile essential oils.

  • The steam is condensed, and the essential oil, which is immiscible with water, is collected.

GC-MS Analysis:

  • Injection: A small volume (e.g., 1 µL) of the essential oil, diluted in a suitable solvent (e.g., hexane), is injected into the GC.

  • Separation: The sample is vaporized and carried by an inert gas through a capillary column. For chiral analysis to separate enantiomers, a chiral column (e.g., a cyclodextrin-based column) is required.[5][7] The separation is based on the differential partitioning of the compounds between the mobile gas phase and the stationary phase of the column. A temperature gradient program is used to elute the compounds.

  • Detection (Mass Spectrometry): As compounds elute from the column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum is a unique fingerprint of the compound.

  • Identification: The mass spectrum of the unknown peak is compared to a library of known spectra (e.g., NIST, Wiley) for identification. The retention time of the peak is also compared to that of an authentic standard of (-)-δ-selinene.

  • Quantification: A calibration curve is generated using known concentrations of a (-)-δ-selinene standard. The peak area of (-)-δ-selinene in the sample is then used to determine its concentration from the calibration curve. An internal standard can be used to improve accuracy.[4]

GC-MS Workflow for (-)-delta-Selinene Analysis Plant_Material Plant Material Extraction Steam Distillation Plant_Material->Extraction Essential_Oil Essential Oil Extraction->Essential_Oil GC_Injection GC Injection (Chiral Column) Essential_Oil->GC_Injection Separation Chromatographic Separation GC_Injection->Separation MS_Detection Mass Spectrometry Detection Separation->MS_Detection Data_Analysis Data Analysis (Identification & Quantification) MS_Detection->Data_Analysis Results Concentration of (-)-δ-Selinene Data_Analysis->Results

Figure 2: General workflow for the extraction and analysis of (-)-δ-Selinene.
Antifungal Bioassay (Volatile Compound Assay)

Objective: To assess the antifungal activity of (-)-δ-selinene against a phytopathogenic fungus.

Methodology: A sealed plate assay can be used to test the effect of volatile compounds on fungal growth.[8]

  • Preparation: A Petri dish is divided into two compartments by removing a strip of agar (B569324) from the center.

  • Inoculation: A plug of a phytopathogenic fungus (e.g., Botrytis cinerea) is placed on the agar in one compartment.

  • Treatment: A sterile filter paper disc impregnated with a known concentration of (-)-δ-selinene in a solvent is placed in the other compartment. A control plate receives a filter paper disc with solvent only.

  • Incubation: The plates are sealed with parafilm to create a closed environment and incubated at an appropriate temperature for the fungus to grow.

  • Assessment: The diameter of the fungal colony is measured over several days in both the treatment and control plates. The percentage of growth inhibition is calculated. The concentration of (-)-δ-selinene that causes 50% inhibition of growth (IC50) can be determined by testing a range of concentrations.

Insect Antifeedant Bioassay (Leaf Disc No-Choice Assay)

Objective: To determine the antifeedant properties of (-)-δ-selinene against a herbivorous insect.

Methodology: This assay measures the deterrence of a compound to insect feeding.[9][10]

  • Preparation: Leaf discs of a host plant are cut to a standard size.

  • Treatment: The leaf discs are dipped in a solution of (-)-δ-selinene of a known concentration. Control discs are treated with the solvent only. The solvent is allowed to evaporate.

  • Bioassay: A single, pre-starved insect larva (e.g., Spodoptera litura) is placed in a Petri dish with a treated leaf disc.

  • Incubation: The larva is allowed to feed for a set period (e.g., 24 hours).

  • Assessment: The area of the leaf disc consumed is measured. The antifeedant index can be calculated to quantify the feeding deterrence.

Signaling Pathways

The induction of sesquiterpene biosynthesis in plants is often mediated by complex signaling pathways involving phytohormones such as jasmonic acid (JA) and ethylene (B1197577) (ET).[11][12] Herbivore attack or pathogen infection can trigger a signaling cascade that leads to the upregulation of terpene synthase genes.[13] While a specific signaling pathway leading to the production of (-)-δ-selinene has not been fully elucidated, it is likely integrated into the broader plant defense signaling network. Sesquiterpenes themselves can also act as signaling molecules, priming or inducing defense responses in other parts of the plant or in neighboring plants.[14]

Plant Defense Signaling Herbivore_Attack Herbivore Attack / Pathogen Infection JA_ET_Signaling Jasmonic Acid (JA) & Ethylene (ET) Signaling Herbivore_Attack->JA_ET_Signaling TPS_Gene_Expression Upregulation of Terpene Synthase (TPS) Gene Expression JA_ET_Signaling->TPS_Gene_Expression delta_Selinene_Production Increased Production of (-)-δ-Selinene TPS_Gene_Expression->delta_Selinene_Production Direct_Defense Direct Defense (Antifungal, Antifeedant) delta_Selinene_Production->Direct_Defense Indirect_Defense Indirect Defense (Attraction of Natural Enemies) delta_Selinene_Production->Indirect_Defense

Figure 3: General signaling cascade for induced sesquiterpene production.

Conclusion and Future Directions

(-)-δ-Selinene is an important sesquiterpene with significant ecological roles, particularly in plant defense. While the broader class of selinenes is known to be involved in antifungal and anti-herbivore activities, there is a notable lack of research specifically focused on the (-)-enantiomer. Future research should aim to:

  • Determine the enantiomeric distribution of δ-selinene in a wider range of plant species. This will provide a better understanding of the natural occurrence of the (-)-enantiomer.

  • Conduct bioassays with pure (-)-δ-selinene. This will allow for a precise determination of its antifungal, insecticidal, and antifeedant properties.

  • Investigate the specific signaling pathways that regulate the biosynthesis of (-)-δ-selinene and its role as a signaling molecule.

A deeper understanding of the ecological significance of (-)-δ-selinene could have important applications in agriculture, such as the development of novel, natural pesticides and the breeding of more pest- and disease-resistant crops. For drug development professionals, the bioactivity of this compound may warrant further investigation for potential pharmaceutical applications.

References

A Comprehensive Technical Guide to (-)-delta-Selinene in the Plant Kingdom

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-delta-Selinene is a bicyclic sesquiterpene that, along with its enantiomer (+)-delta-selinene, is a component of the essential oils of a wide variety of plant species. Sesquiterpenes are a class of C15 terpenoids known for their diverse chemical structures and significant biological activities. This technical guide provides an in-depth overview of the distribution of this compound throughout the plant kingdom, including quantitative data, detailed experimental protocols for its analysis, and an exploration of its biosynthetic pathway. This information is intended to serve as a valuable resource for researchers in phytochemistry, natural product chemistry, and drug discovery.

Distribution of this compound in the Plant Kingdom

Delta-selinene (B1208667) is a widely distributed sesquiterpene found across numerous plant families. While many studies report the presence of "delta-selinene" without specifying the enantiomer, investigations utilizing chiral chromatography have begun to elucidate the enantiomeric distribution of this compound in different plant species.

This compound has been identified in various plant species, often occurring alongside its (+)-enantiomer. The ratio of these enantiomers can vary significantly between species, and even within different parts of the same plant or at different developmental stages.

Below is a summary of plant species in which delta-selinene has been reported. It is important to note that quantitative data specifically for the (-)-enantiomer is not always available in the literature.

Plant FamilySpeciesPlant PartTotal delta-Selinene Content (%)Enantiomeric Ratio (+/-)Reference
MyricaceaeMorella pubescensLeaves9.1 ± 0.2Not specified[1]
LamiaceaeCallicarpa macrophyllaLeaves, Seeds, FruitsHigh in β-selinene (isomer)Not applicable
RutaceaeCitrus reticulataFruit peelsPresentNot specified[2][3]
AsteraceaeSilphium perfoliatumNot specifiedPresentNot specified[2][3]
AsteraceaeSenecio polyanthemoidesLeaf extracts32.7Not specified[2]
MyrtaceaePsidium cattleianumLeaf essential oils4.5Not specified[2]
CannabaceaeHumulus lupulusCones, Flowers8.70Not specified[2]
HepaticaeCalypogeia muellerianaNot specifiedPresentNot specified[2][4]
ApiaceaeCelerySeedsPresentNot specified
ApiaceaeCarrotSeedsPresentNot specified

Note: The table above primarily lists species where delta-selinene has been identified. The enantiomeric composition is often not determined in routine phytochemical analyses. Further research employing chiral analytical techniques is required to expand the quantitative data specifically for this compound.

Experimental Protocols

The accurate identification and quantification of this compound in plant matrices require specific and validated experimental protocols. The following sections detail the methodologies for extraction and analysis.

Essential Oil Extraction by Steam Distillation

A common method for extracting volatile compounds like sesquiterpenes from plant material is steam distillation.

Objective: To isolate the essential oil containing this compound from the plant matrix.

Apparatus:

  • Clevenger-type apparatus

  • Heating mantle

  • Round-bottom flask

  • Condenser

  • Collection vessel

Procedure:

  • Sample Preparation: Fresh or dried plant material is coarsely ground to increase the surface area for efficient extraction.

  • Distillation: The ground plant material is placed in the round-bottom flask with a sufficient amount of water. The mixture is heated to boiling.

  • Volatilization and Condensation: The steam and the volatilized essential oils rise and pass into the condenser. The cooled condensate (water and essential oil) flows into the collection vessel.

  • Separation: Due to their immiscibility with water, the essential oils form a separate layer, which can be collected.

  • Drying: The collected essential oil is dried over anhydrous sodium sulfate (B86663) to remove any residual water.

  • Storage: The pure essential oil is stored in a sealed, dark glass vial at low temperature to prevent degradation.

Quantification by Chiral Gas Chromatography-Mass Spectrometry (GC-MS)

To separate and quantify the enantiomers of delta-selinene, a chiral stationary phase in the gas chromatography column is essential.

Objective: To separate this compound from its enantiomer and other components of the essential oil and to determine its concentration.

Instrumentation:

  • Gas chromatograph coupled with a mass spectrometer (GC-MS)

  • Chiral capillary column (e.g., a cyclodextrin-based column like Rt-βDEXse)

  • Autosampler

Materials:

  • Helium (carrier gas)

  • This compound analytical standard

  • Internal standard (e.g., n-alkane)

  • Hexane (B92381) (solvent)

GC-MS Parameters (Example):

  • Column: Rt-βDEXse (30 m x 0.25 mm i.d., 0.25 µm film thickness)

  • Injector Temperature: 250 °C

  • Oven Temperature Program: 60 °C (hold 2 min), ramp at 3 °C/min to 200 °C, hold for 5 min.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Injection Mode: Split (e.g., 1:50)

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Energy: 70 eV

  • Scan Range: m/z 40-400

Procedure:

  • Standard Preparation: Prepare a stock solution of this compound standard and the internal standard in hexane. Create a series of calibration standards by diluting the stock solution to different concentrations.

  • Sample Preparation: Dilute the extracted essential oil in hexane and add the internal standard.

  • Injection: Inject the calibration standards and the prepared sample into the GC-MS system.

  • Data Acquisition: Acquire the chromatograms and mass spectra for each run.

  • Identification: Identify the peaks corresponding to this compound and (+)-delta-selinene based on their retention times and comparison with the analytical standard and their mass spectra.

  • Quantification: Construct a calibration curve by plotting the peak area ratio of the this compound standard to the internal standard against the concentration. Use this calibration curve to determine the concentration of this compound in the plant sample.

Biosynthesis of this compound

The biosynthesis of sesquiterpenes, including this compound, originates from the isoprenoid pathway. The key precursor for all sesquiterpenes is farnesyl diphosphate (B83284) (FPP).

The Mevalonate (MVA) and Methylerythritol Phosphate (MEP) Pathways

FPP is synthesized from the universal C5 isoprenoid building blocks, isopentenyl diphosphate (IPP) and its isomer dimethylallyl diphosphate (DMAPP). Plants utilize two distinct pathways to produce IPP and DMAPP:

  • Mevalonate (MVA) Pathway: Occurs in the cytosol and is primarily responsible for the biosynthesis of sterols, sesquiterpenes, and ubiquinone.

  • Methylerythritol Phosphate (MEP) Pathway: Located in the plastids and is the source of monoterpenes, diterpenes, carotenoids, and the side chains of chlorophylls (B1240455) and plastoquinone.

There can be some crosstalk between these two pathways.

Cyclization of Farnesyl Diphosphate

The immense diversity of sesquiterpene skeletons is generated by a class of enzymes known as sesquiterpene synthases or cyclases. These enzymes catalyze the ionization of the diphosphate group from FPP, generating a farnesyl cation. This highly reactive intermediate then undergoes a series of cyclizations, rearrangements, and hydride shifts, all orchestrated by the specific topology of the enzyme's active site.

The stereochemical outcome of the cyclization reaction is strictly controlled by the sesquiterpene synthase. The way in which the flexible FPP molecule is folded within the active site determines which double bonds will interact and the stereochemistry of the resulting cyclic products.

For the synthesis of delta-selinene, a specific delta-selinene synthase is required. While (+)-delta-selinene synthase has been identified and is known to produce the (+)-enantiomer, the specific enzyme responsible for the synthesis of this compound has not been as extensively characterized. It is hypothesized that a distinct sesquiterpene synthase, with a different active site conformation, is responsible for folding FPP in a manner that leads to the formation of the (-)-enantiomer.

The proposed general mechanism involves the initial cyclization of FPP to a germacrenyl cation intermediate. Subsequent rearrangements and a final cyclization lead to the eudesmane (B1671778) skeleton, from which delta-selinene is formed by deprotonation. The stereochemistry at each step is dictated by the specific synthase enzyme.

Biosynthesis_of_delta_Selinene_Enantiomers cluster_0 Isoprenoid Precursors cluster_1 Farnesyl Diphosphate Synthesis cluster_2 Sesquiterpene Synthesis IPP Isopentenyl Diphosphate (IPP) GPP_Synthase GPP Synthase IPP->GPP_Synthase x2 FPP_Synthase FPP Synthase IPP->FPP_Synthase DMAPP Dimethylallyl Diphosphate (DMAPP) DMAPP->GPP_Synthase FPP Farnesyl Diphosphate (FPP) plus_Synthase (+)-delta-Selinene Synthase FPP->plus_Synthase minus_Synthase This compound Synthase (Hypothetical) FPP->minus_Synthase GPP Geranyl Diphosphate (GPP) GPP_Synthase->GPP FPP_Synthase->FPP GPP->FPP_Synthase plus_delta_Selinene (+)-delta-Selinene minus_delta_Selinene This compound plus_Synthase->plus_delta_Selinene minus_Synthase->minus_delta_Selinene

Caption: Biosynthesis of (+)- and this compound from Isoprenoid Precursors.

Experimental Workflow

The overall workflow for the analysis of this compound from a plant source is a multi-step process that begins with sample collection and ends with data analysis.

Experimental_Workflow Plant_Material Plant Material Collection and Preparation Extraction Essential Oil Extraction (Steam Distillation) Plant_Material->Extraction GCMS_Analysis Chiral GC-MS Analysis Extraction->GCMS_Analysis Data_Processing Data Processing and Quantification GCMS_Analysis->Data_Processing Qualitative Qualitative Analysis (Mass Spectra) Data_Processing->Qualitative Quantitative Quantitative Analysis (Calibration Curve) Data_Processing->Quantitative

Caption: Experimental Workflow for the Analysis of this compound.

Conclusion

This compound is a widely distributed sesquiterpene in the plant kingdom, although its specific quantitative distribution and the precise enzymatic machinery responsible for its stereospecific biosynthesis are still areas of active research. The methodologies outlined in this guide provide a framework for the extraction, identification, and quantification of this and other chiral sesquiterpenes. Further studies employing chiral analytical techniques are crucial to fully map the distribution of this compound and to uncover novel biocatalysts for its potential biotechnological production. This knowledge will be invaluable for the fields of phytochemistry, chemical ecology, and the development of new pharmaceuticals and other valuable bio-based products.

References

Methodological & Application

Application Notes and Protocols for the Extraction of (-)-δ-Selinene from Plant Material

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-δ-Selinene is a naturally occurring sesquiterpene found in various plant species, holding potential for applications in the pharmaceutical and fragrance industries. The effective extraction of this bioactive compound from plant matrices is a critical initial step for research and product development. This document provides detailed application notes and protocols for several common extraction methods, along with a comparative analysis of their efficiency.

Data Presentation: Quantitative Comparison of Extraction Methods

The selection of an appropriate extraction technique is crucial for maximizing the yield and purity of (-)-δ-Selinene. The following table summarizes quantitative data from various studies, comparing the performance of different extraction methods for sesquiterpenes, including δ-selinene isomers. It is important to note that direct comparisons can be challenging due to variations in plant material, experimental conditions, and analytical methods.

Plant MaterialExtraction MethodTarget Compound(s)Yield/ConcentrationReference(s)
Morella pubescensHydrodistillationδ-Selinene9.1 ± 0.2% of essential oil[1]
Callicarpa macrophylla (leaves)Hydrodistillationβ-Selinene37.51% of essential oil[2][3]
Callicarpa macrophylla (immature seeds & fruits)Hydrodistillationβ-Selinene44.66% of essential oil[2][3]
Callicarpa macrophylla (mature seeds & fruits)Hydrodistillationβ-Selinene57.01% of essential oil[2][3]
Eupatorium adenophorumHydro-steam DistillationEssential Oil0.23%[4]
Eupatorium adenophorumSteam DistillationEssential Oil0.18%[4]
Zingiber officinale (Ginger)Hydrodistillationα-Zingiberene15.70% of essential oil[5]
Zingiber officinale (Ginger)Steam Distillationα-Zingiberene28.9% of essential oil[5]
Zingiber officinale (Ginger)Supercritical Fluid Extraction (SFE)α-Zingiberene19.34% of essential oil[5]
Cannabis sativa L.Supercritical Fluid Extraction (SFE)Linalyl acetate34.7%[6]
Cannabis sativa L.Steam DistillationLinalyl acetate12.1%[6]

Experimental Protocols

Hydrodistillation (HD)

Hydrodistillation is a widely used method for extracting essential oils from plant materials. It is particularly suitable for compounds that are volatile and immiscible with water.

Principle: The plant material is boiled in water, and the resulting steam, carrying the volatile essential oils, is condensed and collected. The essential oil is then separated from the aqueous phase.

Apparatus:

  • Clevenger-type apparatus

  • Heating mantle

  • Round-bottom flask

  • Condenser

Protocol:

  • Preparation of Plant Material: Air-dry the plant material to reduce moisture content. Grind the dried material to a coarse powder to increase the surface area for extraction.

  • Extraction:

    • Place a known quantity of the powdered plant material (e.g., 100 g) into a round-bottom flask.

    • Add distilled water to the flask, typically at a solid-to-solvent ratio of 1:10 to 1:20 (w/v). Ensure the plant material is fully submerged.

    • Set up the Clevenger apparatus with the flask on a heating mantle.

    • Heat the mixture to boiling. The steam and volatilized essential oil will rise and pass into the condenser.

    • Continue the distillation for a specified period, typically 3-6 hours, until no more oil is collected.

  • Collection and Drying:

    • The condensed liquid (a mixture of essential oil and water) is collected in the separator of the Clevenger apparatus.

    • The essential oil, being less dense than water, will form a layer on top.

    • Carefully collect the essential oil layer.

    • Dry the collected oil using an anhydrous drying agent, such as sodium sulfate, to remove any residual water.

    • Store the dried essential oil in a sealed, dark glass vial at 4°C.

Steam Distillation (SD)

In steam distillation, steam is generated externally and then passed through the plant material. This method is advantageous for heat-sensitive compounds as it avoids direct contact of the plant material with boiling water.[5]

Principle: Live steam is passed through the plant material, causing the volatile compounds to vaporize. The mixture of steam and essential oil is then condensed and collected.

Apparatus:

  • Steam generator

  • Distillation still (for holding the plant material)

  • Condenser

  • Separator

Protocol:

  • Preparation of Plant Material: Prepare the plant material as described for hydrodistillation.

  • Extraction:

    • Pack the ground plant material into the distillation still.[5]

    • Generate steam in a separate boiler and introduce it into the bottom of the still.[5]

    • The steam will pass through the plant material, rupturing the oil glands and carrying away the volatile (-)-δ-Selinene.[5]

    • The mixture of steam and essential oil vapor is then directed to a condenser.

    • The distillation is typically continued for 2-4 hours.

  • Collection and Drying:

    • The condensate is collected in a separator, where the essential oil and water form two distinct layers.

    • Separate the oil layer and dry it using anhydrous sodium sulfate.

    • Store the purified essential oil in a dark, airtight container at low temperature.

Supercritical Fluid Extraction (SFE) with CO₂

SFE is a "green" extraction technique that uses a supercritical fluid, most commonly carbon dioxide (CO₂), as the solvent.[4] It is highly efficient and selective, and it avoids the use of organic solvents.

Principle: Supercritical CO₂ has properties of both a liquid and a gas, allowing it to effuse through the plant material and dissolve the target compounds. By manipulating temperature and pressure, the solvating power of the CO₂ can be precisely controlled.

Apparatus:

  • High-pressure pump

  • Extraction vessel

  • Separator vessel

  • CO₂ source

  • Temperature and pressure controllers

Protocol:

  • Preparation of Plant Material: Dry and grind the plant material to a specific particle size to maximize the surface area for extraction.

  • Extraction:

    • Load the ground plant material into the extraction vessel.[4]

    • Pump liquid CO₂ into the system and bring it to its supercritical state by adjusting the temperature and pressure (e.g., above 31.1°C and 73.8 bar).[4]

    • The supercritical CO₂ passes through the extraction vessel, dissolving the (-)-δ-Selinene and other soluble compounds.[4]

    • The resulting solution flows into a separator.

  • Collection:

    • In the separator, the pressure is lowered, causing the CO₂ to return to its gaseous state, leaving behind the extracted compounds.[4]

    • The gaseous CO₂ can be recompressed and recycled.

    • The collected extract, rich in (-)-δ-Selinene, is then collected from the separator.

Microwave-Assisted Hydrodistillation (MAHD)

MAHD is a modern and rapid extraction method that combines microwave heating with hydrodistillation.

Principle: Microwave energy is used to heat the water within the plant material, causing the plant cells to rupture and release their essential oils. This is followed by a conventional hydrodistillation process.

Apparatus:

  • Microwave oven modified for extraction

  • Clevenger-type apparatus

  • Round-bottom flask

  • Condenser

Protocol:

  • Preparation of Plant Material: Use fresh or dried plant material, coarsely ground.

  • Extraction:

    • Place a known amount of the plant material (e.g., 100 g) in a round-bottom flask and add a specific volume of water (e.g., 500 mL).

    • Place the flask inside the microwave oven and connect it to the Clevenger apparatus.

    • Apply microwave power (e.g., 500 W) for a predetermined time (e.g., 30-60 minutes).

    • The microwaves will rapidly heat the water, leading to the distillation of the essential oil.

  • Collection and Drying:

    • The essential oil is collected and dried as described in the hydrodistillation protocol.

Solvent Extraction

Solvent extraction utilizes organic solvents to dissolve the target compounds from the plant matrix. Soxhlet extraction is a common continuous solvent extraction method.

Principle: A suitable organic solvent is used to continuously wash the plant material, dissolving the (-)-δ-Selinene. The solvent is then evaporated to yield the crude extract.

Apparatus:

  • Soxhlet extractor

  • Heating mantle

  • Round-bottom flask

  • Condenser

  • Thimble (cellulose)

  • Rotary evaporator

Protocol:

  • Preparation of Plant Material: Dry and finely grind the plant material.

  • Extraction:

    • Place the ground plant material in a porous thimble.[5]

    • Place the thimble in the extraction chamber of the Soxhlet apparatus.[5]

    • Fill the round-bottom flask with a suitable solvent (e.g., n-hexane, ethanol, or ethyl acetate).

    • Heat the solvent to its boiling point. The solvent vapor travels up into the condenser, condenses, and drips back onto the plant material in the thimble.

    • When the solvent level in the extraction chamber reaches the top of the siphon tube, the solvent containing the dissolved extract is siphoned back into the boiling flask.

    • This cycle is repeated for several hours (typically 6-24 hours).

  • Solvent Removal and Collection:

    • After the extraction is complete, the solvent is removed from the extract using a rotary evaporator under reduced pressure.

    • The resulting crude extract contains (-)-δ-Selinene and other soluble compounds.

Mandatory Visualizations

Extraction_Method_Selection_Workflow start Define Extraction Goals (Yield, Purity, 'Green' Process) thermolabile Is the target compound thermolabile? start->thermolabile solvent_residue Are solvent residues a concern? thermolabile->solvent_residue Yes speed_efficiency Is extraction speed and efficiency critical? thermolabile->speed_efficiency No sfe Supercritical Fluid Extraction (SFE) solvent_residue->sfe Yes mahd Microwave-Assisted Hydrodistillation (MAHD) solvent_residue->mahd No speed_efficiency->mahd Yes hd_sd Hydrodistillation (HD) or Steam Distillation (SD) speed_efficiency->hd_sd No solvent_ext Solvent Extraction (e.g., Soxhlet) hd_sd->solvent_ext Consider for higher polarity range

Caption: Workflow for selecting an appropriate extraction method.

General_Extraction_Workflow plant_material Plant Material Collection and Identification preparation Drying and Grinding plant_material->preparation extraction Extraction (HD, SD, SFE, MAHD, Solvent) preparation->extraction separation Separation of Essential Oil from Aqueous/Solvent Phase extraction->separation drying Drying of Essential Oil (e.g., with Na₂SO₄) separation->drying analysis Analysis of (-)-δ-Selinene (GC-MS, HPLC) drying->analysis storage Storage (Dark, Airtight, 4°C) analysis->storage

Caption: General experimental workflow for extraction.

References

Application Note: Quantitative Analysis of (-)-δ-Selinene using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(-)-δ-Selinene is a naturally occurring sesquiterpene found in a variety of plants and their essential oils. As a member of the selinene isomer group, it contributes to the aromatic profile and potential biological activity of these natural products. Accurate and reliable quantification of (-)-δ-Selinene is crucial for quality control in the fragrance and flavor industries, for phytochemical analysis of medicinal plants, and for research into its pharmacological properties. This application note provides a detailed protocol for the quantitative analysis of (-)-δ-Selinene in plant extracts and essential oils using Gas Chromatography-Mass Spectrometry (GC-MS).

Principle

This method utilizes the high separation efficiency of gas chromatography coupled with the sensitive and selective detection of mass spectrometry. Samples containing (-)-δ-Selinene are prepared and injected into the GC system, where individual components are separated based on their volatility and interaction with the stationary phase of the GC column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. Identification of (-)-δ-Selinene is achieved by comparing its retention time and mass spectrum with that of a certified reference standard. Quantification is performed using an internal standard method to ensure accuracy and precision by correcting for variations in sample preparation and instrument response.

Data Presentation

Table 1: Physicochemical Properties of (-)-δ-Selinene
PropertyValueReference
Molecular FormulaC₁₅H₂₄[1]
Molecular Weight204.35 g/mol
CAS Number28624-23-9[2]
Table 2: GC-MS Method Validation Parameters (Illustrative)
ParameterResultSpecification
Linearity (R²)> 0.998≥ 0.995
Limit of Detection (LOD)0.05 µg/mLS/N ≥ 3
Limit of Quantification (LOQ)0.15 µg/mLS/N ≥ 10
Accuracy (% Recovery)85-110%80-120%
Intra-day Precision (% RSD)≤ 10%≤ 15%
Inter-day Precision (% RSD)≤ 12%≤ 15%
Table 3: Illustrative Calibration Curve Data for (-)-δ-Selinene
Concentration (µg/mL)Peak Area Ratio (Analyte/IS)
0.50.052
1.00.105
5.00.521
10.01.035
25.02.589
50.05.175

Experimental Protocols

Materials and Reagents
  • Solvents: Hexane (B92381) or Ethyl Acetate (GC grade or higher)

  • Standards: (-)-δ-Selinene (purity ≥95%), Internal Standard (IS) such as n-alkanes (e.g., C15-C30) or a structurally similar, but chromatographically resolved, sesquiterpene.

  • Sample Matrix: Plant material (e.g., leaves, flowers, roots) or essential oil.

  • Extraction Supplies: Grinder, flasks, ultrasonic bath, centrifuge, syringe filters (0.45 µm), autosampler vials with inserts.

Sample Preparation

1. Plant Material (Solid Samples)

  • Drying and Grinding: Dry the plant material to a constant weight and grind it into a fine powder to increase the surface area for extraction.

  • Extraction:

    • Weigh approximately 1 g of the powdered plant material into a flask.

    • Add 10 mL of hexane or ethyl acetate.

    • Spike with the internal standard solution to a final concentration of approximately 10 µg/mL.

    • Sonicate for 20-30 minutes in an ultrasonic bath.

    • Centrifuge the mixture to pellet the solid material.

    • Filter the supernatant through a 0.45 µm syringe filter into a clean autosampler vial.

2. Essential Oils (Liquid Samples)

  • Dilution: Accurately weigh approximately 10 mg of the essential oil into a 10 mL volumetric flask.

  • Internal Standard Addition: Add the internal standard to achieve a final concentration of approximately 10 µg/mL.

  • Final Volume: Bring the flask to volume with hexane or ethyl acetate.

  • Transfer: Transfer the diluted sample to an autosampler vial.

GC-MS Instrumentation and Parameters

The following parameters are a starting point and may require optimization based on the specific instrument and column used.

ParameterValue
Gas Chromatograph
GC SystemAgilent 7890B or equivalent
ColumnDB-5ms or HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness)
Inlet Temperature250 °C
Injection Volume1 µL
Injection ModeSplit (e.g., 20:1 ratio) or Splitless
Carrier GasHelium
Flow Rate1.0 mL/min (constant flow)
Oven Temperature Program
Initial Temperature60 °C, hold for 2 min
Ramp 15 °C/min to 180 °C
Ramp 220 °C/min to 280 °C, hold for 5 min
Mass Spectrometer
MS SystemAgilent 5977A MSD or equivalent
Ion Source Temperature230 °C
Quadrupole Temperature150 °C
Ionization ModeElectron Ionization (EI)
Electron Energy70 eV
Acquisition ModeFull Scan (for identification) and/or Selected Ion Monitoring (SIM) (for quantification)
Scan Rangem/z 40-400
SIM Ions for (-)-δ-Selinene 204 (Quantifier), 189, 161, 105
Identification and Quantification
  • Identification: The identification of (-)-δ-Selinene is confirmed by comparing the retention time and the mass spectrum of the peak in the sample chromatogram with that of a certified reference standard. The mass spectrum of δ-selinene is characterized by its molecular ion peak at m/z 204 and key fragment ions at m/z 189 (M-15, loss of a methyl group), 161, and 105.[1]

  • Quantification:

    • Calibration Standards: Prepare a series of calibration standards by diluting a stock solution of (-)-δ-Selinene to concentrations ranging from 0.5 µg/mL to 50 µg/mL. Spike each calibration standard with the internal standard at a constant concentration.

    • Calibration Curve: Inject the calibration standards and construct a calibration curve by plotting the ratio of the peak area of (-)-δ-Selinene to the peak area of the internal standard against the concentration of (-)-δ-Selinene.

    • Sample Analysis: Inject the prepared samples and use the generated calibration curve to determine the concentration of (-)-δ-Selinene in the samples.

Mandatory Visualization

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Plant Plant Material / Essential Oil Extraction Extraction / Dilution Plant->Extraction IS Internal Standard Spiking Extraction->IS Filter Filtration / Centrifugation IS->Filter Vial Transfer to Autosampler Vial Filter->Vial GC_Injection GC Injection Vial->GC_Injection Separation Chromatographic Separation GC_Injection->Separation Ionization Electron Ionization Separation->Ionization Mass_Analysis Mass Analysis (Scan/SIM) Ionization->Mass_Analysis Detection Detection Mass_Analysis->Detection Chromatogram Chromatogram Generation Detection->Chromatogram Peak_Integration Peak Integration Chromatogram->Peak_Integration Library_Search Mass Spectral Library Search Peak_Integration->Library_Search Identification Quantification Quantification using Calibration Curve Peak_Integration->Quantification Report Final Report Library_Search->Report Quantification->Report

Caption: Workflow for the GC-MS analysis of (-)-δ-Selinene.

Quantification_Logic cluster_standards Calibration Standards cluster_measurement Measurement cluster_quant Quantification Stock_Analyte (-)-δ-Selinene Stock Solution Serial_Dilution Serial Dilution of Analyte Stock_Analyte->Serial_Dilution Stock_IS Internal Standard Stock Solution Spike_IS Spike with Constant IS Concentration Stock_IS->Spike_IS Serial_Dilution->Spike_IS Standards Calibration Standards (0.5 - 50 µg/mL) Spike_IS->Standards Inject_Standards Inject Standards into GC-MS Standards->Inject_Standards Get_Areas Obtain Peak Areas (Analyte & IS) Inject_Standards->Get_Areas Calc_Ratio Calculate Peak Area Ratio (Analyte/IS) Get_Areas->Calc_Ratio Plot_Curve Plot Area Ratio vs. Concentration Calc_Ratio->Plot_Curve Lin_Reg Perform Linear Regression (y = mx + c) Plot_Curve->Lin_Reg Calc_Conc Calculate Sample Concentration from Curve Lin_Reg->Calc_Conc Inject_Sample Inject Prepared Sample Sample_Ratio Determine Sample's Area Ratio Inject_Sample->Sample_Ratio Sample_Ratio->Calc_Conc

Caption: Logical flow for quantitative analysis using the internal standard method.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Purification of (-)-δ-Selinene

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(-)-δ-Selinene is a sesquiterpene found in various essential oils that has garnered interest for its potential biological activities. The isolation and purification of this compound in high purity are crucial for detailed pharmacological studies and drug development. High-performance liquid chromatography (HPLC) is a powerful technique for the purification of natural products like sesquiterpenes.[1][2] This application note provides a detailed protocol for the preparative HPLC purification of (-)-δ-Selinene from a pre-fractionated essential oil sample.

Data Presentation

The following table summarizes the expected quantitative data from the preparative HPLC purification of (-)-δ-Selinene.

ParameterValue
Sample Load 100 mg of pre-purified fraction
Target Compound (-)-δ-Selinene
Retention Time 15.2 min
Collected Fraction Volume 4.0 mL
Purity of Isolated Fraction (by analytical HPLC) >98%
Recovery Yield 85%

Experimental Protocols

1. Sample Preparation

Prior to HPLC purification, the essential oil containing (-)-δ-Selinene should be subjected to preliminary fractionation using techniques like silica (B1680970) gel column chromatography to enrich the target compound.[3][4]

  • Dissolution: Dissolve 100 mg of the enriched sesquiterpene fraction in 1 mL of the initial mobile phase (80% acetonitrile (B52724) in water).

  • Filtration: Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter that could damage the HPLC column.[5]

2. Preparative HPLC Purification

A reverse-phase HPLC method is employed for the purification of the non-polar compound (-)-δ-Selinene.[6][7][8]

  • Instrumentation: A preparative HPLC system equipped with a gradient pump, an autosampler, a column oven, a UV-Vis detector, and a fraction collector.

  • Column: C18 reversed-phase column (e.g., 250 x 10 mm, 5 µm particle size). A C18 column is suitable for separating non-polar compounds.[6][7]

  • Mobile Phase:

    • Solvent A: HPLC-grade water with 0.1% formic acid. The addition of a weak acid can help improve peak shape.[1]

    • Solvent B: HPLC-grade acetonitrile with 0.1% formic acid.

  • Elution Mode: Gradient elution is recommended for separating compounds with varying polarities.[6]

  • Flow Rate: 4.0 mL/min.

  • Detection: UV detection at 210 nm. A low UV range is often used for detecting sesquiterpenes.[1][2]

  • Injection Volume: 500 µL.

  • Column Temperature: 25°C.

Gradient Program:

Time (min)% Solvent B (Acetonitrile)
080
2095
2595
2680
3080

3. Post-Purification Analysis

  • Solvent Evaporation: The collected fraction containing (-)-δ-Selinene is concentrated under reduced pressure using a rotary evaporator to remove the mobile phase solvents.

  • Purity Assessment: The purity of the isolated compound is determined by analytical HPLC using a similar method with a smaller dimension C18 column and a faster flow rate.

  • Structure Confirmation: The identity of the purified (-)-δ-Selinene can be confirmed using spectroscopic techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Visualization

HPLC_Purification_Workflow cluster_prep Sample Preparation cluster_hplc Preparative HPLC cluster_post Post-Purification start Start with Enriched Sesquiterpene Fraction dissolve Dissolve in Initial Mobile Phase start->dissolve filter Filter through 0.45 µm Syringe Filter dissolve->filter inject Inject Sample onto C18 Preparative Column filter->inject gradient Gradient Elution (Acetonitrile/Water) inject->gradient detect UV Detection at 210 nm gradient->detect collect Collect Fraction at (-)-δ-Selinene Retention Time detect->collect evaporate Evaporate Solvent collect->evaporate purity Purity Analysis (Analytical HPLC) evaporate->purity structure Structural Confirmation (MS, NMR) purity->structure final_product Pure (-)-δ-Selinene structure->final_product

Caption: Workflow for the HPLC purification of (-)-δ-Selinene.

References

Application Notes and Protocols for (-)-delta-Selinene in Therapeutic Agent Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential therapeutic applications of (-)-delta-Selinene, focusing on its prospective anti-inflammatory and anticancer activities. The information is based on existing research on closely related selinene isomers and other sesquiterpenes, providing a foundational framework for initiating research and development projects centered on this compound.

Potential Therapeutic Applications

This compound, a sesquiterpene found in various plants, is a promising candidate for the development of new therapeutic agents. While research specifically on the (-) enantiomer is emerging, studies on related selinene isomers and essential oils rich in these compounds suggest significant potential in two primary areas: oncology and inflammatory diseases.

Anticancer Activity

Essential oils containing selinene isomers have demonstrated cytotoxic effects against various cancer cell lines. The proposed mechanism of action involves the induction of apoptosis (programmed cell death), a critical pathway for eliminating cancerous cells. Research on the related compound, δ-cadinene, has shown it can induce caspase-dependent apoptosis and cell cycle arrest in ovarian cancer cells.[1] It is hypothesized that this compound may exert similar effects, making it a valuable lead compound for novel anticancer drug discovery.

Anti-inflammatory Activity

Chronic inflammation is a key driver of numerous diseases. Selinene isomers have been shown to possess anti-inflammatory properties. For instance, selin-11-en-4α-ol, a structurally similar sesquiterpene, has been found to inhibit the production of key inflammatory mediators such as nitric oxide (NO), inducible nitric oxide synthase (iNOS), and cyclooxygenase-2 (COX-2) in lipopolysaccharide (LPS)-stimulated macrophages.[2] This inhibition is mediated through the suppression of the NF-κB and MAPK signaling pathways.[2] These findings suggest that this compound could be developed as a novel anti-inflammatory agent for conditions such as arthritis, inflammatory bowel disease, and neuroinflammatory disorders.

Quantitative Data Summary

The following tables summarize hypothetical and representative quantitative data based on studies of related selinene isomers and other relevant sesquiterpenes. This data provides a benchmark for expected efficacy and should be validated experimentally for this compound.

Table 1: Hypothetical IC₅₀ Values for Anticancer Activity of this compound

Cell LineCancer TypeExpected IC₅₀ (µM)
A549Lung Carcinoma5 - 20
H1299Lung Carcinoma5 - 25
MCF-7Breast Adenocarcinoma10 - 30
MDA-MB-231Breast Adenocarcinoma10 - 35
OVCAR-3Ovarian Adenocarcinoma15 - 40

Data is hypothetical and based on studies of related compounds such as other selinene isomers and sesquiterpenes.[3][4]

Table 2: Potential Anti-inflammatory Activity of this compound

AssayCell LineStimulantExpected Inhibition (%) at 10 µM
Nitric Oxide (NO) ProductionRAW 264.7LPS (1 µg/mL)40 - 70%
iNOS Protein ExpressionRAW 264.7LPS (1 µg/mL)30 - 60%
COX-2 Protein ExpressionRAW 264.7LPS (1 µg/mL)35 - 65%
TNF-α ProductionRAW 264.7LPS (1 µg/mL)30 - 50%
IL-6 ProductionRAW 264.7LPS (1 µg/mL)25 - 55%

This data is extrapolated from studies on structurally similar compounds like selin-11-en-4α-ol and should be experimentally confirmed for this compound.[2]

Signaling Pathways and Mechanisms of Action

Anticancer Mechanism: Induction of Apoptosis

This compound is hypothesized to induce apoptosis in cancer cells through the intrinsic pathway. This involves the disruption of the mitochondrial membrane potential, leading to the release of cytochrome c and subsequent activation of a caspase cascade.

Selinene This compound Mitochondrion Mitochondrion Selinene->Mitochondrion Induces Stress CytochromeC Cytochrome c Release Mitochondrion->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Proposed apoptotic pathway induced by this compound.

Anti-inflammatory Mechanism: Inhibition of NF-κB and MAPK Pathways

The anti-inflammatory effects of this compound are likely mediated by the inhibition of the NF-κB and MAPK signaling pathways. In response to inflammatory stimuli like LPS, these pathways are activated, leading to the transcription of pro-inflammatory genes. This compound is expected to inhibit the phosphorylation of key proteins in these cascades, thereby reducing the expression of inflammatory mediators.

cluster_0 NF-κB Pathway cluster_1 MAPK Pathway LPS1 LPS TLR4_1 TLR4 LPS1->TLR4_1 IKK IKK Phosphorylation TLR4_1->IKK IkBa IκBα Degradation IKK->IkBa NFkB NF-κB Nuclear Translocation IkBa->NFkB ProInflammatory_NFkB Pro-inflammatory Gene Expression (iNOS, COX-2, Cytokines) NFkB->ProInflammatory_NFkB Selinene1 This compound Selinene1->IKK Inhibits LPS2 LPS TLR4_2 TLR4 LPS2->TLR4_2 MAPKKK MAPKKK Phosphorylation TLR4_2->MAPKKK MAPKK MAPKK Phosphorylation MAPKKK->MAPKK MAPK MAPK (p38, JNK, ERK) Phosphorylation MAPKK->MAPK AP1 AP-1 Activation MAPK->AP1 ProInflammatory_MAPK Pro-inflammatory Gene Expression AP1->ProInflammatory_MAPK Selinene2 This compound Selinene2->MAPK Inhibits

Caption: Inhibition of NF-κB and MAPK pathways by this compound.

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is used to determine the cytotoxic effects of this compound on cancer cell lines.

A Seed cancer cells in a 96-well plate B Treat with varying concentrations of This compound A->B C Incubate for 24-72 hours B->C D Add MTT reagent and incubate for 4 hours C->D E Add solubilization solution (e.g., DMSO) D->E F Measure absorbance at 570 nm E->F

Caption: Workflow for the MTT cytotoxicity assay.

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • This compound stock solution (dissolved in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Protocol:

  • Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the old medium from the cells and add 100 µL of the prepared dilutions of this compound to the respective wells. Include a vehicle control (DMSO) and an untreated control.

  • Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.

  • After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[5]

  • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.[6]

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC₅₀ value.

In Vitro Anti-inflammatory Assay (Nitric Oxide Production)

This protocol measures the effect of this compound on nitric oxide (NO) production in LPS-stimulated macrophages.

A Seed RAW 264.7 cells in a 96-well plate B Pre-treat with this compound A->B C Stimulate with LPS (1 µg/mL) B->C D Incubate for 24 hours C->D E Collect supernatant and add Griess reagent D->E F Measure absorbance at 540 nm E->F

Caption: Workflow for the nitric oxide production assay.

Materials:

Protocol:

  • Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.[5]

  • Pre-treat the cells with various non-toxic concentrations of this compound for 1-2 hours.

  • Stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours.[5]

  • After incubation, collect 50 µL of the culture supernatant from each well.

  • Add 50 µL of Griess reagent to each supernatant sample and incubate for 10-15 minutes at room temperature.[7]

  • Measure the absorbance at 540 nm using a microplate reader.

  • Determine the nitrite concentration using a sodium nitrite standard curve and calculate the percentage of NO inhibition.

Western Blot Analysis for NF-κB and MAPK Pathways

This protocol details the analysis of key protein expression and phosphorylation in the NF-κB and MAPK pathways.

Materials:

  • Cell culture reagents and cells (e.g., RAW 264.7)

  • This compound and LPS

  • Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-p65, anti-p65, anti-p-IκBα, anti-IκBα, anti-p-p38, anti-p38, etc.)

  • HRP-conjugated secondary antibodies

  • ECL detection reagent

  • Chemiluminescence imaging system

Protocol:

  • Cell Treatment and Lysis:

    • Seed cells in 6-well plates and treat with this compound and/or LPS as required for the experiment.

    • Wash cells with ice-cold PBS and lyse with 100-200 µL of lysis buffer.[3]

    • Collect lysates and centrifuge to remove cell debris.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Protein Transfer:

    • Normalize protein amounts and prepare samples with Laemmli buffer.

    • Separate proteins on an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF membrane.[8]

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.[8]

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis:

    • Wash the membrane extensively with TBST.

    • Apply ECL detection reagent and visualize the protein bands using a chemiluminescence imaging system.

    • Quantify band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

Caspase-3 Activity Assay

This assay quantifies the activity of caspase-3, a key executioner caspase in apoptosis.

Materials:

  • Treated and untreated cell lysates

  • Caspase-3 colorimetric or fluorometric assay kit (containing caspase-3 substrate, e.g., Ac-DEVD-pNA or Ac-DEVD-AMC, and assay buffer)

  • Microplate reader

Protocol:

  • Prepare cell lysates from cells treated with this compound as described in the Western blot protocol.

  • Follow the manufacturer's instructions for the specific caspase-3 assay kit.

  • Typically, this involves adding the cell lysate to a reaction buffer containing the caspase-3 substrate.[9]

  • Incubate the reaction mixture at 37°C for 1-2 hours.[9]

  • Measure the absorbance (for colorimetric assays) or fluorescence (for fluorometric assays) using a microplate reader.[4]

  • Calculate the fold-increase in caspase-3 activity relative to the untreated control.

Conclusion

This compound represents a promising natural product for the development of novel anti-inflammatory and anticancer therapeutics. The provided application notes and protocols offer a solid foundation for researchers to investigate its biological activities and mechanisms of action. Further studies are warranted to isolate and characterize the effects of pure this compound and to validate its therapeutic potential in preclinical models.

References

Application Notes and Protocols: (-)-δ-Selinene as a Chiral Building Block in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-δ-Selinene, a naturally occurring sesquiterpene, presents a valuable starting point in synthetic organic chemistry. As a member of the "chiral pool," it provides a readily available, enantiomerically pure scaffold for the synthesis of more complex molecules. Its rigid bicyclic core and strategically positioned double bonds offer multiple handles for stereoselective transformations, making it an attractive chiral building block for the synthesis of other bioactive natural products and novel drug candidates.

The synthetic utility of (-)-δ-Selinene is rooted in a biomimetic "two-phase" synthetic strategy. This approach mirrors the natural biosynthesis of terpenes, which involves an initial "cyclase phase" to construct the carbon skeleton, followed by an "oxidase phase" where functional groups are introduced through selective oxidation. By starting with the pre-formed chiral skeleton of (-)-δ-Selinene, chemists can focus on the "oxidase phase," strategically functionalizing the molecule to achieve a variety of structural motifs. This approach can significantly shorten synthetic routes and enhance efficiency in the construction of complex chiral molecules.

These application notes provide an overview of key synthetic transformations that can be applied to (-)-δ-Selinene, complete with detailed experimental protocols and expected outcomes based on related systems.

Key Synthetic Transformations and Protocols

The two endocyclic double bonds in (-)-δ-selinene are key to its versatility as a chiral building block. Their differential reactivity allows for selective functionalization, leading to a diverse range of derivatives.

Selective Epoxidation

Epoxidation of one of the double bonds in (-)-δ-Selinene can introduce a versatile epoxide functionality, which can be further manipulated. Achieving site-selectivity between the two double bonds is a key challenge and can often be influenced by the steric environment and the choice of epoxidizing agent.

General Experimental Protocol for Selective Epoxidation:

  • Reaction: To a solution of (-)-δ-Selinene (1.0 eq) in a suitable solvent such as dichloromethane (B109758) (DCM) or chloroform (B151607) (CHCl₃) at 0 °C is added an epoxidizing agent (1.0-1.2 eq) portion-wise. Common epoxidizing agents include meta-chloroperoxybenzoic acid (m-CPBA) or magnesium monoperoxyphthalate (MMPP).

  • Monitoring: The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up: The reaction mixture is quenched with a saturated aqueous solution of sodium thiosulfate (B1220275) or sodium sulfite (B76179) and extracted with DCM. The combined organic layers are washed with saturated aqueous sodium bicarbonate and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica (B1680970) gel to yield the corresponding epoxide. The regioselectivity may vary, and isomers may be separable by chromatography.

ReagentSolventTemperatureTypical YieldDiastereoselectivity
m-CPBADCM0 °C to rt70-85%Moderate to high
MMPPCHCl₃/H₂O0 °C to rt65-80%Moderate to high

Logical Workflow for Selective Epoxidation:

epoxidation_workflow start (-)-δ-Selinene Solution reagent Add Epoxidizing Agent (e.g., m-CPBA) start->reagent reaction Stir at 0°C to rt reagent->reaction tlc Monitor by TLC reaction->tlc tlc->reaction Incomplete quench Quench Reaction tlc->quench Complete extract Aqueous Work-up & Extraction quench->extract purify Column Chromatography extract->purify product Isolated Epoxide(s) purify->product

Caption: Workflow for the selective epoxidation of (-)-δ-Selinene.

Hydroboration-Oxidation

Hydroboration-oxidation is a classic method for the anti-Markovnikov hydration of alkenes. Applied to (-)-δ-Selinene, this reaction can introduce a hydroxyl group at the less substituted end of a double bond, leading to the formation of chiral alcohols with high stereocontrol. The regioselectivity will depend on the steric accessibility of the double bonds to the borane (B79455) reagent.

General Experimental Protocol for Hydroboration-Oxidation:

  • Hydroboration: To a solution of (-)-δ-Selinene (1.0 eq) in anhydrous tetrahydrofuran (B95107) (THF) at 0 °C under an inert atmosphere (e.g., nitrogen or argon) is added a solution of borane-THF complex (BH₃·THF, 1.0 M in THF, 1.1 eq) dropwise. The reaction mixture is stirred at 0 °C for 1 hour and then at room temperature for 3-4 hours.

  • Oxidation: The reaction is cooled to 0 °C, and a solution of 3 M aqueous sodium hydroxide (B78521) (NaOH) is added, followed by the slow, dropwise addition of 30% aqueous hydrogen peroxide (H₂O₂). The mixture is stirred at room temperature for 2-3 hours.

  • Work-up: The reaction mixture is extracted with diethyl ether or ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel to afford the corresponding alcohol.

ReagentSolventTemperatureTypical YieldRegio- and Stereoselectivity
1. BH₃·THF2. NaOH, H₂O₂THF0 °C to rt60-75%High
1. 9-BBN2. NaOH, H₂O₂THF0 °C to rt65-80%High (often improved regioselectivity)

Synthetic Pathway for Hydroboration-Oxidation:

hydroboration_pathway selinene (-)-δ-Selinene reagents 1. BH3-THF 2. NaOH, H2O2 selinene->reagents Hydroboration- Oxidation product Chiral Eudesmanol reagents->product

Caption: Synthesis of a chiral eudesmanol from (-)-δ-Selinene.

Wacker-Type Oxidation

The Wacker oxidation provides a method for the conversion of a terminal or internal alkene to a ketone. While (-)-δ-Selinene does not possess a terminal alkene, this type of oxidation can still be applied to its endocyclic double bonds to introduce a carbonyl group, leading to the formation of eudesmanone derivatives.

General Experimental Protocol for Wacker-Type Oxidation:

  • Reaction Setup: In a flask equipped with a balloon of oxygen, a solution of (-)-δ-Selinene (1.0 eq) in a mixture of dimethylformamide (DMF) and water (typically 7:1) is prepared. To this solution are added palladium(II) chloride (PdCl₂, 0.1 eq) and copper(I) chloride (CuCl, 1.0 eq).

  • Reaction: The mixture is stirred vigorously at room temperature under an oxygen atmosphere. The reaction is monitored by TLC.

  • Work-up: The reaction mixture is filtered through a pad of celite, and the filtrate is diluted with water and extracted with diethyl ether or ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel to yield the desired eudesmanone.

Catalyst SystemSolventTemperatureTypical Yield
PdCl₂/CuCl/O₂DMF/H₂Ort50-70%

Logical Relationship in Wacker-Type Oxidation:

wacker_logic sub (-)-δ-Selinene (Alkene) product Eudesmanone (Ketone) sub->product Oxidation cat Pd(II) Catalyst cat->product Catalyzes cocat Cu(I) Co-catalyst cocat->cat Regenerates oxidant O2 (Re-oxidant) oxidant->cocat Re-oxidizes

Caption: Catalytic cycle logic for the Wacker-type oxidation.

Applications in Drug Development and Natural Product Synthesis

The functionalized derivatives of (-)-δ-Selinene obtained through the protocols described above serve as advanced intermediates for the synthesis of a wide array of bioactive molecules. The introduction of hydroxyl, carbonyl, and epoxide functionalities opens up possibilities for further chemical modifications, including:

  • Elaboration to other Eudesmane (B1671778) Sesquiterpenoids: Many naturally occurring eudesmanolides possess additional oxygenation patterns on the bicyclic core. The derivatives of (-)-δ-Selinene can be key precursors to these more complex natural products.

  • Fragment-Based Drug Discovery: The chiral eudesmane scaffold can be used as a rigid core for the construction of compound libraries for screening against various biological targets.

  • Development of Novel Therapeutic Agents: The inherent chirality and conformational rigidity of the selinene framework can be exploited to design novel molecules with specific pharmacological activities.

Conclusion

(-)-δ-Selinene is a powerful and versatile chiral building block in organic synthesis. Its ready availability from natural sources and the potential for stereoselective functionalization of its double bonds make it an ideal starting material for the efficient synthesis of complex chiral molecules. The protocols outlined in these application notes provide a foundation for researchers to explore the rich chemistry of this natural product and to leverage its unique structural features in the development of new medicines and other valuable chemical entities. Further research into achieving even higher levels of site- and stereoselectivity in the functionalization of (-)-δ-Selinene will undoubtedly expand its utility in the field of synthetic chemistry.

Application Notes and Protocols for In Vitro Bioactivity Assays of (-)-delta-Selinene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of in vitro assays to determine the bioactivity of (-)-delta-Selinene, a sesquiterpene found in various plant essential oils. The following sections detail protocols for assessing its antioxidant, anti-inflammatory, cytotoxic, and antimicrobial properties, and discuss potential signaling pathways involved in its mechanism of action.

Data Presentation: Bioactivity of Essential Oils Containing delta-Selinene

Quantitative data for isolated this compound is limited in publicly available literature. The following tables summarize the bioactivity of essential oils where delta-Selinene is a notable component. It is important to note that the observed activity is due to the synergistic or additive effects of all constituents in the essential oil.

Table 1: Antioxidant and Anti-inflammatory Activity of delta-Selinene-Containing Essential Oils

Essential Oil SourceAssayIC50 / SC50 (µg/mL)Reference
Morella pubescensABTS46.4 ± 1.0[1]
Morella pubescensDPPH237.1 ± 1.8[1]
Myrtus communisBSA Denaturation60.351 ± 5.832

Table 2: Antimicrobial Activity of delta-Selinene-Containing Essential Oils

Essential Oil SourceMicroorganismMIC (µg/mL)Reference
Morella pubescensEnterococcus faecium250[1]

Table 3: Enzyme Inhibitory Activity of delta-Selinene-Containing Essential Oils

Essential Oil SourceEnzymeIC50 (µg/mL)Reference
Morella pubescensAcetylcholinesterase133.5 ± 1.06[1]

Experimental Protocols

The following are detailed protocols for key in vitro experiments to assess the bioactivity of this compound.

Antioxidant Activity Assays

a) DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

  • Principle: This assay measures the ability of an antioxidant to donate an electron and scavenge the stable DPPH free radical. The reduction of DPPH is monitored by the decrease in its absorbance at 517 nm.

  • Materials:

    • This compound

    • DPPH (2,2-diphenyl-1-picrylhydrazyl)

    • Methanol (B129727)

    • 96-well microplate

    • Microplate reader

    • Ascorbic acid (positive control)

  • Procedure:

    • Prepare a stock solution of this compound in methanol. Create a series of dilutions to be tested.

    • Prepare a 0.1 mM solution of DPPH in methanol.

    • In a 96-well plate, add 100 µL of the various concentrations of this compound or ascorbic acid.

    • Add 100 µL of the DPPH solution to each well.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

    • The percentage of scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

    • The IC50 value (the concentration of the sample that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the sample concentration.

b) ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

  • Principle: This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ is measured by the decrease in absorbance at 734 nm.

  • Materials:

    • This compound

    • ABTS diammonium salt

    • Potassium persulfate

    • Methanol or Ethanol (B145695)

    • 96-well microplate

    • Microplate reader

    • Trolox (positive control)

  • Procedure:

    • Prepare the ABTS radical cation (ABTS•+) solution by mixing equal volumes of a 7 mM ABTS solution and a 2.45 mM potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.

    • Dilute the ABTS•+ solution with methanol or ethanol to an absorbance of 0.700 ± 0.02 at 734 nm.

    • Prepare a stock solution of this compound in a suitable solvent and create a series of dilutions.

    • In a 96-well plate, add 20 µL of the various concentrations of this compound or Trolox.

    • Add 180 µL of the diluted ABTS•+ solution to each well.

    • Incubate the plate at room temperature for 10 minutes.

    • Measure the absorbance at 734 nm.

    • Calculate the percentage of scavenging activity as described for the DPPH assay.

    • Determine the IC50 value from the dose-response curve.

Cytotoxicity Assay

a) MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

  • Principle: This colorimetric assay measures cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.

  • Materials:

    • Cancer cell line (e.g., A549 - lung carcinoma)

    • Complete cell culture medium (e.g., DMEM with 10% FBS)

    • This compound

    • MTT solution (5 mg/mL in PBS)

    • Dimethyl sulfoxide (B87167) (DMSO)

    • 96-well cell culture plate

    • CO2 incubator

    • Microplate reader

  • Procedure:

    • Seed cells into a 96-well plate at an appropriate density (e.g., 5 x 10³ cells/well) and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

    • Prepare various concentrations of this compound in the cell culture medium. The final DMSO concentration should be non-toxic to the cells (typically <0.5%).

    • Replace the medium in the wells with the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO) and a positive control (a known cytotoxic agent).

    • Incubate the plate for 24, 48, or 72 hours.

    • After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • The percentage of cell viability is calculated as: % Viability = (Absorbance_sample / Absorbance_control) x 100

    • The IC50 value (the concentration that inhibits 50% of cell growth) is determined from the dose-response curve.

Anti-inflammatory Assays

a) Inhibition of Protein Denaturation Assay

  • Principle: Denaturation of proteins is a well-documented cause of inflammation. This assay assesses the ability of a compound to inhibit the heat-induced denaturation of a protein, such as bovine serum albumin (BSA).

  • Materials:

    • This compound

    • Bovine Serum Albumin (BSA), 1% solution

    • Phosphate Buffered Saline (PBS), pH 6.4

    • Diclofenac sodium (positive control)

    • Water bath

    • Spectrophotometer

  • Procedure:

    • Prepare a reaction mixture consisting of 0.5 mL of 1% BSA solution and 0.1 mL of this compound at various concentrations.

    • Adjust the pH to 6.4 using PBS.

    • Incubate the mixture at 37°C for 20 minutes.

    • Induce denaturation by heating the mixture at 72°C for 5 minutes.

    • After cooling, measure the turbidity of the solution by reading the absorbance at 660 nm.

    • Diclofenac sodium is used as the positive control.

    • The percentage of inhibition of protein denaturation is calculated as: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control (without the test compound) and A_sample is the absorbance of the sample.

    • Determine the IC50 value from the dose-response curve.

b) Cyclooxygenase (COX) Inhibition Assay

  • Principle: This assay measures the ability of a compound to inhibit the activity of COX enzymes (COX-1 and COX-2), which are key enzymes in the inflammatory pathway responsible for the conversion of arachidonic acid to prostaglandins.

  • Materials:

    • This compound

    • COX-1 and COX-2 enzymes

    • Arachidonic acid (substrate)

    • Reaction buffer (e.g., Tris-HCl)

    • Detection reagent (e.g., a colorimetric or fluorometric probe)

    • 96-well plate

    • Plate reader

    • Celecoxib (selective COX-2 inhibitor) or Indomethacin (non-selective COX inhibitor) as a positive control.

  • Procedure: (This is a general protocol; it is recommended to follow the specific instructions of a commercial assay kit)

    • Prepare various concentrations of this compound.

    • In a 96-well plate, add the reaction buffer, the COX enzyme (either COX-1 or COX-2), and the test compound or control.

    • Pre-incubate the mixture for a specified time at a controlled temperature.

    • Initiate the reaction by adding the substrate, arachidonic acid.

    • After a specific incubation period, stop the reaction and add the detection reagent.

    • Measure the signal (colorimetric or fluorometric) using a plate reader.

    • The percentage of COX inhibition is calculated by comparing the signal from the sample wells to the control wells.

    • Determine the IC50 value for both COX-1 and COX-2 to assess the inhibitory activity and selectivity.

Antimicrobial Activity Assay

a) Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)

  • Principle: This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

  • Materials:

    • This compound

    • Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

    • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

    • 96-well microplate

    • Incubator

    • Resazurin (B115843) or other viability indicator (optional)

    • Standard antibiotic or antifungal (positive control)

  • Procedure:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then dilute it in the broth medium.

    • Perform serial two-fold dilutions of the compound in the 96-well plate containing the broth.

    • Prepare a standardized inoculum of the test microorganism (e.g., to a McFarland standard of 0.5, then diluted).

    • Add the microbial inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum).

    • Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

    • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.

    • Optionally, a viability indicator like resazurin can be added to aid in the determination of the endpoint.

Visualizations: Signaling Pathways and Workflows

experimental_workflow cluster_antioxidant Antioxidant Assays cluster_cytotoxicity Cytotoxicity Assay cluster_anti_inflammatory Anti-inflammatory Assays cluster_antimicrobial Antimicrobial Assay DPPH DPPH Assay end Bioactivity Profile DPPH->end ABTS ABTS Assay ABTS->end MTT MTT Assay MTT->end Protein_Denaturation Protein Denaturation Protein_Denaturation->end COX_Inhibition COX Inhibition COX_Inhibition->end MIC MIC Determination MIC->end start This compound start->DPPH start->ABTS start->MTT start->Protein_Denaturation start->COX_Inhibition start->MIC

anti_inflammatory_pathway LPS LPS (Lipopolysaccharide) TLR4 TLR4 LPS->TLR4 NFkB_pathway NF-κB Pathway TLR4->NFkB_pathway IKK IKK NFkB_pathway->IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Inflammatory_Genes Pro-inflammatory Genes (COX-2, iNOS, TNF-α, IL-6) Nucleus->Inflammatory_Genes activates transcription of Selinene This compound Selinene->IKK Inhibits Selinene->NFkB Inhibits translocation

apoptosis_pathway Selinene This compound ROS ↑ ROS Production Selinene->ROS Bax ↑ Bax Selinene->Bax Bcl2 ↓ Bcl-2 Selinene->Bcl2 Mitochondria Mitochondria ROS->Mitochondria Cytochrome_c Cytochrome c release Mitochondria->Cytochrome_c Bax->Mitochondria Bcl2->Mitochondria Caspase9 Caspase-9 Cytochrome_c->Caspase9 activates Caspase3 Caspase-3 Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis

References

Enantioselective Synthesis of (-)-δ-Selinene: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-δ-Selinene, a member of the eudesmane (B1671778) family of sesquiterpenoids, presents a compelling target for asymmetric synthesis due to its biological activities and its utility as a chiral building block. This document provides detailed application notes and experimental protocols for the enantioselective synthesis of (-)-δ-selinene. The strategies discussed herein focus on leveraging chiral pool starting materials and substrate-controlled diastereoselective reactions to achieve high enantiopurity of the target molecule. Particular emphasis is placed on the synthesis from the readily available chiral starting material, (+)-dihydrocarvone.

Introduction

The eudesmane sesquiterpenoids are a large and structurally diverse class of natural products characterized by a decalin core. Within this family, the selinenes, including α, β, γ, and δ isomers, have garnered significant attention from the synthetic community. The enantioselective synthesis of a specific stereoisomer, such as (-)-δ-selinene, is crucial for the precise evaluation of its biological properties and for its application in medicinal chemistry and drug development.

Historically, the synthesis of selinenes has been a benchmark for new synthetic methodologies. Early syntheses by Marshall and others established key strategies for the construction of the racemic eudesmane framework.[1] More recent approaches have focused on achieving enantiocontrol, often through the use of chiral auxiliaries, asymmetric catalysis, or, as detailed here, by employing the chiral pool. The strategy outlined below commences with (+)-dihydrocarvone, a naturally abundant monoterpene, to establish the initial stereochemistry, which is then relayed through the synthetic sequence to afford the desired (-)-δ-selinene.[2]

Synthetic Strategy Overview

The enantioselective synthesis of (-)-δ-Selinene from (+)-dihydrocarvone can be conceptualized as a multi-stage process. The core logic involves the transformation of a chiral monoterpene into a more complex sesquiterpene while retaining and transferring the initial stereochemical information.

Enantioselective_Synthesis_of_delta_Selinene cluster_start Chiral Pool Starting Material cluster_core Core Modification and Ring Expansion cluster_final Final Transformations start (+)-Dihydrocarvone intermediate1 Key Intermediate (Wieland-Miescher Ketone Analogue) start->intermediate1 Robinson Annulation intermediate2 Functionalized Decalin Core intermediate1->intermediate2 Series of Reductions and Functional Group Manipulations product (-)-δ-Selinene intermediate2->product Olefin Formation

Caption: Synthetic pathway from (+)-dihydrocarvone to (-)-δ-selinene.

Key Experimental Protocols

The following protocols are adapted from established literature procedures for the synthesis of eudesmane sesquiterpenoids, specifically tailored for the preparation of (-)-δ-selinene from (+)-dihydrocarvone.[2]

Protocol 1: Robinson Annulation of (+)-Dihydrocarvone

This crucial first step establishes the decalin core of the eudesmane skeleton. The reaction of (+)-dihydrocarvone with a suitable Michael acceptor, such as ethyl vinyl ketone, followed by an intramolecular aldol (B89426) condensation, yields a Wieland-Miescher ketone analogue with the desired stereochemistry at the ring junction.

Materials:

  • (+)-Dihydrocarvone

  • Ethyl vinyl ketone

  • Potassium hydroxide (B78521)

  • Ethanol (B145695)

  • Diethyl ether

  • Hydrochloric acid (10%)

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution

  • Anhydrous magnesium sulfate

Procedure:

  • A solution of potassium hydroxide in ethanol is prepared and cooled in an ice bath.

  • (+)-Dihydrocarvone is added dropwise to the cooled ethanolic KOH solution with stirring.

  • Ethyl vinyl ketone is then added dropwise to the reaction mixture, and stirring is continued at room temperature for several hours.

  • The reaction mixture is then refluxed for a specified period to effect the aldol condensation and dehydration.

  • After cooling, the solvent is removed under reduced pressure.

  • The residue is partitioned between diethyl ether and water.

  • The aqueous layer is extracted with diethyl ether.

  • The combined organic layers are washed sequentially with 10% HCl, saturated NaHCO₃, and saturated NaCl.

  • The organic layer is dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

  • The crude product, a Wieland-Miescher ketone analogue, is purified by column chromatography on silica (B1680970) gel.

Protocol 2: Conversion to a Key Eudesmane Intermediate

The enone functionality of the Wieland-Miescher ketone analogue is then manipulated to introduce the remaining carbon atoms and set the stage for the final olefin-forming steps. This typically involves stereoselective reductions and Grignard reactions.

Materials:

  • Wieland-Miescher ketone analogue from Protocol 1

  • Lithium aluminum hydride (LiAlH₄) or other suitable reducing agent

  • Methylmagnesium bromide (MeMgBr) or other suitable Grignard reagent

  • Tetrahydrofuran (THF), anhydrous

  • Diethyl ether, anhydrous

  • Ammonium chloride solution, saturated

  • Anhydrous sodium sulfate

Procedure (Illustrative Example):

  • The Wieland-Miescher ketone analogue is dissolved in anhydrous THF and cooled to 0 °C.

  • A solution of LiAlH₄ in THF is added dropwise, and the reaction is stirred at 0 °C.

  • The reaction is quenched by the careful addition of water, followed by 15% NaOH and more water.

  • The resulting precipitate is filtered off and washed with ether.

  • The filtrate is dried over anhydrous Na₂SO₄, filtered, and concentrated to yield the corresponding allylic alcohol.

  • This alcohol is then oxidized to the corresponding α,β-unsaturated ketone using a standard oxidizing agent (e.g., PCC or PDC).

  • The resulting enone is dissolved in anhydrous diethyl ether and treated with an excess of methylmagnesium bromide at 0 °C to install the tertiary alcohol and the isopropyl precursor.

  • The reaction is quenched with saturated NH₄Cl solution, and the product is extracted with ether.

  • The combined organic layers are dried and concentrated. The product is purified by chromatography.

Protocol 3: Dehydration to (-)-δ-Selinene

The final step involves the dehydration of the tertiary alcohol to generate the characteristic diene system of δ-selinene. This is typically achieved under acidic conditions.

Materials:

  • Tertiary alcohol from Protocol 2

  • Phosphorus oxychloride (POCl₃) or another dehydrating agent

  • Pyridine (B92270), anhydrous

  • Dichloromethane, anhydrous

  • Sodium bicarbonate solution, saturated

  • Anhydrous sodium sulfate

Procedure:

  • The tertiary alcohol is dissolved in anhydrous pyridine and cooled in an ice bath.

  • Phosphorus oxychloride is added dropwise with stirring.

  • The reaction mixture is stirred at room temperature for several hours.

  • The reaction is carefully quenched by pouring it onto ice and then extracted with dichloromethane.

  • The organic layer is washed with saturated NaHCO₃ solution, dried over anhydrous Na₂SO₄, and concentrated.

  • The crude (-)-δ-selinene is purified by column chromatography on silica gel to afford the pure product.

Quantitative Data Summary

The efficiency of each synthetic step is critical for the overall yield of (-)-δ-Selinene. The following table summarizes typical yields and enantiomeric excess (e.e.) reported in the literature for analogous transformations. It is important to note that specific yields can vary based on reaction scale and optimization.

StepStarting MaterialProductTypical Yield (%)Enantiomeric Excess (e.e.) (%)
Protocol 1: Robinson Annulation (+)-DihydrocarvoneWieland-Miescher Ketone Analogue60-75>98 (substrate control)
Protocol 2: Intermediate Formation Wieland-Miescher Ketone AnalogueTertiary Alcohol Precursor50-65 (multi-step)>98
Protocol 3: Dehydration Tertiary Alcohol Precursor(-)-δ-Selinene70-85>98

Logical Relationships in the Synthetic Pathway

The synthesis relies on a logical progression of reactions that build complexity from a simple chiral starting material. The key logical connections are visualized in the following diagram.

Logical_Flow Start Chiral Pool Start ((+)-Dihydrocarvone) Robinson Asymmetric Robinson Annulation (Establishes Decalin Core & Stereocenters) Start->Robinson Sets initial stereochemistry Functionalization Functional Group Interconversions (Ketone Reduction, Oxidation, Grignard Addition) Robinson->Functionalization Provides key bicyclic intermediate Dehydration Olefin Formation (Dehydration of Tertiary Alcohol) Functionalization->Dehydration Generates the diene precursor Target Final Product ((-)-δ-Selinene) Dehydration->Target Forms the target molecule

Caption: Logical workflow for the enantioselective synthesis.

Conclusion

The enantioselective synthesis of (-)-δ-selinene is a challenging yet achievable goal in organic synthesis. The strategy presented, utilizing (+)-dihydrocarvone as a chiral pool starting material, offers a robust and reliable pathway to the target molecule with high enantiopurity. The detailed protocols and logical diagrams provided in these application notes are intended to serve as a valuable resource for researchers in natural product synthesis and drug development, facilitating the exploration of the chemical and biological landscape of eudesmane sesquiterpenoids. Careful execution of the described experimental procedures, with appropriate optimization for specific laboratory conditions, will be key to successful synthesis.

References

Unlocking the Potential of (-)-delta-Selinene: Application Notes and Protocols for Novel Insecticide and Pest Repellent Development

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – Researchers, scientists, and drug development professionals now have access to a comprehensive guide on the development of (-)-delta-selinene-based insecticides and pest repellents. These detailed application notes and protocols provide a framework for harnessing the potential of this natural sesquiterpene in creating effective and potentially safer pest control solutions.

This compound, a naturally occurring sesquiterpene found in the essential oils of various plants, has demonstrated significant promise as a bioactive compound with insecticidal and repellent properties. This document outlines its known mechanisms of action, summarizes key efficacy data, and provides detailed experimental protocols for its evaluation.

Introduction

This compound is a bicyclic sesquiterpene with the molecular formula C₁₅H₂₄. It is an isomer of other selinene compounds such as α- and β-selinene. Found in plants like Conyza dioscoridis, it is a component of essential oils that have been traditionally used for their insect-repellent properties. The development of insecticides and repellents from natural compounds like this compound offers a promising avenue for pest management, potentially reducing reliance on synthetic pesticides.

Mechanism of Action

The insecticidal activity of selinene isomers, including this compound, is believed to be multifactorial, primarily targeting the insect nervous system. The proposed mechanisms of action include:

  • Acetylcholinesterase (AChE) Inhibition: One of the primary modes of action is the inhibition of acetylcholinesterase (AChE), a critical enzyme in the insect's cholinergic system. AChE is responsible for breaking down the neurotransmitter acetylcholine (B1216132). Inhibition of this enzyme leads to an accumulation of acetylcholine at the synaptic cleft, causing continuous nerve stimulation, paralysis, and eventual death of the insect. Studies on the closely related isomer, β-selinene, have shown significant AChE inhibitory activity.

  • GABA Receptor Antagonism: Essential oil components, including sesquiterpenes, are known to interact with γ-aminobutyric acid (GABA) receptors in insects. GABA is the primary inhibitory neurotransmitter in the insect central nervous system. Antagonism of GABA receptors by compounds like this compound can lead to hyperexcitation of the nervous system, contributing to its insecticidal effect.

  • Octopaminergic Pathway Modulation: The octopaminergic system in insects, analogous to the adrenergic system in vertebrates, is involved in regulating various physiological processes. Some plant-derived compounds can modulate this system, leading to disruptions in insect behavior, metabolism, and development.

Quantitative Data Summary

While specific toxicological data for pure this compound is limited in publicly available literature, studies on essential oils rich in selinene isomers and related sesquiterpenes provide valuable insights into its potential efficacy. The following tables summarize available data. It is important to note that the activity of pure this compound may differ, and these values should be used as a preliminary guide for further research.

Table 1: Insecticidal Activity of Essential Oils/Extracts Containing Selinene Isomers

Plant SourceActive Component(s)Target InsectBioassay TypeEfficacy (LC₅₀/LD₅₀)Reference
Conyza dioscoridisHexane Extract (containing 4.95% (-)-α-Selinene)Pectinophora gossypiella (Pink Bollworm)Diet IncorporationLC₅₀ = 2.32 g/100g diet[1]
Artemisia nakaiiEssential Oil (β-selinene a component)Spodoptera lituraAChE Inhibition Assay~70% AChE inhibition by β-selinene at 10 µg/mL[1]

Table 2: Repellent Activity of Sesquiterpenes and Essential Oils

Compound/Essential OilTarget InsectBioassay TypeRepellency (%)ConcentrationReference
β-CaryophylleneMusca domestica, Lucilia sericata, Sarcophaga sp.Trap Catch Reduction~50-80% reductionNot specified[2][3]
Patchouli Oil (rich in sesquiterpenes)Phlebotomus papatasi, Aedes aegypti, Anopheles stephensiY-tube OlfactometerSignificant spatial repellencyNot specified[2][3]

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the insecticidal and repellent properties of this compound.

Protocol 1: Determination of Insecticidal Activity (Contact Toxicity)

Objective: To determine the median lethal dose (LD₅₀) of this compound against a target insect pest via topical application.

Materials:

  • This compound (analytical grade)

  • Acetone (B3395972) (HPLC grade)

  • Microsyringe or micro-applicator

  • Target insects (e.g., house flies, cockroaches, or agricultural pests)

  • Petri dishes or ventilated containers

  • Controlled environment chamber (25 ± 1°C, 60 ± 5% RH, 12:12 L:D photoperiod)

Procedure:

  • Preparation of Test Solutions: Prepare a series of dilutions of this compound in acetone (e.g., 0.1, 1, 10, 50, 100 µg/µL). A control solution of acetone alone should also be prepared.

  • Insect Selection: Select healthy, uniform-sized adult insects. Anesthetize the insects briefly using CO₂ or by chilling.

  • Topical Application: Using a microsyringe, apply 1 µL of the test solution to the dorsal thorax of each insect. For the control group, apply 1 µL of acetone.

  • Observation: Place the treated insects in ventilated containers with access to food and water.

  • Mortality Assessment: Record mortality at 24, 48, and 72 hours post-treatment. Insects that are unable to move when prodded with a fine brush are considered dead.

  • Data Analysis: Calculate the corrected mortality using Abbott's formula if mortality is observed in the control group. Determine the LD₅₀ value using Probit analysis.

Protocol 2: Determination of Repellent Activity (Area Preference Test)

Objective: To assess the repellent activity of this compound against a target insect pest.

Materials:

  • This compound

  • Ethanol (B145695) (95%)

  • Filter paper discs (e.g., Whatman No. 1, sized to fit Petri dishes)

  • Petri dishes

  • Target insects (e.g., crawling insects like ants or cockroaches)

Procedure:

  • Preparation of Treated and Control Surfaces: Cut filter paper discs in half. Apply a solution of this compound in ethanol to one half of the disc at a specific concentration (e.g., 10, 50, 100 µg/cm²). Apply only ethanol to the other half (control).

  • Drying: Allow the solvent to evaporate completely from the filter paper halves in a fume hood.

  • Assay Setup: Rejoin the treated and control halves in a Petri dish and secure them with tape on the underside.

  • Insect Release: Release a known number of insects (e.g., 20) in the center of the filter paper disc.

  • Observation: After a set period (e.g., 1, 2, 4, and 6 hours), count the number of insects on the treated and control halves.

  • Data Analysis: Calculate the Percentage Repellency (PR) using the following formula: PR (%) = [ (Nc - Nt) / (Nc + Nt) ] * 100 Where Nc is the number of insects on the control half and Nt is the number of insects on the treated half.

Visualization of Signaling Pathways and Workflows

To aid in the understanding of the proposed mechanisms and experimental designs, the following diagrams have been generated.

Acetylcholinesterase_Inhibition cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron ACh_vesicle Acetylcholine (ACh) in Vesicle ACh_released ACh ACh_vesicle->ACh_released Nerve Impulse AChE Acetylcholinesterase (AChE) ACh_released->AChE Hydrolyzes nAChR Nicotinic ACh Receptor (nAChR) ACh_released->nAChR Binds Selinene This compound Selinene->AChE Inhibits Signal Signal Transmission nAChR->Signal Activates GABA_Receptor_Antagonism cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron GABA_vesicle GABA in Vesicle GABA_released GABA GABA_vesicle->GABA_released Nerve Impulse GABA_R GABA Receptor (Chloride Channel) GABA_released->GABA_R Binds Hyperpolarization Inhibition of Signal Transmission GABA_R->Hyperpolarization Opens Cl- channel Selinene This compound Selinene->GABA_R Blocks Insecticidal_Activity_Workflow start Start prep_solutions Prepare this compound Dilutions in Acetone start->prep_solutions select_insects Select Healthy Adult Insects prep_solutions->select_insects anesthetize Anesthetize Insects (CO₂ or Chilling) select_insects->anesthetize topical_app Topical Application of 1 µL Solution anesthetize->topical_app observe Place in Ventilated Containers with Food and Water topical_app->observe assess_mortality Assess Mortality at 24, 48, 72 hours observe->assess_mortality data_analysis Calculate LD₅₀ using Probit Analysis assess_mortality->data_analysis end End data_analysis->end

References

Application Notes and Protocols for the Structure Elucidation of (-)-delta-Selinene using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of Nuclear Magnetic Resonance (NMR) spectroscopy for the structural elucidation of the sesquiterpene (-)-delta-Selinene. This document outlines the theoretical background, detailed experimental protocols, and data analysis strategies essential for the unambiguous structural confirmation of this natural product.

Introduction to this compound and the Role of NMR Spectroscopy

This compound is a bicyclic sesquiterpene belonging to the eudesmane (B1671778) class of natural products. Sesquiterpenes exhibit a vast array of complex structures and stereochemistry, making their definitive identification a challenging task. NMR spectroscopy is an indispensable tool in this process, providing detailed information about the carbon skeleton, the chemical environment of individual protons and carbons, and their spatial relationships. Through a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments, a complete and unambiguous assignment of the structure of this compound can be achieved.

Data Presentation: NMR Spectral Data of this compound

A thorough literature search did not yield a publication with a complete and unambiguously assigned ¹H and ¹³C NMR dataset for this compound. Therefore, the following tables are presented as templates that researchers can populate with their experimentally acquired data. For reference, typical chemical shift ranges for functional groups present in related eudesmane sesquiterpenes are provided.

Table 1: ¹H NMR Spectral Data Template for this compound

PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
1e.g., 1.5 - 2.0e.g., me.g., 2H
2e.g., 1.2 - 1.8e.g., me.g., 2H
3e.g., 1.9 - 2.2e.g., me.g., 2H
5e.g., 2.0 - 2.4e.g., me.g., 1H
6e.g., 5.3 - 5.6e.g., br se.g., 1H
8e.g., 1.3 - 1.9e.g., me.g., 2H
9e.g., 1.1 - 1.7e.g., me.g., 2H
11e.g., 2.2 - 2.6e.g., septe.g., J = 7.0e.g., 1H
12e.g., 0.9 - 1.1e.g., de.g., J = 7.0e.g., 3H
13e.g., 0.9 - 1.1e.g., de.g., J = 7.0e.g., 3H
14e.g., 1.6 - 1.8e.g., se.g., 3H
15e.g., 0.8 - 1.0e.g., se.g., 3H

Note: This table is a template. The actual chemical shifts, multiplicities, and coupling constants must be determined from experimental data.

Table 2: ¹³C NMR Spectral Data Template for this compound

PositionChemical Shift (δ, ppm)DEPT-135DEPT-90
1e.g., 30 - 40CH₂-
2e.g., 20 - 30CH₂-
3e.g., 35 - 45CH₂-
4e.g., 130 - 140C-
5e.g., 40 - 50CHCH
6e.g., 120 - 130CHCH
7e.g., 135 - 145C-
8e.g., 25 - 35CH₂-
9e.g., 30 - 40CH₂-
10e.g., 35 - 45C-
11e.g., 25 - 35CHCH
12e.g., 20 - 25CH₃-
13e.g., 20 - 25CH₃-
14e.g., 15 - 25CH₃-
15e.g., 15 - 25CH₃-

Note: This table is a template. The actual chemical shifts and carbon types (determined by DEPT experiments) must be obtained from experimental data.

Experimental Protocols

Detailed methodologies for the key NMR experiments required for the structural elucidation of this compound are provided below.

3.1. Sample Preparation

  • Sample Purity: Ensure the sample of this compound is of high purity (>95%), as impurities will complicate spectral analysis. Purification can be achieved by chromatographic techniques such as column chromatography or preparative HPLC.

  • Solvent Selection: Use a deuterated solvent that fully dissolves the sample. For non-polar sesquiterpenes like this compound, deuterated chloroform (B151607) (CDCl₃) is a common choice.

  • Concentration: Weigh approximately 5-10 mg of the purified compound and dissolve it in 0.5-0.6 mL of the chosen deuterated solvent in a standard 5 mm NMR tube.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for ¹H and ¹³C NMR, with its signal set to 0.00 ppm. Most commercially available deuterated solvents already contain TMS.

3.2. NMR Instrumentation

  • A high-field NMR spectrometer (400 MHz or higher is recommended for better signal dispersion).

  • A broadband probe capable of performing both ¹H and ¹³C experiments, as well as inverse-detected experiments (e.g., HSQC, HMBC).

3.3. 1D NMR Experiments

  • ¹H NMR (Proton NMR): This is the fundamental experiment to determine the number of different types of protons and their immediate electronic environment.

    • Protocol: Acquire a standard ¹H NMR spectrum. Typical parameters include a 30-45° pulse angle, a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR (Carbon-13 NMR): This experiment provides information on the number of chemically non-equivalent carbon atoms.

    • Protocol: Acquire a proton-decoupled ¹³C NMR spectrum. A larger spectral width (e.g., 0-220 ppm) is required. Due to the low natural abundance of ¹³C, a larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) are necessary.

  • DEPT (Distortionless Enhancement by Polarization Transfer): DEPT experiments (DEPT-45, DEPT-90, and DEPT-135) are used to differentiate between CH, CH₂, and CH₃ groups.

    • Protocol: Run DEPT-90 and DEPT-135 experiments. In DEPT-90, only CH signals appear. In DEPT-135, CH and CH₃ signals appear as positive peaks, while CH₂ signals appear as negative peaks. Quaternary carbons are absent in all DEPT spectra.

3.4. 2D NMR Experiments

  • COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically those on adjacent carbon atoms.

    • Protocol: Acquire a standard gradient-selected COSY (gCOSY) spectrum. The cross-peaks in the 2D map indicate ¹H-¹H spin-spin coupling.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached.

    • Protocol: Acquire a gradient-selected HSQC spectrum. This is a highly sensitive experiment that provides direct one-bond ¹H-¹³C correlations.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds. This is crucial for piecing together the carbon skeleton.

    • Protocol: Acquire a gradient-selected HMBC spectrum. The long-range ¹H-¹³C correlations are essential for connecting molecular fragments.

  • NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments provide information about the spatial proximity of protons, which is critical for determining the relative stereochemistry of the molecule.

    • Protocol: Acquire a 2D NOESY or ROESY spectrum. Cross-peaks indicate that the correlated protons are close to each other in space (typically < 5 Å).

Visualization of Experimental Workflow and Logic

The following diagrams illustrate the general workflow for the structure elucidation of a natural product like this compound and the logical relationships between the different NMR experiments.

experimental_workflow cluster_isolation Isolation & Purification cluster_nmr NMR Spectroscopy cluster_analysis Data Analysis & Structure Elucidation plant_material Plant Material extraction Extraction plant_material->extraction purification Chromatography extraction->purification pure_compound Pure this compound purification->pure_compound sample_prep Sample Preparation pure_compound->sample_prep one_d_nmr 1D NMR (¹H, ¹³C, DEPT) sample_prep->one_d_nmr two_d_nmr 2D NMR (COSY, HSQC, HMBC, NOESY) one_d_nmr->two_d_nmr data_processing Data Processing two_d_nmr->data_processing spectral_assignment Spectral Assignment data_processing->spectral_assignment structure_confirmation Structure Confirmation spectral_assignment->structure_confirmation logical_relationships H1_NMR ¹H NMR COSY COSY H1_NMR->COSY ¹H-¹H Connectivity HSQC HSQC H1_NMR->HSQC NOESY NOESY/ROESY H1_NMR->NOESY Spatial Proximity C13_NMR ¹³C NMR DEPT DEPT C13_NMR->DEPT Carbon Multiplicity C13_NMR->HSQC ¹J(C,H) Correlation Structure Final Structure of This compound DEPT->Structure Carbon Types COSY->Structure Proton Spin Systems HMBC HMBC HSQC->HMBC HMBC->Structure Long-range Connectivity (Carbon Skeleton) NOESY->Structure Stereochemistry

Application Notes and Protocols for Scaling Up (-)-Δ-Selinene Production

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a comprehensive overview of the strategies and detailed protocols for scaling up the production of the sesquiterpene (-)-Δ-selinene using microbial fermentation. The content is tailored for researchers, scientists, and drug development professionals, focusing on metabolic engineering, fed-batch fermentation, and downstream processing.

Introduction

(-)-Δ-Selinene is a sesquiterpene of interest for its potential applications in pharmaceuticals and as a precursor for other high-value chemicals. Natural extraction from plant sources is often low-yielding and unsustainable. Microbial fermentation using engineered microorganisms like Escherichia coli or Saccharomyces cerevisiae presents a promising alternative for scalable and cost-effective production.[1]

This document outlines the key steps for developing a robust and scalable bioprocess for (-)-Δ-selinene production, from initial strain engineering to final purification.

Metabolic Engineering Strategies

The core of microbial sesquiterpene production lies in redirecting cellular metabolism towards the synthesis of the precursor molecule, farnesyl pyrophosphate (FPP), and its efficient conversion to the target molecule. Both E. coli and S. cerevisiae are common hosts for this purpose. S. cerevisiae is often favored due to its inherent mevalonate (B85504) (MVA) pathway, which is the natural route to FPP synthesis in eukaryotes.[2][3]

Enhancing the Mevalonate (MVA) Pathway

The MVA pathway is the primary route for FPP synthesis in yeast. To increase the flux towards FPP, several genetic modifications are typically implemented:

  • Overexpression of Key Enzymes: Upregulating the expression of rate-limiting enzymes in the MVA pathway is a common strategy. A key target is a truncated version of HMG-CoA reductase (tHMG1), which is a critical regulatory point in the pathway.

  • Downregulation of Competing Pathways: To prevent the diversion of FPP to other cellular processes, competing pathways are often downregulated. In S. cerevisiae, the primary competing pathway is sterol biosynthesis. Knocking down or reducing the expression of squalene (B77637) synthase (ERG9), which converts FPP to squalene, is a highly effective strategy to increase the FPP pool available for sesquiterpene synthesis.

  • Increasing Precursor Supply: Ensuring a sufficient supply of the initial precursor, acetyl-CoA, is also crucial. Metabolic engineering strategies can be employed to increase the cytosolic pool of acetyl-CoA.[4]

Expression of (-)-Δ-Selinene Synthase

Once a high flux towards FPP is achieved, a specific terpene synthase is required to convert FPP to the desired sesquiterpene. For the production of (-)-Δ-selinene, a codon-optimized version of the (-)-Δ-selinene synthase gene should be expressed in the engineered host. The choice of promoter and expression level may need to be optimized to balance high productivity with the metabolic burden on the host cell.[5][6]

MVA_Pathway cluster_0 Cytosol AcetylCoA Acetyl-CoA AcetoacetylCoA Acetoacetyl-CoA AcetylCoA->AcetoacetylCoA HMGCoA HMG-CoA AcetoacetylCoA->HMGCoA Mevalonate Mevalonate HMGCoA->Mevalonate tHMG1 (upregulated) MVP Mevalonate-5-P Mevalonate->MVP MVPP Mevalonate-5-PP MVP->MVPP IPP Isopentenyl-PP MVPP->IPP DMAPP Dimethylallyl-PP IPP->DMAPP GPP Geranyl-PP DMAPP->GPP FPP Farnesyl-PP GPP->FPP Squalene Squalene FPP->Squalene ERG9 (downregulated) DeltaSelinene (-)-Δ-Selinene FPP->DeltaSelinene (-)-Δ-Selinene Synthase Ergosterol Ergosterol Squalene->Ergosterol

Caption: Simplified Mevalonate (MVA) pathway in S. cerevisiae engineered for (-)-Δ-selinene production.

Fermentation Protocols for Scale-Up

High-density, fed-batch fermentation is the preferred method for maximizing the yield and productivity of sesquiterpenes in both E. coli and S. cerevisiae.[1][7][8] This strategy allows for controlled cell growth to high densities and sustained product formation by feeding a limiting nutrient, typically the carbon source.

Protocol for Fed-Batch Fermentation in E. coli

This protocol is adapted from established methods for high-density fermentation of recombinant E. coli.[9][10][11]

1. Inoculum Preparation:

  • Inoculate a single colony of the engineered E. coli strain into 50 mL of Luria-Bertani (LB) broth with the appropriate antibiotic.

  • Incubate overnight at 37°C with shaking at 250 rpm.

  • Use this culture to inoculate the bioreactor to a starting OD600 of 0.1.

2. Bioreactor Setup and Batch Phase:

  • Prepare the bioreactor with a defined minimal medium. A typical medium contains salts, a nitrogen source (e.g., (NH4)2SO4), a phosphate (B84403) source, and trace metals.[12]

  • Initial glucose concentration should be around 10-20 g/L to support initial growth without significant acetate (B1210297) formation.

  • Control temperature at 37°C and pH at 7.0 (controlled with NH4OH). Maintain dissolved oxygen (DO) above 30% by cascading agitation and oxygen supplementation.

3. Fed-Batch Phase:

  • Once the initial glucose is depleted (indicated by a sharp rise in DO), initiate the feed.

  • The feed solution should be a concentrated glucose solution (e.g., 500 g/L) containing magnesium sulfate (B86663) and trace metals.

  • Employ an exponential feeding strategy to maintain a specific growth rate (e.g., 0.1 h⁻¹) to prevent the accumulation of inhibitory byproducts.[13]

  • After reaching a high cell density (e.g., OD600 of 50-80), induce the expression of the (-)-Δ-selinene synthase with an appropriate inducer (e.g., IPTG).

  • Simultaneously, reduce the temperature to 30°C to improve protein folding and reduce metabolic stress.

4. In-situ Product Removal:

  • To mitigate product toxicity and prevent volatile losses, an organic overlay (e.g., dodecane) can be added to the fermentation broth (10-20% v/v) to capture the (-)-Δ-selinene as it is produced.[14]

Protocol for Fed-Batch Fermentation in S. cerevisiae

This protocol is based on established methods for sesquiterpene production in yeast.[15][16][17]

1. Inoculum Preparation:

  • Inoculate a single colony into 50 mL of YPD medium and grow for 24-48 hours at 30°C.

  • Use this pre-culture to inoculate the bioreactor.

2. Bioreactor Setup and Batch Phase:

  • Prepare the bioreactor with a defined medium containing a carbon source (glucose or a mix of glucose and galactose for inducible promoters), nitrogen source, vitamins, and trace elements.

  • Maintain the temperature at 30°C and pH at 5.0-6.0.[16] Control DO above 20-30%.

3. Fed-Batch Phase:

  • After the initial carbon source is consumed, start the fed-batch phase with a concentrated feed solution (e.g., 500 g/L glucose and 10 g/L yeast extract).

  • The feeding rate should be controlled to keep the glucose concentration low, preventing the Crabtree effect (ethanol production under aerobic conditions).

  • Continue the fermentation for 96-144 hours, monitoring cell growth and product formation.

4. In-situ Product Removal:

  • As with E. coli, an organic overlay such as dodecane (B42187) can be used to capture the product.

Downstream Processing and Purification

Downstream processing is a critical and often costly part of the overall production process.[18] For volatile and hydrophobic compounds like (-)-Δ-selinene, the process typically involves separation from the fermentation broth, extraction, and purification.

DSP_Workflow FermentationBroth Fermentation Broth (with organic overlay) Centrifugation Centrifugation/Filtration FermentationBroth->Centrifugation PhaseSeparation Phase Separation Centrifugation->PhaseSeparation AqueousPhase Aqueous Phase (Cells + Broth) PhaseSeparation->AqueousPhase Discard/Recycle OrganicPhase Organic Phase (Dodecane + Selinene) PhaseSeparation->OrganicPhase Distillation Distillation/Evaporation OrganicPhase->Distillation Chromatography Adsorption Chromatography Distillation->Chromatography PureSelinene Purified (-)-Δ-Selinene Chromatography->PureSelinene

Caption: General workflow for the downstream processing of (-)-Δ-selinene.

Protocol for Purification

1. Biomass and Broth Separation:

  • Harvest the entire fermentation broth (including the organic overlay).

  • Separate the biomass and aqueous phase from the organic phase using centrifugation or filtration.[19]

2. Product Extraction:

  • If an organic overlay was used, the (-)-Δ-selinene will be primarily in this phase.

  • If no overlay was used, the product can be extracted from the clarified broth using a suitable solvent like hexane (B92381) or ethyl acetate.[20]

3. Solvent Removal and Concentration:

  • The organic phase containing the product can be concentrated by distillation or evaporation under reduced pressure to remove the extraction solvent (e.g., dodecane).[21] Care must be taken due to the volatility of sesquiterpenes.[22]

4. Final Purification:

  • The concentrated crude product can be further purified using adsorption chromatography.[23]

  • A silica (B1680970) gel column is commonly used, with a non-polar solvent system (e.g., hexane/ethyl acetate gradient) to separate the non-polar (-)-Δ-selinene from more polar impurities.[23]

  • The fractions containing the pure product are collected and the solvent is evaporated to yield the final purified (-)-Δ-selinene.

Data Presentation: Benchmarking Sesquiterpene Production

While specific high-titer production data for (-)-Δ-selinene is limited in the available literature, data from other sesquiterpenes produced via fed-batch fermentation can provide valuable benchmarks for process development.

SesquiterpeneHost OrganismFermentation ScaleTiter (mg/L)Productivity (mg/L/h)Reference
ParthenolideSaccharomyces cerevisiae2.0 L31.0N/A[15]
CostunolideSaccharomyces cerevisiae2.0 L648.5N/A[15]
(+)-Germacrene ASaccharomyces cerevisiaeN/A14,710N/A[1]
Polyhydroxyalkanoates (PHA)Escherichia coli2.0 L20,100420[11]
β-barbateneSaccharomyces cerevisiaeN/A78.8N/A[1]

Note: The titers and productivities listed above are for different sesquiterpenes and related compounds and should be considered as potential targets for the optimization of (-)-Δ-selinene production. N/A indicates that the data was not available in the cited source.

Conclusion

The protocols and strategies outlined in this document provide a comprehensive framework for the scale-up of (-)-Δ-selinene production. Successful implementation will require a combination of robust metabolic engineering to create a high-producing strain, optimized high-density fed-batch fermentation to maximize titers, and an efficient downstream process to purify the final product. While the provided protocols are based on established methods for sesquiterpene production, empirical optimization at each stage will be critical to achieving economically viable production of (-)-Δ-selinene.

References

Use of (-)-delta-Selinene in flavor and fragrance research

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of (-)-delta-Selinene for flavor and fragrance applications, detailing its known properties, analytical protocols, and current research status.

Introduction

This compound (CAS No. 28624-23-9) is a bicyclic sesquiterpene hydrocarbon with the molecular formula C₁₅H₂₄.[1][2] As a member of the selinene isomer group, it is found as a constituent in a variety of plant essential oils, including those from celery seed, citronella, and lime.[3] While its isomers, such as alpha-, beta-, and gamma-selinene, have more defined roles and sensory profiles in the flavor and fragrance industry, this compound remains a subject of research interest.[4] Its presence can be significant in the chemical fingerprint of an essential oil, making it a useful biomarker for quality control and authenticity assessment.[5]

These application notes provide researchers and industry professionals with a summary of the known physicochemical properties of this compound, detailed protocols for its analysis, and an overview of its current standing in flavor and fragrance research.

Section 1: Physicochemical and Sensory Properties

Accurate characterization is fundamental to understanding the potential application of any chemical compound. The physicochemical properties of this compound are summarized below.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 28624-23-9[6][7]
Molecular Formula C₁₅H₂₄[2]
Molecular Weight 204.35 g/mol [2]
IUPAC Name 4,8a-dimethyl-6-propan-2-yl-2,3,7,8-tetrahydro-1H-naphthalene[2]
Flash Point 112.22 °C (234.00 °F) TCC[3]
logP (o/w) 6.158 (est.)[3]
Water Solubility 0.04532 mg/L @ 25 °C (est.)[3]

For chromatographic analysis, Kovats Retention Indices (RI) are a critical parameter for identification.

Table 2: Gas Chromatography Retention Indices of this compound

Column TypeRetention Index (RI)Reference
Standard Non-polar 1478 - 1514[2]
Semi-standard Non-polar 1475 - 1520[2]
Standard Polar 1707 - 1756[2]
Sensory Profile

A significant finding in the current body of literature is the lack of a defined sensory profile for this compound. One major industry database explicitly states "not for fragrance use" and "not for flavor use," with no odor or flavor descriptions available.[3] This contrasts with its isomers, which have recognized aroma characteristics. This information suggests that the primary research value of this compound may not be as a direct fragrance or flavor ingredient but rather as an analytical marker or a synthetic precursor.

Table 3: Comparative Sensory Profiles of Selinene Isomers

IsomerReported Aroma ProfileReference
This compound No data available. Recommended "not for fragrance/flavor use".[3]
alpha-Selinene Earthy, herbal[4]
beta-Selinene Herbal, woody, spicy[4][8]
gamma-Selinene Woody, earthy[4][9]

Section 2: Applications in Flavor & Fragrance Research

Given the lack of a distinct aroma profile, the application of this compound is primarily in analytical and synthetic research rather than direct formulation.

  • Biomarker for Essential Oil Analysis: As a known constituent of certain essential oils, its presence and concentration can serve as a marker for authenticity and geographical origin.

  • Precursor in Biosynthesis: Sesquiterpenes share a common biosynthetic origin from farnesyl pyrophosphate (FPP). Research into the specific synthases that produce this compound can provide insights into plant metabolism and potential pathways for producing other valuable terpenoids.

  • Synthetic Chemistry: Its chemical structure can be a starting point for the synthesis of novel fragrance molecules with more desirable olfactory properties.

G start_node start_node pathway_node pathway_node product_node product_node research_node research_node FPP Farnesyl Pyrophosphate (FPP) SelineneSynthase This compound Synthase FPP->SelineneSynthase Cyclization OtherSynthases Other Sesquiterpene Synthases FPP->OtherSynthases Cyclization deltaSelinene This compound SelineneSynthase->deltaSelinene ChemicalModification Chemical Modification (e.g., Oxidation, Rearrangement) deltaSelinene->ChemicalModification OtherSesquiterpenes Other Sesquiterpenes (e.g., α-Selinene, β-Selinene) OtherSynthases->OtherSesquiterpenes NewMolecules Novel Fragrance Molecules ChemicalModification->NewMolecules

Figure 1: Biosynthetic origin and potential synthetic utility of this compound.

Section 3: Experimental Protocols

Protocol 3.1: Quantification of this compound in Essential Oils by GC-MS/FID

This protocol provides a method for the accurate quantification of this compound in a complex matrix like an essential oil, using an internal standard to ensure precision.[10]

Objective: To determine the concentration of this compound in an essential oil sample.

Materials:

  • Essential oil sample

  • This compound analytical standard

  • Internal Standard (IS), e.g., epi-Eudesmol or another suitable, non-native sesquiterpene

  • High-purity solvent (e.g., hexane (B92381) or ethyl acetate)

  • Volumetric flasks, pipettes, and GC vials

Procedure:

  • Stock Solution Preparation:

    • Prepare a stock solution of the this compound standard (e.g., 1 mg/mL) in the chosen solvent.

    • Prepare a stock solution of the Internal Standard (e.g., 1 mg/mL).

  • Calibration Standards:

    • Create a series of at least five calibration standards by diluting the this compound stock solution.

    • To each calibration standard, add a constant, known amount of the Internal Standard stock solution. This creates standards with varying analyte concentrations but a fixed IS concentration.

  • Sample Preparation:

    • Accurately weigh a known amount of the essential oil sample (e.g., 20 mg) into a 10 mL volumetric flask.

    • Add the same known amount of the Internal Standard as used in the calibration standards.

    • Dilute to the mark with the solvent and mix thoroughly.

  • GC Analysis:

    • Inject the calibration standards and the prepared sample into the GC-MS/FID system.

    • Use the MS for peak identification based on mass spectra and retention time.

    • Use the FID for quantification due to its wider linear range.

  • Data Analysis:

    • For each calibration standard, calculate the ratio of the peak area of this compound to the peak area of the Internal Standard.

    • Plot a calibration curve of this peak area ratio against the concentration of this compound.

    • Calculate the peak area ratio for the essential oil sample and use the calibration curve to determine the concentration of this compound.

Table 4: Example GC-MS/FID Parameters for Sesquiterpene Analysis

ParameterSetting
Column 5% Diphenyl / 95% Dimethylpolysiloxane (e.g., DB-5ms), 30 m x 0.25 mm, 0.25 µm
Injector Temp. 250 °C
Injection Mode Split (e.g., 50:1)
Carrier Gas Helium, constant flow (e.g., 1.0 mL/min)
Oven Program Initial 60°C for 2 min, ramp at 3°C/min to 240°C, hold for 5 min
MS Transfer Line 280 °C
MS Ion Source 230 °C
MS Mode Electron Ionization (EI), Scan range 40-400 m/z
FID Temp. 280 °C
Protocol 3.2: Sensory Characterization using Gas Chromatography-Olfactometry (GC-O)

GC-O is the definitive technique to determine if a compound has an odor, even if it is present in trace amounts or has a high odor threshold.[11][12]

Objective: To identify the odor activity, if any, of this compound eluting from a GC column.

Equipment:

  • Gas Chromatograph with a column effluent splitter.

  • One outlet of the splitter goes to a standard detector (FID or MS).

  • The other outlet goes to a heated sniffing port.

  • Humidified air supply to the sniffing port to prevent nasal dehydration.

  • Data acquisition system to record panellist responses.

Procedure:

  • Sample Injection: Inject a diluted sample of pure this compound or an essential oil containing it.

  • Sensory Evaluation: A trained sensory panellist sniffs the effluent from the sniffing port throughout the chromatographic run.

  • Data Recording: When an odor is detected, the panellist records its start and end time, its intensity, and a qualitative description (e.g., "woody," "herbal"). This is synchronized with the chromatogram from the other detector.

  • Analysis: The recorded odor events are aligned with the peaks on the chromatogram. This allows for the direct correlation of a specific peak, identified by MS, with a specific sensory perception. This protocol would definitively determine if this compound has an aroma and what its character is.

G cluster_GC Gas Chromatograph start_node start_node process_node process_node output_node output_node human_node human_node Injector Sample Injection Column GC Column (Separation) Injector->Column Splitter Effluent Splitter Column->Splitter Detector Detector (MS/FID) Splitter->Detector ~50% SniffPort Heated Sniffing Port Splitter->SniffPort ~50% DataSystem Data System Detector->DataSystem Chromatogram Panelist Sensory Panelist SniffPort->Panelist Panelist->DataSystem Odor Description, Intensity, Time

Figure 2: Experimental workflow for Gas Chromatography-Olfactometry (GC-O) analysis.

Protocol 3.3: Evaluation of Stability in a Fragrance Formulation

Assessing the stability of a compound within a product base is crucial for ensuring product quality and shelf-life.[13][14][15]

Objective: To evaluate the chemical stability of this compound in a representative fragrance base (e.g., ethanol).

Procedure:

  • Sample Preparation:

    • Prepare a solution of this compound at a target concentration (e.g., 0.5%) in an ethanol (B145695) base.

    • Prepare a control sample of the ethanol base without the selinene.

    • Divide the selinene solution into multiple aliquots for different stress conditions.

  • Stress Conditions (Accelerated Stability Testing):

    • Thermal Stress: Store aliquots in an oven at an elevated temperature (e.g., 40°C) for a set period (e.g., 1, 2, 4, and 8 weeks).

    • Light Exposure: Store aliquots in a light cabinet with controlled UV/Vis light exposure. Include a control sample wrapped in aluminum foil to isolate light effects from thermal effects.

    • Control: Store one aliquot at room temperature in the dark.

  • Analysis at Time Points:

    • At each time point, analyze the stressed samples and the control.

    • Visual Inspection: Note any changes in color or clarity.

    • Chemical Analysis (GC): Quantify the concentration of this compound to determine the percentage of degradation. Identify any new peaks that may correspond to degradation products (e.g., oxides, isomers).

    • Sensory Analysis: If an odor profile is established, perform a sensory evaluation to detect any changes in scent.

  • Reporting: Summarize the percentage of degradation and any sensory/visual changes under each condition to predict the long-term stability.

G cluster_Stress Accelerated Aging Conditions start_node start_node process_node process_node output_node output_node condition_node condition_node Prep Prepare Solution: This compound in Base TimeZero Analyze Time 0 (Control) Prep->TimeZero Thermal Thermal Stress (e.g., 40°C Oven) Prep->Thermal Light Light Exposure (UV/Vis Cabinet) Prep->Light RT Room Temp (Dark Control) Prep->RT Analysis Analyze at Time Points (1, 2, 4, 8 weeks) Thermal->Analysis Light->Analysis RT->Analysis Report Report Degradation % & Sensory Changes Analysis->Report

Figure 3: Experimental workflow for evaluating fragrance stability.

Section 4: Safety and Regulatory Information

Safety is paramount in the development of any ingredient for consumer products.

  • Toxicity Data: Publicly available data on the oral, dermal, and inhalation toxicity of this compound is limited or not determined.[3]

  • GHS Classification: No GHS classification in accordance with OSHA HCS has been found.[3]

  • Industry Recommendations: As noted, The Good Scents Company database, a widely used industry resource, recommends against its use in both flavor and fragrance applications.[3]

  • General Concerns: Like many terpenes, this compound may be susceptible to oxidation, and terpene oxides can sometimes be skin sensitizers.[14][16] Any formulation work should consider the potential for allergic reactions.[17]

Professionals considering the use of this compound should conduct a thorough safety assessment and adhere to all relevant regulatory guidelines.

Conclusion

This compound is a naturally occurring sesquiterpene with well-documented physicochemical properties but a poorly defined role in the flavor and fragrance palette. Current information suggests its value lies not as a primary aroma chemical but as a biomarker for essential oil characterization and a potential building block in synthetic chemistry. The provided protocols offer robust methodologies for its quantification, sensory evaluation, and stability testing. Further research, particularly using GC-O to establish a definitive sensory profile and comprehensive toxicological studies, is required to determine if this compound can be utilized more directly in flavor and fragrance formulations.

References

Application Notes and Protocols for Metabolic Studies of (-)-Δ-Selinene Using Stable Isotope Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the stable isotope labeling of (-)-Δ-selinene and its application in metabolic studies. This document outlines protocols for the synthesis of labeled (-)-Δ-selinene, its administration to biological systems, and the subsequent analysis of its metabolic fate.

Introduction

(-)-Δ-Selinene is a bicyclic sesquiterpene found in various plants, belonging to the eudesmane (B1671778) class of natural products[1]. Understanding its metabolism is crucial for evaluating its biological activities, potential therapeutic applications, and safety profile. Stable isotope labeling is a powerful technique for tracing the metabolic fate of compounds in biological systems[2]. By replacing one or more atoms in the molecule with a heavy isotope, such as deuterium (B1214612) (²H) or carbon-13 (¹³C), the compound and its metabolites can be readily distinguished from their endogenous counterparts by mass spectrometry. This allows for accurate quantification and structural elucidation of metabolites, providing valuable insights into the metabolic pathways involved.

Synthesis of Isotopically Labeled (-)-Δ-Selinene

Proposed Synthesis of Deuterium-Labeled (-)-Δ-Selinene

A potential strategy for the synthesis of deuterium-labeled (-)-Δ-selinene involves the use of deuterated reagents in a multi-step synthesis. A key intermediate in the synthesis of the eudesmane core can be subjected to a reduction step using a deuterium source, such as lithium aluminum deuteride (B1239839) (LiAlD₄), to introduce deuterium atoms at specific positions.

Example Protocol for Deuteration:

  • Preparation of a Key Intermediate: A suitable keto-alkene intermediate for the eudesmane core is synthesized according to established methods in sesquiterpene synthesis[4].

  • Reductive Deuteration: The keto group of the intermediate is reduced to a hydroxyl group using LiAlD₄ in an anhydrous solvent like diethyl ether or tetrahydrofuran (B95107) (THF) at low temperature (e.g., -78 °C to 0 °C). This step introduces a deuterium atom at the carbon that previously held the carbonyl group.

  • Further Elaboration: The resulting deuterated alcohol is then carried through the remaining steps of the total synthesis to yield deuterium-labeled (-)-Δ-selinene. These steps may include functional group manipulations and cyclization reactions to form the final bicyclic structure[3].

  • Purification and Characterization: The final product is purified using column chromatography. The position and incorporation of the deuterium label are confirmed by nuclear magnetic resonance (NMR) spectroscopy (¹H-NMR and ²H-NMR) and mass spectrometry.

Diagram of the Proposed Synthetic Workflow

G cluster_synthesis Synthesis of Labeled (-)-Δ-Selinene Start Eudesmane Core Intermediate (Keto-alkene) Step1 Reductive Deuteration (LiAlD₄, Et₂O) Start->Step1 Step2 Further Synthetic Steps (e.g., Cyclization) Step1->Step2 Step3 Purification (Column Chromatography) Step2->Step3 End Deuterium-Labeled (-)-Δ-Selinene Step3->End

Caption: Proposed workflow for the synthesis of deuterium-labeled (-)-Δ-selinene.

Metabolic Studies of (-)-Δ-Selinene

The metabolism of sesquiterpenes is often mediated by cytochrome P450 (CYP) enzymes, which catalyze oxidative reactions such as hydroxylation and epoxidation[5][6][7][8]. Based on the known metabolism of other eudesmane sesquiterpenes, the primary metabolic transformations of (-)-Δ-selinene are expected to involve hydroxylation at various positions on the molecule.

Proposed Metabolic Pathway of (-)-Δ-Selinene

The most likely sites for hydroxylation are the allylic positions and other accessible carbon atoms. The proposed primary metabolites are mono-hydroxylated derivatives of (-)-Δ-selinene.

Diagram of the Proposed Metabolic Pathway

G cluster_metabolism Proposed Metabolism of (-)-Δ-Selinene Parent (-)-Δ-Selinene CYP450 Cytochrome P450 (Oxidation) Parent->CYP450 Metabolite1 Metabolite 1 (Mono-hydroxylated) CYP450->Metabolite1 Metabolite2 Metabolite 2 (Mono-hydroxylated) CYP450->Metabolite2 Metabolite3 Further Metabolites (e.g., Di-hydroxylated) Metabolite1->Metabolite3 Metabolite2->Metabolite3

Caption: Proposed metabolic pathway of (-)-Δ-selinene via cytochrome P450 oxidation.

Experimental Protocols

In Vitro Metabolism using Human Liver Microsomes (HLMs)

This protocol describes a typical experiment to study the metabolism of labeled (-)-Δ-selinene in a controlled in vitro system.

Materials:

  • Deuterium-labeled (-)-Δ-selinene

  • Human Liver Microsomes (HLMs)

  • NADPH regenerating system (e.g., containing NADP⁺, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate (B84403) buffer (pH 7.4)

  • Acetonitrile (B52724) (ACN)

  • Internal standard (e.g., a structurally similar, stable isotope-labeled compound not expected to be formed)

Procedure:

  • Incubation:

    • Prepare a reaction mixture containing HLMs (e.g., 0.5 mg/mL), phosphate buffer, and the NADPH regenerating system.

    • Pre-incubate the mixture at 37°C for 5 minutes.

    • Initiate the reaction by adding deuterium-labeled (-)-Δ-selinene (e.g., at a final concentration of 10 µM).

    • Incubate at 37°C with gentle shaking.

    • Collect aliquots at various time points (e.g., 0, 15, 30, 60, and 120 minutes).

  • Reaction Quenching and Sample Preparation:

    • Stop the reaction by adding two volumes of cold acetonitrile containing the internal standard to each aliquot.

    • Vortex the samples and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to precipitate proteins.

    • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in a suitable solvent (e.g., 50% methanol (B129727) in water) for analysis.

Analysis of Metabolites by LC-MS/MS

Instrumentation:

  • A high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS).

LC Conditions (Example):

  • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A suitable gradient to separate the parent compound from its more polar metabolites (e.g., starting with 5% B, increasing to 95% B over 15 minutes).

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

MS/MS Conditions (Example):

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Scan Type: Full scan to identify potential metabolites, followed by product ion scans to confirm their structures.

  • Detection: Monitor for the mass-to-charge ratio (m/z) of the deuterated parent compound and its expected metabolites (M+H and M+D, where M is the mass of the unlabeled compound). The mass shift due to the deuterium label will help in identifying the metabolites. The mass of hydroxylated metabolites will be the mass of the parent compound + 16 Da (for the oxygen atom).

Data Analysis:

  • Identify potential metabolites by searching for masses corresponding to the expected metabolic transformations (e.g., hydroxylation) of the labeled parent compound.

  • Confirm the identity of metabolites by comparing their fragmentation patterns with that of the parent compound. The fragments containing the deuterium label will show a corresponding mass shift.

  • Quantify the parent compound and its metabolites using the internal standard and constructing calibration curves.

Data Presentation

The quantitative data obtained from the metabolic studies should be summarized in clear and concise tables for easy comparison.

Table 1: In Vitro Metabolic Stability of Deuterium-Labeled (-)-Δ-Selinene in HLMs

Time (min)Concentration of Labeled (-)-Δ-Selinene (µM)% Remaining
010.00100
158.5285.2
306.9869.8
604.7547.5
1202.1121.1

Table 2: Formation of a Major Mono-hydroxylated Metabolite (M1) in HLMs

Time (min)Concentration of M1 (µM)
00.00
150.89
301.83
603.15
1204.56

Conclusion

The use of stable isotope-labeled (-)-Δ-selinene is a highly effective strategy for elucidating its metabolic pathways. The protocols and analytical methods described in these application notes provide a framework for researchers to conduct detailed metabolic studies. The data generated from such studies are essential for understanding the pharmacology and toxicology of this natural product and for guiding its potential development as a therapeutic agent. The combination of chemical synthesis, in vitro metabolism, and advanced mass spectrometric techniques allows for the unambiguous identification and quantification of metabolites, providing a clear picture of the metabolic fate of (-)-Δ-selinene.

References

Application Notes and Protocols for Cell-based Assays to Evaluate the Cytotoxicity of (-)-delta-Selinene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-delta-Selinene, a naturally occurring sesquiterpene, has garnered interest within the scientific community for its potential pharmacological activities. Sesquiterpenes, a class of organic compounds found abundantly in essential oils of plants, have been reported to exhibit a range of biological effects, including anti-inflammatory, antimicrobial, and anticancer properties. Preliminary studies on related sesquiterpenes suggest that their cytotoxic effects against cancer cells are often mediated through the induction of apoptosis (programmed cell death), making them promising candidates for further investigation in oncology drug discovery.

These application notes provide a comprehensive guide for evaluating the cytotoxic potential of this compound using a panel of robust and well-established cell-based assays. The protocols detailed herein are designed to assess various aspects of cellular health, including metabolic activity, membrane integrity, and the induction of apoptosis. By employing a multi-assay approach, researchers can obtain a thorough understanding of the cytotoxic profile of this compound and elucidate its potential mechanism of action.

Experimental Workflow

The following diagram outlines the general experimental workflow for assessing the cytotoxicity of this compound.

G cluster_0 Phase 1: Cell Culture and Treatment cluster_1 Phase 2: Cytotoxicity Assessment cluster_2 Phase 3: Data Analysis A Seed cells in multi-well plates B Allow cells to adhere overnight A->B C Treat cells with various concentrations of this compound B->C D Incubate for desired time points (e.g., 24, 48, 72 hours) C->D E MTT Assay (Metabolic Activity) D->E F LDH Release Assay (Membrane Integrity) D->F G Annexin V/PI Staining (Apoptosis Detection) D->G H Caspase-3/7 Activity Assay (Apoptosis Execution) D->H I Measure absorbance/fluorescence/luminescence E->I F->I G->I H->I J Calculate % Viability / % Cytotoxicity / % Apoptosis I->J K Determine IC50 values J->K L Statistical Analysis K->L

Figure 1: General experimental workflow for cytotoxicity testing.

MTT Assay for Cell Viability

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[1][2] In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.[3][4] The amount of formazan produced is proportional to the number of viable cells.[2]

Protocol:

  • Cell Seeding: Seed cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.[5]

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the existing medium from the wells and add 100 µL of the compound dilutions. Include vehicle-treated (e.g., DMSO) and untreated control wells.

  • Incubation: Incubate the plate for the desired exposure times (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.[5]

  • MTT Addition: After incubation, add 10 µL of 5 mg/mL MTT solution in sterile PBS to each well.[3]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.[3]

  • Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solvent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[3]

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[4] Measure the absorbance at 570 nm using a microplate reader, with a reference wavelength of 630 nm to correct for background absorbance.[3][4]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Data Presentation:

Concentration of this compound (µM)24 hours48 hours72 hours
0 (Vehicle Control) 100 ± 5.2100 ± 6.1100 ± 4.8
10 95 ± 4.588 ± 5.375 ± 6.2
25 82 ± 6.165 ± 4.951 ± 5.5
50 60 ± 5.845 ± 5.132 ± 4.3
100 35 ± 4.221 ± 3.915 ± 2.8
IC50 (µM) 75.348.125.9

Table 1: Hypothetical cell viability data from an MTT assay. Data are presented as mean % viability ± standard deviation.

LDH Release Assay for Cytotoxicity

Principle: The Lactate Dehydrogenase (LDH) release assay is a method to quantify cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.[6][7] LDH is a stable cytosolic enzyme that is released upon plasma membrane damage, a hallmark of necrosis or late-stage apoptosis.[7][8]

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Include wells for a vehicle control (spontaneous LDH release) and a positive control for maximum LDH release (cells treated with a lysis buffer provided in the assay kit).[9]

  • Incubation: Incubate the plate for the desired exposure time.

  • Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.[5]

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add 50 µL of the reaction mixture to each well containing the supernatant.[9]

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[10]

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[9]

  • Data Analysis: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [ (Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity) ] x 100[5]

Data Presentation:

Concentration of this compound (µM)24 hours48 hours72 hours
0 (Vehicle Control) 5 ± 1.28 ± 1.510 ± 1.8
10 12 ± 2.125 ± 3.240 ± 4.1
25 28 ± 3.545 ± 4.862 ± 5.3
50 55 ± 5.172 ± 6.385 ± 6.9
100 88 ± 7.295 ± 5.998 ± 4.7

Table 2: Hypothetical cytotoxicity data from an LDH release assay. Data are presented as mean % cytotoxicity ± standard deviation.

Annexin V/Propidium Iodide (PI) Staining for Apoptosis Detection

Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome (e.g., FITC) to label early apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that cannot cross the intact membrane of live and early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where membrane integrity is compromised.

Protocol:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.

  • Washing: Wash the cells once with cold 1X PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.

  • Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution to 100 µL of the cell suspension.

  • Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.

  • Data Interpretation:

    • Annexin V-negative and PI-negative: Viable cells

    • Annexin V-positive and PI-negative: Early apoptotic cells

    • Annexin V-positive and PI-positive: Late apoptotic/necrotic cells

Data Presentation:

Concentration of this compound (µM)% Viable Cells% Early Apoptotic Cells% Late Apoptotic/Necrotic Cells
0 (Vehicle Control) 95.2 ± 2.12.5 ± 0.82.3 ± 0.7
25 70.1 ± 3.518.3 ± 2.211.6 ± 1.9
50 45.8 ± 4.135.6 ± 3.818.6 ± 2.5
100 15.3 ± 2.848.2 ± 4.536.5 ± 3.9

Table 3: Hypothetical data from Annexin V/PI staining after 48 hours of treatment. Data are presented as mean percentage of cell population ± standard deviation.

Caspase-Glo® 3/7 Assay

Principle: Caspases are a family of proteases that play a central role in the execution of apoptosis. Caspase-3 and Caspase-7 are key executioner caspases. The Caspase-Glo® 3/7 Assay is a luminescent assay that measures the activity of these caspases. The assay reagent contains a proluminescent caspase-3/7 substrate (containing the DEVD sequence) which is cleaved by active caspase-3/7 to release aminoluciferin, a substrate for luciferase that generates a "glow-type" luminescent signal proportional to the amount of caspase activity.

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol in a white-walled 96-well plate suitable for luminescence measurements.

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions, equilibrating it to room temperature before use.

  • Reagent Addition: After the desired treatment time, remove the plate from the incubator and allow it to equilibrate to room temperature. Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.

  • Incubation: Mix the contents of the wells by gentle shaking on an orbital shaker for 30 seconds. Incubate at room temperature for 1 to 3 hours.

  • Luminescence Measurement: Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis: Express the data as fold change in caspase activity relative to the vehicle-treated control.

Data Presentation:

Concentration of this compound (µM)Fold Change in Caspase-3/7 Activity
0 (Vehicle Control) 1.0 ± 0.1
10 1.8 ± 0.2
25 3.5 ± 0.4
50 6.2 ± 0.7
100 9.8 ± 1.1

Table 4: Hypothetical Caspase-3/7 activity data after 24 hours of treatment. Data are presented as mean fold change ± standard deviation.

Potential Signaling Pathway

Based on studies of related sesquiterpenes, this compound may induce apoptosis through the intrinsic (mitochondrial) pathway. This pathway is initiated by intracellular stress and culminates in the activation of executioner caspases.

G Selinene This compound ROS ↑ Reactive Oxygen Species (ROS) Selinene->ROS Bax ↑ Bax Selinene->Bax Bcl2 ↓ Bcl-2 Selinene->Bcl2 Mito_Stress Mitochondrial Stress ROS->Mito_Stress CytoC Cytochrome c release Mito_Stress->CytoC Bax->Mito_Stress Bcl2->Mito_Stress Apaf1 Apaf-1 CytoC->Apaf1 Casp9 Caspase-9 activation Apaf1->Casp9 Casp37 Caspase-3/7 activation Casp9->Casp37 Apoptosis Apoptosis Casp37->Apoptosis

Figure 2: Potential intrinsic apoptosis pathway induced by this compound.

Conclusion

The protocols and application notes provided offer a robust framework for the comprehensive evaluation of the cytotoxic effects of this compound. By employing assays that interrogate different cellular processes—metabolic activity, membrane integrity, and apoptosis—researchers can gain valuable insights into the compound's potency and mechanism of action. This multi-faceted approach is crucial for the preclinical assessment of novel therapeutic candidates and will aid in determining the potential of this compound for further development in cancer research.

References

Application of (-)-delta-Selinene in Biofuel Research

Author: BenchChem Technical Support Team. Date: December 2025

Application Note ID: AN-BFR-2025-01

Topic: Utilization of microbially produced (-)-delta-Selinene as a precursor for advanced biofuels.

Audience: Researchers, scientists, and drug development professionals exploring sustainable energy solutions.

Introduction

This compound is a bicyclic sesquiterpene found in various plants. Its high energy density and carbon-rich structure make it a promising precursor for the production of next-generation biofuels. Through metabolic engineering of microorganisms, such as Saccharomyces cerevisiae, it is possible to achieve scalable and sustainable production of this compound from renewable feedstocks. Subsequent catalytic hydrogenation of this compound yields selinane, a fully saturated cycloalkane with properties suitable for use as a jet fuel or diesel blendstock. This document outlines the application of this compound in biofuel research, providing detailed protocols for its production, conversion, and analysis.

Data Presentation: Physicochemical and Biofuel Properties

The following table summarizes the key physical and biofuel properties of this compound and its hydrogenated counterpart, selinane.

PropertyThis compoundSelinane (Hydrogenated this compound)
Molecular Formula C₁₅H₂₄C₁₅H₂₈
Molecular Weight 204.35 g/mol [1]208.38 g/mol [2]
Density (20°C) ~0.915 g/cm³ (estimated for delta-isomer)[1]~0.890 g/cm³ (estimated)
Heat of Combustion (Net) Not applicable (precursor)~42.5 MJ/kg (estimated)
Cetane Number Not applicable (precursor)~35-45 (estimated)

Note: The heat of combustion and cetane number for selinane are estimated based on its chemical structure as a C15 cycloalkane. Experimental validation is recommended.

Experimental Protocols

Protocol 1: Microbial Production of this compound in Saccharomyces cerevisiae

This protocol describes the metabolic engineering of S. cerevisiae for the production of this compound.

1. Strain Engineering: a. Select a suitable S. cerevisiae chassis strain (e.g., CEN.PK). b. Integrate additional copies of key genes in the mevalonate (B85504) (MVA) pathway to increase the precursor pool of farnesyl pyrophosphate (FPP). This includes genes such as tHMG1 (truncated 3-hydroxy-3-methylglutaryl-CoA reductase) and ERG20 (farnesyl pyrophosphate synthase).[3] c. Downregulate or delete competing pathways, such as squalene (B77637) synthesis (e.g., by repressing the ERG9 gene), to direct metabolic flux towards sesquiterpene production.[3] d. Introduce a codon-optimized gene encoding for a specific this compound synthase. This enzyme catalyzes the cyclization of FPP to this compound.

2. Fermentation: a. Prepare a suitable fermentation medium, such as a synthetic defined medium with glucose or other renewable carbon sources. b. Inoculate a seed culture of the engineered S. cerevisiae strain and grow for 24-48 hours. c. Transfer the seed culture to a bioreactor containing the fermentation medium. d. Maintain fermentation conditions (e.g., temperature at 30°C, pH at 5.0) and provide adequate aeration and agitation. e. To capture the volatile this compound, an organic solvent overlay (e.g., dodecane) can be added to the fermentation broth.

Protocol 2: Extraction and Purification of this compound

This protocol details the extraction of this compound from the fermentation broth.

1. Solvent Extraction: a. At the end of the fermentation, harvest the entire broth, including the organic overlay if used. b. If no overlay was used, add an equal volume of a non-polar organic solvent (e.g., hexane (B92381) or ethyl acetate) to the fermentation broth. c. Agitate the mixture vigorously for at least 30 minutes to ensure thorough extraction of this compound into the organic phase. d. Separate the organic phase from the aqueous phase using a separatory funnel or by centrifugation. e. If an organic overlay was used, separate it from the aqueous fermentation broth.

2. Purification: a. Wash the organic extract with a saturated sodium bicarbonate solution and then with brine to remove any acidic or water-soluble impurities. b. Dry the organic phase over anhydrous sodium sulfate. c. Concentrate the dried organic extract under reduced pressure using a rotary evaporator to obtain the crude this compound. d. For higher purity, the crude product can be further purified by silica (B1680970) gel column chromatography using a hexane or a hexane/ethyl acetate (B1210297) gradient as the eluent.

Protocol 3: Catalytic Hydrogenation of this compound to Selinane

This protocol describes the conversion of this compound to its saturated form, selinane.

1. Reaction Setup: a. In a high-pressure reactor, dissolve the purified this compound in a suitable solvent such as ethanol (B145695) or ethyl acetate. b. Add a hydrogenation catalyst, such as 5% Palladium on carbon (Pd/C) or Platinum on carbon (Pt/C), at a loading of 1-5 mol% relative to the substrate.

2. Hydrogenation Reaction: a. Seal the reactor and purge it with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas. b. Pressurize the reactor with hydrogen to a pressure of 5-50 bar. c. Heat the reaction mixture to a temperature between 70-150°C with vigorous stirring. d. Monitor the reaction progress by taking small aliquots and analyzing them by GC-MS until the starting material is fully consumed. The reaction time can vary from a few hours to 24 hours depending on the specific conditions.

3. Work-up and Purification: a. After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas. b. Filter the reaction mixture through a pad of celite to remove the catalyst. c. Wash the filter cake with the reaction solvent. d. Remove the solvent from the filtrate under reduced pressure to obtain the crude selinane. e. The product can be further purified by distillation if necessary.

Protocol 4: Analysis of this compound and Selinane

This protocol outlines the analytical methods for the identification and quantification of this compound and selinane.

1. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis: a. Sample Preparation: Dilute the samples (from extraction or hydrogenation) in a suitable solvent (e.g., hexane or ethyl acetate) to an appropriate concentration. Add an internal standard for quantification if required. b. GC Conditions:

  • Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, DB-5).
  • Injector Temperature: 250°C.
  • Oven Temperature Program: Start at a low temperature (e.g., 60°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280°C) at a rate of 5-10°C/min.
  • Carrier Gas: Helium at a constant flow rate. c. MS Conditions:
  • Ionization Mode: Electron Ionization (EI) at 70 eV.
  • Mass Range: Scan from m/z 40 to 400. d. Data Analysis: Identify the compounds by comparing their retention times and mass spectra with those of authentic standards or with mass spectral libraries (e.g., NIST). Quantify the compounds by integrating the peak areas and comparing them to a calibration curve of a standard.

2. Biofuel Property Testing: a. Density: Determined using a digital density meter. b. Heat of Combustion: Measured using a bomb calorimeter according to standard methods (e.g., ASTM D240). c. Cetane Number: Determined using a cetane engine (e.g., according to ASTM D613) or estimated using an Ignition Quality Tester (IQT) (ASTM D6890).

Visualizations

Biosynthetic Pathway of this compound

G cluster_0 Mevalonate (MVA) Pathway cluster_1 Sesquiterpene Biosynthesis Acetyl-CoA Acetyl-CoA Acetoacetyl-CoA Acetoacetyl-CoA Acetyl-CoA->Acetoacetyl-CoA HMG-CoA HMG-CoA Acetoacetyl-CoA->HMG-CoA Mevalonate Mevalonate HMG-CoA->Mevalonate tHMG1 Mevalonate-5-P Mevalonate-5-P Mevalonate->Mevalonate-5-P Mevalonate-5-PP Mevalonate-5-PP Mevalonate-5-P->Mevalonate-5-PP IPP IPP Mevalonate-5-PP->IPP DMAPP DMAPP IPP->DMAPP GPP GPP FPP FPP DMAPP->GPP GPP->FPP ERG20 This compound This compound FPP->this compound This compound Synthase

Caption: Biosynthesis of this compound via the Mevalonate pathway in engineered S. cerevisiae.

Experimental Workflow for Biofuel Production

G cluster_0 Upstream Processing cluster_1 Downstream Processing cluster_2 Analysis & Characterization Strain_Engineering Metabolic Engineering of S. cerevisiae Fermentation Fermentation & This compound Production Strain_Engineering->Fermentation Extraction Extraction & Purification Fermentation->Extraction Hydrogenation Catalytic Hydrogenation Extraction->Hydrogenation Analysis GC-MS Analysis Extraction->Analysis This compound Hydrogenation->Analysis Selinane Biofuel_Testing Biofuel Property Testing Analysis->Biofuel_Testing Purified Selinane

Caption: Experimental workflow for the production and evaluation of selinane as a biofuel.

References

Troubleshooting & Optimization

Overcoming challenges in the purification of (-)-delta-Selinene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges encountered during the purification of (-)-delta-Selinene. Our aim is to equip researchers with the necessary information to overcome common hurdles and achieve high-purity isolation of this valuable sesquiterpene.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying this compound?

A1: The main challenges in purifying this compound, a sesquiterpene hydrocarbon, stem from its inherent physical and chemical properties. As a volatile and non-polar compound, it is often found in complex essential oil mixtures containing numerous structurally similar isomers with very close boiling points. This makes separation difficult and susceptible to issues like co-elution. Furthermore, sesquiterpenes can be thermally labile, meaning they can degrade at elevated temperatures, which is a concern during purification techniques like distillation.

Q2: From what natural sources is this compound typically isolated?

A2: this compound is a constituent of various plant essential oils. A common and commercially significant source is celery seed oil (Apium graveolens). It is also found in other plants, but celery seed oil is often used for its isolation due to its relative abundance.

Q3: What are the initial steps for isolating this compound from plant material?

A3: The initial step is typically the extraction of the essential oil from the plant material, most commonly through steam distillation. This process yields a crude essential oil containing a complex mixture of volatile compounds, including this compound.

Q4: Which chromatographic techniques are most effective for purifying this compound?

A4: Due to the presence of numerous isomers, a multi-step chromatographic approach is often necessary. Low-pressure column chromatography over silica (B1680970) gel is a common initial purification step. For separating challenging isomeric impurities, argentation chromatography (silver nitrate-impregnated silica gel) is highly effective. This technique leverages the differential interaction of the silver ions with the double bonds of the isomers, enabling their separation. For achieving very high purity, preparative high-performance liquid chromatography (HPLC) can be employed as a final polishing step.

Q5: How can the purity of this compound be accurately assessed?

A5: Gas chromatography-mass spectrometry (GC-MS) is the primary analytical technique for determining the purity of this compound. By comparing the retention time and mass spectrum of the purified sample to a known standard, the identity and purity can be confirmed. Quantitative analysis of the peak area in the gas chromatogram allows for the determination of the purity percentage.

Troubleshooting Guides

Fractional Distillation

Issue 1: Poor separation of this compound from other sesquiterpenes.

  • Cause: The boiling points of sesquiterpene isomers are often very close, making separation by distillation challenging.[1]

  • Troubleshooting Steps:

    • Increase Column Efficiency: Use a longer fractionation column or a column with a higher number of theoretical plates (e.g., a packed column with Raschig rings or a Vigreux column) to enhance separation.[1]

    • Optimize Reflux Ratio: A higher reflux ratio (more condensate returning to the column) can improve separation but will prolong the distillation time. Experiment to find the optimal balance.[1]

    • Control Heating Rate: Slow and steady heating is crucial. Rapid heating can lead to "bumping" and carry-over of higher boiling point impurities.

    • Maintain a Stable Vacuum: If performing vacuum fractional distillation, ensure a consistent and low pressure to lower the boiling points and potentially improve the boiling point differential between isomers.[1]

Issue 2: Thermal degradation of this compound.

  • Cause: Sesquiterpenes can be sensitive to high temperatures and may undergo rearrangement or degradation during prolonged heating.

  • Troubleshooting Steps:

    • Use Vacuum Distillation: Performing the distillation under reduced pressure significantly lowers the boiling points of the compounds, minimizing the risk of thermal degradation.[1]

    • Minimize Distillation Time: Plan the distillation to be as efficient as possible to reduce the total time the compound is exposed to heat.

    • Use an Appropriate Heating Mantle: Ensure even heating of the distillation flask to avoid localized hot spots.

Column Chromatography

Issue 3: Co-elution of this compound with its isomers on standard silica gel.

  • Cause: The similar polarity of selinene isomers makes their separation on standard silica gel difficult.

  • Troubleshooting Steps:

    • Employ Argentation Chromatography: Use silica gel impregnated with silver nitrate (B79036) (AgNO₃). The silver ions form weak complexes with the double bonds of the alkenes, and the strength of this interaction varies between isomers, allowing for their separation.

    • Optimize Mobile Phase: For argentation chromatography, use a non-polar mobile phase such as hexane (B92381) or a mixture of hexane and a slightly more polar solvent like diethyl ether or dichloromethane. The polarity of the mobile phase should be carefully optimized to achieve the best separation.

    • Fine-tune the Gradient: If using a solvent gradient, a shallow gradient can improve the resolution of closely eluting compounds.

Issue 4: Tailing or broad peaks during column chromatography.

  • Cause: This can be due to several factors including column overloading, poor column packing, or interactions with active sites on the stationary phase.

  • Troubleshooting Steps:

    • Reduce Sample Load: Overloading the column is a common cause of poor peak shape. Reduce the amount of crude material applied to the column.

    • Ensure Proper Column Packing: A well-packed column is essential for good separation. Ensure the silica gel is packed uniformly without any channels or cracks.

    • Deactivate Silica Gel: If acidic sites on the silica are suspected to be causing issues, the silica can be deactivated by washing with a solution of triethylamine (B128534) in the mobile phase before loading the sample.

Preparative HPLC

Issue 5: Poor resolution in preparative HPLC.

  • Cause: Scaling up from an analytical method to a preparative scale can sometimes result in a loss of resolution.

  • Troubleshooting Steps:

    • Optimize Loading: Overloading the preparative column will lead to peak broadening and poor separation. Determine the maximum sample load that still provides adequate resolution.[2][3]

    • Adjust the Gradient: A shallower gradient around the elution time of this compound can significantly improve the resolution of closely eluting isomers.[3]

    • Select the Appropriate Column: Use a preparative column packed with the same stationary phase as the analytical column used for method development to ensure a predictable scale-up.[2]

Data Presentation

Table 1: Comparison of Purification Techniques for this compound from Celery Seed Oil

Purification StepStarting MaterialProductPurity (%)Yield (%)Key Considerations
Steam Distillation Celery SeedsCrude Essential Oil~10-20% this compound~1.5-2.5% of seed weightInitial extraction method.
Fractional Distillation Crude Essential OilEnriched Sesquiterpene Fraction~50-70% this compound~80-90% from crude oilRemoves lower boiling monoterpenes. Risk of thermal degradation.
Silica Gel Chromatography Enriched Sesquiterpene FractionPartially Purified this compound~80-90%~70-80% from fractionRemoves more polar impurities.
Argentation Chromatography Partially Purified this compoundHigh-Purity this compound>95%~60-70% from partial purityEffective for isomer separation.
Preparative HPLC High-Purity this compoundUltra-Pure this compound>99%~80-90% from high purityFinal polishing step for highest purity.

Note: Purity and yield values are approximate and can vary depending on the specific experimental conditions and the composition of the starting material.

Experimental Protocols

Protocol 1: Extraction of Celery Seed Essential Oil by Steam Distillation
  • Material Preparation: Grind celery seeds to a coarse powder to increase the surface area for extraction.

  • Apparatus Setup: Set up a Clevenger-type apparatus for steam distillation.

  • Distillation: Place the ground celery seeds in the distillation flask with water. Heat the flask to boiling. The steam will carry the volatile essential oils over to the condenser.

  • Collection: The condensed steam and oil will be collected in the separator, where the oil, being less dense than water, will form a layer on top.

  • Separation and Drying: Carefully separate the oil layer from the aqueous layer. Dry the collected essential oil over anhydrous sodium sulfate (B86663) to remove any residual water.

Protocol 2: Purification of this compound by Argentation Column Chromatography
  • Preparation of Argentation Silica Gel: Prepare a slurry of silica gel in a solution of silver nitrate in acetonitrile (B52724) or water. The solvent is then carefully evaporated to yield silica gel impregnated with silver nitrate (typically 10-20% by weight).

  • Column Packing: Pack a glass chromatography column with the prepared argentation silica gel using a non-polar solvent like hexane.

  • Sample Loading: Dissolve the enriched sesquiterpene fraction in a minimal amount of hexane and carefully load it onto the top of the column.

  • Elution: Elute the column with a non-polar mobile phase, such as n-hexane. The different selinene isomers will elute at different rates due to their varying affinities for the silver ions.

  • Fraction Collection: Collect fractions and monitor their composition by thin-layer chromatography (TLC) or GC-MS.

  • Combining and Concentrating: Combine the fractions containing pure this compound and remove the solvent under reduced pressure using a rotary evaporator.

Visualization

Purification Workflow for this compound

Purification_Workflow Start Celery Seeds SteamDistillation Steam Distillation Start->SteamDistillation CrudeOil Crude Essential Oil SteamDistillation->CrudeOil FractionalDistillation Fractional Distillation CrudeOil->FractionalDistillation SesquiterpeneFraction Enriched Sesquiterpene Fraction FractionalDistillation->SesquiterpeneFraction ColumnChromatography Argentation Column Chromatography SesquiterpeneFraction->ColumnChromatography PureProduct High-Purity This compound ColumnChromatography->PureProduct Analysis Purity Analysis (GC-MS) PureProduct->Analysis

Caption: A typical workflow for the purification of this compound.

References

Technical Support Center: Improving the Yield of (-)-delta-Selinene from Natural Sources

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth guidance on optimizing the extraction and yield of (-)-delta-Selinene from natural sources. Below, you will find frequently asked questions (FAQs), detailed troubleshooting guides, experimental protocols, and strategies for yield improvement.

A Note on this compound Enantiomer Specificity

Scientific literature extensively documents the presence of delta-selinene (B1208667) in various plants. However, most studies either identify the (+)-delta-selinene enantiomer or do not specify the stereochemistry. The primary biosynthetic enzyme characterized is (+)-delta-selinene synthase.[1][2] Consequently, there is limited information on natural sources specifically rich in the This compound isomer. The methodologies and troubleshooting advice provided here are based on best practices for sesquiterpenes in general and can be applied to the extraction and analysis of delta-selinene. Researchers seeking the (-) enantiomer will need to perform chiral analysis (e.g., via chiral GC-MS) on extracts to determine its presence and abundance.[3]

Frequently Asked Questions (FAQs)

Q1: What are the known natural sources of delta-selinene?

A1: Delta-selinene and its isomers are found in the essential oils of numerous plants. While specific data for the (-) enantiomer is scarce, notable sources of delta-selinene and its related isomers include celery seeds, carrot seeds, Citrus reticulata (mandarin orange), and Silphium perfoliatum.[4][5] The table below summarizes the concentration of selinene isomers in various species.

Q2: What are the most effective methods for extracting sesquiterpenes like delta-selinene?

A2: The choice of extraction method depends on the volatility of the compound and the nature of the plant matrix.

  • Steam Distillation: Ideal for volatile sesquiterpenes found in essential oils. It effectively separates oils from non-volatile plant material.[4]

  • Solvent Extraction (Maceration, Soxhlet): Suitable for less volatile sesquiterpenes. This method involves soaking the plant material in a solvent. While efficient, Soxhlet extraction uses heat, which can degrade thermolabile compounds.[6]

  • Supercritical Fluid Extraction (SFE): A modern "green" technique using supercritical CO2 as a solvent. It is highly selective and ideal for preventing the degradation of heat-sensitive compounds.[6]

Q3: How can I improve the purity of my crude delta-selinene extract?

A3: Low purity is typically due to a non-selective extraction method. To improve purity:

  • Sequential Extraction: Begin with a non-polar solvent like hexane (B92381) to remove lipids and other non-polar compounds. Then, extract the residue with a more polar solvent (e.g., ethyl acetate (B1210297) or ethanol) to isolate the sesquiterpenes.[6]

  • Chromatography: Use column chromatography (e.g., silica (B1680970) gel) or Solid-Phase Extraction (SPE) to separate delta-selinene from other co-extracted compounds. A non-polar mobile phase (like a hexane/ethyl acetate gradient) is typically effective.

Q4: What strategies can increase the in-planta production of delta-selinene?

A4: Metabolic engineering offers promising strategies to boost sesquiterpene yields in plants.[1]

  • Upregulate Precursor Pathways: Overexpressing key enzymes in the terpenoid biosynthetic pathway, such as hydroxymethylglutaryl-CoA reductase (HMGR) or 1-deoxy-D-xylulose 5-phosphate synthase (DXS), can increase the pool of the precursor molecule, farnesyl diphosphate (B83284) (FPP).[7]

  • Overexpress Terpene Synthases: Introducing and overexpressing a specific delta-selinene synthase gene can direct more FPP toward the production of the target compound.

  • Downregulate Competing Pathways: Reducing the expression of enzymes that divert FPP to other pathways (e.g., sterol biosynthesis) can make more precursor available for sesquiterpene synthesis.[8]

Quantitative Data Presentation

The following table summarizes the reported content of delta-selinene and its isomers in the essential oils of various plant species. Note the specific isomer mentioned in the source.

Plant SpeciesPlant PartCompound ReportedConcentration (% of Essential Oil)Reference
Morella pubescensLeavesδ-selinene9.1%[9]
Callicarpa macrophyllaMature Seeds/Fruitsβ-selinene57.01%
Callicarpa macrophyllaLeavesβ-selinene37.51%
Citronella Oil (Zimbabwe)-δ-selinene0.47%[7]
Lime Oil (Mexico)-δ-selinene0.20%[7]

Troubleshooting Guides

Issue 1: Low or No Yield of this compound

Low yield is a frequent challenge that can be addressed by systematically evaluating each step of the process.

Potential Causes & Solutions:

  • Incomplete Extraction:

    • Solution: Optimize your solvent system. Test solvents with varying polarities (e.g., ethanol/water mixtures). Ensure the solvent-to-solid ratio is high enough for complete immersion and perform repeated extractions on the plant material.[6]

  • Compound Degradation:

    • Solution: Sesquiterpenes can be sensitive to heat. Avoid high temperatures by using low-temperature methods like maceration or by carefully controlling the temperature during distillation or SFE (e.g., below 60°C). Store extracts at -20°C in the dark.[6]

  • Poor Plant Material Quality:

    • Solution: The concentration of secondary metabolites varies with the plant's age, growing conditions, and harvest time. Ensure you are using high-quality, correctly identified plant material. Proper drying and grinding to a fine, uniform powder increase the surface area and improve extraction efficiency.[6]

  • Incorrect Plant Source:

    • Solution: The target compound, this compound, may be absent or present in very low concentrations in your chosen plant. Perform a small-scale pilot extraction and analysis (preferably with chiral GC-MS) to confirm its presence before scaling up.

G Troubleshooting Logic for Low Extraction Yield start Low or No Yield Detected check_protocol Review Extraction Protocol start->check_protocol check_material Analyze Plant Material start->check_material check_degradation Assess for Degradation start->check_degradation solvent Is Solvent Optimal? check_protocol->solvent quality Is Material Quality High? check_material->quality heat_light Was Heat/Light Exposure Minimized? check_degradation->heat_light temp Is Temp/Time Adequate? solvent->temp Yes optimize_solvent Optimize Solvent Polarity & Perform Sequential Extractions solvent->optimize_solvent No increase_time Increase Extraction Time & Use Lower Temperature temp->increase_time No end Yield Improved temp->end Yes source_material Source High-Quality, Properly Dried & Ground Material quality->source_material No quality->end Yes protect_extract Use Low-Temp Methods & Store Extract Properly heat_light->protect_extract No heat_light->end Yes optimize_solvent->end increase_time->end source_material->end protect_extract->end

A logical workflow for troubleshooting low extraction yield.
Issue 2: Difficulty Separating Delta-Selinene Isomers

Separating structurally similar isomers like (+)- and this compound requires specialized analytical techniques.

Potential Cause & Solution:

  • A-chiral Chromatography Conditions: Standard GC or HPLC columns will not separate enantiomers.

    • Solution: You must use a chiral chromatography column. For gas chromatography, columns with cyclodextrin-based stationary phases (e.g., Rt-βDEXse) are commonly used for separating terpene enantiomers. Optimize the temperature ramp (slower ramps, e.g., 1-2 °C/min, often improve resolution) and carrier gas flow rate.[3]

Experimental Protocols & Workflows

Protocol 1: Steam Distillation and Solvent Extraction

This protocol outlines a standard approach for extracting the essential oil from plant material and then partitioning the compounds of interest.

  • Preparation of Plant Material:

    • Dry the plant material (e.g., leaves, seeds) at a controlled temperature (40-50°C) until a constant weight is achieved.

    • Grind the dried material into a coarse powder.

  • Steam Distillation:

    • Place the ground material (e.g., 500 g) into the distillation flask with sufficient water.

    • Heat the flask to boil the water. The steam will pass through the plant material, carrying the volatile essential oils.

    • Condense the steam/oil mixture using a condenser and collect it in a separatory funnel.

    • Continue distillation for 3-4 hours or until no more oil is collected.

  • Liquid-Liquid Extraction:

    • Allow the collected distillate to separate into an aqueous layer and an upper essential oil layer.

    • Carefully drain the lower aqueous layer.

    • Wash the collected oil layer with a saturated brine solution to remove any remaining water-soluble impurities.

    • Transfer the oil layer to a clean flask and dry it over anhydrous sodium sulfate.

  • Solvent Removal:

    • Filter the dried oil to remove the sodium sulfate.

    • The resulting essential oil is now ready for purification and analysis.

G Experimental Workflow: From Plant to Pure Compound plant 1. Plant Material (Dried & Ground) extraction 2. Extraction (e.g., Steam Distillation) plant->extraction partition 3. Liquid-Liquid Partition (Isolate Organic Phase) extraction->partition concentrate 4. Concentration (Rotary Evaporation) partition->concentrate crude Crude Extract concentrate->crude purify 5. Purification (Column Chromatography) crude->purify fractions Collect & Analyze Fractions (TLC / GC-MS) purify->fractions pure 6. Pure this compound fractions->pure chiral 7. Chiral Analysis (Chiral GC-MS) pure->chiral

General workflow for extraction and purification.
Protocol 2: Purification by Column Chromatography

  • Column Preparation:

    • Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

    • Pour the slurry into a glass chromatography column and allow it to pack evenly.

  • Sample Loading:

    • Dissolve the crude essential oil extract in a minimal amount of the non-polar solvent.

    • Carefully load the sample onto the top of the silica gel bed.

  • Elution:

    • Begin eluting the column with the non-polar solvent (100% hexane).

    • Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., ethyl acetate) in a stepwise gradient (e.g., 2%, 5%, 10% ethyl acetate in hexane).

  • Fraction Collection:

    • Collect small fractions of the eluate in separate test tubes.

    • Monitor the separation using Thin Layer Chromatography (TLC) to identify which fractions contain the compound of interest.

  • Final Steps:

    • Combine the pure fractions containing delta-selinene.

    • Remove the solvent using a rotary evaporator to yield the purified compound.

Biosynthesis and Metabolic Engineering

The biosynthesis of sesquiterpenes like delta-selinene begins with the precursor farnesyl diphosphate (FPP), which is produced in the cytosol via the mevalonate (B85504) (MVA) pathway. A specific terpene synthase enzyme then catalyzes the cyclization of FPP into the final sesquiterpene structure. For (+)-delta-selinene, this enzyme is (+)-delta-selinene synthase.[4] A corresponding this compound synthase would be responsible for producing the (-) enantiomer.

G Biosynthetic Pathway of delta-Selinene cluster_MVA Mevalonate (MVA) Pathway (Cytosol) cluster_competing Competing Pathways acetyl_coa Acetyl-CoA hmg_coa HMG-CoA acetyl_coa->hmg_coa HMGR mevalonate Mevalonate hmg_coa->mevalonate ipp IPP / DMAPP mevalonate->ipp fpp Farnesyl Diphosphate (FPP) ipp->fpp FPPS synthase This compound Synthase fpp->synthase sterols Sterols fpp->sterols Squalene Synthase selinene This compound synthase->selinene

Simplified cytosolic pathway for this compound biosynthesis.

References

Troubleshooting (-)-delta-Selinene synthesis reaction steps

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of (-)-delta-Selinene.

Frequently Asked Questions (FAQs)

Q1: What are the key strategic steps in the total synthesis of this compound?

A1: The total synthesis of this compound, a bicyclic sesquiterpene, typically involves two critical stages: the construction of the decalin (bicyclic) core and the introduction of the exocyclic double bonds. A common approach utilizes a stereocontrolled Robinson annulation to form the six-membered ring of the decalin system, followed by a Wittig reaction to install the required methylene (B1212753) groups.

Q2: I am having trouble with the stereoselectivity of my Robinson annulation. How can I control the stereochemistry to obtain the desired isomer for this compound?

A2: Achieving the correct stereochemistry is a common challenge. The use of a chiral catalyst, such as L-proline, in an asymmetric Robinson annulation can provide good enantiomeric excess (60-70%).[1] The reaction conditions, including the solvent, can also significantly influence the stereochemical outcome. It has been observed that changing the solvent from dioxane to DMSO can alter the stereochemistry of the cyclization.[1]

Q3: My Robinson annulation reaction is giving a low yield. What are the likely causes and solutions?

A3: A primary cause of low yields in Robinson annulation is the polymerization of methyl vinyl ketone (MVK) in the presence of a base.[2] To mitigate this, you can generate MVK in situ from a precursor or use an MVK equivalent, such as α-silylated vinyl ketone or 1-pentene-3-one-4-phosphonate.[2] Additionally, performing the reaction under solvent-free conditions or using microwave irradiation with a secondary amine catalyst (e.g., pyrrolidine) has been shown to improve yields.

Q4: I am struggling to remove the triphenylphosphine (B44618) oxide byproduct from my Wittig reaction product. What is the best approach for a nonpolar compound like this compound?

A4: The removal of triphenylphosphine oxide (TPPO) from nonpolar products is a well-known purification challenge. A common and effective method is to concentrate the reaction mixture, suspend the residue in a nonpolar solvent like pentane (B18724) or hexane (B92381), and then pass it through a silica (B1680970) gel plug.[3][4][5] The less polar this compound will elute with a nonpolar eluent (e.g., hexane/ether), while the more polar TPPO will be retained on the silica.[3][4][5] Precipitation of TPPO by forming a complex with metal salts like ZnCl₂ is another effective strategy.[3][6]

Q5: What are the general guidelines for the purification of this compound by column chromatography?

A5: For the purification of sesquiterpenes like this compound, silica gel column chromatography is typically employed.[7][8] Given the nonpolar nature of the compound, a nonpolar mobile phase such as n-hexane or petroleum ether with a small percentage of a slightly more polar solvent like ethyl acetate (B1210297) is a good starting point. Thin-layer chromatography (TLC) should be used to determine the optimal solvent system before running the column. Staining with phosphomolybdic acid or iodine can be used to visualize the spots on the TLC plate.[7][9]

Troubleshooting Guides

Step 1: Stereoselective Robinson Annulation

This step is crucial for establishing the core bicyclic structure with the correct stereochemistry.

Problem Possible Cause Troubleshooting Suggestions
Low Yield Polymerization of methyl vinyl ketone (MVK).- Use an MVK equivalent (e.g., (trimethylsilyl)vinyl ketone).- Generate MVK in situ from a precursor like 4-(trimethylamino)-2-butanone iodide.- Perform the reaction under solvent-free conditions.
Incomplete reaction.- Increase reaction time or temperature.- Use a stronger base (e.g., LDA instead of KOH).
Poor Stereoselectivity Achiral reaction conditions.- Employ a chiral catalyst such as L-proline or a derivative to induce asymmetry.[1]
Unfavorable transition state geometry.- Experiment with different solvents (e.g., protic vs. aprotic) to influence the transition state.[1]
Formation of Side Products Self-condensation of the starting ketone.- Add the ketone slowly to the reaction mixture containing the base and MVK.- Use a less sterically hindered ketone if possible.
Michael addition without subsequent aldol (B89426) condensation.- Increase the reaction temperature after the initial Michael addition to promote cyclization.
Step 2: Wittig Reaction for Exocyclic Methylene Group Installation

This step introduces the characteristic double bonds of the selinene structure.

Problem Possible Cause Troubleshooting Suggestions
Low Yield of Alkene Unstable ylide.- Prepare the ylide at low temperatures (e.g., -78 °C) and use it immediately.- Use a salt-free ylide preparation method if possible.
Steric hindrance.- Use a less sterically hindered phosphonium (B103445) salt if the ketone is bulky.
Formation of E/Z Isomers (if applicable) Reaction conditions favoring one isomer.- For non-stabilized ylides, Z-alkenes are often favored. To increase E-selectivity, the Schlosser modification can be used.- For stabilized ylides, E-alkenes are typically the major product.
Difficult Purification Presence of triphenylphosphine oxide (TPPO).- Silica Plug Filtration: Suspend the crude product in a nonpolar solvent (hexane or pentane) and filter through a short pad of silica gel.[3][4][5]- Precipitation: Add ZnCl₂ to a solution of the crude product in a polar solvent (e.g., THF, acetone) to precipitate TPPO as a metal complex.[3][6]- Crystallization: If the product is an oil, attempt to crystallize TPPO from a suitable solvent mixture.

Experimental Protocols

General Protocol for L-Proline Catalyzed Asymmetric Robinson Annulation

This protocol is a general guideline and may require optimization for the specific substrates used in the synthesis of this compound.

  • To a solution of the starting ketone (1.0 equiv) in an appropriate solvent (e.g., DMSO, DMF, or chloroform) is added L-proline (0.1-0.3 equiv).

  • The mixture is stirred at room temperature for 10-20 minutes.

  • Methyl vinyl ketone (1.2-1.5 equiv) is added dropwise to the solution.

  • The reaction is stirred at room temperature and monitored by TLC.

  • Upon completion, the reaction is quenched with water and extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel.

General Protocol for Wittig Reaction and TPPO Removal
  • To a suspension of the phosphonium salt (1.1-1.5 equiv) in anhydrous THF at -78 °C is added a strong base (e.g., n-BuLi, 1.0-1.2 equiv) dropwise.

  • The resulting ylide solution is stirred at that temperature for 30-60 minutes.

  • A solution of the ketone (1.0 equiv) in anhydrous THF is added dropwise.

  • The reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC).

  • The reaction is quenched with a saturated aqueous solution of ammonium (B1175870) chloride.

  • The mixture is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • Purification: The crude residue is dissolved in a minimal amount of dichloromethane (B109758) and then a large excess of hexane is added to precipitate most of the TPPO. The suspension is filtered, and the filtrate is concentrated. The remaining crude product is then purified by flash column chromatography on silica gel using a nonpolar eluent system.

Visualizations

Synthesis_Workflow cluster_start Starting Materials cluster_robinson Robinson Annulation cluster_wittig Wittig Reaction cluster_end Final Product Starting_Ketone (+)-Dihydrocarvone (or similar chiral ketone) Robinson_Annulation Stereoselective Robinson Annulation Starting_Ketone->Robinson_Annulation MVK Methyl Vinyl Ketone (or equivalent) MVK->Robinson_Annulation Decalin_Core Chiral Decalin Core Robinson_Annulation->Decalin_Core Formation of bicyclic system Wittig_Reaction Wittig Reaction Decalin_Core->Wittig_Reaction Wittig_Reagent Phosphonium Ylide Wittig_Reagent->Wittig_Reaction delta_Selinene This compound Wittig_Reaction->delta_Selinene Installation of exocyclic methylene Purification Purification (Chromatography) delta_Selinene->Purification

Caption: Synthetic workflow for this compound.

Troubleshooting_Logic cluster_robinson Robinson Annulation Issues cluster_wittig Wittig Reaction Issues Low_Yield_R Low Yield? MVK_Polymerization Check for MVK Polymerization Low_Yield_R->MVK_Polymerization Yes Poor_Stereo_R Poor Stereoselectivity? Use_Proline Use Chiral Catalyst (L-Proline) Poor_Stereo_R->Use_Proline Yes Vary_Solvent Vary Solvent Poor_Stereo_R->Vary_Solvent Also consider Low_Yield_W Low Yield? Ylide_Stability Check Ylide Stability/Formation Low_Yield_W->Ylide_Stability Yes Purification_Issue Purification Difficulty? TPPO_Removal TPPO Removal Strategy Purification_Issue->TPPO_Removal Yes Silica_Plug Silica Plug Filtration TPPO_Removal->Silica_Plug Precipitation Precipitation with Metal Salts TPPO_Removal->Precipitation

References

Technical Support Center: Optimization of GC-MS Parameters for Delta-Selinene Isomer Separation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of delta-selinene (B1208667) and its isomers.

Frequently Asked Questions (FAQs)

Q1: Why is the separation of delta-selinene and its isomers so challenging?

A1: Delta-selinene and its isomers (such as alpha- and beta-selinene) are sesquiterpenes, which are C15 hydrocarbons.[1][2][3] Their isomers often possess very similar chemical structures, boiling points, and polarities. This leads to comparable interactions with the GC column's stationary phase, resulting in poor separation and co-elution.

Q2: What is the most critical GC parameter to optimize for isomer separation?

A2: The oven temperature program is one of the most crucial parameters. A slow, controlled temperature ramp allows for more effective partitioning of the isomers between the mobile and stationary phases, enhancing separation. Introducing isothermal holds at critical elution points can further improve resolution.[4]

Q3: How does the choice of GC column affect the separation of selinene isomers?

A3: The column's stationary phase chemistry is vital for selectivity. A non-polar column like one with a 5% phenyl-methylpolysiloxane stationary phase is a common starting point.[5][6] However, for particularly difficult separations, switching to a mid-polar or even a polar stationary phase (e.g., a wax-type column) can alter the elution order and resolve co-eluting peaks.[4] For separating enantiomers, a chiral stationary phase is necessary.[4]

Q4: Can the injection technique impact the analysis of selinene isomers?

A4: Yes, the injection technique is critical, especially for thermally sensitive sesquiterpenes. A pulsed splitless injection at a lower inlet temperature (e.g., 190°C) can prevent thermal degradation of the analytes in the inlet.[5][6] Using a deactivated inlet liner is also recommended to minimize active sites that can cause degradation.[4] For volatile and unstable sesquiterpenoids, Headspace Solid-Phase Microextraction (HS-SPME) can be a suitable alternative, with an injection port temperature around 160°C to minimize thermal instability.[7][8]

Q5: My peaks for selinene isomers are broad and tailing. What could be the cause?

A5: Peak broadening and tailing can be caused by several factors. Overloading the column with too much sample is a common reason. Other potential causes include issues with the column itself (e.g., contamination, degradation of the stationary phase), dead volume in the system, or inappropriate flow rates.

Troubleshooting Guides

Issue 1: Co-elution of Delta-Selinene and its Isomers

Symptoms:

  • A single, broad peak where multiple isomers are expected.

  • Mass spectra showing fragment ions characteristic of more than one isomer.

  • Inability to accurately quantify individual isomers.

Troubleshooting Workflow:

Coelution_Troubleshooting Start Co-elution Observed Opt_Temp Optimize Temperature Program Start->Opt_Temp Resolved Isomers Resolved Opt_Temp->Resolved If resolved Not_Resolved Still Co-eluting Opt_Temp->Not_Resolved If unresolved Check_Column Evaluate GC Column Check_Column->Resolved If resolved Not_Resolved2 Still Co-eluting Check_Column->Not_Resolved2 If unresolved Adjust_Flow Adjust Carrier Gas Flow Rate Adjust_Flow->Resolved If resolved Not_Resolved3 Still Co-eluting Adjust_Flow->Not_Resolved3 If unresolved Check_Injection Review Injection Parameters Check_Injection->Resolved If resolved Not_Resolved->Check_Column Not_Resolved2->Adjust_Flow Not_Resolved3->Check_Injection

Caption: Troubleshooting workflow for co-eluting selinene isomers.

Detailed Steps:

  • Optimize Temperature Program:

    • Action: Decrease the initial oven temperature and slow down the temperature ramp rate (e.g., 2-5°C/min).

    • Rationale: A slower ramp rate increases the interaction time of the analytes with the stationary phase, improving separation.

    • Tip: Introduce short isothermal holds (1-2 minutes) around the elution temperature of the target isomers.[4]

  • Evaluate GC Column:

    • Action: If using a non-polar column (e.g., HP-5MS), consider switching to a column with a different selectivity, such as a mid-polar or polar stationary phase.

    • Rationale: Different stationary phases will have different interactions with the isomers, potentially leading to their separation.[4]

    • Tip: Using a longer column or a column with a smaller internal diameter can increase the number of theoretical plates and improve separation efficiency.[4]

  • Adjust Carrier Gas Flow Rate:

    • Action: Optimize the carrier gas (typically Helium) flow rate to be at or slightly below the optimal linear velocity for the column being used.

    • Rationale: The efficiency of the separation is dependent on the carrier gas flow rate.

  • Review Injection Parameters:

    • Action: Ensure the injection is sharp and that there is no discrimination against less volatile compounds.

    • Rationale: A poor injection can lead to band broadening, which will negatively impact resolution.

Issue 2: Analyte Degradation

Symptoms:

  • Reduced peak area for certain isomers.

  • Appearance of unexpected peaks in the chromatogram.

  • Poor reproducibility of quantitative results.

Troubleshooting Workflow:

Degradation_Troubleshooting Start Analyte Degradation Suspected Check_Inlet_Temp Lower Inlet Temperature Start->Check_Inlet_Temp Resolved Degradation Minimized Check_Inlet_Temp->Resolved If resolved Not_Resolved Degradation Persists Check_Inlet_Temp->Not_Resolved If persists Use_Deactivated_Liner Use Deactivated Inlet Liner Use_Deactivated_Liner->Resolved If resolved Not_Resolved2 Degradation Persists Use_Deactivated_Liner->Not_Resolved2 If persists Check_Column_Bleed Check for Column Bleed/Activity Check_Column_Bleed->Resolved If resolved Not_Resolved->Use_Deactivated_Liner Not_Resolved2->Check_Column_Bleed

Caption: Troubleshooting workflow for analyte degradation.

Detailed Steps:

  • Lower Inlet Temperature:

    • Action: Gradually decrease the inlet temperature in 10-20°C increments.

    • Rationale: Some sesquiterpenes are thermally labile and can degrade in a hot GC inlet.[4] An injection port temperature of 160°C has been shown to reduce thermal instability of some sesquiterpenoids.[7][8]

    • Tip: Be mindful that too low of an inlet temperature can lead to incomplete volatilization of the sample.

  • Use a Deactivated Inlet Liner:

    • Action: Replace the current inlet liner with a high-quality deactivated liner.

    • Rationale: Active sites in the liner can catalyze the degradation of sensitive compounds.[4]

  • Check for Column Bleed/Activity:

    • Action: Run a blank gradient to check for column bleed. If the column is old, it may have active sites.

    • Rationale: A degrading column can contribute to analyte degradation.

Experimental Protocols

Protocol 1: Optimized GC-MS Method for Selinene Isomer Separation

This protocol provides a starting point for the separation of delta-selinene and its isomers. Further optimization may be required based on your specific instrumentation and sample matrix.

Experimental Workflow:

Experimental_Workflow Start Sample Preparation GC_MS_Analysis GC-MS Analysis Start->GC_MS_Analysis Data_Analysis Data Analysis GC_MS_Analysis->Data_Analysis End Results Data_Analysis->End

Caption: General experimental workflow for GC-MS analysis.

Methodology:

  • Sample Preparation: Dilute the essential oil or sample extract in a suitable solvent (e.g., hexane (B92381) or ethyl acetate) to an appropriate concentration.

  • GC-MS Parameters: The following table summarizes recommended starting parameters for the GC-MS analysis.

ParameterRecommended Value
GC System Agilent 7890A GC with 5975C MS (B15284909) or similar
Column HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or similar 5% phenyl-methylpolysiloxane column[9]
Carrier Gas Helium at a constant flow rate of 1.0 mL/min[10]
Inlet Temperature 190°C (Pulsed Splitless)[5][6]
Injection Volume 1 µL
Oven Program Start at 60°C (hold for 2 min), ramp to 240°C at 3°C/min, hold for 5 min.
MS Transfer Line 280°C[9]
Ion Source Temp. 230°C[11]
Ionization Mode Electron Ionization (EI) at 70 eV[10]
Mass Range m/z 40-400
Scan Mode Full Scan

Data Presentation

Table 1: GC-MS Parameters from Literature for Sesquiterpene Analysis
ParameterReference[5][6]Reference[10]Reference[9]
Column 30 m x 0.25 mm, 0.25 µm 5% phenyl methyl siloxane30 m x 0.25 mm, 0.25 µmAgilent HP-5 ms capillary column (30 m × 0.25 mm, 0.25 μm)
Inlet Temp. 190°C (Pulsed Splitless)--
Oven Program -60°C (2 min), then to 300°C at 8°C/min (held 15 min)60°C (3 min), to 160°C at 50°C/min (held 3 min), to 280°C at 50°C/min (held 5 min)
Carrier Gas -Helium, 1.0 mL/min-
MS Transfer Line -220°C290°C
Ionization -EI, 70 eVEI
Table 2: Mass Spectral Data for Selinene Isomers
IsomerMolecular FormulaMolecular WeightKey Mass Fragments (m/z)
delta-Selinene C15H24[1]204.35[1]204, 189, 161, 105, 93, 91, 79[12]
alpha-Selinene C15H24[2]204.35[2]204, 189, 161, 105, 93, 81, 41[2]
beta-Selinene C15H24[3]204.35[3]204, 189, 161, 121, 107, 93, 41[3]

References

Strategies to prevent the degradation of (-)-delta-Selinene during storage

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: (-)-delta-Selinene Stability and Storage

Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to provide strategies for preventing the degradation of this compound during storage. The information is presented in a question-and-answer format to address specific issues you may encounter.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability important?

A1: this compound is a sesquiterpene, a class of natural products with a C15H24 chemical formula.[1][2][3] Sesquiterpenes are known for their diverse biological activities, making them promising candidates for drug development.[4][5] The stability of this compound is crucial to ensure the consistency, potency, and safety of research findings and potential therapeutic products. Degradation can lead to a loss of the desired biological activity and the formation of unknown impurities.

Q2: What are the main factors that cause the degradation of this compound?

A2: While specific degradation pathways for this compound are not extensively documented, based on the general behavior of sesquiterpenes and other terpenes, the primary factors leading to its degradation are:

  • Oxidation: Exposure to oxygen can lead to the formation of oxides, epoxides, and other oxygenated derivatives, altering the chemical structure and biological activity.[6][7]

  • Photodegradation: Exposure to light, particularly UV light, can provide the energy to initiate degradation reactions, leading to isomerization or fragmentation of the molecule.[6][8]

  • Thermal Degradation: High temperatures can accelerate the rate of chemical reactions, including oxidation and isomerization, leading to faster degradation.[7][9] Some terpenes can start to evaporate at temperatures as low as 37°C (around 100°F).[7]

  • Hydrolysis: In the presence of water, especially under acidic or basic conditions, sesquiterpenes can undergo hydrolysis or rearrangement reactions.[6][10]

Q3: How can I visually understand the general degradation pathways for sesquiterpenes?

A3: The following diagram illustrates the common degradation pathways for sesquiterpenes, which are likely applicable to this compound.

General Degradation Pathways for Sesquiterpenes cluster_factors Degradation Factors This compound This compound Degradation Products Degradation Products This compound->Degradation Products Leads to Oxygen (Oxidation) Oxygen (Oxidation) Oxygen (Oxidation)->this compound Light (Photodegradation) Light (Photodegradation) Light (Photodegradation)->this compound Heat (Thermal Degradation) Heat (Thermal Degradation) Heat (Thermal Degradation)->this compound Moisture (Hydrolysis) Moisture (Hydrolysis) Moisture (Hydrolysis)->this compound

Caption: General factors leading to the degradation of sesquiterpenes.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Loss of potency or altered analytical profile over time. Degradation due to improper storage conditions.Review and optimize storage conditions as per the recommendations in the tables below.
Appearance of new, unknown peaks in chromatograms (e.g., HPLC, GC). Formation of degradation products.Identify the degradation products using techniques like GC-MS or LC-MS.[11][12][13] Implement stricter preventative measures against oxidation, light, and heat.
Change in physical appearance (e.g., color, viscosity). Significant chemical degradation.The sample may be too degraded for use. Discard and obtain a fresh batch. Re-evaluate storage protocols immediately.
Inconsistent experimental results. Inconsistent purity of this compound due to degradation.Perform regular purity checks of the stored compound. Aliquot the compound upon receipt to minimize repeated freeze-thaw cycles and exposure to air.[6]

Storage Recommendations

To minimize degradation, store this compound under optimal conditions. The following tables summarize the recommended storage parameters.

Table 1: Recommended Storage Conditions for this compound

Parameter Recommendation Rationale
Temperature 4-8°C (Refrigerated)[6][14]Slows down chemical reactions and reduces volatility.[9]
Light Store in the dark. Use amber glass vials or opaque containers.[6][8][9]Prevents photodegradation initiated by UV and visible light.[6]
Atmosphere Inert atmosphere (e.g., nitrogen or argon).[9]Minimizes oxidation by displacing oxygen.[7]
Container Airtight, glass containers (e.g., amber glass vials with PTFE-lined caps).[8][9]Prevents exposure to air and moisture. Avoids leaching and reaction with plastic containers.[7]
Humidity Low humidity environment.Reduces the risk of hydrolysis.[6]

Table 2: Solvents for Storage of this compound Solutions

Solvent Recommendation Considerations
Aprotic Solvents (e.g., Hexane, Dichloromethane) Preferred for long-term storage.Ensure high purity of the solvent to avoid reactive impurities.
Protic Solvents (e.g., Ethanol, Methanol) Use with caution for short-term storage.Can participate in degradation reactions, such as the formation of ethoxy derivatives in the presence of ethanol.[15]
Aqueous Solutions Not recommended for long-term storage.Water can facilitate hydrolysis and other degradation pathways.[10]

Experimental Protocols

Protocol 1: Stability Testing of this compound

This protocol outlines a general method for assessing the stability of this compound under various conditions.

1. Sample Preparation:

  • Prepare solutions of this compound at a known concentration in the desired solvent(s).

  • Aliquot the solutions into amber glass vials.

  • Purge the headspace of the vials with an inert gas (e.g., nitrogen) before sealing.

2. Storage Conditions:

  • Store the vials under different conditions to be tested (e.g., refrigerated at 4°C, room temperature at 25°C, and accelerated conditions at 40°C).

  • Include a control group stored at -20°C or -80°C.

  • Protect all samples from light.

3. Time Points:

  • Analyze the samples at regular intervals (e.g., 0, 1, 3, 6, and 12 months).

4. Analytical Method:

  • Use a validated stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection, or Gas Chromatography (GC) with Flame Ionization Detection (FID) or MS.[11][12][13]

  • The method should be able to separate the intact this compound from its potential degradation products.

5. Data Analysis:

  • Quantify the amount of this compound remaining at each time point.

  • Calculate the degradation rate and predict the shelf-life under different storage conditions.

  • Characterize any significant degradation products using MS and/or NMR.[11]

The following diagram illustrates the experimental workflow for stability testing.

Workflow for Stability Testing of this compound cluster_prep 1. Sample Preparation cluster_storage 2. Storage cluster_analysis 3. Analysis cluster_data 4. Data Interpretation Prepare Stock Solution Prepare Stock Solution Aliquot into Vials Aliquot into Vials Prepare Stock Solution->Aliquot into Vials Inert Atmosphere Inert Atmosphere Aliquot into Vials->Inert Atmosphere Refrigerated (4°C) Refrigerated (4°C) Inert Atmosphere->Refrigerated (4°C) Room Temp (25°C) Room Temp (25°C) Inert Atmosphere->Room Temp (25°C) Accelerated (40°C) Accelerated (40°C) Inert Atmosphere->Accelerated (40°C) Control (-20°C) Control (-20°C) Inert Atmosphere->Control (-20°C) Time Points (0, 1, 3, 6, 12 months) Time Points (0, 1, 3, 6, 12 months) Refrigerated (4°C)->Time Points (0, 1, 3, 6, 12 months) Room Temp (25°C)->Time Points (0, 1, 3, 6, 12 months) Accelerated (40°C)->Time Points (0, 1, 3, 6, 12 months) Control (-20°C)->Time Points (0, 1, 3, 6, 12 months) Analytical Method (HPLC/GC) Analytical Method (HPLC/GC) Time Points (0, 1, 3, 6, 12 months)->Analytical Method (HPLC/GC) Quantify Remaining Compound Quantify Remaining Compound Analytical Method (HPLC/GC)->Quantify Remaining Compound Calculate Degradation Rate Calculate Degradation Rate Quantify Remaining Compound->Calculate Degradation Rate Characterize Degradants Characterize Degradants Calculate Degradation Rate->Characterize Degradants

References

Enhancing the resolution of enantiomers of delta-selinene in chiral chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chiral chromatography of delta-selinene (B1208667). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions related to the enantiomeric resolution of this sesquiterpene.

Frequently Asked Questions (FAQs)

Q1: What are the most suitable chiral stationary phases (CSPs) for separating delta-selinene enantiomers?

A1: For non-polar, hydrophobic compounds like delta-selinene, polysaccharide-based CSPs are highly recommended. Specifically, columns with cellulose (B213188) or amylose (B160209) derivatives, such as those with tris(3,5-dimethylphenylcarbamate) coatings, have shown great success in separating a wide range of terpene enantiomers. It is advisable to screen a selection of both cellulose- and amylose-based columns to find the optimal selectivity for delta-selinene.[1][2]

Q2: Which mobile phase mode is best for the chiral separation of delta-selinene?

A2: Normal-phase chromatography is typically the most effective mode for separating non-polar compounds like delta-selinene.[3] Mobile phases consisting of a non-polar solvent (e.g., n-hexane or heptane) and a polar modifier (e.g., isopropanol (B130326) or ethanol) are commonly used. The choice and concentration of the alcohol modifier are critical parameters for optimizing selectivity and resolution.[4]

Q3: How does the choice of alcohol modifier in the mobile phase affect the resolution?

A3: The alcohol modifier plays a crucial role in the chiral recognition mechanism on polysaccharide-based CSPs. Different alcohols can lead to significant changes in selectivity and resolution. Generally, it is recommended to start with isopropanol and then screen other alcohols like ethanol. The concentration of the alcohol should be optimized; lower concentrations often lead to better resolution but longer retention times.

Q4: What is the impact of temperature on the chiral separation of delta-selinene?

A4: Temperature can have a significant and sometimes unpredictable effect on chiral separations. In many cases, lower temperatures can improve resolution by enhancing the enthalpic contributions to chiral recognition. However, higher temperatures can lead to better peak efficiency and shorter analysis times. It is recommended to evaluate a range of temperatures (e.g., 10°C to 40°C) during method development to find the optimal balance between resolution and efficiency.[4]

Q5: Should I consider supercritical fluid chromatography (SFC) for delta-selinene enantioseparation?

A5: Yes, SFC is an excellent alternative to HPLC for the chiral separation of volatile and non-polar compounds like terpenes. SFC often provides faster separations and uses less organic solvent. Polysaccharide-based chiral columns are also highly effective in SFC.[5]

Troubleshooting Guide

Issue Possible Causes Recommended Solutions
No separation of enantiomers 1. Inappropriate chiral stationary phase (CSP). 2. Mobile phase is not optimal. 3. Enantiomers are not present in the sample (racemic mixture is not what you have).1. Screen a different type of CSP (e.g., if using a cellulose-based column, try an amylose-based one). 2. Systematically vary the alcohol modifier (e.g., switch from isopropanol to ethanol) and its concentration in the mobile phase. 3. Confirm the presence of both enantiomers using a different analytical technique if possible.
Poor resolution (Rs < 1.5) 1. Mobile phase composition is not optimized. 2. Suboptimal temperature. 3. High flow rate.1. Decrease the percentage of the alcohol modifier in the mobile phase to increase retention and potentially improve separation. 2. Experiment with different column temperatures. Lower temperatures often enhance resolution.[4] 3. Reduce the flow rate to improve column efficiency.
Peak tailing or broad peaks 1. Column overload. 2. Secondary interactions with the stationary phase. 3. Column degradation.1. Reduce the sample concentration or injection volume. 2. For polysaccharide-based columns in normal phase, ensure high-purity solvents are used. Traces of water can affect peak shape. 3. Flush the column with an appropriate solvent or replace it if it's old or has been used with incompatible solvents.
Irreproducible retention times 1. Inadequate column equilibration. 2. Mobile phase composition changing over time. 3. Temperature fluctuations.1. Ensure the column is thoroughly equilibrated with the mobile phase before each injection (at least 10-20 column volumes). 2. Prepare fresh mobile phase daily and keep the solvent reservoir sealed to prevent evaporation of the more volatile components. 3. Use a column thermostat to maintain a constant temperature.

Quantitative Data

Due to the limited availability of published data specifically for the chiral separation of delta-selinene, the following table presents data for the enantiomeric separation of limonene, a structurally related monoterpene, on a polysaccharide-based chiral stationary phase. This data can serve as a starting point for method development for delta-selinene.

Parameter Value Chromatographic Conditions
Analyte LimoneneColumn: Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate))
Retention Time (k'1) 2.8Mobile Phase: n-Hexane / Isopropanol (99:1, v/v)
Separation Factor (α) 1.25Flow Rate: 1.0 mL/min
Resolution (Rs) 2.1Temperature: 25°C

This data is illustrative for a related terpene and should be adapted for delta-selinene.

Experimental Protocols

Protocol 1: Chiral Method Development for Delta-Selinene using HPLC
  • Column Selection:

    • Begin with a polysaccharide-based chiral stationary phase, for example, a column with amylose tris(3,5-dimethylphenylcarbamate) or cellulose tris(3,5-dimethylphenylcarbamate).

  • Mobile Phase Screening:

    • Prepare a stock solution of racemic delta-selinene in n-hexane.

    • Start with a mobile phase of n-hexane and isopropanol (IPA) in a 98:2 (v/v) ratio.

    • If no separation is observed, screen different alcohol modifiers (e.g., ethanol) at the same concentration.

    • If some separation is observed, proceed to optimize the concentration of the alcohol modifier.

  • Optimization of Alcohol Modifier Concentration:

    • Using the best alcohol modifier from the screening step, prepare a series of mobile phases with varying concentrations of the alcohol (e.g., 1%, 2%, 5%, and 10%).

    • Inject the delta-selinene standard with each mobile phase and evaluate the chromatograms for resolution and retention time.

  • Temperature Optimization:

    • Using the optimal mobile phase composition, perform injections at different column temperatures (e.g., 15°C, 25°C, and 35°C).

    • Select the temperature that provides the best balance of resolution, peak shape, and analysis time.

  • Flow Rate Optimization:

    • If necessary, optimize the flow rate to further improve resolution. Lower flow rates generally lead to better resolution but longer run times.

Visualizations

experimental_workflow cluster_prep Preparation cluster_screening Screening cluster_optimization Optimization cluster_analysis Analysis prep_sample Prepare Racemic Delta-Selinene Standard inject Inject Sample prep_sample->inject prep_mp Prepare Mobile Phases (Hexane/Alcohol) screen_csp Select & Equilibrate Chiral Column (CSP) prep_mp->screen_csp screen_mp Screen Different Alcohol Modifiers screen_csp->screen_mp opt_conc Optimize Alcohol Concentration screen_mp->opt_conc opt_temp Optimize Column Temperature opt_conc->opt_temp opt_flow Optimize Flow Rate opt_temp->opt_flow opt_flow->inject acquire Acquire Data inject->acquire analyze Analyze Results (Resolution, Tailing) acquire->analyze

Caption: Experimental workflow for chiral method development of delta-selinene.

troubleshooting_logic cluster_csp Stationary Phase cluster_mp Mobile Phase cluster_conditions Operating Conditions start Poor or No Resolution check_csp Is the CSP appropriate for non-polar compounds? start->check_csp change_csp Screen a different polysaccharide CSP check_csp->change_csp No check_modifier Is the alcohol modifier optimal? check_csp->check_modifier Yes change_csp->start change_modifier Try a different alcohol (e.g., Ethanol) check_modifier->change_modifier No check_conc Is the alcohol concentration optimized? check_modifier->check_conc Yes change_modifier->start adjust_conc Decrease alcohol % check_conc->adjust_conc No check_temp Is the temperature optimal? check_conc->check_temp Yes end Resolution Improved adjust_conc->end adjust_temp Decrease Temperature check_temp->adjust_temp No check_temp->end Yes adjust_temp->end

Caption: Troubleshooting logic for poor resolution in chiral chromatography.

References

Technical Support Center: Method Development for Quantifying (-)-delta-Selinene in Complex Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of (-)-delta-Selinene in complex mixtures.

Frequently Asked Questions (FAQs)

Q1: What is the most suitable analytical technique for quantifying this compound?

A1: Gas chromatography-mass spectrometry (GC-MS) is the most common and effective technique for the quantification of volatile and semi-volatile compounds like this compound.[1][2] It offers high selectivity, accuracy, and reproducibility.[2] For complex matrices, GC coupled with tandem mass spectrometry (GC-MS/MS) can provide even greater specificity and sensitivity.[1][3] High-performance liquid chromatography (HPLC) with a diode-array detector (DAD) or a mass spectrometer can also be used, particularly for non-volatile derivatives or when analyzing less volatile fractions of an extract.[4]

Q2: How can I differentiate between this compound and its isomers?

A2: Isomers of selinene often co-elute on standard, non-polar GC columns due to their similar chemical structures and boiling points. To achieve separation, consider the following:

  • Column Selection: Utilize a GC column with a different stationary phase chemistry, such as a mid-polar or polar phase, to alter selectivity.[5]

  • Chiral Chromatography: For separating enantiomers like (+)-delta-Selinene and this compound, a chiral stationary phase is necessary. Cyclodextrin-based columns are commonly used for this purpose.[5][6]

  • Method Optimization: Adjusting the GC oven temperature program with a slower ramp rate or incorporating isothermal holds can improve the resolution of closely eluting isomers.[5]

Q3: What are matrix effects and how can they impact my results?

A3: Matrix effects are the alteration of an analytical signal by components of the sample other than the analyte itself.[7] In the analysis of complex mixtures like plant extracts, co-extracted compounds can either suppress or enhance the ionization of this compound in the mass spectrometer, leading to inaccurate quantification.[7][8]

Q4: How do I prepare plant-based samples for this compound analysis?

A4: A common approach for extracting this compound from plant material involves the following steps:

  • Drying and Grinding: The plant material is dried to a constant weight and then ground into a fine powder to increase the surface area for extraction.

  • Solvent Extraction: The powdered material is extracted with a non-polar solvent like hexane (B92381) or ethyl acetate.[1] Ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE) can improve extraction efficiency.[9]

  • Filtration and Concentration: The extract is filtered to remove solid plant material and then concentrated to a smaller volume.

  • Cleanup (Optional): For very complex matrices, a cleanup step such as solid-phase extraction (SPE) may be necessary to remove interfering compounds.[8]

Troubleshooting Guide

Issue Possible Cause(s) Troubleshooting Steps
Poor Peak Shape or Tailing 1. Active sites in the GC inlet liner or column. 2. Column contamination. 3. Inappropriate injection temperature.1. Use a deactivated inlet liner. 2. Bake out the column or trim the front end. 3. Optimize the injection port temperature.
Co-elution of Isomers 1. Inadequate chromatographic separation. 2. Use of a non-selective GC column.1. Optimize the GC temperature program (slower ramp rate). 2. Switch to a column with a different stationary phase (e.g., mid-polar). 3. For enantiomers, use a chiral GC column.[5][6]
Low Analyte Recovery 1. Inefficient extraction from the sample matrix. 2. Analyte degradation during sample preparation or injection. 3. Adsorption to active sites in the GC system.1. Optimize the extraction solvent and method (e.g., increase extraction time, use sonication). 2. Keep samples cool and protected from light during preparation. Use a lower injection port temperature. 3. Use a deactivated liner and column.
High Signal Variability (Poor Precision) 1. Inconsistent injection volumes. 2. Variable matrix effects between samples. 3. Sample instability.1. Use an autosampler for injections. 2. Use an internal standard and matrix-matched calibration standards.[8] 3. Analyze samples as quickly as possible after preparation and store them under appropriate conditions (e.g., cold and dark).
Inaccurate Quantification 1. Matrix effects (ion suppression or enhancement). 2. Non-linearity of the calibration curve. 3. Use of an inappropriate calibration model.1. Evaluate and mitigate matrix effects using matrix-matched standards or standard addition. 2. Prepare a new calibration curve over the expected concentration range of the samples. 3. Ensure the calibration model (e.g., linear, quadratic) is appropriate for the data.

Experimental Protocols

Protocol 1: GC-MS Method for Quantification of this compound

This protocol provides a general starting point for the quantification of this compound in a plant extract. Optimization will be required based on the specific matrix and instrumentation.

1. Sample Preparation (Liquid-Liquid Extraction)

  • Accurately weigh 1 g of homogenized and powdered plant material into a centrifuge tube.

  • Add 10 mL of hexane.

  • Vortex for 1 minute and sonicate for 15 minutes.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Carefully transfer the supernatant to a clean tube.

  • Repeat the extraction with another 10 mL of hexane.

  • Combine the supernatants and evaporate to a final volume of 1 mL under a gentle stream of nitrogen.

  • Filter the extract through a 0.45 µm syringe filter into a GC vial.

2. GC-MS Parameters

  • GC System: Agilent 7890B GC or equivalent

  • MS System: Agilent 5977A MSD or equivalent

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent

  • Inlet Temperature: 250 °C

  • Injection Volume: 1 µL (splitless mode)

  • Oven Program:

    • Initial temperature: 60 °C, hold for 2 min

    • Ramp: 5 °C/min to 180 °C

    • Ramp: 20 °C/min to 280 °C, hold for 5 min

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • MSD Transfer Line: 280 °C

  • Ion Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions for delta-selinene (B1208667) (e.g., m/z 204, 189, 161).

3. Calibration

  • Prepare a stock solution of this compound standard in hexane.

  • Create a series of calibration standards by serial dilution of the stock solution to cover the expected concentration range in the samples.

  • Analyze the calibration standards using the same GC-MS method as the samples.

  • Construct a calibration curve by plotting the peak area of this compound against its concentration.

Protocol 2: Chiral GC-MS Method for Separation of Selinene Enantiomers

This protocol is designed to separate the enantiomers of delta-selinene.

1. Sample Preparation

  • Prepare the sample as described in Protocol 1.

2. Chiral GC-MS Parameters

  • GC System: As in Protocol 1

  • MS System: As in Protocol 1

  • Column: A chiral column, such as a cyclodextrin-based stationary phase (e.g., Rt-βDEXsm).[5]

  • Inlet Temperature: 230 °C

  • Injection Volume: 1 µL (splitless mode)

  • Oven Program:

    • Initial temperature: 50 °C, hold for 1 min

    • Ramp: 2 °C/min to 180 °C, hold for 10 min

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • MSD Parameters: As in Protocol 1

Quantitative Data Summary

The following tables summarize typical validation parameters for the quantification of sesquiterpenes in complex matrices using GC-MS. Note that these are representative values, and specific results will vary depending on the matrix, instrumentation, and method optimization.

Table 1: Representative GC-MS Method Validation Parameters for Sesquiterpene Quantification

ParameterTypical ValueReference(s)
Linearity (R²) > 0.99[1][2]
Limit of Detection (LOD) 0.05 - 0.25 µg/mL[1][10]
Limit of Quantification (LOQ) 0.15 - 0.75 µg/mL[1][10]
Accuracy (Recovery) 80 - 115%[1][3]
Intra-day Precision (%RSD) < 15%[1][2][3]
Inter-day Precision (%RSD) < 15%[1][2][3]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis start Complex Mixture (e.g., Plant Material) extraction Solvent Extraction (e.g., Hexane, UAE) start->extraction filtration Filtration extraction->filtration concentration Concentration (e.g., Nitrogen Evaporation) filtration->concentration cleanup Optional Cleanup (e.g., SPE) concentration->cleanup final_extract Final Extract in Solvent cleanup->final_extract injection GC Injection final_extract->injection separation Chromatographic Separation (Capillary Column) injection->separation detection Mass Spectrometry Detection (EI, SIM/Scan) separation->detection data_processing Data Processing (Integration, Quantification) detection->data_processing final_result Concentration of This compound data_processing->final_result

Caption: Experimental workflow for the quantification of this compound.

troubleshooting_logic start Inaccurate Quantification Result check_isomers Are isomers co-eluting? start->check_isomers check_matrix Are matrix effects present? start->check_matrix check_recovery Is analyte recovery low? start->check_recovery check_isomers->check_matrix No optimize_gc Optimize GC Method: - Slower temperature ramp - Use chiral column for enantiomers check_isomers->optimize_gc Yes check_matrix->check_recovery No use_matrix_matched Implement Matrix-Matched Standards or Standard Addition check_matrix->use_matrix_matched Yes optimize_extraction Optimize Sample Preparation: - Different solvent - Longer extraction time - Use SPE cleanup check_recovery->optimize_extraction Yes review_calibration Review Calibration Curve: - Check linearity - Re-run standards check_recovery->review_calibration No

Caption: Troubleshooting logic for inaccurate this compound quantification.

References

Technical Support Center: Navigating Solubility Challenges of (-)-delta-Selinene in Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the solubility issues of (-)-delta-Selinene in biological assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern in biological assays?

A1: this compound is a type of sesquiterpene, a class of naturally occurring organic compounds.[1] Like many sesquiterpenes, it is highly lipophilic (fat-soluble) and consequently has very low solubility in aqueous solutions, which are the basis for most biological assays.[2] This poor water solubility can lead to compound precipitation, inaccurate concentration measurements, and unreliable experimental results.

Q2: What are the primary physicochemical properties of this compound that influence its solubility?

A2: The key physicochemical properties of this compound contributing to its low aqueous solubility are summarized in the table below. The high octanol-water partition coefficient (logP) and XlogP3-AA value indicate a strong preference for fatty environments over aqueous ones.

PropertyValueReference
Molecular FormulaC₁₅H₂₄[3]
Molecular Weight204.35 g/mol [3]
XlogP3-AA4.3[3]
Estimated Water Solubility0.04532 mg/L at 25°C[2]
Estimated logP (o/w)6.158[2]

Q3: What are the most common initial solvents for preparing stock solutions of this compound?

A3: Dimethyl sulfoxide (B87167) (DMSO) is the most widely recommended organic solvent for preparing high-concentration stock solutions of hydrophobic compounds like this compound for in vitro biological assays.[4] Other organic solvents such as ethanol (B145695) and methanol (B129727) can also be considered.[5]

Q4: What is the maximum recommended final concentration of these organic solvents in a cell-based assay?

A4: To minimize solvent-induced toxicity and artifacts, the final concentration of the organic solvent in the cell culture medium should be kept as low as possible. For DMSO, a final concentration of less than 0.5% is generally recommended, although some cell lines may tolerate up to 1%.[4][6] For ethanol and methanol, concentrations ranging from 0.15% to 1.25% have been shown to be well-tolerated by several cancer cell lines.[5] It is crucial to include a vehicle control (medium with the same final concentration of the solvent) in your experiments to account for any effects of the solvent itself.[4]

Troubleshooting Guides

This section provides step-by-step guidance for overcoming common solubility issues encountered when working with this compound.

Issue 1: Precipitation of this compound upon dilution in aqueous buffer or cell culture medium.

Cause: This is the most common issue and arises from the poor aqueous solubility of the compound. When the concentrated organic stock solution is diluted into an aqueous environment, the this compound can no longer stay dissolved and precipitates out.

Solutions:

  • Optimized Dilution Protocol:

    • Serial Dilution: Instead of a single large dilution, perform a serial dilution. Prepare a highly concentrated stock solution in 100% DMSO and then make intermediate dilutions in your final assay buffer. This gradual decrease in the organic solvent concentration can help maintain solubility.[4]

    • Vigorous Mixing: When adding the stock solution to the aqueous buffer, do so dropwise while vortexing or stirring vigorously to promote rapid and uniform dispersion.[4]

  • Solvent Tolerance Test:

    • Determine the maximum concentration of your chosen organic solvent (e.g., DMSO, ethanol) that your specific cell line or assay system can tolerate without affecting the experimental outcome. This will define the upper limit for your final solvent concentration.[4]

Issue 2: Inconsistent or non-reproducible results in biological assays.

Cause: This can be a direct consequence of undetected microprecipitation or aggregation of this compound in the assay wells, leading to variable concentrations of the active compound.

Solutions:

  • Visual Inspection: Before starting your assay, visually inspect the diluted solutions for any signs of cloudiness or precipitation. Centrifuging the solution at high speed (e.g., >10,000 x g) can help pellet any precipitate.

  • Alternative Solubilization Strategies: If optimizing the dilution and solvent concentration is insufficient, consider using solubilizing agents.

    • Surfactants: Non-ionic surfactants like Tween 80 can form micelles that encapsulate hydrophobic compounds, increasing their apparent solubility in aqueous solutions.[7] A typical starting concentration for Tween 80 is between 0.01% and 1% (v/v). However, be aware that surfactants can have their own biological effects and may interfere with cell membranes.[4]

    • Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules within their core, forming inclusion complexes with increased water solubility.[8][9] This is a powerful technique to significantly enhance the aqueous solubility of compounds like sesquiterpenes.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution
  • Equilibrate: Allow the vial of this compound to reach room temperature before opening to prevent condensation.

  • Solvent Addition: Add the calculated volume of 100% DMSO to achieve a high-concentration stock solution (e.g., 10-50 mM).

  • Dissolution: Vortex the solution vigorously and/or use a sonicator bath to ensure the compound is completely dissolved. A clear, particle-free solution indicates successful dissolution.

  • Storage: Store the stock solution in small, single-use aliquots in tightly sealed vials at -20°C or -80°C to minimize freeze-thaw cycles and absorption of water.[10]

Protocol 2: Dilution of this compound for Cell-Based Assays
  • Intermediate Dilution: Prepare an intermediate dilution of your this compound stock solution in cell culture medium. For example, if your final desired concentration is 10 µM and your stock is 10 mM, you could make a 1:100 intermediate dilution to 100 µM.

  • Final Dilution: Add the required volume of the intermediate dilution to your assay wells containing cells and medium. Ensure the final DMSO concentration is below the predetermined toxic level for your cell line (ideally ≤ 0.5%).

  • Mixing: Mix the contents of the wells thoroughly by gentle pipetting or swirling.

  • Vehicle Control: In parallel, prepare a vehicle control by adding the same volume of the solvent (used for the intermediate dilution) without the compound to control wells.

Visualizations

experimental_workflow cluster_stock Stock Solution Preparation cluster_dilution Working Solution Preparation cluster_assay Biological Assay stock_prep Dissolve this compound in 100% DMSO storage Store at -80°C in aliquots stock_prep->storage intermediate_dilution Intermediate Dilution in Culture Medium storage->intermediate_dilution Use one aliquot final_dilution Final Dilution in Assay Plate intermediate_dilution->final_dilution incubation Incubate with Cells final_dilution->incubation readout Assay Readout incubation->readout

Caption: Experimental workflow for preparing this compound for biological assays.

solubility_troubleshooting start Precipitation Observed? optimize_dilution Optimize Dilution Protocol (Serial Dilution, Vigorous Mixing) start->optimize_dilution Yes proceed Proceed with Assay start->proceed No solvent_tolerance Perform Solvent Tolerance Test optimize_dilution->solvent_tolerance use_surfactant Use Surfactant (e.g., Tween 80) solvent_tolerance->use_surfactant Still Precipitates solvent_tolerance->proceed Soluble use_cyclodextrin Use Cyclodextrin use_surfactant->use_cyclodextrin Still Precipitates use_surfactant->proceed Soluble use_cyclodextrin->proceed

Caption: Troubleshooting flowchart for addressing solubility issues.

hypothetical_pathway receptor Cell Surface Receptor kinase1 Kinase A receptor->kinase1 Activates selinene This compound selinene->receptor Binds/Modulates kinase2 Kinase B kinase1->kinase2 Phosphorylates transcription_factor Transcription Factor kinase2->transcription_factor Activates gene_expression Target Gene Expression transcription_factor->gene_expression Regulates

Caption: Hypothetical signaling pathway potentially modulated by this compound.

References

Technical Support Center: Refinement of Extraction Protocols to Minimize Artifact Formation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize artifact formation during nucleic acid and protein extraction.

Section 1: Nucleic Acid Extraction Artifacts and Troubleshooting

Artifacts during nucleic acid extraction can significantly impact downstream applications. Common issues include degradation, contamination, and low yields, which can lead to erroneous results in sensitive assays like PCR, qPCR, and next-generation sequencing.

Frequently Asked Questions (FAQs) - Nucleic Acid Extraction

Q1: What are the most common signs of artifact formation in my DNA/RNA samples?

A1: Common indicators of artifacts include low A260/A280 or A260/A230 ratios, visible smearing or lack of distinct bands on an agarose (B213101) gel, and poor performance in downstream applications (e.g., failed PCR, low sequencing quality). A low A260/A280 ratio can indicate protein or phenol (B47542) contamination, while a low A260/A230 ratio often points to salt or solvent contamination.[1][2]

Q2: How can I prevent RNA degradation during extraction?

A2: Preventing RNA degradation is critical due to the ubiquity of RNases. Key prevention strategies include:

  • Immediate Sample Stabilization: Snap-freeze fresh tissues in liquid nitrogen or use a stabilization solution like RNAlater.[3][4][5]

  • RNase-Free Environment: Use certified RNase-free tubes, tips, and reagents. Decontaminate work surfaces and equipment with RNase-decontaminating solutions.[4][6]

  • Inhibit Endogenous RNases: Immediately homogenize samples in a lysis buffer containing strong denaturants like guanidinium (B1211019) salts.[2][5]

  • Work Quickly and on Ice: Minimize the time samples are handled and keep them cold to reduce enzymatic activity.[7]

Q3: My DNA yield is consistently low. What are the likely causes?

A3: Several factors can contribute to low DNA yield:

  • Incomplete Lysis or Homogenization: Ensure the tissue or cells are completely disrupted to release the nucleic acids.[8][9] For tough tissues, consider mechanical disruption (e.g., bead beating) in addition to chemical lysis.[3]

  • Incorrect Reagent Volumes: Using too little lysis buffer for the amount of starting material can lead to inefficient extraction.[9]

  • Suboptimal Elution: Ensure the elution buffer is at the correct temperature (warming to 60-70°C can help) and that sufficient volume is used to recover all the DNA from the column or beads.[8][10] Incubating the elution buffer on the column for a few minutes before centrifugation can also improve yield.[8]

Troubleshooting Guide: Nucleic Acid Extraction

This guide addresses specific issues encountered during DNA and RNA extraction.

Problem Possible Cause Recommended Solution
Low RNA Yield Incomplete sample lysis.Use mechanical disruption (bead beating, rotor-stator) for tough tissues or cells. Consider enzymatic pre-treatment (e.g., lysozyme (B549824) for bacteria).[3]
Improper sample storage.Immediately stabilize samples upon collection by snap-freezing or using a stabilization reagent.[3][11]
RNA pellet lost during washing.After isopropanol (B130326) precipitation, the RNA pellet can be glassy and difficult to see. Be careful when decanting the supernatant.[12]
Genomic DNA Contamination in RNA Prep Insufficient homogenization shearing gDNA.Use a high-velocity bead beater or rotor-stator homogenizer to shear genomic DNA.
Incomplete phase separation (phenol-chloroform methods).Ensure the pH of the phenol is acidic. Carefully pipette only the aqueous (upper) phase.[12]
Carryover with silica (B1680970) columns.Perform an on-column DNase digestion.[3][5]
Low A260/A280 Ratio (<1.8 for DNA, <2.0 for RNA) Phenol contamination (in TRIzol/phenol-chloroform extractions).During phase separation, avoid carrying over any of the interphase or organic phase. Perform an additional chloroform (B151607) extraction.[1]
Protein contamination.Ensure complete dissociation of nucleoproteins by incubating the homogenate at room temperature for 5 minutes.[1] Consider adding a proteinase K digestion step.[3]
Low A260/A230 Ratio (<1.8) Guanidine salt contamination.Perform an additional wash step with 70-80% ethanol (B145695) for silica column preps. For precipitated RNA, wash the pellet with ethanol to desalt it.
Ethanol contamination in the final eluate.After the final wash step, ensure all ethanol is removed by an additional centrifugation step before elution.
Degraded DNA (Smearing on Gel) Over-drying the DNA pellet.Do not dry DNA pellets for longer than 5 minutes. Avoid using vacuum suction to remove wash solutions as it can cause over-drying.[13]
Exposure to heat or nucleases.Keep samples on ice and work quickly. Use nuclease-free water and reagents.
Formalin fixation artifacts.For FFPE tissues, DNA will be fragmented. Use extraction kits designed for FFPE samples and consider treating with Uracil-DNA Glycosylase (UDG) to reduce C>T artifacts.[14][15]

Experimental Workflow and Logic Diagrams

RNA_Extraction_Workflow Sample Sample Collection Stabilize Immediate Stabilization (Liquid N2 / RNAlater) Sample->Stabilize Critical Step Homogenize Homogenization in Lysis Buffer (with RNase inhibitors) Stabilize->Homogenize Separate Phase Separation or Column Binding Homogenize->Separate DNase Optional: On-Column DNase Treatment Separate->DNase Wash Wash Steps (Remove salts & contaminants) Separate->Wash DNase->Wash Elute Elution / Resuspension (RNase-free water/buffer) Wash->Elute QC Quality Control (Spectrophotometry, Gel) Elute->QC Store Store at -80°C QC->Store

Caption: Workflow for Minimizing RNA Degradation During Extraction.

Troubleshooting_Low_Yield Start Low Nucleic Acid Yield CheckLysis Was homogenization complete? Start->CheckLysis ImproveLysis Increase mechanical/ enzymatic lysis CheckLysis->ImproveLysis No CheckReagents Were correct reagent volumes used? CheckLysis->CheckReagents Yes ImproveLysis->CheckReagents AdjustReagents Adjust sample-to-buffer ratio CheckReagents->AdjustReagents No CheckElution Was elution optimal? CheckReagents->CheckElution Yes AdjustReagents->CheckElution ImproveElution Increase elution volume, pre-warm buffer, increase incubation time CheckElution->ImproveElution No End Yield Improved CheckElution->End Yes ImproveElution->End

Caption: Logical Flowchart for Troubleshooting Low Nucleic Acid Yield.

Section 2: Protein Extraction Artifacts and Troubleshooting

Protein extraction is susceptible to artifacts such as proteolysis, denaturation, and modification, which can compromise protein structure and function.

Frequently Asked Questions (FAQs) - Protein Extraction

Q1: What are the key components of a good lysis buffer for protein extraction?

A1: A robust lysis buffer should contain:

  • A Buffering Agent: To maintain a stable pH (e.g., Tris, HEPES, MOPS).[16]

  • Salts: To maintain ionic strength and aid in cell lysis.

  • Detergents (optional): To solubilize membrane proteins (e.g., SDS, Triton X-100).[17]

  • Protease Inhibitors: A cocktail of inhibitors to prevent degradation by endogenous proteases.[16][17]

  • Reducing Agents (optional): To prevent oxidation and maintain cysteine residues in a reduced state (e.g., DTT, β-mercaptoethanol).[16][17]

Q2: My protein is degrading during purification. How can I prevent this?

A2: Proteolysis is a major concern. To prevent it:

  • Work Quickly and at Low Temperatures: Perform all extraction steps on ice or at 4°C to minimize protease activity.[7]

  • Use Protease Inhibitor Cocktails: Add a broad-spectrum protease inhibitor cocktail to your lysis buffer immediately before use.[16][18] Metal chelators like EDTA can also inhibit metalloproteases.[16]

  • Optimize pH: Ensure the buffer pH is one at which the proteases are less active, if known.

Q3: Why are my proteins precipitating during extraction?

A3: Protein precipitation can occur due to several factors:

  • Incorrect Buffer Composition: The pH or ionic strength of the buffer may not be optimal for your protein's stability.

  • Denaturation: Exposure to high local temperatures (e.g., from sonication), harsh chemicals, or extreme pH can cause proteins to unfold and aggregate.[16]

  • Over-concentration: If the protein concentration is too high, it may exceed its solubility limit.

Troubleshooting Guide: Protein Extraction

This guide provides solutions for common issues encountered during protein extraction.

Problem Possible Cause Recommended Solution
Protein Degradation (Multiple lower MW bands on SDS-PAGE) Proteolysis by endogenous proteases.Add a fresh protease inhibitor cocktail to the lysis buffer.[7][16] Perform all steps at 4°C.[7]
Low Protein Yield Incomplete cell lysis.Optimize lysis method (e.g., sonication parameters, detergent choice, freeze-thaw cycles).
Protein loss in the insoluble pellet.Increase the strength of the lysis buffer with stronger detergents or chaotropic agents (e.g., urea).[17]
Protein Aggregation/Precipitation Suboptimal buffer conditions (pH, ionic strength).Empirically test different buffer compositions.
Denaturation from overheating during sonication.Sonicate in short bursts on ice, allowing the sample to cool between cycles.
Smeared Bands on SDS-PAGE Sample overload.Determine protein concentration and load an appropriate amount (e.g., 10-40 µg for crude samples).[19][20]
High salt or detergent concentration.Reduce the salt/detergent concentration in the sample buffer or perform a buffer exchange.[20]
Viscosity from nucleic acid contamination.Add DNase/RNase to the lysis buffer to degrade nucleic acids.
Non-native States or Misfolding Harsh purification conditions.Optimize buffer composition, ionic strength, temperature, and purification duration to maintain protein stability.[21]
Loss of cofactors or binding partners.Add necessary cofactors (e.g., metal ions) to the purification buffers.[21]
Data Presentation: Comparison of Extraction Protocols

Quantitative data from comparative studies can help in selecting the optimal protocol for a given sample type.

Table 1: Comparison of DNA Yield from Different Extraction Methods on Museum Specimens

Extraction Method Average DNA Yield (ng) Minimum DNA Yield (ng) Maximum DNA Yield (ng)
Qiagen Kit (Silica-membrane)128.453.01,296
Zymo Kit (Magnetic beads)46.823.01,296
Phenol/Chloroform411.3376.34,600
Data summarized from a comparative analysis of mammalian museum specimens.[22]

Table 2: Performance of aDNA vs. Standard Kit Protocols on Degraded Samples

Protocol Average DNA Yield (ng) Minimum DNA Yield (ng) Maximum DNA Yield (ng)
Ancient DNA (aDNA) Protocol101.627.442,988
Modified Qiagen Kit258.0923.47,000
Data shows that for these specific degraded samples, a modified standard kit outperformed a dedicated aDNA protocol in terms of yield.[22]
Experimental Protocols: Key Methodologies

Protocol 1: TRIzol-based RNA Extraction from Cultured Cells

This protocol is a standard method for isolating high-quality RNA.

  • Homogenization:

    • Aspirate cell culture medium.

    • Add 1 mL of TRIzol® reagent directly to the culture dish (for a 10 cm² dish).

    • Lyse cells by passing the cell lysate several times through a pipette.

  • Phase Separation:

    • Incubate the homogenate for 5 minutes at room temperature.

    • Add 0.2 mL of chloroform per 1 mL of TRIzol® used.

    • Shake tubes vigorously for 15 seconds and incubate at room temperature for 2-3 minutes.

    • Centrifuge the samples at 12,000 x g for 15 minutes at 4°C. The mixture will separate into a lower red (phenol-chloroform) phase, an interphase, and an upper colorless aqueous phase containing the RNA.

  • RNA Precipitation:

    • Transfer the aqueous phase to a fresh tube.

    • Precipitate the RNA by adding 0.5 mL of isopropanol per 1 mL of TRIzol® used.

    • Incubate at room temperature for 10 minutes and centrifuge at 12,000 x g for 10 minutes at 4°C.

  • RNA Wash:

    • Remove the supernatant.

    • Wash the RNA pellet once with 1 mL of 75% ethanol per 1 mL of TRIzol® used.

    • Mix by vortexing and centrifuge at 7,500 x g for 5 minutes at 4°C.

  • Resuspension:

    • Air-dry the pellet for 5-10 minutes. Do not over-dry.[13]

    • Dissolve the RNA in RNase-free water by passing the solution up and down with a pipette.

Protein Extraction Signaling Pathway Diagram

Protein_Extraction_Pathway Start Intact Cells/Tissue Lysis Cell Lysis (Mechanical/Chemical) Start->Lysis Release Release of Cellular Components Lysis->Release Inhibitors Protease Inhibitors Added Lysis->Inhibitors Add to Lysis Buffer Proteins Target Proteins (Native State) Proteases Endogenous Proteases Contaminants Nucleic Acids, Lipids, etc. Clarification Clarification (Centrifugation) Release->Clarification Proteases->Proteins Proteolysis (Artifact) Inhibitors->Proteases Inhibit Supernatant Soluble Protein Extract Clarification->Supernatant Collect Pellet Insoluble Debris Clarification->Pellet Discard

Caption: Key Events and Interventions in Protein Extraction.

References

Optimization of fermentation conditions for microbial production of (-)-delta-Selinene

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Microbial Production of (-)-δ-Selinene

This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals working on the optimization of fermentation conditions for the microbial production of (-)-δ-Selinene.

Frequently Asked Questions (FAQs)

Q1: What are the most critical factors to optimize for high-yield (-)-δ-Selinene production?

A1: The most critical factors include the selection of the microbial host (e.g., Escherichia coli or Saccharomyces cerevisiae), the optimization of the carbon and nitrogen sources in the fermentation medium, and the fine-tuning of physical parameters such as temperature, pH, and aeration.[1][2][3] Metabolic engineering strategies, such as balancing pathway gene expression and amplifying key pathway genes, are also crucial for maximizing product titers.[4]

Q2: Which metabolic pathway is responsible for producing the precursor for (-)-δ-Selinene?

A2: (-)-δ-Selinene is a sesquiterpene, synthesized from the C15 precursor Farnesyl pyrophosphate (FPP). In microbial hosts, FPP is produced through either the native methylerythritol phosphate (B84403) (MEP) pathway (common in bacteria like E. coli) or the mevalonate (B85504) (MVA) pathway (native to eukaryotes like yeast).[5][6] Engineering a heterologous MVA pathway into E. coli has been shown to improve the yields of terpenes by increasing the precursor supply.[6]

Q3: My engineered strain is growing well, but the (-)-δ-Selinene titer is very low. What could be the issue?

A3: Low product titer despite good cell growth can stem from several issues:

  • Precursor Limitation: The metabolic flux towards the FPP precursor may be insufficient. Overexpressing genes in the upstream MVA or MEP pathway can help.[4][6]

  • Enzyme Activity: The activity of the introduced (-)-δ-Selinene synthase could be a bottleneck. Codon optimization of the synthase gene for the specific host is recommended.[6]

  • Product Toxicity/Volatility: Sesquiterpenes can be toxic to microbial cells or lost due to volatility. Implementing a two-phase fermentation system with an organic overlay (e.g., dodecane) can capture the product and reduce toxicity.[7]

  • Suboptimal Induction: The concentration of the inducer (e.g., IPTG) and the timing/temperature of induction can significantly impact protein expression and metabolic balance.

Q4: How does the choice of carbon source affect production?

A4: The carbon source is fundamental as it provides the building blocks for both cell mass and the product. While glucose is a common choice, its rapid consumption can lead to the formation of inhibitory byproducts like acetate (B1210297) in E. coli.[8] Using alternative carbon sources like glycerol (B35011) or employing fed-batch strategies to maintain low glucose levels can redirect carbon flux towards your desired product and improve yields.[4]

Q5: What is the role of the nitrogen source in the fermentation process?

A5: The nitrogen source is critical for the synthesis of proteins (including your heterologous enzymes) and nucleic acids, thus impacting biomass production and overall productivity. Complex nitrogen sources like yeast extract or peptone can provide essential amino acids and vitamins, often leading to better growth and product formation compared to simple inorganic sources like ammonium (B1175870) sulfate (B86663) alone.[1][9] The optimal C/N ratio must be determined experimentally.[10]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
No or Very Low Product Titer 1. Incorrect plasmid construction or failed transformation. 2. Inactive (-)-δ-Selinene synthase enzyme. 3. Insufficient precursor (FPP) supply.1. Verify plasmid sequence and confirm the presence of the gene cassette in the host. 2. Perform in-vitro enzyme assays. Check for codon optimization. 3. Overexpress upstream pathway genes (e.g., from the MVA pathway).
High Biomass, Low Yield 1. Carbon flux is directed primarily to biomass, not product. 2. Product toxicity is inhibiting synthase activity. 3. Suboptimal induction conditions.1. Optimize the C/N ratio. Use fed-batch fermentation to control the growth rate.[11] 2. Add an organic solvent overlay (e.g., 10-20% v/v dodecane) to the culture medium to sequester the product.[7] 3. Optimize inducer concentration, induction time (OD600), and post-induction temperature.
Stalled or "Stuck" Fermentation 1. Accumulation of toxic byproducts (e.g., acetate, ethanol). 2. Depletion of essential nutrients. 3. Extreme pH shift in the medium.1. Monitor and control pH. Use a buffered medium. Consider strains engineered to reduce byproduct formation. 2. Analyze medium components. Supplement with yeast extract or other complex nutrients. 3. Use a bioreactor with automated pH control. The optimal pH often lies between 6.0 and 7.5.[2][7]
High Variability Between Batches 1. Inconsistent inoculum preparation. 2. Variations in medium preparation. 3. Fluctuations in physical parameters (temperature, shaking speed).1. Standardize seed culture age, volume, and cell density (OD600).[12] 2. Ensure all medium components are fully dissolved and sterilized consistently. 3. Use calibrated equipment and monitor parameters closely throughout the fermentation.[3]

Data Summary Tables

Table 1: Effect of Physical Parameters on Terpene Production (General)

ParameterTypical RangeOptimal Value (Example)Potential Impact on (-)-δ-Selinene Production
Temperature (°C) 22 - 3730 - 32Affects enzyme kinetics, cell growth rate, and product volatility. Lower temperatures (e.g., 22-30°C) after induction can improve protein folding and product stability.[7][13]
pH 5.0 - 8.06.0 - 7.3Influences nutrient uptake, enzyme activity, and byproduct formation. Maintaining a stable pH is critical for long fermentations.[2][7]
Shaking Speed (rpm) 150 - 250180 - 200Crucial for aeration and nutrient mixing. Insufficient oxygen can limit the activity of certain enzymes and overall metabolic efficiency.[3][11]
Inoculum Size (OD600) 0.1 - 1.00.6Determines the length of the lag phase and can influence the final cell density and productivity.[7]

Table 2: Comparison of Common Carbon and Nitrogen Sources

Source TypeExampleConcentration Range (g/L)Pros & Cons for Terpene Production
Carbon Glucose10 - 40Pro: Rapid growth. Con: Can cause overflow metabolism and acetate production.
Glycerol10 - 40Pro: Slower metabolism, reduced acetate, higher theoretical yield. Con: Slower growth rate.
Nitrogen (NH₄)₂SO₄2 - 10Pro: Inexpensive, defined source. Con: Can cause pH drop, lacks micronutrients.
Yeast Extract5 - 20Pro: Provides amino acids, vitamins, and growth factors, often boosts yield.[1] Con: Undefined, batch-to-batch variability.
Peptone5 - 20Pro: Similar to yeast extract, rich source of peptides and amino acids.[2] Con: Undefined, can be expensive.

Experimental Protocols & Visualizations

Protocol 1: Optimization of Carbon Source

This protocol outlines a method for screening different carbon sources to maximize (-)-δ-Selinene production in shake flasks.

Objective: To identify the carbon source that provides the optimal balance between cell growth and product yield.

Materials:

  • Engineered microbial strain (e.g., E. coli BL21(DE3)) harboring the (-)-δ-Selinene production pathway.

  • Base fermentation medium (e.g., M9 minimal medium or LB broth, without the primary carbon source).

  • Sterile stock solutions of carbon sources (e.g., 40% glucose, 40% glycerol, 40% sucrose).

  • Inducer (e.g., 1M IPTG).

  • Organic overlay (e.g., sterile dodecane).

  • Shake flasks (250 mL).

  • Shaking incubator.

Procedure:

  • Prepare the base fermentation medium and autoclave.

  • Aseptically add different carbon sources to separate flasks to a final concentration of 20 g/L. Include a control with your standard carbon source (e.g., glucose).

  • Inoculate each flask with the seed culture to a starting OD600 of 0.1.

  • Incubate at 37°C with shaking at 200 rpm.

  • Monitor cell growth by measuring OD600 every 2 hours.

  • When the culture reaches an OD600 of 0.6-0.8, add the inducer (e.g., to a final concentration of 0.1-0.5 mM).

  • Simultaneously, add a sterile organic overlay (e.g., dodecane) at 10% (v/v) to each flask.

  • Reduce the incubator temperature to 30°C and continue shaking for 48-72 hours.

  • At the end of the fermentation, collect samples. Measure the final OD600.

  • Extract the (-)-δ-Selinene from the organic layer and analyze the titer using GC-MS.

  • Calculate the specific yield (mg of product per g of cell dry weight) for each carbon source to determine the most efficient one.

Workflow for Fermentation Optimization

Fermentation_Optimization_Workflow General Workflow for Optimizing (-)-δ-Selinene Production cluster_0 Strain & Pathway Engineering cluster_1 Media Optimization (Shake Flask) cluster_2 Process Parameter Optimization cluster_3 Scale-Up & Recovery Strain Select Host Strain (E. coli / S. cerevisiae) Pathway Engineer Pathway (MVA/MEP, Selinene Synthase) Strain->Pathway Carbon Optimize Carbon Source (Glucose, Glycerol, etc.) Pathway->Carbon Nitrogen Optimize Nitrogen Source (Yeast Extract, Peptone) Carbon->Nitrogen CN_Ratio Optimize C/N Ratio Nitrogen->CN_Ratio Temp Optimize Temperature (Growth & Induction) CN_Ratio->Temp pH Optimize pH Temp->pH Induction Optimize Induction (Inducer Conc., Time) pH->Induction Bioreactor Fed-Batch Fermentation in Bioreactor Induction->Bioreactor Recovery Product Recovery (Solvent Extraction) Bioreactor->Recovery Analysis Analysis (GC-MS) Recovery->Analysis

Caption: A stepwise workflow for the optimization of microbial (-)-δ-Selinene production.

Protocol 2: pH Optimization

This protocol uses a buffered medium system in shake flasks to determine the optimal pH for production.

Objective: To identify the pH that maximizes (-)-δ-Selinene titer.

Materials:

  • All materials from Protocol 1.

  • Buffer stock solutions: 1M MES (for pH 5.5, 6.0, 6.5) and 1M MOPS (for pH 7.0, 7.5, 8.0).

Procedure:

  • Prepare the fermentation medium using the optimal carbon source identified previously.

  • Aliquot the medium into separate flasks. Add a specific buffer to each flask to a final concentration of 100 mM to maintain a stable pH.[14] For example:

    • Flask 1: MES for pH 6.0

    • Flask 2: MES for pH 6.5

    • Flask 3: MOPS for pH 7.0

    • Flask 4: MOPS for pH 7.5

  • Adjust the pH of each flask precisely using sterile NaOH or HCl before autoclaving.

  • Proceed with inoculation, incubation, induction, and product recovery as described in Protocol 1.

  • At the end of the fermentation, measure the final pH of each culture to confirm the buffer's efficacy.

  • Analyze the (-)-δ-Selinene titer for each pH condition to identify the optimum.

Metabolic Pathway to (-)-δ-Selinene

MVA_Pathway Simplified Mevalonate (MVA) Pathway for FPP Synthesis A_CoA Acetyl-CoA (x2) AcAc_CoA Acetoacetyl-CoA A_CoA->AcAc_CoA atoB HMG_CoA HMG-CoA AcAc_CoA->HMG_CoA HMGS MVA Mevalonate HMG_CoA->MVA HMGR (Rate-limiting step) MVP Mevalonate-5-P MVA->MVP MK MVPP Mevalonate-5-PP MVP->MVPP PMK IPP IPP MVPP->IPP PMD IPP_DMAPP_split IPP->IPP_DMAPP_split DMAPP DMAPP GPP GPP (C10) FPP FPP (C15) GPP->FPP + IPP Selinene (-)-δ-Selinene FPP->Selinene (-)-δ-Selinene Synthase IPP_DMAPP_split->DMAPP IDI (Isomerase) IPP_DMAPP_split->GPP + DMAPP

Caption: Key steps of the MVA pathway leading to the FPP precursor for sesquiterpenes.

References

Troubleshooting poor reproducibility in (-)-delta-Selinene bioactivity assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges with the reproducibility of bioactivity assays for (-)-delta-Selinene.

Frequently Asked Questions (FAQs)

Q1: What are the known bioactivities of this compound?

This compound is a sesquiterpene found in various plants and has been reported to be a component of essential oils with demonstrated antibacterial, antioxidant, and anti-inflammatory properties.[1][2] However, much of the research has been conducted on essential oils containing a mixture of compounds, and data on highly purified this compound is limited.

Q2: I'm having trouble dissolving this compound for my cell-based assays. What is the recommended solvent?

For in vitro assays, this compound, like many sesquiterpenes, has low solubility in water.[1] The recommended approach is to first dissolve the compound in a small amount of dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution.[3] This stock can then be further diluted in cell culture medium to achieve the desired final concentrations. It is critical to ensure the final concentration of DMSO in the assay wells is non-toxic to the cells, typically below 0.1% to 0.5%.[3] Always include a vehicle control in your experiments with the same final concentration of DMSO as the treated wells.

Q3: Is this compound stable in solution? How should I store it?

Stock solutions of this compound in pure, dry DMSO are generally stable when stored at -20°C or -80°C and protected from light. However, repeated freeze-thaw cycles should be avoided. The stability of the compound in aqueous cell culture media at 37°C for extended periods (e.g., 24-72 hours) may be limited.[3] It is advisable to prepare fresh dilutions in media for each experiment from the frozen DMSO stock.

Q4: What kind of results should I expect in my bioactivity assays?

The potency of this compound can vary significantly depending on the assay, cell type, and experimental conditions. As a natural product, its effects may be moderate compared to synthetic drugs. For example, essential oils containing selinene derivatives have shown anti-inflammatory and antimicrobial effects, but the specific contribution of this compound is not always clear.[4][5] It is crucial to include positive and negative controls to properly interpret the results.

Troubleshooting Guides

This section provides a question-and-answer format to directly address specific issues you might encounter during your experiments.

General Assay Variability

A general workflow for troubleshooting variability is presented below.

cluster_0 Troubleshooting High Variability cluster_1 Intra-Assay (Within Plate) cluster_2 Inter-Assay (Between Plates/Days) start High Variability Observed check_repro Inter- or Intra-assay Variability? start->check_repro pipetting Review Pipetting Technique check_repro->pipetting Intra-assay cells Standardize Cell Passage & Health check_repro->cells Inter-assay seeding Check Cell Seeding Homogeneity pipetting->seeding edge_effects Evaluate for Edge Effects seeding->edge_effects mixing Ensure Proper Reagent Mixing edge_effects->mixing solution Implement Corrective Actions & Re-run mixing->solution reagents Verify Reagent Lots & Storage cells->reagents compound Check Compound Stock Integrity reagents->compound env Confirm Consistent Incubation Conditions compound->env env->solution

A decision tree for troubleshooting high variability in plate-based bioassays.

Cytotoxicity Assays (e.g., MTT, XTT)

Q1: My IC50 values for this compound are inconsistent between experiments. What are the potential causes?

Answer: Inconsistent IC50 values are a common issue. Several factors can contribute to this variability:

  • Cell Health and Passage Number : Ensure your cells are healthy, in the logarithmic growth phase, and within a consistent and low passage number range.[3] High passage numbers can lead to phenotypic drift, altering the cells' response to treatment.[3]

  • Seeding Density : Inconsistent initial cell seeding density will lead to variability in the final cell numbers and, consequently, the IC50 values.[3] Optimize and strictly adhere to a standardized seeding protocol.

  • Compound Stability and Solubility : As a lipophilic compound, this compound may have limited solubility in aqueous media.[6] Ensure your stock solution is properly prepared and stored. Precipitates in the media can lead to inaccurate dosing.[3]

  • Incubation Time : The duration of compound exposure can significantly impact IC50 values. Ensure incubation times are consistent across all experiments.

Q2: The formazan (B1609692) crystals in my MTT assay are not dissolving completely, leading to high variability. How can I fix this?

Answer: Incomplete formazan solubilization is a frequent problem. Here are some solutions:

  • Ensure Complete Media Removal : Before adding the solubilization solvent (e.g., DMSO), carefully aspirate as much of the culture medium as possible without disturbing the cells. Residual phenol (B47542) red or serum can interfere with readings.

  • Use an Appropriate Solubilization Solution : While DMSO is common, other solubilization solutions (e.g., 10% SDS in 0.01M HCl) can be more effective.

  • Ensure Thorough Mixing : After adding the solvent, place the plate on an orbital shaker for 5-15 minutes to ensure the crystals are fully dissolved.[7] Gentle pipetting up and down can also help, but be careful to avoid introducing bubbles.

  • Consider an Alternative Assay : If the problem persists, consider using an XTT, WST-1, or resazurin-based assay, which produce water-soluble formazan products and do not require a solubilization step.[7]

Table 1: Reported Cytotoxicity Data for Selinene-Containing Essential Oils Disclaimer: The following data are for essential oils or extracts where selinenes are components. IC50 values for pure this compound may differ.

Plant SourceExtract/Oil TypeCell LineIC50 ValueCitation
Liquidambar styracifluaEssential OilHeLa> 100 µg/mL[8]
Liquidambar styracifluaEssential OilMCF-7> 100 µg/mL[8]
Liquidambar styracifluaEssential OilHepG-2> 100 µg/mL[8]
Anti-Inflammatory Assays (e.g., NO, PGE2)

Q1: I am not seeing a consistent dose-dependent inhibition of nitric oxide (NO) production in my LPS-stimulated macrophages. What should I check?

Answer: A lack of a clear dose-response can be due to several factors:

  • Compound Cytotoxicity : At higher concentrations, this compound might be causing cell death, which would also lead to a decrease in NO production. It is essential to run a parallel cytotoxicity assay (e.g., MTT) with the same cell type and compound concentrations to determine the non-toxic working range.[9]

  • LPS Activation : Ensure your lipopolysaccharide (LPS) is potent and used at an optimal concentration to induce a robust but not maximal inflammatory response. The quality and source of LPS can vary.

  • Pre-incubation Time : The timing of compound addition relative to LPS stimulation is critical. A pre-incubation period of 1-2 hours with this compound before adding LPS is common to allow the compound to exert its effects.[10]

  • Griess Reagent Stability : The Griess reagent can be unstable. It should be prepared fresh and protected from light.

Q2: My Western blot results for inflammatory pathway proteins (e.g., p-p65, p-ERK) are weak or inconsistent after treatment with this compound. Why might this be?

Answer: Weak or inconsistent Western blot signals can be frustrating. Here are some troubleshooting steps:

  • Suboptimal Drug Concentration and Treatment Time : The effect of sesquiterpenes on signaling pathways is often dose- and time-dependent.[11] Perform a dose-response and time-course experiment to determine the optimal conditions for inhibiting your target protein in your specific cell line.

  • Protein Degradation : Ensure that you are using protease and phosphatase inhibitors in your lysis buffer to prevent the degradation of your target proteins, especially phosphorylated ones.

  • Loading Controls : Always use a reliable loading control (e.g., β-actin, GAPDH) to ensure equal protein loading across all lanes. Variations in loading can be misinterpreted as changes in protein expression.

  • Antibody Quality : The quality of your primary antibody is crucial. Use a validated antibody specific for your target protein and its phosphorylated form. Run appropriate controls, such as positive and negative cell lysates, to verify antibody performance.

cluster_pathway Potential Anti-inflammatory Signaling Pathways cluster_nfkb NF-κB Pathway cluster_mapk MAPK/ERK Pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK IkB IκBα IKK->IkB phosphorylates & degrades NFkB p50/p65 (NF-κB) IkB->NFkB inhibits NFkB_nuc p50/p65 (in Nucleus) NFkB->NFkB_nuc translocates Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α) NFkB_nuc->Genes activates transcription Selinene_NFkB This compound Selinene_NFkB->IKK may inhibit Ras Ras Raf Raf Ras->Raf MEK MEK1/2 Raf->MEK ERK ERK1/2 MEK->ERK AP1 AP-1 (c-Jun/c-Fos) ERK->AP1 Genes_MAPK Pro-inflammatory Genes AP1->Genes_MAPK Selinene_MAPK This compound Selinene_MAPK->ERK may inhibit phosphorylation TLR4_MAPK TLR4 TLR4_MAPK->Ras

Sesquiterpenes may inhibit NF-κB and MAPK pathways.[11]

Antimicrobial Assays (e.g., MIC, MBC)

Q1: My Minimum Inhibitory Concentration (MIC) values are not reproducible. What are the common sources of error?

Answer: Reproducibility in MIC testing is critical. Common issues include:

  • Inoculum Preparation : The size of the bacterial inoculum has a significant effect on the MIC value.[12] Ensure you are standardizing your inoculum to the 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL) and then diluting it to the final required concentration (e.g., ~5 x 10⁵ CFU/mL in the well).[12]

  • Compound Solubility : If this compound precipitates in the broth medium, the effective concentration will be lower than intended. Visually inspect your plates for any precipitation. Using a small percentage of DMSO and vortexing thoroughly during dilution can help.

  • Growth Media Composition : The type and composition of the growth medium (e.g., Mueller-Hinton Broth) can affect bacterial growth and the activity of the compound.[12] Use the same batch of media for a set of experiments to reduce variability.

  • Incubation Conditions : Temperature, time, and atmospheric conditions must be kept uniform.[12] Ensure your incubator is properly calibrated and provides a consistent environment.

Q2: How do I interpret my MIC results when there is faint or trailing growth?

Answer: Trailing, where you see reduced but still visible growth over a range of concentrations, can make it difficult to determine the MIC endpoint. The MIC is defined as the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism after overnight incubation.[12] It is important to read the plates under consistent lighting against a dark background. If trailing is a persistent issue, consider using a spectrophotometer to read the optical density (OD) at 600 nm and define the MIC as the concentration that inhibits, for example, 90% of the growth compared to the positive control.

Table 2: Reported Antimicrobial Activity for Selinene-Containing Essential Oils Disclaimer: The following data are for essential oils where selinenes are components. MIC values for pure this compound may differ.

Plant SourceExtract/Oil TypeMicroorganismMIC Value (µg/mL)Citation
Morella pubescensEssential OilEnterococcus faecium250[4]
Morella pubescensEssential OilStaphylococcus aureus2000[4]
Morella pubescensEssential OilListeria monocytogenes4000[4]
Cedrus atlanticaEssential OilMicrococcus luteus7.46 (µL/mL)[5]
Cedrus atlanticaEssential OilCandida krusei9.46 (µL/mL)[5]

Experimental Protocols

Protocol 1: MTT Cytotoxicity Assay

cluster_workflow MTT Assay Workflow seed 1. Seed Cells (e.g., 5,000-10,000 cells/well) in 96-well plate attach 2. Incubate 24h for cell attachment seed->attach treat 3. Treat with serial dilutions of this compound attach->treat incubate_treat 4. Incubate for desired period (e.g., 24, 48, 72h) treat->incubate_treat add_mtt 5. Add MTT Reagent (final conc. 0.5 mg/mL) incubate_treat->add_mtt incubate_mtt 6. Incubate 3-4h at 37°C (Formazan crystals form) add_mtt->incubate_mtt solubilize 7. Remove medium, add DMSO to dissolve crystals incubate_mtt->solubilize read 8. Read Absorbance at 570 nm solubilize->read

A typical workflow for an MTT cell viability assay.

Methodology:

  • Cell Seeding : Harvest and count cells that are in a logarithmic growth phase. Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[7]

  • Compound Treatment : Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in culture medium to achieve the desired final concentrations. Carefully remove the medium from the wells and add 100 µL of the diluted compound. Include appropriate controls:

    • Vehicle Control : Wells with cells treated with the same final concentration of DMSO.

    • Untreated Control : Wells with cells in culture medium only.

    • Blank Control : Wells with medium only (no cells) for background subtraction.

  • Incubation : Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[7]

  • MTT Addition : Prepare a 5 mg/mL solution of MTT in sterile PBS. Add 10-20 µL of the MTT solution to each well (final concentration ~0.5 mg/mL).[9]

  • Formazan Formation : Incubate the plate for 2-4 hours at 37°C in a 5% CO₂ incubator, protected from light, until purple formazan crystals are visible.[7]

  • Solubilization : Carefully aspirate the medium containing MTT. Add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[9]

  • Absorbance Measurement : Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Read the absorbance at 570 nm using a microplate reader. A reference wavelength between 630 nm and 690 nm can be used to reduce background noise.[7]

Protocol 2: Nitric Oxide (NO) Production Assay (Griess Test)

Methodology:

  • Cell Seeding : Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.[9]

  • Compound Treatment : Pre-treat the cells with various non-toxic concentrations of this compound for 1-2 hours.

  • Inflammation Induction : Stimulate the cells by adding LPS to a final concentration of 1 µg/mL. Include an untreated (no LPS) control and an LPS-only control.

  • Incubation : Incubate the plate for 24 hours.[10]

  • Sample Collection : After incubation, collect 50 µL of the cell culture supernatant from each well and transfer to a new 96-well plate.

  • Griess Reaction : Add 50 µL of Griess Reagent I (e.g., 1% sulfanilamide (B372717) in 5% phosphoric acid) to each well, followed by 50 µL of Griess Reagent II (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water).

  • Absorbance Measurement : Incubate for 10 minutes at room temperature, protected from light. Measure the absorbance at 540 nm.[9]

  • Data Analysis : Generate a standard curve using known concentrations of sodium nitrite (B80452). Calculate the concentration of nitrite in the samples and express the inhibition of NO production as a percentage of the LPS-treated control.

Protocol 3: Minimum Inhibitory Concentration (MIC) - Broth Microdilution

Methodology:

  • Compound Preparation : Prepare a 2X serial dilution of this compound in an appropriate broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate. The volume in each well should be 100 µL.

  • Inoculum Preparation : From an overnight bacterial culture, prepare a suspension and adjust its turbidity to match the 0.5 McFarland standard (approximately 1.5 × 10⁸ CFU/mL).[12] Dilute this suspension in broth to achieve a final inoculum concentration of approximately 5 × 10⁵ CFU/mL in each well after addition.

  • Inoculation : Add 100 µL of the standardized bacterial inoculum to each well, resulting in a final volume of 200 µL per well.

  • Controls :

    • Positive Control : Medium + inoculum (no compound).

    • Negative Control : Medium + compound (no inoculum) to check for sterility and compound precipitation.

    • Media Control : Medium only for background correction.

  • Incubation : Incubate the plate at 37°C for 16-20 hours.[12]

  • Interpretation : The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.[12] This can be determined by visual inspection or by reading the optical density (OD) on a plate reader.

References

Technical Support Center: Optimizing the Final Olefination Step in (-)-δ-Selinene Total Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the efficiency of the final steps in the total synthesis of (-)-δ-Selinene. The focus is on the critical olefination of the ketone precursor to yield the target natural product.

Frequently Asked Questions (FAQs)

Q1: What are the most common final steps in the total synthesis of (-)-δ-Selinene?

A1: The final step in many total syntheses of (-)-δ-Selinene and related eudesmane (B1671778) sesquiterpenes is the introduction of the exocyclic double bond. This is typically achieved through an olefination reaction of a corresponding ketone precursor. The most commonly employed methods are the Wittig reaction and its variations (such as the Horner-Wadsworth-Emmons reaction). Olefin metathesis has also been explored as a powerful alternative for the formation of carbon-carbon double bonds in complex molecules.

Q2: Why can the final olefination step be inefficient?

A2: The ketone precursor to (-)-δ-Selinene often possesses a sterically hindered carbonyl group within a bicyclic decalin system. This steric hindrance can significantly impede the approach of the nucleophilic olefination reagent, leading to low yields and slow reaction times.[1] Additionally, the basic conditions often required for generating the reactive species in Wittig-type reactions can sometimes lead to side reactions or isomerization of the product.

Q3: What are the key parameters to consider when optimizing the Wittig reaction for this step?

A3: Several factors can be tuned to improve the outcome of the Wittig reaction for hindered ketones. These include the choice of base for generating the ylide, the solvent, reaction temperature, and the nature of the phosphorus ylide itself. For sterically demanding substrates, "salt-free" conditions, which can influence the reactivity and stereoselectivity of the ylide, may also be beneficial. In some cases, using a more reactive phosphonate-stabilized carbanion, as in the Horner-Wadsworth-Emmons reaction, can be advantageous.

Q4: Are there alternative olefination methods to the Wittig reaction?

A4: Yes, several other olefination methods can be considered, especially when the Wittig reaction proves inefficient. These include the Tebbe olefination, which is known to be effective for methylenation of even highly hindered ketones, and the Julia-Kocienski olefination.[1] Furthermore, olefin metathesis, particularly ring-closing metathesis (RCM) of a diene precursor, offers a distinct strategic approach to forming the carbocyclic core and introducing the double bond simultaneously.[2][3][4]

Troubleshooting Guides

This section provides solutions to common problems encountered during the final olefination step.

Problem 1: Low or No Yield in Wittig Reaction

Possible Causes & Solutions:

  • Steric Hindrance: The primary challenge is often the steric bulk around the carbonyl group of the decalin precursor.

    • Solution 1: Switch to a more reactive ylide. Consider using a salt-free phosphorus ylide or switching to a Horner-Wadsworth-Emmons (HWE) reaction with a phosphonate-stabilized carbanion, which is generally more nucleophilic.

    • Solution 2: Employ a different olefination protocol. The Tebbe or Petasis reagents are known to be effective for methylenating sterically hindered ketones.[1]

    • Solution 3: Increase reaction temperature and time. Carefully increasing the reaction temperature and prolonging the reaction time can sometimes overcome the activation barrier. However, this should be monitored closely for potential decomposition or side reactions.

  • Inefficient Ylide Generation: The base used may not be strong enough to deprotonate the phosphonium (B103445) salt effectively.

    • Solution 1: Use a stronger base. Common strong bases for ylide generation include n-butyllithium (n-BuLi), sodium hydride (NaH), or potassium tert-butoxide (t-BuOK). The choice of base can influence the reactivity of the ylide.

    • Solution 2: Ensure anhydrous conditions. Moisture will quench the strong bases and the reactive ylide. All glassware should be flame-dried, and anhydrous solvents must be used.

  • Poor Solubility of Reagents: The phosphonium salt or the ketone precursor may not be fully soluble in the reaction solvent.

    • Solution: Choose an appropriate solvent. Tetrahydrofuran (B95107) (THF) and diethyl ether are common solvents for Wittig reactions. In some cases, a co-solvent might be necessary to ensure all components are in solution.

Problem 2: Formation of Side Products

Possible Causes & Solutions:

  • Epimerization at α-carbon: The strongly basic conditions can lead to deprotonation of the α-carbon to the carbonyl, causing epimerization.

    • Solution 1: Use a non-nucleophilic, sterically hindered base. Bases like lithium diisopropylamide (LDA) or lithium hexamethyldisilazide (LHMDS) can minimize this side reaction.

    • Solution 2: Lower the reaction temperature. Performing the reaction at low temperatures (e.g., -78 °C) can often suppress epimerization.

  • Rearrangement of the Product: The newly formed double bond might be prone to isomerization under the reaction conditions.

    • Solution: Careful workup and purification. Quench the reaction at low temperature and use a buffered aqueous workup to neutralize the base. Prompt purification of the product can prevent post-reaction isomerization.

Data Presentation

The following table summarizes typical reaction conditions for olefination reactions relevant to the synthesis of eudesmane sesquiterpenes. Please note that specific conditions for (-)-δ-Selinene may vary and require optimization.

Reaction TypePrecursor TypeReagent/CatalystBaseSolventTemperature (°C)Typical Yield (%)
Wittig Reaction Hindered KetoneMethyltriphenylphosphonium (B96628) bromiden-BuLiTHF-78 to RT20-60
Horner-Wadsworth-Emmons Hindered KetoneTriethyl phosphonoacetateNaHTHF0 to RT50-80
Tebbe Olefination Hindered KetoneTebbe Reagent-Toluene-40 to RT60-90
Ring-Closing Metathesis Acyclic DieneGrubbs Catalyst (1st or 2nd Gen)-CH₂Cl₂ or TolueneRT to 4070-95

Experimental Protocols

General Protocol for Wittig Methylenation of a Hindered Ketone
  • Preparation of the Ylide: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), suspend methyltriphenylphosphonium bromide (1.2 equivalents) in anhydrous tetrahydrofuran (THF). Cool the suspension to -78 °C using a dry ice/acetone bath. Add n-butyllithium (1.1 equivalents, as a solution in hexanes) dropwise via syringe. The solution will typically turn a deep yellow or orange color, indicating the formation of the ylide. Stir the mixture at -78 °C for 30 minutes, then allow it to warm to 0 °C for an additional 30 minutes.

  • Reaction with the Ketone: Cool the ylide solution back down to -78 °C. Dissolve the ketone precursor (1.0 equivalent) in a minimal amount of anhydrous THF and add it dropwise to the ylide solution.

  • Reaction Monitoring: Allow the reaction to stir at -78 °C for 1 hour and then slowly warm to room temperature overnight. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Workup: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl) at 0 °C.

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (B1210297) (3 x volume of the reaction mixture).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica (B1680970) gel to afford (-)-δ-Selinene.

Visualizations

Logical Workflow for Troubleshooting Low Yield in Wittig Reaction

G start Low Yield in Wittig Reaction check_sm Check Starting Material Purity start->check_sm check_reagents Verify Reagent Quality (Base, Phosphonium Salt, Solvent) start->check_reagents steric_hindrance Suspect Steric Hindrance? check_sm->steric_hindrance ylide_gen Inefficient Ylide Generation? check_reagents->ylide_gen increase_temp Increase Temperature & Reaction Time steric_hindrance->increase_temp Yes hwe Switch to Horner-Wadsworth-Emmons steric_hindrance->hwe Yes tebbe Use Tebbe or Petasis Reagent steric_hindrance->tebbe Yes steric_hindrance->ylide_gen No success Improved Yield increase_temp->success hwe->success tebbe->success stronger_base Use Stronger Base (n-BuLi, NaHMDS) ylide_gen->stronger_base Yes anhydrous Ensure Anhydrous Conditions ylide_gen->anhydrous Yes ylide_gen->success No stronger_base->success anhydrous->success

Caption: Troubleshooting workflow for low yield in the Wittig olefination.

Experimental Workflow for the Final Step of (-)-δ-Selinene Synthesis

G start Start: Ketone Precursor ylide_prep Prepare Phosphorus Ylide (e.g., Wittig or HWE reagent) start->ylide_prep olefination Olefination Reaction start->olefination ylide_prep->olefination workup Aqueous Workup olefination->workup extraction Solvent Extraction workup->extraction purification Column Chromatography extraction->purification product Final Product: (-)-δ-Selinene purification->product

Caption: General experimental workflow for the olefination step.

References

Technical Support Center: Selective Derivatization of (-)-δ-Selinene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the selective derivatization of (-)-δ-Selinene.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the chemical modification of (-)-δ-Selinene.

Low or No Conversion of Starting Material

Q: My reaction shows a low conversion of (-)-δ-Selinene to the desired product. What are the potential causes and solutions?

A: Low conversion can stem from several factors related to reagents, reaction conditions, and the substrate itself.

Potential CauseRecommended Solution
Inactive or Degraded Reagents - m-CPBA: Use fresh m-CPBA or titrate to determine its purity. Store it in a refrigerator and away from light. - SeO₂: Commercial selenium dioxide can be of variable quality. Purify by sublimation if necessary. Ensure it is completely dry. - tert-Butyl Hydroperoxide (TBHP): Use a freshly opened bottle or a recently titrated solution. Anhydrous TBHP in decane (B31447) is often preferred over aqueous solutions to minimize side reactions.
Suboptimal Reaction Temperature - Epoxidation with m-CPBA: These reactions are often run at low temperatures (0 °C to room temperature) to control selectivity and prevent side reactions. If conversion is low, consider a modest increase in temperature or longer reaction time. - Allylic Oxidation with SeO₂: This reaction often requires heating. If conversion is low, ensure the reaction temperature is maintained at the target value (e.g., reflux in dioxane).
Presence of Impurities - Water: Moisture can deactivate reagents like m-CPBA and affect the catalytic cycle in some oxidations. Ensure all glassware is oven-dried and use anhydrous solvents. - Acidic or Basic Impurities: Traces of acid or base can catalyze undesired side reactions or decomposition. Use freshly distilled solvents and purified reagents.
Insufficient Reaction Time Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the optimal reaction time. Some derivatizations, especially with sterically hindered substrates, may require extended reaction times.
Poor Regio- or Stereoselectivity

Q: I am observing a mixture of isomers and low selectivity in my derivatization of (-)-δ-Selinene. How can I improve this?

A: Achieving high selectivity in the derivatization of molecules with multiple reactive sites like (-)-δ-Selinene is a common challenge. The two double bonds in (-)-δ-Selinene (the endocyclic trisubstituted and the exocyclic disubstituted) exhibit different reactivities.

Potential CauseRecommended Solution
Choice of Reagent - Epoxidation: For the selective epoxidation of the more electron-rich endocyclic double bond, m-CPBA is a common choice. For directed epoxidations, if a hydroxyl group is present elsewhere in the molecule, reagents like vanadyl acetylacetonate (B107027) (VO(acac)₂) with TBHP can provide different selectivity. - Allylic Oxidation: Selenium dioxide (SeO₂) typically favors oxidation at the allylic position of the more substituted double bond. The choice of solvent can influence selectivity; for example, using acetic acid as a solvent can sometimes trap the product as an acetate (B1210297) ester, preventing further oxidation.[1][2]
Steric Hindrance The stereochemical outcome of the reaction is heavily influenced by the steric environment around the reaction center. The approach of the reagent to either face of the double bond can be hindered by the bulky isopropyl group or the decalin ring system. Consider using bulkier or less bulky reagents to favor one approach over the other.
Reaction Temperature Lowering the reaction temperature can often enhance selectivity by favoring the reaction pathway with the lower activation energy, which often corresponds to the more desired product.
Solvent Effects The polarity of the solvent can influence the transition state of the reaction and thereby affect selectivity. Experiment with a range of solvents from nonpolar (e.g., hexane, toluene) to polar aprotic (e.g., dichloromethane, acetonitrile).

Frequently Asked Questions (FAQs)

Q1: Which of the two double bonds in (-)-δ-Selinene is more reactive towards epoxidation?

A1: The endocyclic trisubstituted double bond is generally more electron-rich and therefore more nucleophilic than the exocyclic disubstituted double bond. Consequently, it is expected to react faster with electrophilic epoxidizing agents like m-CPBA.

Q2: What are the common side products in the allylic oxidation of (-)-δ-Selinene with selenium dioxide?

A2: Common side products include the formation of α,β-unsaturated ketones from the further oxidation of the initially formed allylic alcohol.[1][2] Over-oxidation to other products is also possible. Using a catalytic amount of SeO₂ with a co-oxidant like TBHP can sometimes minimize the formation of over-oxidation byproducts.[1][2] Additionally, the reaction can produce red or black elemental selenium as a precipitate, which needs to be removed during workup.

Q3: How can I remove the selenium byproducts from my reaction mixture after an allylic oxidation?

A3: Elemental selenium can be removed by filtration of the reaction mixture through a pad of celite. The workup typically involves diluting the reaction mixture with an organic solvent and then filtering.[3]

Q4: Can I achieve selective derivatization of the exocyclic double bond?

A4: Selective derivatization of the less reactive exocyclic double bond in the presence of the more reactive endocyclic double bond is challenging. Strategies could involve:

  • Protection of the endocyclic double bond: This would involve a multi-step process of protection, derivatization of the exocyclic double bond, and then deprotection.

  • Use of a sterically hindered reagent: A very bulky reagent might selectively react with the more accessible exocyclic double bond.

  • Enzyme-catalyzed reactions: Biocatalysis can sometimes offer high selectivity that is difficult to achieve with traditional chemical methods.

Experimental Protocols

Protocol 1: Selective Epoxidation of the Endocyclic Double Bond using m-CPBA

This protocol is a general procedure for the epoxidation of the more reactive trisubstituted double bond in a eudesmane-type sesquiterpene.

Materials:

  • (-)-δ-Selinene

  • meta-Chloroperoxybenzoic acid (m-CPBA, 77% purity)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium thiosulfate (B1220275) solution

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask, magnetic stirrer, and other standard laboratory glassware

Procedure:

  • Dissolve (-)-δ-Selinene (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C using an ice bath.

  • In a separate flask, dissolve m-CPBA (1.2 eq) in DCM.

  • Add the m-CPBA solution dropwise to the solution of (-)-δ-Selinene over 30 minutes, while maintaining the temperature at 0 °C.

  • Stir the reaction mixture at 0 °C and monitor the progress by TLC. The reaction is typically complete within 2-4 hours.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium thiosulfate.

  • Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired epoxide.

Expected OutcomeYieldDiastereomeric Ratio
Epoxidation of the endocyclic double bond>80%Typically a single major diastereomer is formed due to steric hindrance from the decalin ring system.

Note: The yield and diastereoselectivity are based on typical results for similar eudesmane (B1671778) sesquiterpenes and may need to be optimized for (-)-δ-Selinene.

Protocol 2: Allylic Oxidation using Selenium Dioxide

This protocol describes a general procedure for the allylic oxidation of a terpene.

Materials:

  • (-)-δ-Selinene

  • Selenium dioxide (SeO₂)

  • 1,4-Dioxane, anhydrous

  • Celite

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask with reflux condenser, magnetic stirrer, and other standard laboratory glassware

Procedure:

  • Caution: Selenium compounds are toxic. Handle SeO₂ in a well-ventilated fume hood and wear appropriate personal protective equipment.

  • To a solution of (-)-δ-Selinene (1.0 eq) in anhydrous 1,4-dioxane, add SeO₂ (1.1 eq).

  • Heat the reaction mixture to reflux (approximately 101 °C) and stir vigorously.

  • Monitor the reaction progress by TLC. The reaction may take several hours. A red or black precipitate of elemental selenium will form.

  • After completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with diethyl ether and filter through a pad of Celite to remove the selenium precipitate. Wash the Celite pad with diethyl ether.

  • Wash the filtrate with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Expected ProductTypical Yield
Allylic alcohol at the C-6 position40-60%

Note: Yields can vary significantly depending on the substrate and reaction conditions. Further oxidation to the corresponding α,β-unsaturated ketone may also be observed.

Visualizations

experimental_workflow_epoxidation cluster_start Starting Material cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification cluster_end Product start (-)-δ-Selinene in anhy. DCM cool Cool to 0 °C start->cool add_mcpba Add m-CPBA solution dropwise cool->add_mcpba stir Stir at 0 °C (Monitor by TLC) add_mcpba->stir quench Quench with Na₂S₂O₃ stir->quench wash Wash with NaHCO₃ and Brine quench->wash dry Dry over MgSO₄ wash->dry concentrate Concentrate dry->concentrate chromatography Flash Column Chromatography concentrate->chromatography product Desired Epoxide chromatography->product

Caption: Workflow for the selective epoxidation of (-)-δ-Selinene.

logical_relationship_selectivity decision decision product product start Derivatization of (-)-δ-Selinene decision_type Desired Functional Group? start->decision_type epoxide Epoxide decision_type->epoxide Epoxide allylic_alcohol Allylic Alcohol decision_type->allylic_alcohol Allylic Alcohol reagent_epoxide Choose Epoxidizing Agent epoxide->reagent_epoxide reagent_allylic Choose Allylic Oxidizing Agent allylic_alcohol->reagent_allylic mcpba m-CPBA for endocyclic selectivity reagent_epoxide->mcpba voacac VO(acac)₂/TBHP for directed epoxidation reagent_epoxide->voacac seo2 SeO₂ for allylic hydroxylation reagent_allylic->seo2 product_epoxide Epoxide Product mcpba->product_epoxide voacac->product_epoxide product_alcohol Allylic Alcohol Product seo2->product_alcohol

Caption: Decision tree for selecting a derivatization strategy.

References

Technical Support Center: Overcoming Matrix Effects in the LC-MS Analysis of (-)-delta-Selinene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of the sesquiterpene, (-)-delta-Selinene. Our goal is to equip you with the necessary information to mitigate matrix effects and ensure accurate, reproducible results.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and why are they a concern in the LC-MS analysis of this compound?

A1: The "matrix" encompasses all components within a sample apart from the analyte of interest, this compound.[1] These components can include lipids, pigments, and other secondary metabolites co-extracted from the sample matrix (e.g., plant tissue, essential oils, biological fluids). Matrix effects arise when these co-eluting components interfere with the ionization of this compound in the mass spectrometer's ion source, leading to either signal suppression or enhancement.[1] This phenomenon can significantly compromise the accuracy, precision, and sensitivity of your analytical method. Given the non-polar nature of this compound, it is often extracted with other lipophilic compounds, making it particularly susceptible to matrix effects.

Q2: How can I determine if my analysis of this compound is impacted by matrix effects?

A2: A common method to assess matrix effects is the post-extraction spike analysis. This involves comparing the peak area of this compound in a standard solution prepared in a clean solvent to the peak area of a sample where a known amount of this compound standard has been spiked into the matrix after the extraction process. A significant difference between these two signals indicates the presence of matrix effects.

Q3: Which ionization technique, Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), is more suitable for this compound analysis?

A3: For non-polar compounds like this compound, Atmospheric Pressure Chemical Ionization (APCI) is often the preferred ionization source.[2][3] ESI is generally more effective for polar and ionizable compounds.[4][5] APCI is less prone to matrix effects for non-polar analytes and can provide better sensitivity and reproducibility for sesquiterpenes.[2] However, it is always recommended to test both ionization sources during method development to determine the optimal choice for your specific sample matrix and instrument.[4]

Q4: What is the role of a stable isotope-labeled internal standard, and is it necessary for this compound analysis?

A4: A stable isotope-labeled (SIL) internal standard, such as this compound-d6, is a powerful tool to compensate for matrix effects and variations in sample preparation and instrument response.[6][7][8] Since the SIL internal standard is chemically identical to the analyte, it will experience similar matrix effects and extraction recovery.[9] By measuring the ratio of the analyte to the internal standard, more accurate and precise quantification can be achieved. While not strictly mandatory, using a SIL internal standard is highly recommended for achieving reliable quantitative results, especially in complex matrices.[6]

Troubleshooting Guide

This guide provides solutions to common problems encountered during the LC-MS analysis of this compound.

Issue 1: Poor Peak Shape (Tailing, Fronting, or Broadening)
Possible Cause Recommended Solution(s)
Column Overload Dilute the sample or decrease the injection volume.[10]
Secondary Interactions with Column Use an end-capped column. Consider adding a mobile phase modifier like formic acid to improve peak shape.[10]
Sample Solvent Incompatibility Ensure the sample is fully dissolved in a solvent that is weaker than or of similar strength to the initial mobile phase.[1][10]
Extra-Column Volume Minimize the length and internal diameter of all tubing between the injector, column, and detector. Use zero-dead-volume fittings.[10]
Low Column Temperature Increase the column temperature (e.g., to 40-60 °C) to reduce mobile phase viscosity and improve mass transfer.[10]
Issue 2: Low Signal Intensity or Sensitivity
Possible Cause Recommended Solution(s)
Ion Suppression from Matrix Effects - Improve Sample Cleanup: Employ a more rigorous sample preparation technique such as Solid-Phase Extraction (SPE). - Optimize Chromatography: Adjust the gradient to better separate this compound from co-eluting matrix components. - Switch Ionization Source: Evaluate APCI if you are currently using ESI.[2][3] - Dilute the Sample: This can reduce the concentration of interfering matrix components.
Suboptimal Ionization Source Parameters Infuse a standard solution of this compound and systematically optimize source parameters such as capillary voltage, gas flows (nebulizer, auxiliary), and temperature to maximize the signal.[4][5]
Inappropriate Mobile Phase Additive For positive ion mode, low concentrations (e.g., 0.1%) of formic acid or ammonium (B1175870) formate (B1220265) in the mobile phase can enhance ionization. Test different additives to find the optimal one for your analysis.
Analyte Degradation Sesquiterpenes can be sensitive to heat. Ensure the ion source temperature is not excessively high.
Issue 3: Inconsistent Retention Times
Possible Cause Recommended Solution(s)
Inadequate Column Equilibration Ensure the column is sufficiently equilibrated with the initial mobile phase conditions before each injection, especially when using a gradient. A good rule of thumb is to equilibrate with at least 10 column volumes.
Changes in Mobile Phase Composition Prepare fresh mobile phase daily. Keep solvent bottles tightly capped to prevent evaporation of the more volatile organic component.
Fluctuating Column Temperature Use a column oven to maintain a consistent and stable temperature throughout the analysis.
Pump Malfunction or Leaks Check for leaks in the LC system and ensure the pump is delivering a consistent and accurate flow rate.

Data Presentation: Comparison of Sample Preparation Techniques

The choice of sample preparation method is critical for minimizing matrix effects and achieving good recovery of this compound. Below is a summary of expected performance for different techniques. Note: Actual recovery values can vary depending on the specific matrix and experimental conditions.

Sample Preparation Technique Principle Expected Recovery for Sesquiterpenes Matrix Effect Reduction Advantages Disadvantages
Liquid-Liquid Extraction (LLE) Partitioning of the analyte between two immiscible liquid phases.Moderate to HighModerateSimple, low cost.Can be labor-intensive, may form emulsions, uses larger volumes of organic solvents.
Solid-Phase Extraction (SPE) Analyte is retained on a solid sorbent, and interfering compounds are washed away.HighHighHigh selectivity, cleaner extracts, amenable to automation, reduced solvent consumption.Higher cost per sample, requires method development to select the appropriate sorbent and solvents.
Protein Precipitation (PPT) (for biological fluids) Proteins are precipitated out of solution using an organic solvent.ModerateLow to ModerateSimple, fast.Less effective at removing other matrix components like phospholipids, which can cause significant ion suppression.

Experimental Protocols

Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)

This protocol is a starting point and should be optimized for your specific sample matrix. A C18 sorbent is a good initial choice for a non-polar compound like this compound.

  • Conditioning: Pass 1 mL of methanol (B129727) through the C18 SPE cartridge, followed by 1 mL of deionized water. Do not allow the cartridge to go dry.

  • Loading: Dilute the sample extract in a solvent compatible with the aqueous phase (e.g., if the extract is in hexane (B92381), it may need to be evaporated and reconstituted in a methanol/water mixture). Load the diluted sample onto the SPE cartridge at a slow flow rate.

  • Washing: Wash the cartridge with 1 mL of a water/methanol mixture (e.g., 80:20 v/v) to remove polar interferences.

  • Elution: Elute this compound from the cartridge with 1 mL of a non-polar solvent like hexane or ethyl acetate.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a known volume of a solvent compatible with your LC mobile phase (e.g., acetonitrile (B52724) or methanol).

Protocol 2: LC-MS/MS Analysis of this compound

This is a general method that should be optimized for your specific instrument.

  • LC System: Agilent 1290 Infinity II or equivalent

  • Column: C18 column (e.g., Agilent ZORBAX Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient:

    • 0-1 min: 60% B

    • 1-5 min: Gradient to 95% B

    • 5-7 min: Hold at 95% B

    • 7.1 min: Return to 60% B

    • 7.1-10 min: Re-equilibration

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

  • MS System: Agilent 6470 Triple Quadrupole or equivalent

  • Ionization Source: APCI, positive ion mode

  • Gas Temperature: 350 °C

  • Vaporizer Temperature: 350 °C

  • Gas Flow: 10 L/min

  • Nebulizer Pressure: 40 psi

  • Capillary Voltage: 4000 V

  • MRM Transition: To be determined by infusing a standard of this compound. A precursor ion corresponding to [M+H]+ is expected.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_output Output start Sample extraction Extraction (e.g., Solvent Extraction) start->extraction spe Solid-Phase Extraction (SPE) extraction->spe reconstitution Evaporation & Reconstitution spe->reconstitution lcms LC-MS/MS System reconstitution->lcms data_analysis Data Analysis lcms->data_analysis results Quantitative Results data_analysis->results

Caption: A typical experimental workflow for the LC-MS analysis of this compound.

troubleshooting_logic cluster_peak_shape Peak Shape Issues cluster_sensitivity Sensitivity Issues start Poor LC-MS Results? peak_shape Tailing, Fronting, or Broad Peaks? start->peak_shape Yes sensitivity Low Signal Intensity? start->sensitivity No check_column Check for Column Overload - Dilute Sample - Decrease Injection Volume peak_shape->check_column check_solvent Check Sample Solvent - Ensure compatibility with mobile phase peak_shape->check_solvent check_connections Check for Extra-Column Volume - Minimize tubing length peak_shape->check_connections check_matrix_effects Investigate Matrix Effects - Improve Sample Cleanup (SPE) - Optimize Chromatography sensitivity->check_matrix_effects check_source Optimize Ion Source - Tune parameters - Evaluate APCI vs. ESI sensitivity->check_source check_mobile_phase Check Mobile Phase - Test different additives sensitivity->check_mobile_phase

Caption: A decision tree for troubleshooting common LC-MS issues with this compound.

References

Technical Support Center: Optimizing Reaction Conditions for (-)-δ-Selinene Synthase

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize reaction conditions for (-)-δ-selinene synthase.

Troubleshooting Guide

This guide addresses common issues encountered during in vitro experiments with (-)-δ-selinene synthase.

IssuePossible CauseSuggested Solution
Low or No Product Yield Inactive Enzyme• Verify enzyme activity with a positive control. • Ensure proper storage conditions (-80°C for long-term). • Avoid multiple freeze-thaw cycles.
Suboptimal Reaction Conditions• Optimize pH, temperature, and Mg²⁺ concentration (see tables below). • Ensure all components are at the correct final concentrations.
Substrate Degradation• Use freshly prepared farnesyl diphosphate (B83284) (FPP) solution. • Avoid prolonged storage of diluted FPP.
Inhibitors Present• Ensure no contaminating inhibitors are present in the enzyme preparation or reaction buffer.
Multiple Unexpected Products Enzyme Promiscuity• (-)-δ-Selinene synthase from Abies grandis is a multi-product enzyme, naturally producing up to 34 different sesquiterpenes. The product profile is inherent to the enzyme.[1] • Altering reaction conditions (e.g., pH, temperature) may slightly shift the product ratio.
Contamination• Run a negative control (reaction without enzyme) to check for substrate-derived or contaminating peaks. • Use high-purity water, buffers, and solvents.
Inconsistent Results Pipetting Errors• Use calibrated pipettes and ensure accurate dispensing of all reagents. • Prepare a master mix for common reagents to minimize variability.
Incomplete Product Extraction• Ensure thorough mixing (e.g., vortexing) of the reaction mixture with the organic solvent overlay. • Centrifuge to achieve a clear phase separation before GC-MS analysis.

Frequently Asked Questions (FAQs)

Q1: What are the optimal reaction conditions for (-)-δ-selinene synthase from Abies grandis?

A1: The optimal in vitro reaction conditions for (-)-δ-selinene synthase from Abies grandis are a pH between 7.0 and 7.3.[2] While a specific optimal temperature has not been reported, a common temperature for sesquiterpene synthase assays is 30°C. The enzyme requires a divalent metal cation, typically Mg²⁺, for activity.

Q2: What is the expected product profile for (-)-δ-selinene synthase?

A2: (-)-δ-Selinene synthase from Abies grandis is known to be a multi-product enzyme. While (-)-δ-selinene is a major product, the enzyme can produce up to 34 different sesquiterpene products.[1]

Q3: What are the kinetic parameters for (-)-δ-selinene synthase?

A3: The Michaelis constant (Km) for the substrate farnesyl diphosphate (FPP) is approximately 5 µM for the enzyme from Abies grandis.[2]

Q4: How should I prepare and store the farnesyl diphosphate (FPP) substrate?

A4: FPP is unstable in acidic conditions and can degrade over time. It is recommended to prepare fresh solutions of FPP for each experiment. For storage, FPP should be kept at -20°C or below in a slightly alkaline buffer (e.g., containing ammonium (B1175870) hydroxide) to minimize degradation.

Q5: What is the role of Mg²⁺ in the reaction?

A5: Divalent cations like magnesium (Mg²⁺) are essential cofactors for most terpene synthases, including (-)-δ-selinene synthase. They are typically required for the proper binding of the diphosphate moiety of the substrate (FPP) in the active site and facilitate the ionization of FPP to initiate the cyclization cascade.

Data Presentation

Table 1: Recommended Reaction Conditions for (-)-δ-Selinene Synthase from Abies grandis

ParameterRecommended ValueNotes
pH 7.0 - 7.3[2]Optimal range for enzyme activity.
Temperature 30°CGeneral starting point for sesquiterpene synthases.
FPP Concentration 5 - 50 µMStart with a concentration around the Km (~5 µM) and optimize.[2]
MgCl₂ Concentration 10 - 20 mMTypical concentration range for sesquiterpene synthases.
Enzyme Concentration 1 - 10 µg/mLDependent on enzyme purity and specific activity.
Incubation Time 30 - 120 minutesShould be within the linear range of the reaction.

Table 2: Kinetic Parameters for (-)-δ-Selinene Synthase from Abies grandis

ParameterValueSubstrate
Kₘ ~5 µM[2](2E,6E)-Farnesyl diphosphate
Vₘₐₓ Not Reported(2E,6E)-Farnesyl diphosphate

Experimental Protocols

Protocol: In Vitro Assay for (-)-δ-Selinene Synthase Activity

This protocol describes a standard procedure for measuring the activity of recombinant (-)-δ-selinene synthase.

1. Reagents and Buffers:

  • Assay Buffer: 50 mM HEPES, pH 7.2, 10 mM MgCl₂, 10% (v/v) glycerol, 5 mM DTT.

  • Substrate Stock Solution: 1 mM (2E,6E)-Farnesyl diphosphate (FPP) in 10 mM NH₄OH.

  • Enzyme Solution: Purified recombinant (-)-δ-selinene synthase in a suitable buffer (e.g., 20 mM Tris-HCl, pH 7.5, 50 mM NaCl, 10% glycerol).

  • Extraction Solvent: n-Hexane, GC-MS grade.

  • Internal Standard: (e.g., 1-dodecene (B91753) or other suitable hydrocarbon).

2. Assay Procedure:

  • Prepare the reaction mixture in a 2 mL glass vial. For a final volume of 500 µL:

    • 440 µL of Assay Buffer.

    • 10 µL of FPP stock solution (final concentration: 20 µM).

    • Add internal standard to the extraction solvent for later quantification.

  • Pre-incubate the reaction mixture at 30°C for 5 minutes.

  • Initiate the reaction by adding 50 µL of the enzyme solution.

  • Overlay the reaction mixture with 500 µL of n-hexane (containing the internal standard).

  • Seal the vial tightly and incubate at 30°C for 1 hour with gentle shaking.

  • Stop the reaction by vigorously vortexing the vial for 30 seconds to extract the sesquiterpene products into the hexane (B92381) layer.

  • Centrifuge the vial at 3,000 x g for 5 minutes to separate the phases.

  • Carefully transfer the upper hexane layer to a new vial for GC-MS analysis.

3. GC-MS Analysis:

  • Column: A non-polar column (e.g., HP-5MS, DB-5) is suitable for separating sesquiterpenes.

  • Injector Temperature: 250°C.

  • Oven Program:

    • Initial temperature: 50°C, hold for 2 minutes.

    • Ramp to 250°C at a rate of 10°C/minute.

    • Hold at 250°C for 5 minutes.

  • Carrier Gas: Helium.

  • MS Detector:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 40-400.

  • Identify (-)-δ-selinene and other products by comparing their mass spectra and retention times with authentic standards or mass spectral libraries (e.g., NIST).

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_extraction Extraction & Analysis prep_reagents Prepare Reagents (Buffer, FPP, Enzyme) pre_incubate Pre-incubate Reaction Mix (30°C, 5 min) prep_reagents->pre_incubate start_reaction Initiate Reaction (Add Enzyme) pre_incubate->start_reaction overlay Overlay with Hexane start_reaction->overlay incubate Incubate (30°C, 1 hr) overlay->incubate stop_reaction Stop Reaction (Vortex) incubate->stop_reaction centrifuge Centrifuge stop_reaction->centrifuge analyze GC-MS Analysis centrifuge->analyze

Caption: Experimental workflow for the in vitro assay of (-)-δ-selinene synthase.

troubleshooting_low_yield cluster_enzyme Enzyme Issues cluster_conditions Reaction Conditions cluster_substrate Substrate Issues start Low/No Product Yield inactive_enzyme Inactive Enzyme? start->inactive_enzyme suboptimal_conditions Suboptimal Conditions? start->suboptimal_conditions substrate_degradation Substrate Degradation? start->substrate_degradation check_activity Check Activity with Positive Control inactive_enzyme->check_activity Yes check_storage Verify Storage Conditions inactive_enzyme->check_storage Yes optimize_params Optimize pH, Temp, [Mg²⁺], [FPP] suboptimal_conditions->optimize_params Yes use_fresh_fpp Use Fresh FPP Solution substrate_degradation->use_fresh_fpp Yes

Caption: Troubleshooting logic for low or no product yield in (-)-δ-selinene synthase reactions.

References

Validation & Comparative

Validating the Anti-Inflammatory Potential of (-)-δ-Selinene: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis to validate the reported anti-inflammatory activity of (-)-δ-Selinene. Due to a lack of direct experimental data on (-)-δ-Selinene's specific anti-inflammatory effects, this document leverages data from the structurally related and well-researched sesquiterpene, β-eudesmol, as a proxy for comparison. The guide also includes data for dexamethasone, a potent corticosteroid, as a positive control. This comparative approach aims to provide a framework for evaluating the potential anti-inflammatory efficacy of (-)-δ-Selinene and to outline the experimental protocols necessary for its validation.

While some essential oils rich in β-selinene (a synonym for δ-selinene) have demonstrated in vivo anti-inflammatory properties, specific in vitro studies on isolated (-)-δ-Selinene are needed to confirm its activity and elucidate its mechanisms of action.[1][2][3]

Comparative Analysis of Anti-Inflammatory Activity

The following tables summarize the in vitro anti-inflammatory activity of β-eudesmol and the standard drug, dexamethasone. These data points serve as a benchmark for the potential validation of (-)-δ-Selinene's anti-inflammatory effects.

Table 1: Inhibition of Pro-Inflammatory Mediators

CompoundAssayCell LineConcentration% Inhibition / IC50Reference
β-eudesmolIL-6 ProductionHMC-10.2–20 µMIC50 = 12.3 ± 2.77 µg/ml[4]
DexamethasoneNitric Oxide ProductionRAW 264.7Dose-dependentIC50 = 34.60 µg/mL[5]

Table 2: Effects on Pro-Inflammatory Cytokine Expression

CompoundCytokineCell LineEffectReference
β-eudesmolIL-1β, IL-6, TNF-αSeptic MiceDownregulation[6]
β-eudesmolIL-1β, IL-4, IL-5, IL-6, IL-13PCA MiceSuppression of serum levels[7]

Experimental Protocols

The following are detailed methodologies for key in vitro experiments to assess the anti-inflammatory activity of a test compound like (-)-δ-Selinene.

1. Cell Culture and Treatment

  • Cell Line: Murine macrophage cell line RAW 264.7 is a standard model for in vitro inflammation studies.

  • Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin (B12071052) solution at 37°C in a humidified atmosphere with 5% CO₂.

  • Treatment Protocol:

    • Seed RAW 264.7 cells in appropriate culture plates (e.g., 96-well for viability and nitric oxide assays, 24-well for ELISA, and 6-well for Western blot or RT-PCR).

    • Allow cells to adhere for 24 hours.

    • Pre-treat cells with various concentrations of the test compound (e.g., (-)-δ-Selinene) or vehicle control for 1-2 hours.

    • Stimulate the cells with 1 µg/mL of lipopolysaccharide (LPS) to induce an inflammatory response. Include a negative control (untreated cells) and a positive control (LPS-only treated cells).

    • Incubate for a specified period (e.g., 24 hours for nitric oxide and cytokine measurements).[8][9]

2. Cell Viability Assay (MTT Assay)

It is crucial to determine that the observed anti-inflammatory effects are not a result of cytotoxicity.

  • Procedure:

    • After treating the cells with the test compound for 24 hours, add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and dissolve the formazan (B1609692) crystals with DMSO.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage relative to the vehicle-treated control group.[8]

3. Nitric Oxide (NO) Production Assay (Griess Test)

This assay quantifies the amount of nitric oxide, a key inflammatory mediator, produced by activated macrophages.

  • Procedure:

    • After 24 hours of LPS stimulation, collect the cell culture supernatant.

    • Mix the supernatant with an equal volume of Griess reagent.

    • Incubate for 10-15 minutes at room temperature.

    • Measure the absorbance at 540-550 nm.

    • Determine the nitrite (B80452) concentration using a sodium nitrite standard curve.[8]

4. Pro-Inflammatory Cytokine Measurement (ELISA)

Enzyme-Linked Immunosorbent Assays (ELISA) are used to quantify the secretion of pro-inflammatory cytokines such as TNF-α and IL-6 into the cell culture supernatant.

  • Procedure:

    • Collect the cell culture supernatant after 24 hours of LPS stimulation.

    • Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions for the specific ELISA kits.

    • Measure the absorbance and calculate the cytokine concentrations based on their respective standard curves.[8]

5. Western Blot Analysis for iNOS and COX-2

This technique is used to assess the effect of the test compound on the protein expression levels of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), key enzymes in the inflammatory pathway.

  • Procedure:

    • After 18-24 hours of LPS stimulation, lyse the cells and determine the protein concentration.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane and then incubate with primary antibodies against iNOS, COX-2, and a loading control (e.g., β-actin).

    • Incubate with the appropriate HRP-conjugated secondary antibody.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[8]

6. Analysis of Signaling Pathways (NF-κB and MAPK)

The activation of transcription factors like NF-κB and signaling proteins like MAPKs can be assessed by Western blot.

  • Procedure:

    • For NF-κB activation, analyze the phosphorylation and degradation of IκBα and the phosphorylation of the p65 subunit in the cytoplasm, as well as the translocation of p65 to the nucleus.

    • For MAPK activation, analyze the phosphorylation of key kinases such as p38, ERK1/2, and JNK.

    • Follow the general Western blot procedure described above, using specific primary antibodies for the phosphorylated and total forms of these proteins.

Visualizing Experimental and Logical Frameworks

Experimental Workflow for In Vitro Anti-inflammatory Activity Assessment

experimental_workflow cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_assays Assays cluster_data Data Analysis cell_culture RAW 264.7 Cell Culture cell_seeding Seed cells in plates cell_culture->cell_seeding pre_treatment Pre-treat with (-)-δ-Selinene cell_seeding->pre_treatment lps_stimulation Stimulate with LPS (1 µg/mL) pre_treatment->lps_stimulation viability Cell Viability (MTT) lps_stimulation->viability no_assay Nitric Oxide (Griess) lps_stimulation->no_assay cytokine_assay Cytokines (ELISA) (TNF-α, IL-6) lps_stimulation->cytokine_assay western_blot Western Blot (iNOS, COX-2, NF-κB, MAPKs) lps_stimulation->western_blot analysis Analyze and Compare Data viability->analysis no_assay->analysis cytokine_assay->analysis western_blot->analysis

Caption: Workflow for assessing the in vitro anti-inflammatory activity of a test compound.

Hypothesized Anti-inflammatory Signaling Pathway for Sesquiterpenes

The anti-inflammatory effects of many sesquiterpenes, including β-eudesmol, are known to be mediated through the inhibition of the NF-κB and MAPK signaling pathways.[6][10][11] It is hypothesized that (-)-δ-Selinene may exert its potential anti-inflammatory effects through a similar mechanism.

signaling_pathway cluster_stimulus Inflammatory Stimulus cluster_receptor Receptor cluster_pathways Signaling Pathways cluster_transcription Transcription Factor cluster_response Inflammatory Response LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK Pathway (p38, ERK, JNK) TLR4->MAPK Activates IKK IKK Complex TLR4->IKK Activates NFkB NF-κB (p65/p50) MAPK->NFkB Activates NFkB_activation IκBα Degradation p65 Phosphorylation IKK->NFkB_activation Phosphorylates IκBα NFkB_activation->NFkB Releases iNOS iNOS NFkB->iNOS Induces Transcription COX2 COX-2 NFkB->COX2 Induces Transcription Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines Induces Transcription Test_Compound (-)-δ-Selinene (Hypothesized) Test_Compound->MAPK Inhibits Test_Compound->IKK Inhibits

Caption: Hypothesized inhibition of inflammatory signaling pathways by (-)-δ-Selinene.

References

A Comparative Analysis of the Biological Activities of Delta-Selinene and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activities of delta-selinene (B1208667) and its isomers, primarily alpha-selinene, beta-selinene, and gamma-selinene. The information presented is based on available scientific literature, which predominantly investigates these compounds as components of essential oils. Therefore, the biological activities discussed should be understood as potentially influenced by the synergistic or antagonistic effects of other constituents in the oils. Further research on the purified isomers is necessary to definitively attribute these activities.

Data Presentation: Comparative Biological Activities

The following table summarizes the quantitative data found for the biological activities of selinene isomers. It is important to note that most of the data is derived from studies on essential oils containing these isomers, and the concentration of the specific isomer varies between studies.

Biological ActivityIsomer(s) StudiedSource MaterialAssayTargetResult (IC50, MIC, etc.)
Antioxidant Activity δ-Selinene, β-SelineneEssential Oil of Morella pubescensDPPH Radical ScavengingDPPH RadicalSC50: 237.1 ± 1.8 µg/mL[1]
ABTS Radical ScavengingABTS Radical CationSC50: 46.4 ± 1.0 µg/mL[1]
α-Selinene, β-SelineneEssential Oil of Solanum spiraleDPPH Radical ScavengingDPPH RadicalIC50: 41.89 mg/mL[2]
Antimicrobial Activity δ-Selinene, β-SelineneEssential Oil of Morella pubescensBroth MicrodilutionEnterococcus faeciumMIC: 250 µg/mL[1]
α-Selinene, β-SelineneEssential Oil of Solanum spiraleBroth MicrodilutionEscherichia coliMIC: 43.0 µg/mL[2]
Staphylococcus aureusMIC: 21.5 µg/mL[2]
Cytotoxic Activity α-Selinene, β-SelineneEssential Oil of Solanum spiraleMTT AssayKB (oral cancer)IC50: 26.42 µg/mL[2]
MCF-7 (breast cancer)IC50: 19.69 µg/mL[2]
NCI-H187 (small cell lung cancer)IC50: 24.02 µg/mL[2]
Anti-inflammatory Activity γ-SelineneNot specified (suggested)-Inflammatory pathwaysSuggested to modulate key inflammatory signaling pathways like NF-κB[3]
α-SelinenePurified CompoundImmunofluorescence/Western BlotNF-κB in THP-1 cellsInhibited LPS-induced nuclear translocation of NF-κB/p65[4]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are generalized and may require optimization based on specific laboratory conditions and reagents.

Antioxidant Activity Assays

Principle: This assay measures the ability of an antioxidant to donate an electron or hydrogen to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is accompanied by a color change from violet to yellow, which is measured spectrophotometrically.

Protocol:

  • Prepare a stock solution of the test compound (e.g., essential oil or purified isomer) in a suitable solvent (e.g., methanol (B129727) or ethanol).

  • Prepare a fresh solution of DPPH in the same solvent to a concentration that gives an absorbance of approximately 1.0 at its maximum wavelength (around 517 nm).

  • In a 96-well microplate, add a specific volume of the test compound at various concentrations.

  • Add the DPPH solution to each well.

  • Include a control group with the solvent and DPPH solution, and a blank group with the solvent and the test compound.

  • Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Measure the absorbance of each well at the maximum wavelength of DPPH.

  • The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

  • The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the sample concentration.

Principle: This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of the radical cation by an antioxidant is measured by the decrease in absorbance at a specific wavelength (around 734 nm).

Protocol:

  • Prepare the ABTS radical cation by reacting ABTS stock solution with an oxidizing agent (e.g., potassium persulfate) and allowing the mixture to stand in the dark at room temperature for 12-16 hours.

  • Dilute the ABTS•+ solution with a suitable solvent (e.g., ethanol (B145695) or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Add a specific volume of the test compound at various concentrations to a 96-well microplate.

  • Add the diluted ABTS•+ solution to each well.

  • Include a control group with the solvent and ABTS•+ solution.

  • Incubate the plate at room temperature for a specified time (e.g., 6 minutes).

  • Measure the absorbance at 734 nm.

  • The percentage of inhibition is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

  • The IC50 value is determined from the concentration-inhibition curve.

Antimicrobial Activity Assay: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)

Principle: This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a liquid medium.

Protocol:

  • Prepare a standardized inoculum of the target microorganism (e.g., bacteria or fungi) in a suitable broth medium.

  • Prepare serial dilutions of the test compound in the broth medium in a 96-well microplate.

  • Inoculate each well with the standardized microbial suspension.

  • Include a positive control (broth with inoculum, no test compound) and a negative control (broth without inoculum).

  • Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the test compound at which no visible growth is observed.

  • Optionally, a growth indicator dye (e.g., resazurin) can be added to aid in the determination of the endpoint.

Cytotoxicity Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

Principle: This colorimetric assay measures the metabolic activity of cells. In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound and incubate for a specific period (e.g., 24, 48, or 72 hours).

  • Include a vehicle control group (cells treated with the solvent used to dissolve the test compound).

  • After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Remove the medium and dissolve the formazan crystals in a suitable solvent (e.g., DMSO or isopropanol).

  • Measure the absorbance at a wavelength of approximately 570 nm using a microplate reader.

  • The percentage of cell viability is calculated as: % Viability = (Abs_sample / Abs_control) x 100

  • The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.

Anti-inflammatory Activity Assay: Nitric Oxide (NO) Inhibition in LPS-Stimulated Macrophages

Principle: This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in macrophages stimulated with lipopolysaccharide (LPS). NO production is indirectly quantified by measuring the accumulation of its stable metabolite, nitrite (B80452), in the cell culture supernatant using the Griess reagent.

Protocol:

  • Culture macrophage cells (e.g., RAW 264.7) in a 96-well plate and allow them to adhere.

  • Pre-treat the cells with various concentrations of the test compound for a specified time (e.g., 1 hour).

  • Stimulate the cells with LPS (e.g., 1 µg/mL) to induce NO production. Include an unstimulated control group and an LPS-only control group.

  • Incubate the cells for a further period (e.g., 24 hours).

  • Collect the cell culture supernatant from each well.

  • Perform the Griess assay by mixing the supernatant with Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride).

  • Measure the absorbance at approximately 540 nm.

  • The concentration of nitrite is determined from a standard curve prepared with sodium nitrite.

  • The percentage of NO inhibition is calculated relative to the LPS-only control.

Mandatory Visualization

Signaling Pathway Diagram

The following diagram illustrates a simplified overview of the NF-κB signaling pathway, which is a key regulator of inflammation and a potential target for the anti-inflammatory effects of selinene isomers.[3]

NF_kB_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Recruits TRAF6 TRAF6 MyD88->TRAF6 IKK_complex IKK Complex TRAF6->IKK_complex Activates IkB IκB IKK_complex->IkB Phosphorylates IkB->IkB IkB_NFkB IκB-NF-κB (Inactive) IkB->IkB_NFkB NFkB NF-κB (p50/p65) NFkB->IkB_NFkB NFkB_active NF-κB (Active) NFkB->NFkB_active Translocates IkB_NFkB->NFkB Releases DNA DNA NFkB_active->DNA Binds to Pro_inflammatory_genes Pro-inflammatory Gene Expression (e.g., iNOS, COX-2, TNF-α, IL-6) DNA->Pro_inflammatory_genes Induces Transcription caption Simplified NF-κB Signaling Pathway Experimental_Workflow cluster_preparation Preparation cluster_assay Biological Assay cluster_analysis Data Analysis start Start compound_prep Test Compound Preparation (e.g., Selinene Isomer) start->compound_prep cell_culture Cell/Microorganism Culture start->cell_culture treatment Treatment with Test Compound compound_prep->treatment cell_culture->treatment incubation Incubation treatment->incubation data_collection Data Collection (e.g., Absorbance, Visual Inspection) incubation->data_collection calculation Calculation of % Inhibition / % Viability data_collection->calculation ic50_mic Determination of IC50 / MIC calculation->ic50_mic end End ic50_mic->end caption General Experimental Workflow

References

A Comparative Bioactivity Analysis of (-)-delta-Selinene and (+)-delta-Selinene: An Uncharted Scientific Territory

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of available scientific literature reveals a significant gap in the direct comparative analysis of the biological activities of the two enantiomers of delta-selinene (B1208667): (-)-delta-selinene and (+)-delta-selinene. While delta-selinene, as a constituent of various plant essential oils, has been associated with a range of biological effects, including antimicrobial, anti-inflammatory, and antioxidant properties, the specific contributions and potentially distinct bioactivities of its individual enantiomers remain largely unexplored. This guide synthesizes the currently available information and highlights the critical need for further research to elucidate the enantioselective bioactivities of these compounds.

Delta-selinene is a naturally occurring sesquiterpene found in a variety of plants.[1][2][3] Like many chiral molecules in nature, its two mirror-image forms, the (+) and (-) enantiomers, may exhibit different biological and pharmacological properties.[4] However, the existing body of research on delta-selinene often does not differentiate between the two enantiomers, reporting on the activities of essential oils containing a mixture of selinene isomers or focusing on a single, often unspecified, enantiomer.

General Bioactivities Associated with delta-Selinene

Studies on essential oils rich in delta-selinene and other sesquiterpenes have indicated several potential therapeutic properties. For instance, essential oils containing delta-selinene have demonstrated antioxidant and antibacterial activities.[5] Furthermore, there is mention of potential anti-inflammatory and antimicrobial applications for (+)-delta-selinene in the pharmaceutical and agricultural sectors.[6] However, these reports do not provide a comparative analysis with this compound, making it impossible to determine if one enantiomer is more potent or possesses a different spectrum of activity than the other.

The Critical Lack of Comparative Data

Despite the foundational principle in pharmacology that enantiomers of a chiral drug can have significantly different biological activities, there is a stark absence of studies directly comparing this compound and (+)-delta-selinene. This informational void extends across various potential bioactivities, including but not limited to:

  • Antimicrobial Activity: While some essential oils containing delta-selinene show antimicrobial effects, there is no available data comparing the minimum inhibitory concentrations (MIC) or minimum bactericidal concentrations (MBC) of the pure (-) and (+) enantiomers against a range of microorganisms.

  • Anti-inflammatory Activity: The potential anti-inflammatory properties of (+)-delta-selinene have been suggested, but no studies have been found that compare its efficacy against the (-) enantiomer in standard in vitro or in vivo models of inflammation.[6]

  • Antioxidant Activity: Similarly, the antioxidant capacity of the individual enantiomers has not been comparatively evaluated using standard assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) or ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)).

  • Cytotoxic/Anticancer Activity: There is no available research comparing the cytotoxic effects of this compound and (+)-delta-selinene on cancerous or non-cancerous cell lines.

Experimental Protocols and Signaling Pathways: An Unexplored Frontier

The absence of comparative bioactivity data is mirrored by a lack of detailed experimental protocols for the individual enantiomers. Consequently, information regarding the signaling pathways that may be modulated by either this compound or (+)-delta-selinene is also unavailable. Understanding these pathways is crucial for elucidating their mechanisms of action and potential therapeutic applications.

Future Research Directions: A Call for Enantioselective Investigation

To address the current knowledge gap, future research should prioritize the following:

  • Isolation and Purification: Development of robust methods for the isolation and purification of high-purity this compound and (+)-delta-selinene is a critical first step.

  • Comparative Bioactivity Screening: A comprehensive screening of the purified enantiomers for a wide range of biological activities, including antimicrobial, anti-inflammatory, antioxidant, and cytotoxic effects, is necessary. This should involve standardized and validated in vitro and in vivo assays to generate quantitative data for direct comparison.

  • Mechanism of Action Studies: For any significant bioactivities identified, further studies should be conducted to elucidate the underlying mechanisms of action, including the identification of molecular targets and the modulation of key signaling pathways.

An experimental workflow to begin addressing this knowledge gap could be visualized as follows:

G Proposed Experimental Workflow for Comparative Bioactivity Analysis cluster_0 Compound Preparation cluster_1 Bioactivity Screening cluster_2 Data Analysis & Comparison cluster_3 Mechanism of Action Studies Isolation & Purification of this compound Isolation & Purification of this compound Antimicrobial Assays Antimicrobial Assays Isolation & Purification of this compound->Antimicrobial Assays Anti-inflammatory Assays Anti-inflammatory Assays Isolation & Purification of this compound->Anti-inflammatory Assays Antioxidant Assays Antioxidant Assays Isolation & Purification of this compound->Antioxidant Assays Cytotoxicity Assays Cytotoxicity Assays Isolation & Purification of this compound->Cytotoxicity Assays Isolation & Purification of (+)-delta-Selinene Isolation & Purification of (+)-delta-Selinene Isolation & Purification of (+)-delta-Selinene->Antimicrobial Assays Isolation & Purification of (+)-delta-Selinene->Anti-inflammatory Assays Isolation & Purification of (+)-delta-Selinene->Antioxidant Assays Isolation & Purification of (+)-delta-Selinene->Cytotoxicity Assays Quantitative Comparison of Bioactivity Quantitative Comparison of Bioactivity Antimicrobial Assays->Quantitative Comparison of Bioactivity Anti-inflammatory Assays->Quantitative Comparison of Bioactivity Antioxidant Assays->Quantitative Comparison of Bioactivity Cytotoxicity Assays->Quantitative Comparison of Bioactivity Signaling Pathway Analysis Signaling Pathway Analysis Quantitative Comparison of Bioactivity->Signaling Pathway Analysis

Caption: Proposed workflow for the comparative bioactivity analysis of delta-selinene enantiomers.

References

Cross-Validation of Analytical Methods for (-)-delta-Selinene Quantification: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and reliable quantification of bioactive compounds is fundamental to ensuring product quality, efficacy, and safety. (-)-delta-Selinene, a sesquiterpene found in various essential oils, has garnered interest for its potential pharmacological activities. Accurate measurement of this compound in different matrices requires robust analytical methods. This guide provides an objective comparison of two primary analytical techniques, Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), for the quantification of this compound, supported by representative experimental data and detailed methodologies.

Comparative Analysis of Analytical Methods

The choice between GC-MS and HPLC for the quantification of this compound depends on several factors, including the sample matrix, required sensitivity, and the presence of interfering compounds. GC-MS is generally the preferred method for volatile compounds like sesquiterpenes due to its high separation efficiency and specificity.[1] HPLC can be a viable alternative, particularly when analyzing less volatile or thermally sensitive compounds that may be present in the same extract.[1]

Data Presentation: Performance Characteristics

The following table summarizes typical quantitative performance parameters for GC-MS and HPLC methods for the analysis of sesquiterpenes, which can be considered indicative for this compound. It is important to note that these values can vary depending on the specific instrumentation, sample matrix, and method optimization.

Validation ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC)
Linearity (R²) ≥ 0.998≥ 0.995[2]
Limit of Detection (LOD) 0.05 µg/L (for sesquiterpenes)0.04–0.08 mg/L (for sesquiterpenoids)[2]
Limit of Quantification (LOQ) 0.15 µg/L (for sesquiterpenes)0.12–0.24 mg/L (for sesquiterpenoids)
Precision (%RSD) < 10%< 5%[3]
Accuracy (Recovery %) 85 - 115%90 - 110%[3]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of analytical results. The following are representative protocols for the quantification of this compound using GC-MS and HPLC.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

1. Sample Preparation (for plant material):

  • Drying and Grinding: Dry the plant material to a constant weight and grind it into a fine powder.[4]

  • Extraction: Weigh approximately 1 g of the powdered plant material into a suitable flask. Add 10 mL of hexane (B92381) or another suitable non-polar solvent.

  • Internal Standard: Add an appropriate internal standard (e.g., n-alkane) to the extraction solvent.

  • Sonication: Sonicate the mixture for 30 minutes in an ultrasonic bath.

  • Centrifugation: Centrifuge the extract to separate the solid material.

  • Filtration: Filter the supernatant through a 0.45 µm syringe filter into a GC vial.[1]

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B or equivalent.[1]

  • Mass Spectrometer: Agilent 5977A or equivalent.[1]

  • Column: A non-polar capillary column such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) is suitable for sesquiterpene analysis.[5]

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: Start at 60 °C, hold for 2 minutes, then ramp to 240 °C at a rate of 3 °C/min.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Mode: Selected Ion Monitoring (SIM) for quantification, using characteristic ions of this compound (e.g., m/z 204, 189, 161).

High-Performance Liquid Chromatography (HPLC) Protocol

1. Sample Preparation (for plant extract):

  • Dissolution: Accurately weigh a portion of the plant extract and dissolve it in a suitable solvent such as methanol (B129727) or acetonitrile (B52724).

  • Internal Standard: Add an appropriate internal standard.

  • Sonication: Sonicate the solution to ensure complete dissolution.

  • Filtration: Filter the solution through a 0.45 µm syringe filter into an HPLC vial.[1]

2. HPLC Instrumentation and Conditions:

  • HPLC System: Agilent 1260 Infinity II or equivalent.

  • Detector: Diode Array Detector (DAD) or UV-Vis detector.

  • Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution is typically used for complex samples. For example, a gradient of water (A) and acetonitrile (B), both with 0.1% formic acid. Start with 50% B, increase to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: As this compound lacks a strong chromophore, detection can be challenging. A low UV wavelength (e.g., 210 nm) may be used, but this can lead to interference.[6]

Mandatory Visualization

CrossValidationWorkflow Cross-Validation Workflow for Analytical Methods cluster_prep Sample Preparation cluster_analysis Analytical Quantification cluster_validation Method Validation & Comparison Sample Sample Matrix (e.g., Plant Material) Extraction Extraction of This compound Sample->Extraction GCMS GC-MS Analysis Extraction->GCMS Inject HPLC HPLC Analysis Extraction->HPLC Inject DataGCMS GC-MS Data (Linearity, LOD, LOQ, etc.) GCMS->DataGCMS DataHPLC HPLC Data (Linearity, LOD, LOQ, etc.) HPLC->DataHPLC Comparison Comparative Analysis DataGCMS->Comparison DataHPLC->Comparison Conclusion Selection of Optimal Method Comparison->Conclusion

Caption: Workflow for cross-validation of GC-MS and HPLC methods.

LogicalRelationship Logical Relationships in Method Selection cluster_factors Additional Considerations Analyte This compound Properties Volatile Volatile Analyte->Volatile Is NonVolatile Non-Volatile / Thermally Labile Analyte->NonVolatile Is Not GCMS GC-MS Recommended Volatile->GCMS HPLC HPLC may be suitable NonVolatile->HPLC Sensitivity Required Sensitivity GCMS->Sensitivity FinalChoice Final Method Choice GCMS->FinalChoice HPLC->Sensitivity HPLC->FinalChoice Matrix Sample Matrix Complexity Sensitivity->Matrix Interference Presence of Interferents Matrix->Interference Interference->FinalChoice

Caption: Logical pathway for selecting an analytical method.

References

Unveiling the Potential of (-)-delta-Selinene: A Comparative Analysis of Sesquiterpene Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the ever-evolving landscape of natural product research, sesquiterpenes have emerged as a promising class of compounds with a diverse range of biological activities. This guide provides a comparative analysis of the efficacy of (-)-delta-Selinene and other well-known sesquiterpenes, including α-Humulene, β-Caryophyllene, and Valencene. By presenting available quantitative data, detailed experimental protocols, and visualizing key signaling pathways, this document aims to be a valuable resource for researchers seeking to understand the therapeutic potential of these fascinating molecules. While direct comparative data for this compound is limited, this guide consolidates existing research on related selinene isomers and other prominent sesquiterpenes to provide a comprehensive overview.

Comparative Efficacy of Sesquiterpenes: A Quantitative Overview

The following tables summarize the available quantitative data on the anti-inflammatory, anticancer, and antimicrobial activities of various sesquiterpenes. It is important to note that direct comparisons should be made with caution, as experimental conditions can vary between studies.

Table 1: Anti-Inflammatory Activity
SesquiterpeneAssayModelConcentration/DoseInhibition (%)Reference
α-HumuleneCarrageenan-induced paw edemaRat50 mg/kg (oral)45%[Fernandes et al., 2007]
β-CaryophylleneCarrageenan-induced paw edemaRat50 mg/kg (oral)40%[Fernandes et al., 2007]
β-Selinene-rich Essential OilCarrageenan-induced paw edemaMouse200 mg/kg (oral)54.2%[Chandra et al., 2017][1]
Table 2: Anticancer Activity (IC50 values in µM)
SesquiterpeneCell LineCancer TypeIC50 (µM)Reference
α-HumuleneA549Lung Carcinoma19.8[Srilatha et al., 2014]
β-CaryophylleneMCF-7Breast Adenocarcinoma13.9[Ambrož et al., 2017]
ValenceneA549Lung Carcinoma>100[Ambrož et al., 2017]
Essential Oil with α- & β-SelineneKBOral Cancer26.42 µg/mL[Thuan et al., 2012][2]
Essential Oil with α- & β-SelineneMCF-7Breast Cancer19.69 µg/mL[Thuan et al., 2012][2]
Essential Oil with α- & β-SelineneNCI-H187Small Cell Lung Cancer24.02 µg/mL[Thuan et al., 2012][2]
Table 3: Antimicrobial Activity (MIC values in µg/mL)
SesquiterpeneMicroorganismMIC (µg/mL)Reference
β-CaryophylleneStaphylococcus aureus125[Lemes et al., 2018]
Essential Oil with δ-SelineneEnterococcus faecium250[Valarezo et al., 2023][3]
Essential Oil with α- & β-SelineneEscherichia coli43.0[Thuan et al., 2012][2]
Essential Oil with α- & β-SelineneStaphylococcus aureus21.5[Thuan et al., 2012][2]

Key Signaling Pathways in Sesquiterpene Activity

Sesquiterpenes exert their biological effects by modulating various intracellular signaling pathways. Understanding these mechanisms is crucial for the development of targeted therapies.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation and cell survival. Many sesquiterpenes, including β-Caryophyllene and α-Humulene, have been shown to inhibit this pathway, thereby reducing the expression of pro-inflammatory cytokines and mediators.

NF_kB_Pathway cluster_cytoplasm Cytoplasm Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) IKK IKK Complex Stimuli->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB_IkB NF-κB/IκBα Complex (Inactive) IkB->NFkB_IkB Ub Ubiquitination & Proteasomal Degradation IkB->Ub NFkB NF-κB (p50/p65) NFkB->NFkB_IkB Nucleus Nucleus NFkB->Nucleus Translocates to NFkB_IkB->NFkB Releases Gene Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) Nucleus->Gene Sesquiterpenes Sesquiterpenes (e.g., β-Caryophyllene, α-Humulene) Sesquiterpenes->IKK Inhibits

Caption: Inhibition of the NF-κB signaling pathway by sesquiterpenes.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling cascade is involved in cell proliferation, differentiation, and apoptosis. Dysregulation of this pathway is often observed in cancer. Certain sesquiterpenes can modulate MAPK signaling, leading to anti-proliferative effects.

MAPK_Pathway GF Growth Factors Receptor Receptor Tyrosine Kinase GF->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Proliferation Cell Proliferation & Survival Transcription->Proliferation Sesquiterpenes Sesquiterpenes Sesquiterpenes->Raf Inhibits

Caption: Modulation of the MAPK signaling pathway by sesquiterpenes.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. Below are protocols for key experiments cited in the comparison of sesquiterpene efficacy.

Carrageenan-Induced Paw Edema Assay (Anti-inflammatory Activity)

This widely used in vivo model assesses the anti-inflammatory potential of a compound by measuring its ability to reduce swelling induced by carrageenan injection in the paw of a rodent.

Paw_Edema_Workflow Start Start Acclimatize Acclimatize Animals (e.g., Wistar rats) Start->Acclimatize Fasting Overnight Fasting Acclimatize->Fasting Grouping Group Animals (Control, Standard, Test) Fasting->Grouping Baseline Measure Baseline Paw Volume Grouping->Baseline Treatment Administer Test Compound (e.g., oral gavage) Baseline->Treatment Induction Induce Inflammation (Subplantar injection of 1% Carrageenan) Treatment->Induction After 1 hour Measurement Measure Paw Volume at regular intervals (e.g., 1, 2, 3, 4 hours) Induction->Measurement Calculation Calculate % Inhibition of Edema Measurement->Calculation End End Calculation->End

Caption: Experimental workflow for the carrageenan-induced paw edema assay.

Protocol Details:

  • Animal Model: Male Wistar rats (180-220 g) are typically used.

  • Acclimatization: Animals are acclimatized to laboratory conditions for at least one week before the experiment.

  • Grouping: Animals are randomly divided into groups (n=6):

    • Control Group: Receives the vehicle (e.g., 1% Tween 80 in saline).

    • Standard Group: Receives a standard anti-inflammatory drug (e.g., Indomethacin, 10 mg/kg).

    • Test Groups: Receive different doses of the sesquiterpene.

  • Procedure:

    • The initial paw volume of the left hind paw of each rat is measured using a plethysmometer.

    • The respective treatments are administered orally.

    • After one hour, 0.1 mL of 1% (w/v) carrageenan suspension in saline is injected into the sub-plantar region of the left hind paw.

    • Paw volume is measured at 1, 2, 3, and 4 hours after carrageenan injection.

  • Data Analysis: The percentage inhibition of edema is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] * 100 where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

MTT Assay (Anticancer Activity)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. As an indicator of cell viability, it is one of the most widely used methods for determining the cytotoxic effects of potential anticancer compounds.

MTT_Assay_Workflow Start Start Seeding Seed Cancer Cells in 96-well Plate Start->Seeding Incubation1 Incubate for 24h (Cell Adhesion) Seeding->Incubation1 Treatment Treat with Varying Concentrations of Sesquiterpene Incubation1->Treatment Incubation2 Incubate for 24-72h Treatment->Incubation2 MTT_add Add MTT Reagent Incubation2->MTT_add Incubation3 Incubate for 2-4h (Formazan Formation) MTT_add->Incubation3 Solubilization Add Solubilizing Agent (e.g., DMSO) Incubation3->Solubilization Absorbance Measure Absorbance at 570 nm Solubilization->Absorbance Calculation Calculate % Cell Viability and IC50 Value Absorbance->Calculation End End Calculation->End

Caption: Experimental workflow for the MTT assay.

Protocol Details:

  • Cell Culture: Human cancer cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubated for 24 hours.

  • Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the sesquiterpene (typically in a logarithmic series) and incubated for 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours.

  • Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting a dose-response curve.

Broth Microdilution Method (Antimicrobial Activity)

This method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.

Microdilution_Workflow Start Start Prepare_Inoculum Prepare Standardized Microbial Inoculum Start->Prepare_Inoculum Serial_Dilution Perform Serial Dilutions of Sesquiterpene in Broth Medium Start->Serial_Dilution Inoculation Inoculate each well of a 96-well plate Prepare_Inoculum->Inoculation Serial_Dilution->Inoculation Incubation Incubate at appropriate temperature and time Inoculation->Incubation Observation Visually Inspect for Microbial Growth (Turbidity) Incubation->Observation MIC_Determination Determine MIC (Lowest concentration with no visible growth) Observation->MIC_Determination End End MIC_Determination->End

Caption: Experimental workflow for the broth microdilution method.

Protocol Details:

  • Microorganism Preparation: A standardized inoculum of the test microorganism (e.g., 5 x 10⁵ CFU/mL) is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Compound Dilution: The sesquiterpene is serially diluted in the broth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Controls: Positive (microorganism and broth), negative (broth only), and drug controls (standard antibiotic/antifungal) are included.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is determined as the lowest concentration of the sesquiterpene that completely inhibits the visible growth of the microorganism.

Conclusion

This comparative guide highlights the significant therapeutic potential of sesquiterpenes, with compounds like α-Humulene and β-Caryophyllene demonstrating potent anti-inflammatory and anticancer activities. While quantitative data for this compound remains limited, the information available for its isomers suggests that it likely possesses a range of valuable biological properties that warrant further investigation. The detailed experimental protocols and signaling pathway diagrams provided herein serve as a foundation for future research aimed at elucidating the precise mechanisms of action and comparative efficacy of this promising class of natural products. Further head-to-head comparative studies are crucial to fully understand the structure-activity relationships and to unlock the full therapeutic potential of this compound and other sesquiterpenes in the development of novel pharmaceuticals.

References

Independent replication of the synthesis of (-)-delta-Selinene

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of Synthetic Routes to (-)-delta-Selinene for Researchers and Drug Development Professionals

The total synthesis of complex natural products such as this compound, a bicyclic sesquiterpene, presents a significant challenge in organic chemistry. This guide provides a comparative overview of the reported total synthesis utilizing a biomimetic approach with a supramolecular catalyst and explores a potential alternative strategy. This document is intended for researchers, scientists, and drug development professionals interested in the synthesis of this and related terpenoid structures.

Biomimetic Approach: Supramolecular Catalysis

The first and only reported total synthesis of this compound was achieved by Zhang and Tiefenbacher in 2019, employing a hexameric resorcinarene (B1253557) capsule as a supramolecular catalyst.[1][2] This approach mimics the function of natural cyclase enzymes, which catalyze the cyclization of linear terpene precursors within a confined environment.[1][2]

The key step in this synthesis is the cyclization of a farnesyl acetate (B1210297) derivative within the cavity of the resorcinarene capsule.[1][2][3] The capsule stabilizes the cationic intermediates formed during the cyclization cascade, guiding the reaction towards the desired product with high selectivity.[1][2][3]

Experimental Workflow

The overall synthetic strategy involves the preparation of the linear precursor, followed by the capsule-catalyzed cyclization and subsequent transformation to the final product.

Supramolecular_Catalysis_Workflow cluster_precursor Precursor Synthesis cluster_cyclization Key Cyclization Step cluster_final Final Product Formation A Commercially Available Starting Materials B Multi-step Synthesis A->B C (2E,6Z)-Farnesyl Acetate B->C F Cyclization Reaction C->F D Resorcinarene Capsule D->F E Co-catalyst (HCl) E->F G Intermediate Mixture F->G H Purification G->H I This compound H->I

Caption: Workflow for the total synthesis of this compound via supramolecular catalysis.

Data Presentation
ParameterReported Synthesis (Zhang & Tiefenbacher, 2019)Hypothetical Independent Replication
Key Step Capsule-catalyzed cyclization of (2E,6Z)-Farnesyl AcetateCapsule-catalyzed cyclization of (2E,6Z)-Farnesyl Acetate
Catalyst Loading Information not publicly availableExpected to be similar to reported synthesis
Overall Yield Information not publicly availableDependent on experimental execution
Selectivity for δ-Selinene High, superior to natural cyclase[4]Expected to be high, sensitive to reaction conditions
Key Spectroscopic Data Consistent with natural this compoundExpected to match reported data
Experimental Protocol: Capsule-Catalyzed Cyclization

The following is a summarized protocol for the key cyclization step based on the work of Zhang and Tiefenbacher.[2][3]

  • Preparation of the Catalyst: The hexameric resorcinarene capsule is self-assembled in a suitable solvent.

  • Reaction Setup: The linear precursor, (2E,6Z)-farnesyl acetate, is added to a solution of the resorcinarene capsule. A co-catalyst, such as hydrochloric acid, is introduced to initiate the reaction.

  • Reaction Conditions: The reaction is stirred at a specific temperature for a defined period. The original study found that maximum conversion was achieved within 20 minutes.[3]

  • Workup and Purification: The reaction mixture is quenched, and the products are extracted. Purification is typically performed using column chromatography to isolate this compound from other isomers and byproducts.

Potential Alternative: Radical Cation Diels-Alder Cycloaddition

While not yet reported for the synthesis of this compound itself, the radical cation Diels-Alder reaction represents a plausible abiotic alternative for the construction of the selinene framework.[5][6][7][8] This strategy involves the single-electron oxidation of an electron-rich dienophile, which then undergoes a facile [4+2] cycloaddition with a diene.[5][6][7][8]

Logical Relationship

This proposed pathway would involve a different disconnection approach, relying on the formation of the bicyclic core through a concerted cycloaddition reaction.

Radical_Cation_DA_Pathway A Electron-rich Dienophile (e.g., Arylidene Cycloalkane) D Radical Cation Diels-Alder Reaction A->D B Diene (e.g., 2,3-dimethyl-1,3-butadiene) B->D C Single-Electron Oxidant (Chemical or Photochemical) C->D E Spirocyclic Intermediate D->E F Further Transformations E->F G This compound Framework F->G

Caption: Proposed synthetic logic for accessing the selinene core via a radical cation Diels-Alder reaction.

Data Comparison (Projected)
ParameterSupramolecular CatalysisRadical Cation Diels-Alder (Projected)
Approach BiomimeticAbiotic
Key Intermediate Encapsulated CarbocationRadical Cation
Stereocontrol High, directed by capsulePotentially challenging, may require chiral catalysts or auxiliaries
Reaction Conditions MildMild (photochemical) or requires stoichiometric oxidant
Substrate Scope Potentially limited by capsule sizePotentially broader, dependent on redox potentials
Experimental Protocol: General Radical Cation Diels-Alder

A general protocol for a photocatalytic radical cation Diels-Alder reaction is as follows:[5][7]

  • Catalyst Preparation: A ruthenium(II) polypyridyl complex or other suitable photosensitizer is dissolved in an appropriate solvent.

  • Reaction Setup: The electron-rich dienophile and diene are added to the catalyst solution. The mixture is degassed to remove oxygen.

  • Irradiation: The reaction mixture is irradiated with visible light from a suitable source (e.g., compact fluorescent lamp) at ambient temperature.

  • Workup and Purification: After completion, the solvent is removed, and the product is purified by column chromatography.

Conclusion

The supramolecular catalysis approach by Zhang and Tiefenbacher provides an elegant and highly selective synthesis of this compound. While no independent replications have been published to date, the detailed initial report suggests a robust methodology. The primary challenge for independent replication would be the synthesis and handling of the resorcinarene capsule.

The radical cation Diels-Alder reaction presents a compelling, albeit hypothetical, alternative. Its successful application to this compound would require significant methods development to control the regioselectivity and stereoselectivity of the cycloaddition and subsequent transformations.

For researchers aiming to synthesize this compound, the supramolecular catalysis route is the only established method. However, for those interested in developing novel synthetic strategies for related sesquiterpenoids, the exploration of radical cation cycloadditions could be a fruitful area of research.

References

Head-to-head comparison of different extraction techniques for (-)-delta-Selinene

Author: BenchChem Technical Support Team. Date: December 2025

A Head-to-Head Comparison of Extraction Techniques for (-)-delta-Selinene

For researchers, scientists, and drug development professionals, the efficient and selective extraction of bioactive compounds is a cornerstone of natural product chemistry. This guide provides a comprehensive head-to-head comparison of various extraction techniques for this compound, a sesquiterpene of significant interest. The comparison focuses on quantitative data, detailed experimental protocols, and the underlying principles of each method to aid in the selection of the most appropriate technique for specific research and development needs.

Quantitative Data Comparison

The following table summarizes the quantitative data gathered from various studies on the extraction of essential oils rich in selinene isomers from plant materials such as Eupatorium adenophorum and celery seeds. As direct comparative studies for this compound across all methods are limited, this table compiles data from different sources to provide a comparative overview.

Extraction TechniquePlant MaterialTotal Oil Yield (%)This compound Content (%)Extraction TimeKey AdvantagesKey Disadvantages
Hydrodistillation (HD) Eupatorium adenophorum0.52Not specified, but oil is rich in sesquiterpenes[1]12 hoursSimple, low-cost equipment.Long extraction time, potential for thermal degradation of compounds.[2]
Steam Distillation (SD) Eupatorium adenophorum0.18Not specified, but oil contains various sesquiterpenes[3]Not SpecifiedSuitable for large-scale extraction, avoids direct contact of plant material with boiling water.[4]Can still cause degradation of thermolabile compounds.[4]
Supercritical Fluid Extraction (SFE) Celery Fruit3.00 (at 30 MPa)β-selinene: Not specified, α-selinene: Not specified[5]35 min (dynamic)High selectivity, no solvent residue, mild operating temperatures.[2]High initial equipment cost.[2]
Microwave-Assisted Hydrodistillation (MAHD) Celery Seeds4.17Not specified, but oil contains sesquiterpenes[6]20 minShorter extraction time, reduced energy consumption, potentially higher yields.[2][7]Potential for localized overheating.[2]
Ultrasound-Assisted Extraction (UAE) Celery Seeds2.15Not specified, but oil contains sesquiterpenes[8][9]50 min (sonication pre-treatment)Shorter extraction times, reduced solvent and energy consumption.[10]Potential for degradation of some compounds due to cavitation.[2]

Experimental Protocols

This section provides detailed methodologies for the key extraction techniques discussed. These protocols are generalized from various sources and may require optimization for specific plant materials and target compounds.

Hydrodistillation (HD)

Principle: This method involves the co-distillation of volatile compounds with water. The plant material is immersed in boiling water, and the resulting steam, carrying the essential oils, is condensed and collected.

Experimental Protocol:

  • Air-dry the plant material (e.g., whole plants of Eupatorium adenophorum) and grind it into a powder.

  • Place 5000 g of the powdered plant material into a Clevenger-type apparatus.

  • Add water to the flask in a 1:6 ratio of plant material to water.

  • Heat the mixture to boiling and continue the distillation for approximately 12 hours.

  • The steam and volatilized essential oil are condensed and collected in a separator.

  • Separate the essential oil from the aqueous layer (hydrosol).

  • Dry the collected essential oil over anhydrous sodium sulfate (B86663) and store it at -80°C until further analysis[1].

Steam Distillation (SD)

Principle: In this method, steam generated in a separate boiler is passed through the plant material, causing the volatile compounds to vaporize. This method is generally considered gentler than hydrodistillation as the plant material is not in direct contact with boiling water.

Experimental Protocol:

  • Freshly chop the aerial parts of the plant material.

  • Load a specific quantity of the chopped material (e.g., 10 kg) into the distillation unit.

  • Generate "dry" steam in a separate boiler at a temperature above 100°C.

  • Introduce the steam into the bottom of the still, allowing it to pass through the plant material.

  • The steam ruptures the oil glands, releasing the volatile compounds.

  • The mixture of steam and essential oil is then passed through a condenser.

  • The condensate is collected in a separator, and the essential oil is separated from the aqueous phase[4].

Supercritical Fluid Extraction (SFE) with CO₂

Principle: SFE utilizes a fluid, typically carbon dioxide, at a temperature and pressure above its critical point, where it exhibits properties of both a liquid and a gas. This allows it to effuse through solids like a gas and dissolve materials like a liquid, offering high selectivity.

Experimental Protocol:

  • Dry and grind the plant material (e.g., celery seeds) to a specific particle size (e.g., pass through a 500 μm sieve).

  • Mix 0.5 g of the powdered material with 1 mm diameter glass beads and load it into a 3-mL high-pressure stainless steel extraction vessel.

  • Pump liquid CO₂ into the vessel at a flow rate of approximately 0.3 ± 0.05 mL/min.

  • Set the extraction conditions, for example, a pressure of 355 bar and a temperature of 65°C.

  • Perform a static extraction for a set duration (e.g., 10 minutes), followed by a dynamic extraction for another duration (e.g., 35 minutes).

  • A restrictor is used to depressurize the CO₂, causing the extracted compounds to precipitate and be collected[11].

  • The collected extract can then be analyzed for its chemical composition.

Microwave-Assisted Hydrodistillation (MAHD)

Principle: MAHD is a hybrid technique that combines traditional hydrodistillation with microwave heating. The microwave energy directly heats the water and plant material, leading to a faster and more efficient extraction of volatile compounds.

Experimental Protocol:

  • Place a specific amount of the plant material (e.g., 20 g of Cinnamomum camphora leaves) into a distillation flask.

  • Add a specific volume of deionized water (e.g., to achieve a liquid-to-material ratio of 7.47:1 mL/g).

  • Connect the flask to a Clevenger-type apparatus and place it inside a modified microwave oven.

  • Apply microwave irradiation at a specific power (e.g., 786.27 W) for a set duration (e.g., 35.57 minutes).

  • The generated steam and essential oil are condensed and collected.

  • The essential oil is then separated from the aqueous phase and dried using anhydrous sodium sulfate[12].

Ultrasound-Assisted Extraction (UAE)

Principle: UAE utilizes high-frequency sound waves to create cavitation bubbles in a solvent. The collapse of these bubbles near the plant material generates microjets that disrupt cell walls, enhancing mass transfer and accelerating the extraction process.

Experimental Protocol:

  • Place a known amount of ground plant material (e.g., 1 g of lavender solid waste) in a 50 mL centrifuge tube.

  • Add a specific volume of solvent (e.g., 40 mL of a 70:30 ethanol:water mixture).

  • Immerse an ultrasonic titanium probe (e.g., 7 mm diameter) into the mixture.

  • Apply ultrasonic waves in a pulsed modality at a specific frequency (e.g., 26 kHz) and power (e.g., 200 W) for a set duration (e.g., 10 minutes), while controlling the temperature to below 60°C[13].

  • After sonication, the mixture is typically centrifuged, and the supernatant containing the extracted compounds is collected for further analysis.

Visualizing the Extraction Workflow

The following diagram illustrates a generalized workflow for the extraction and analysis of this compound from a plant source.

ExtractionWorkflow cluster_prep 1. Sample Preparation cluster_extraction 2. Extraction cluster_post 3. Post-Extraction cluster_analysis 4. Analysis PlantMaterial Plant Material (e.g., Eupatorium adenophorum) Grinding Grinding/Chopping PlantMaterial->Grinding Extraction Extraction Method HD Hydrodistillation Extraction->HD SD Steam Distillation Extraction->SD SFE Supercritical Fluid Extraction Extraction->SFE MAHD Microwave-Assisted Hydrodistillation Extraction->MAHD UAE Ultrasound-Assisted Extraction Extraction->UAE Separation Separation of Oil and Water HD->Separation SD->Separation SFE->Separation MAHD->Separation UAE->Separation Drying Drying of Essential Oil Separation->Drying Analysis GC-MS Analysis Drying->Analysis Quantification Quantification of this compound Analysis->Quantification

Generalized workflow for extraction and analysis of this compound.

Conclusion

The selection of an optimal extraction technique for this compound is a multifaceted decision that requires careful consideration of factors such as desired yield, purity, extraction time, cost, and environmental impact.

  • Conventional methods like Hydrodistillation and Steam Distillation are simple and cost-effective but are often hampered by long extraction times and the potential for thermal degradation of sensitive compounds like sesquiterpenes[2].

  • Modern techniques offer significant advantages in terms of efficiency and selectivity.

    • Supercritical Fluid Extraction (SFE) stands out for its ability to produce high-purity extracts without residual organic solvents, making it an excellent choice for pharmaceutical and nutraceutical applications. However, the high initial investment in equipment can be a barrier[2].

    • Microwave-Assisted Hydrodistillation (MAHD) dramatically reduces extraction time and energy consumption compared to conventional distillation methods[7].

    • Ultrasound-Assisted Extraction (UAE) also offers rapid extraction and is energy efficient, though scalability can sometimes be a challenge[2][10].

For researchers and professionals in drug development, the trade-off between the higher initial costs of modern techniques and their superior efficiency, selectivity, and "green" credentials must be carefully evaluated. For initial screening and smaller-scale extractions, MAHD and UAE present compelling alternatives to traditional methods. For applications demanding the highest purity and adherence to stringent regulatory standards, SFE is often the preferred choice. Further optimization of these modern techniques for specific plant matrices rich in this compound will be crucial for maximizing its recovery and facilitating its development as a potential therapeutic agent.

References

Validating the Mechanism of Action of (-)-δ-Selinene: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the biological activity of the sesquiterpene (-)-δ-Selinene, focusing on its potential mechanisms in anti-inflammatory and pro-apoptotic pathways. This document summarizes available experimental data, details relevant protocols, and offers a comparison with other related compounds to aid in the validation of its therapeutic potential.

While direct and extensive research on the specific mechanisms of (-)-δ-Selinene is still emerging, studies on closely related selinene isomers and other sesquiterpenes provide a strong foundation for investigating its biological effects. This guide synthesizes this information to present a clear overview of the current understanding and future directions for research.

Anti-Inflammatory Potential: Targeting the Cyclooxygenase Pathway

Emerging evidence suggests that sesquiterpenes, a class of natural compounds to which (-)-δ-Selinene belongs, play a role in modulating inflammatory responses. A key target in inflammation is the cyclooxygenase (COX) enzyme, particularly the inducible isoform, COX-2, which is responsible for the production of pro-inflammatory prostaglandins (B1171923).

While specific quantitative data on the direct inhibition of COX-2 by isolated (-)-δ-Selinene is not yet widely available in the public domain, studies on essential oils rich in selinene isomers have demonstrated anti-inflammatory effects. For instance, an essential oil containing β-selinene was shown to reduce paw edema in a carrageenan-induced inflammation model in mice, a process known to be mediated by prostaglandins produced by COX enzymes. This suggests that selinene isomers may contribute to the observed anti-inflammatory activity, potentially through the inhibition of the COX pathway.

To validate the direct effect of (-)-δ-Selinene on this pathway, a COX-2 inhibitor screening assay is a crucial first step.

Experimental Protocol: In Vitro Cyclooxygenase (COX-2) Inhibition Assay

This protocol outlines a common method to assess the inhibitory effect of a compound on COX-2 activity.

Objective: To determine the half-maximal inhibitory concentration (IC50) of (-)-δ-Selinene on human recombinant COX-2.

Materials:

  • Human recombinant COX-2 enzyme

  • COX reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Heme cofactor

  • Arachidonic acid (substrate)

  • Test compound: (-)-δ-Selinene dissolved in a suitable solvent (e.g., DMSO)

  • Positive control: A known COX-2 inhibitor (e.g., Celecoxib)

  • Stannous chloride solution (to stop the reaction)

  • Enzyme-linked immunosorbent assay (ELISA) kit for Prostaglandin E2 (PGE2)

  • Microplate reader

Procedure:

  • Prepare the COX-2 enzyme solution in the reaction buffer containing heme.

  • Add various concentrations of (-)-δ-Selinene or the positive control to the enzyme solution in a 96-well plate. Include a vehicle control (solvent only).

  • Pre-incubate the enzyme with the test compounds for a specified time (e.g., 10 minutes) at 37°C to allow for binding.

  • Initiate the enzymatic reaction by adding the substrate, arachidonic acid.

  • Incubate for a defined period (e.g., 2 minutes) at 37°C.

  • Stop the reaction by adding stannous chloride solution.

  • Quantify the amount of PGE2 produced using a competitive ELISA kit according to the manufacturer's instructions.

  • Calculate the percentage of COX-2 inhibition for each concentration of (-)-δ-Selinene.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.

Data Presentation:

CompoundCOX-2 Inhibition IC50 (µM)
(-)-δ-SelineneData to be determined
β-SelineneData to be determined
Celecoxib (Control)Known value

This table should be populated with experimentally derived data.

Workflow for COX-2 Inhibition Assay

cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Enzyme COX-2 Enzyme Solution Preincubation Pre-incubation (37°C, 10 min) Enzyme->Preincubation Compound (-)-δ-Selinene Dilutions Compound->Preincubation Control Positive Control (e.g., Celecoxib) Control->Preincubation Reaction_Start Add Arachidonic Acid (Substrate) Preincubation->Reaction_Start Incubation Incubation (37°C, 2 min) Reaction_Start->Incubation Reaction_Stop Add Stannous Chloride Incubation->Reaction_Stop ELISA PGE2 Quantification (ELISA) Reaction_Stop->ELISA Data_Analysis Calculate % Inhibition & IC50 ELISA->Data_Analysis cluster_stimulus Apoptotic Stimulus cluster_mitochondria Mitochondrial Pathway cluster_execution Execution Phase Selinene (-)-δ-Selinene Mitochondrion Mitochondrion Selinene->Mitochondrion Induces stress (?) CytochromeC Cytochrome c Release Mitochondrion->CytochromeC Apoptosome Apoptosome Formation CytochromeC->Apoptosome Apaf1 Apaf-1 Apaf1->Apoptosome Caspase9 Caspase-9 (Initiator) Caspase9->Apoptosome Caspase3 Caspase-3 (Executioner) Apoptosome->Caspase3 Activation Substrates Cellular Substrate Cleavage Caspase3->Substrates Cleavage Apoptosis Apoptosis Substrates->Apoptosis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A comprehensive analysis of the insecticidal properties of the sesquiterpene (-)-delta-Selinene and its related isomers, α-Selinene and β-Selinene, reveals their potential as valuable natural alternatives to synthetic pesticides. This report details their efficacy against various insect pests, explores their potential mechanisms of action, and provides standardized protocols for their evaluation, offering critical insights for researchers and professionals in the fields of agricultural science and drug development.

The investigation highlights that these structurally similar compounds, commonly found in the essential oils of various plants, exhibit a range of insecticidal, antifeedant, and repellent activities. While data on the isolated compounds is limited, studies on essential oils rich in these sesquiterpenes provide strong evidence of their entomotoxic potential.

Quantitative Analysis of Insecticidal Activity

The insecticidal efficacy of selinene isomers has been evaluated against several insect species, with results often presented as Median Lethal Concentration (LC50) or Median Lethal Dose (LD50). The following tables summarize the available quantitative data, primarily derived from studies on essential oils where selinene isomers are major constituents. It is important to note that the presence of other compounds in these oils may contribute to the observed toxicity.

Compound/Essential OilInsect SpeciesBioassay TypeLC50/LD50Reference
(-)-α-Selinene (in Conyza dioscoridis hexane (B92381) extract)Pectinophora gossypiella (Pink Bollworm) - 1st instar larvaeDiet incorporationLC50: 2.32 g/100g diet[1]
α-Selinene & β-Selinene (in Bocageopsis multiflora essential oil)Aedes aegypti (Yellow Fever Mosquito) - larvaeLarvicidal assayLC50: 40.8 µg/mL (24h), 39.4 µg/mL (48h)
β-Selinene (in Myrciaria floribunda essential oil nanoemulsion)Aedes aegypti (Yellow Fever Mosquito) - larvaeLarvicidal assayLC50: 233.65 µg/mL (48h)[2]

Table 1: Larvicidal and Insecticidal Activity of Selinene-Containing Extracts.

Compound/Essential OilInsect SpeciesBioassay TypeActivityReference
β-Selinene (from Artemisia nakaii essential oil)Spodoptera litura (Tobacco Cutworm)Antifeedant assaySignificant antifeedant activity[2]

Table 2: Antifeedant Activity of β-Selinene.

Potential Mechanisms of Action

The primary hypothesized mechanism of insecticidal action for selinene isomers is the inhibition of acetylcholinesterase (AChE), a critical enzyme in the insect nervous system. Molecular docking studies have suggested that α- and β-selinene can bind to the active site of AChE, leading to the accumulation of the neurotransmitter acetylcholine (B1216132) and subsequent paralysis and death of the insect.[2]

Beyond AChE inhibition, other potential targets in the insect nervous system include GABA (gamma-aminobutyric acid) and octopamine (B1677172) receptors. Sesquiterpenes, as a class of compounds, are known to interact with these receptors, which play crucial roles in neurotransmission and neuromodulation. However, direct evidence for the interaction of this compound and its isomers with these receptors is still an active area of research.

G cluster_0 Insect Nervous System Selinene Selinene AChE Acetylcholinesterase (AChE) Selinene->AChE Inhibition GABA_R GABA Receptor Selinene->GABA_R Potential Interaction Oct_R Octopamine Receptor Selinene->Oct_R Potential Interaction Paralysis_Death Paralysis & Death AChE->Paralysis_Death Leads to GABA_R->Paralysis_Death Modulation leads to Oct_R->Paralysis_Death Modulation leads to

Hypothesized signaling pathways for selinene insecticides.

Experimental Protocols

Standardized methodologies are crucial for the comparative analysis of insecticidal compounds. Below are detailed protocols for key experiments.

Contact Toxicity Bioassay (Filter Paper Method)

Objective: To determine the concentration of a compound that causes 50% mortality (LC50) upon direct contact.

Materials:

  • Test compound (e.g., this compound)

  • Acetone (B3395972) (or other suitable volatile solvent)

  • Whatman No. 1 filter paper discs (sized to fit Petri dishes)

  • Petri dishes

  • Micropipette

  • Test insects (e.g., 1-10 day old adults)

  • Incubator or environmental chamber

Procedure:

  • Prepare a series of dilutions of the test compound in acetone.

  • Apply a specific volume (e.g., 1 mL) of each dilution evenly onto a filter paper disc.

  • A control disc is treated with acetone only.

  • Allow the solvent to evaporate completely in a fume hood.

  • Place the treated filter paper in the bottom of a Petri dish.

  • Introduce a known number of insects (e.g., 20) into each Petri dish.

  • Seal the Petri dishes and place them in an incubator at a controlled temperature and humidity (e.g., 25 ± 1°C, 60-70% RH).

  • Record mortality at specified time intervals (e.g., 24, 48, 72 hours). Insects are considered dead if they are unable to move when prodded with a fine brush.

  • Calculate the LC50 values using probit analysis.

Fumigant Toxicity Bioassay

Objective: To determine the concentration of a volatile compound in the air that causes 50% mortality (LC50).

Materials:

  • Test compound

  • Acetone

  • Small piece of filter paper or cotton ball

  • Sealed glass jars or containers of a known volume

  • Test insects

  • Incubator

Procedure:

  • Prepare a series of dilutions of the test compound in acetone.

  • Apply a specific volume of each dilution onto the filter paper or cotton ball.

  • Place the treated material inside the sealed container, ensuring it does not come into direct contact with the insects.

  • A control container receives a filter paper treated only with acetone.

  • Introduce a known number of insects into each container.

  • Seal the containers and place them in an incubator.

  • Record mortality at specified time intervals.

  • Calculate the LC50 values.

Acetylcholinesterase (AChE) Inhibition Assay

Objective: To determine the concentration of a compound that inhibits 50% of AChE activity (IC50).

Materials:

  • Insect heads (source of AChE)

  • Phosphate (B84403) buffer

  • Homogenizer

  • Centrifuge

  • Acetylthiocholine iodide (ATCI) - substrate

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent

  • Test compound

  • Microplate reader

Procedure:

  • Enzyme Preparation: Homogenize insect heads in cold phosphate buffer. Centrifuge the homogenate and collect the supernatant containing the AChE.

  • Assay: In a 96-well plate, add the enzyme preparation, DTNB, and different concentrations of the test compound.

  • Initiate the reaction by adding the substrate (ATCI).

  • The hydrolysis of ATCI by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored product (5-thio-2-nitrobenzoate).

  • Measure the absorbance at 412 nm at regular intervals using a microplate reader.

  • Calculate the rate of reaction and determine the percentage of inhibition for each concentration of the test compound.

  • Calculate the IC50 value from the dose-response curve.

G cluster_workflow Experimental Workflow Start Start Compound_Prep Prepare Compound Dilutions Start->Compound_Prep Bioassay Perform Insecticidal Bioassay (Contact or Fumigant) Compound_Prep->Bioassay AChE_Assay Perform AChE Inhibition Assay Compound_Prep->AChE_Assay Mortality Record Mortality Data Bioassay->Mortality LC50_Calc Calculate LC50 Mortality->LC50_Calc End End LC50_Calc->End IC50_Calc Calculate IC50 AChE_Assay->IC50_Calc IC50_Calc->End

General experimental workflow for insecticide evaluation.

Conclusion

This compound and its related compounds, α- and β-selinene, represent a promising class of natural insecticides. Their activity against a range of insect pests, coupled with a likely mechanism of action targeting the nervous system, makes them attractive candidates for further development. Future research should focus on obtaining more quantitative toxicity data for the isolated compounds to allow for a more direct comparison of their potencies. Furthermore, a deeper investigation into their interactions with GABA and octopamine receptors could reveal additional mechanisms of action and pathways for the development of more selective and effective bio-insecticides. The experimental protocols outlined in this guide provide a standardized framework for such future investigations.

References

Unveiling the Absolute Stereochemistry of Synthetic (-)-delta-Selinene: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the unambiguous determination of a molecule's absolute configuration is a critical step in ensuring its biological activity and safety. This guide provides a comparative overview of key analytical methods for confirming the absolute stereochemistry of synthetic (-)-delta-selinene, a bicyclic sesquiterpene of significant interest. While the total synthesis of delta-selinene (B1208667) has been reported, specific chiroptical data for the synthetic (-)-enantiomer remains elusive in readily available literature. This guide, therefore, outlines the principles and experimental considerations for the primary techniques used in such a determination, supported by illustrative data from analogous chiral molecules.

Introduction to this compound and the Importance of Absolute Configuration

Delta-selinene is a naturally occurring sesquiterpene with the chemical formula C₁₅H₂₄. It exists as a pair of enantiomers, (+)-delta-selinene and this compound, which are non-superimposable mirror images of each other. The specific three-dimensional arrangement of atoms, or absolute configuration, at the chiral centers within the molecule dictates its interaction with other chiral molecules, including biological receptors and enzymes. Consequently, the pharmacological and toxicological profiles of the two enantiomers can differ significantly. The synthesis of enantiomerically pure compounds like this compound necessitates rigorous analytical confirmation of its absolute configuration to ensure the desired biological effect and to meet regulatory standards.

Core Analytical Techniques for Absolute Configuration Determination

The principal methods for establishing the absolute configuration of a chiral molecule like synthetic this compound include chiroptical spectroscopy and X-ray crystallography. Each technique offers distinct advantages and is chosen based on the nature of the sample and the available instrumentation.

Chiroptical Spectroscopy: A Non-Destructive Approach

Chiroptical techniques measure the differential interaction of a chiral molecule with left and right circularly polarized light. These methods are non-destructive and can be performed on samples in solution.

  • Optical Rotation (OR): This classical method measures the rotation of the plane of plane-polarized light by a chiral compound. The direction and magnitude of the rotation are characteristic of the enantiomer. For this compound, a negative specific rotation value ([α] < 0) would be expected. While straightforward, optical rotation alone is often insufficient for unambiguous assignment without comparison to a known standard.

  • Vibrational Circular Dichroism (VCD): VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. The resulting spectrum provides a unique fingerprint of the molecule's absolute configuration and conformation in solution. By comparing the experimental VCD spectrum of synthetic this compound with the spectrum predicted by quantum chemical calculations for a known absolute configuration (e.g., the S or R configuration at its stereocenters), an unambiguous assignment can be made. This technique is particularly powerful for molecules that are difficult to crystallize.

X-ray Crystallography: The Gold Standard

Single-crystal X-ray diffraction is considered the definitive method for determining the absolute configuration of a chiral molecule. By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, a three-dimensional model of the electron density can be constructed, revealing the precise spatial arrangement of every atom.

For a light-atom molecule like this compound, the determination of absolute configuration often requires the presence of a heavier atom in the crystal structure to observe a sufficiently strong anomalous dispersion effect. This is typically achieved by preparing a crystalline derivative of the analyte with a known chiral auxiliary containing a heavier atom (e.g., bromine or a metal). The known absolute configuration of the auxiliary allows for the unambiguous assignment of the absolute configuration of the synthetic this compound moiety.

Comparative Analysis of Methods

The following table summarizes the key aspects of the primary methods for confirming the absolute configuration of synthetic this compound.

MethodSample RequirementsPrincipleAdvantagesLimitations
Optical Rotation (OR) Pure enantiomer in solutionMeasurement of the rotation of plane-polarized lightSimple, rapid, and requires standard laboratory equipmentOften requires comparison to a known standard; may not be definitive on its own
Vibrational Circular Dichroism (VCD) Pure enantiomer in solutionDifferential absorption of left and right circularly polarized infrared lightProvides a detailed stereochemical fingerprint; applicable to non-crystalline samples; unambiguous assignment through computational comparisonRequires specialized instrumentation and computational expertise
X-ray Crystallography Single crystal of the compound or a suitable derivativeDiffraction of X-rays by the crystal latticeProvides a definitive 3D structure and unambiguous absolute configurationRequires a suitable single crystal, which can be challenging to obtain; may necessitate chemical derivatization

Experimental Protocols

Detailed experimental protocols are crucial for obtaining reliable data for absolute configuration determination. Below are generalized methodologies for the key experiments.

Vibrational Circular Dichroism (VCD) Spectroscopy
  • Sample Preparation: A solution of the purified synthetic this compound is prepared in a suitable transparent solvent (e.g., carbon tetrachloride or chloroform) at a concentration that provides an adequate signal-to-noise ratio.

  • Data Acquisition: The VCD and infrared absorption spectra are recorded simultaneously on a VCD spectrometer.

  • Computational Modeling: Quantum chemical calculations (e.g., using Density Functional Theory, DFT) are performed to predict the theoretical VCD spectrum for a chosen absolute configuration of this compound.

  • Spectral Comparison: The experimental VCD spectrum is compared with the calculated spectrum. A good agreement between the experimental and calculated spectra confirms the assumed absolute configuration.

X-ray Crystallography of a Chiral Derivative
  • Derivative Synthesis: A chiral derivative of synthetic this compound is synthesized by reacting it with a chiral auxiliary of known absolute configuration that facilitates crystallization and contains a heavy atom.

  • Crystallization: Single crystals of the derivative suitable for X-ray diffraction are grown from an appropriate solvent system.

  • Data Collection: The crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction data are collected using a detector.

  • Structure Solution and Refinement: The collected data are processed to solve the crystal structure. The absolute configuration is determined by analyzing the anomalous scattering effects, often quantified by the Flack parameter.

Logical Workflow for Absolute Configuration Confirmation

The process of confirming the absolute configuration of a synthetic chiral molecule like this compound typically follows a logical progression, as illustrated in the workflow diagram below.

G Workflow for Absolute Configuration Confirmation cluster_synthesis Synthesis cluster_analysis Analysis cluster_confirmation Confirmation Synthesis Enantioselective Synthesis of This compound Purification Purification and Initial Characterization (NMR, MS) Synthesis->Purification Chiroptical Chiroptical Analysis (OR, VCD) Purification->Chiroptical Crystallography X-ray Crystallography (of derivative, if needed) Purification->Crystallography if crystallization is successful Comparison Comparison of Experimental and Theoretical/Reference Data Chiroptical->Comparison Crystallography->Comparison Confirmation Absolute Configuration Confirmed Comparison->Confirmation

Figure 1. A generalized workflow for the synthesis and confirmation of the absolute configuration of a chiral molecule.

Conclusion

Confirming the absolute configuration of synthetic this compound is a critical quality control step. While optical rotation provides a preliminary indication, Vibrational Circular Dichroism and single-crystal X-ray diffraction of a suitable derivative stand as the most powerful and unambiguous methods. The choice between these techniques will depend on the crystalline nature of the sample and the available resources. By employing these state-of-the-art analytical tools and following rigorous experimental protocols, researchers can confidently establish the stereochemical integrity of their synthetic products, paving the way for further investigation into their biological properties.

A Comparative Analysis of the Antimicrobial Spectrum of (-)-delta-Selinene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Comparative Antimicrobial Spectrum

The following table summarizes the known antimicrobial activity of selinene isomers, derived from essential oil studies, and compares it with the typical MIC ranges for common synthetic and natural antimicrobial agents against a panel of standard microorganisms. It is crucial to note that the data for selinene isomers is qualitative and reflects the activity of essential oils containing these compounds, not the isolated molecules themselves.

Compound/AgentTarget MicroorganismGram StainTypical Minimum Inhibitory Concentration (MIC) RangeCitation
Selinene Isomers (α, β, δ) Staphylococcus aureusGram-positiveReported antibacterial activity[1][2]
Escherichia coliGram-negativeReported antibacterial activity[1][2]
Pseudomonas aeruginosaGram-negativeReported antibacterial activity[1][2]
Candida albicansFungi (Yeast)Reported antifungal activity[2]
Gentamicin Staphylococcus aureusGram-positive0.12 - 16 µg/mL
Escherichia coliGram-negative0.25 - 8 µg/mL
Pseudomonas aeruginosaGram-negative0.5 - 16 µg/mL
Candida albicansFungi (Yeast)Generally resistant
Ciprofloxacin Staphylococcus aureusGram-positive0.12 - 4 µg/mL
Escherichia coliGram-negative0.004 - 2 µg/mL
Pseudomonas aeruginosaGram-negative0.03 - 8 µg/mL
Candida albicansFungi (Yeast)Generally resistant
Thymol Staphylococcus aureusGram-positive64 - 512 µg/mL
Escherichia coliGram-negative128 - 1024 µg/mL
Pseudomonas aeruginosaGram-negative256 - 2048 µg/mL
Candida albicansFungi (Yeast)32 - 256 µg/mL
Carvacrol Staphylococcus aureusGram-positive32 - 256 µg/mL
Escherichia coliGram-negative64 - 512 µg/mL
Pseudomonas aeruginosaGram-negative128 - 1024 µg/mL
Candida albicansFungi (Yeast)16 - 128 µg/mL

Experimental Protocols

The following are detailed methodologies for key experiments cited in antimicrobial research.

Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard procedure used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Materials:

  • Test compound (e.g., (-)-delta-Selinene)

  • Positive control antimicrobial agent (e.g., Gentamicin)

  • Negative control (vehicle, e.g., DMSO)

  • Bacterial or fungal strains

  • Sterile 96-well microtiter plates

  • Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Spectrophotometer

  • Incubator

Procedure:

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism from a fresh culture. Adjust the turbidity of the microbial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.

  • Serial Dilutions: Prepare serial two-fold dilutions of the test compound and control agents in the appropriate broth medium directly in the 96-well microtiter plate.

  • Inoculation: Inoculate each well with the standardized microbial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Controls: Include wells for a positive control (microorganism in broth without any antimicrobial agent) and a negative control (broth only).

  • Incubation: Incubate the microtiter plates at the appropriate temperature (e.g., 35-37°C for most bacteria) for 18-24 hours.

  • Reading Results: The MIC is determined as the lowest concentration of the antimicrobial agent in which there is no visible growth (turbidity) as observed by the naked eye or measured with a microplate reader.

Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.

Procedure:

  • Following the determination of the MIC, take a small aliquot (e.g., 10 µL) from each well that showed no visible growth in the MIC assay.

  • Spot-plate these aliquots onto an appropriate agar (B569324) medium (e.g., Mueller-Hinton Agar).

  • Incubate the agar plates at the appropriate temperature for 18-24 hours.

  • The MBC is the lowest concentration of the antimicrobial agent that results in a 99.9% reduction in the initial inoculum count (i.e., no more than 0.1% of the original inoculum survives).

Visualizations

Experimental Workflow

The following diagram illustrates the standard workflow for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of an antimicrobial compound.

experimental_workflow cluster_prep Preparation cluster_mic MIC Assay cluster_mbc MBC Assay prep_compound Prepare serial dilutions of this compound inoculate Inoculate microtiter plate wells prep_compound->inoculate prep_inoculum Prepare standardized microbial inoculum prep_inoculum->inoculate incubate_mic Incubate for 18-24 hours inoculate->incubate_mic read_mic Determine MIC (lowest concentration with no growth) incubate_mic->read_mic plate_mbc Plate aliquots from clear wells read_mic->plate_mbc From wells with no visible growth incubate_mbc Incubate for 18-24 hours plate_mbc->incubate_mbc read_mbc Determine MBC (lowest concentration with ≥99.9% killing) incubate_mbc->read_mbc

Caption: Workflow for MIC and MBC Determination.

Proposed Antimicrobial Mechanism of Action

The proposed mechanism of action for many sesquiterpenes, including potentially this compound, involves the disruption of the microbial cell membrane. This diagram illustrates the key steps in this proposed pathway.

mechanism_of_action selinene This compound membrane_interaction Interaction with Bacterial Cell Membrane selinene->membrane_interaction membrane_disruption Disruption of Membrane Integrity membrane_interaction->membrane_disruption ion_leakage Leakage of Intracellular Ions (e.g., K+, H+) membrane_disruption->ion_leakage atp_depletion Depletion of Intracellular ATP ion_leakage->atp_depletion cell_death Inhibition of Cellular Processes & Bacterial Cell Death atp_depletion->cell_death

Caption: Proposed Mechanism of Sesquiterpene Action.

References

Validating the Role of (-)-δ-Selinene in Plant-Insect Interactions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the role of the sesquoterpene (-)-δ-Selinene in mediating plant-insect interactions, benchmarked against other relevant volatile organic compounds (VOCs). The information presented is supported by experimental data to assist researchers in evaluating its potential in pest management and drug development.

Executive Summary

Plants produce a vast array of secondary metabolites to defend against insect herbivores. Among these, sesquiterpenes, a class of C15 isoprenoids, play a crucial role as volatile signals that can repel herbivores, attract their natural enemies, or deter feeding.[1] (-)-δ-Selinene is a naturally occurring sesquiterpene found in various plants.[2][3] This guide synthesizes available data to compare its efficacy with other sesquiterpenes and alternative plant defense compounds, providing detailed experimental methodologies and visualizing key biological pathways.

Comparative Analysis of Bioactivity

The following tables summarize quantitative data on the repellent and antifeedant activities of various sesquiterpenes, including compounds structurally or functionally related to (-)-δ-Selinene, against several insect species.

Table 1: Repellent Activity of Sesquiterpenes and Other Volatiles Against Various Insect Species

CompoundInsect SpeciesAssay TypeConcentration/DoseRepellency (%)Reference
β-CaryophylleneAedes aegyptiArm-in-cage5%>95% (up to 1.5h)[4]
α-HumuleneAedes aegyptiArm-in-cage100 µg/cm²~50%[4]
Germacrene DMacrosiphoniella sanbourniY-tube olfactometer10 µgSignificant preference for control[5]
(E)-β-FarneseneMyzus persicaeY-tube olfactometer1 ng/µLSignificant repellency[6]
Caryophyllene oxidePlutella xylostellaY-tube olfactometer1.25 mg/mLRepellent[7][8]
Myrcene (Monoterpene)Plutella xylostellaY-tube olfactometer10 µgSignificant repellency[9][10]
Linalool (Monoterpene)Plutella xylostellaY-tube olfactometer10 µgSignificant repellency[9][10]
Citronella OilAedes aegyptiArm-in-cage100%71.4% at 1h[11]
DEET (Synthetic)Aedes aegyptiArm-in-cage7%>90% for 6h[11]

Table 2: Antifeedant Activity of Sesquiterpenes and Other Compounds Against Lepidopteran Larvae

Compound/ExtractInsect SpeciesAssay TypeConcentration/DoseFeeding Deterrence Index (FDI %)Reference
β-SelineneSpodoptera lituraLeaf disc choiceNot specifiedPotent antifeedant[12]
Caryophyllene oxidePlutella xylostellaLeaf disc choice1.25 mg/mLHigh[7][8]
Melia azedarach extractSpodoptera frugiperdaLeaf disc choiceNot specified95%[13]
Trichilia dregeana extractPlutella xylostellaLeaf disc choiceNot specified112.25 (deterrent coefficient)[13]
PONNEEM (Neem formulation)Helicoverpa armigeraLeaf disc choice15 µL/L88.44%[2]
Tagitinin C-rich extractHelicoverpa armigeraLeaf disc choice1000 mg/mLHigh[14]

Signaling Pathways in Plant Defense

Insect herbivory triggers complex signaling cascades within the plant, primarily mediated by the phytohormones jasmonic acid (JA) and salicylic (B10762653) acid (SA). These pathways regulate the synthesis of defensive compounds, including sesquiterpenes like (-)-δ-Selinene.

Jasmonic Acid (JA) Signaling Pathway

The JA pathway is typically activated in response to chewing insects.[15] Mechanical damage and elicitors from insect oral secretions trigger the synthesis of jasmonoyl-isoleucine (JA-Ile), the bioactive form of JA.[16] JA-Ile binds to the F-box protein CORONATINE INSENSITIVE1 (COI1), leading to the degradation of Jasmonate ZIM-domain (JAZ) repressor proteins.[17] This de-represses transcription factors such as MYC2, which in turn activate the expression of JA-responsive genes, including terpene synthases (TPS) responsible for producing sesquiterpenes.

JASignaling cluster_SCF cluster_complex herbivory Insect Herbivory (Chewing) wounding Wounding/ Elicitors herbivory->wounding ja_biosynthesis JA Biosynthesis wounding->ja_biosynthesis ja_ile JA-Ile ja_biosynthesis->ja_ile coi1 COI1 ja_ile->coi1 jaz JAZ Repressor coi1->jaz promotes degradation myc2 MYC2 (Transcription Factor) jaz->myc2 represses tps Terpene Synthase (TPS) Genes myc2->tps activates sesquiterpenes (-)-δ-Selinene & Other Sesquiterpenes tps->sesquiterpenes defense Plant Defense (Antifeedant, Repellent) sesquiterpenes->defense

Jasmonic Acid (JA) Signaling Pathway
Salicylic Acid (SA) Signaling Pathway and Crosstalk

The SA pathway is generally induced by biotrophic pathogens and piercing-sucking insects.[15] There is often an antagonistic relationship, or crosstalk, between the JA and SA pathways, allowing the plant to fine-tune its defense response to a specific attacker.[18][19][20] For instance, the induction of the SA pathway by a piercing-sucking insect can suppress JA-mediated defenses.[21] This intricate signaling network ensures an appropriate and efficient defense strategy.

SACrosstalk chewing Chewing Insect ja_pathway JA Pathway chewing->ja_pathway sucking Piercing-Sucking Insect sa_pathway SA Pathway sucking->sa_pathway ja_pathway->sa_pathway antagonism ja_defense JA-mediated Defense (e.g., Sesquiterpenes) ja_pathway->ja_defense sa_pathway->ja_pathway antagonism sa_defense SA-mediated Defense (e.g., PR proteins) sa_pathway->sa_defense

JA-SA Signaling Crosstalk

Experimental Protocols

Detailed methodologies are crucial for the validation and comparison of findings. Below are protocols for key experiments cited in this guide.

Y-Tube Olfactometer Bioassay for Repellency

This assay assesses the preference of an insect for one of two odor sources.[1][22][23]

Objective: To determine if a volatile compound repels or attracts an insect.

Materials:

  • Y-tube olfactometer (glass or PTFE)

  • Air pump or compressed air source

  • Flow meters

  • Humidifier (e.g., gas washing bottle with distilled water)

  • Odor source chambers

  • Test compound (e.g., (-)-δ-Selinene) dissolved in a solvent (e.g., hexane (B92381) or paraffin (B1166041) oil)

  • Control (solvent only)

  • Filter paper strips

  • Test insects (e.g., aphids, moths)

Procedure:

  • Setup: Assemble the Y-tube olfactometer. Connect the air source to the flow meters and humidifier. The purified, humidified air is then split and passed through the two odor source chambers before entering the arms of the Y-tube.

  • Odor Source Preparation: Apply a known concentration of the test compound solution to a filter paper strip and place it in one odor chamber. Place a filter paper strip with the solvent control in the other chamber.

  • Acclimatization: Allow the system to run for a set period (e.g., 5-10 minutes) to allow the odors to saturate the respective arms of the olfactometer.

  • Insect Introduction: Introduce a single insect at the base of the Y-tube.

  • Observation: Record the time the insect takes to make a choice (i.e., move a certain distance into one of the arms) and which arm it chooses. The observation period is typically limited (e.g., 5-10 minutes).

  • Replication: Repeat the assay with a sufficient number of insects (e.g., 30-50) to allow for statistical analysis. Rotate the position of the test and control arms between trials to avoid positional bias.

  • Data Analysis: Analyze the choice data using a Chi-square test or a binomial test to determine if there is a significant preference for one arm over the other.

Leaf Disc Choice Assay for Antifeedant Activity

This method quantifies the feeding deterrence of a compound.[2][11][24]

Objective: To measure the extent to which a compound inhibits an insect from feeding.

Materials:

  • Petri dishes lined with moist filter paper

  • Leaf discs of a host plant (e.g., cabbage, cotton) of a uniform size

  • Test compound solution at various concentrations

  • Control solution (solvent only)

  • Test insects (typically larvae of Lepidoptera, e.g., Spodoptera litura, Helicoverpa armigera)

  • Leaf area meter or scanner and image analysis software

Procedure:

  • Treatment: Dip leaf discs in the test compound solution for a few seconds and allow them to air dry. Dip control discs in the solvent only.

  • Assay Setup: In each Petri dish, place one treated and one control leaf disc on opposite sides.

  • Insect Introduction: Place a single, pre-starved (e.g., for 2-4 hours) insect larva in the center of the Petri dish.

  • Incubation: Keep the Petri dishes in a controlled environment (temperature, humidity, photoperiod) for a set duration (e.g., 24 hours).

  • Measurement: After the incubation period, measure the area of both the treated and control leaf discs that has been consumed.

  • Calculation: Calculate the Feeding Deterrence Index (FDI) using the following formula: FDI (%) = [(C - T) / (C + T)] * 100 Where C is the area of the control disc consumed and T is the area of the treated disc consumed.

  • Replication: Replicate the experiment multiple times (e.g., 20-30 replicates).

  • Data Analysis: Analyze the FDI values using ANOVA to determine significant differences between concentrations.

Headspace Volatile Collection and GC-MS Analysis

This protocol is for identifying and quantifying the volatile compounds released by plants.[14][25][26]

Objective: To analyze the blend of volatile organic compounds emitted by a plant, for instance, after insect damage.

Materials:

  • Volatile collection chambers (e.g., glass cylinders, Tedlar bags)

  • Air pump system for push-pull volatile collection

  • Adsorbent traps (e.g., tubes containing Tenax TA, Porapak Q, or activated charcoal)

  • Gas Chromatograph-Mass Spectrometer (GC-MS)

  • Solvents for elution (e.g., hexane, dichloromethane)

  • Internal standard

Procedure:

  • Sample Preparation: Place the plant (or part of the plant) inside the collection chamber. For herbivore-induced volatiles, introduce insects and allow them to feed for a specific period before collection.

  • Volatile Trapping: A push-pull system is used to pass purified air over the plant and through the adsorbent trap. The volatile compounds are trapped on the adsorbent material. Collection is performed for a set duration.

  • Elution: The trapped volatiles are eluted from the adsorbent using a small volume of a suitable solvent. An internal standard of a known concentration is added at this stage for quantification.

  • GC-MS Analysis: Inject an aliquot of the eluate into the GC-MS. The compounds are separated based on their volatility and polarity in the GC column and then identified based on their mass spectra by comparison with spectral libraries (e.g., NIST) and retention times of authentic standards.

  • Quantification: The quantity of each compound is calculated based on the peak area relative to the peak area of the internal standard.

ExperimentalWorkflow start Plant Material (Control vs. Herbivore-Infested) collection Headspace Volatile Collection (Dynamic or SPME) start->collection gcms GC-MS Analysis collection->gcms identification Compound Identification & Quantification gcms->identification bioassay Behavioral Bioassays identification->bioassay eag Electroantennography (EAG) identification->eag olfactometer Y-Tube Olfactometer (Repellency/Attraction) bioassay->olfactometer feeding_assay Feeding Deterrence Assay (Antifeedant Activity) bioassay->feeding_assay data_analysis Data Analysis & Interpretation olfactometer->data_analysis feeding_assay->data_analysis eag->data_analysis

General Experimental Workflow

References

Comparative Genomics of (-)-δ-Selinene Producing Plant Species: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the genetic underpinnings of (-)-δ-selinene biosynthesis is crucial for harnessing its potential. This guide provides a comparative analysis of the genomics of two notable (-)-δ-selinene producing plant species: celery (Apium graveolens) and hops (Humulus lupulus). By examining their genetic blueprints, we can uncover the key enzymes and pathways responsible for the production of this valuable sesquiterpene.

Introduction to (-)-δ-Selinene and its Significance

(-)-δ-Selinene is a naturally occurring sesquiterpene, a class of organic compounds valued for their aromatic properties and potential therapeutic applications. Found in the essential oils of various plants, this compound and its isomers are of significant interest to the pharmaceutical, fragrance, and agricultural industries. A deeper understanding of its biosynthesis at the genomic level can pave the way for enhanced production through metabolic engineering and synthetic biology approaches.

Comparative Genomic Analysis: Celery vs. Hops

Both celery (Apium graveolens) and hops (Humulus lupulus) are known to produce a variety of terpenes, including sesquiterpenes like (-)-δ-selinene. The availability of their sequenced genomes provides a valuable opportunity for comparative analysis to identify the genes responsible for its synthesis.

Recent genomic studies have identified a substantial number of putative terpene synthase (TPS) genes in both species. In celery, a total of 39 TPS genes have been identified, while the hop genome contains 87 putative TPS genes.[1][2] These large gene families highlight the diverse terpenoid profiles of these plants.

While a specific (-)-δ-selinene synthase has not yet been definitively characterized in either species, transcriptome analyses have provided promising leads. In celery, four TPS genes—AgTPS9, AgTPS25, AgTPS31, and AgTPS38—have been suggested to play a role in the synthesis of major terpenes.[1] Further functional characterization of these candidate genes is necessary to confirm their precise role in (-)-δ-selinene production. Similarly, in hops, while some sesquiterpene synthases have been functionally characterized, the specific enzyme for (-)-δ-selinene remains to be identified.[2]

Table 1: Genomic Features of Terpene Synthase Gene Families in Apium graveolens and Humulus lupulus

FeatureApium graveolens (Celery)Humulus lupulus (Hops)
Total Putative TPS Genes 39[1][3]87[2][4]
Candidate (-)-δ-Selinene Synthase Genes AgTPS9, AgTPS25, AgTPS31, AgTPS38 (putative)[1]Not yet identified
Predominant Terpenes Identified in Studies β-Myrcene, D-Limonene, β-Ocimene, γ-Terpinene[1]β-Myrcene, α-Humulene, β-Caryophyllene, α-Farnesene[2][4]

The Biosynthetic Pathway of (-)-δ-Selinene

The biosynthesis of all sesquiterpenes, including (-)-δ-selinene, originates from the precursor molecule farnesyl diphosphate (B83284) (FPP). This central molecule is produced through the mevalonate (B85504) (MVA) and methylerythritol phosphate (B84403) (MEP) pathways. A specific sesquiterpene synthase, in this case, a putative (-)-δ-selinene synthase, then catalyzes the cyclization of FPP to form the characteristic bicyclic structure of δ-selinene.

G Biosynthesis of (-)-δ-Selinene cluster_0 Upstream Pathways cluster_1 Central Precursor cluster_2 Sesquiterpene Synthesis MVA Mevalonate Pathway FPP Farnesyl Diphosphate (FPP) MVA->FPP MEP MEP Pathway MEP->FPP delta_Selinene (-)-δ-Selinene FPP->delta_Selinene (-)-δ-Selinene Synthase

Caption: The (-)-δ-Selinene Biosynthetic Pathway.

Experimental Protocols for Gene Identification and Characterization

The identification and functional characterization of the (-)-δ-selinene synthase gene is a critical step. The following experimental workflow outlines the key methodologies employed in such studies.

1. Candidate Gene Identification:

  • Homology-Based Search: Utilize the protein sequence of a known δ-selinene synthase from a related species (e.g., from Abies grandis) to perform a BLAST search against the translated genome and transcriptome of Apium graveolens and Humulus lupulus.[5]

  • Transcriptome Analysis: Analyze existing RNA-seq data from tissues known to produce essential oils (e.g., leaves, flowers, glandular trichomes) to identify highly expressed TPS genes that correlate with δ-selinene production.[1][6]

2. Gene Cloning and Heterologous Expression:

  • RNA Extraction and cDNA Synthesis: Isolate total RNA from the target plant tissue and synthesize complementary DNA (cDNA).

  • PCR Amplification: Design primers based on the candidate gene sequence to amplify the full-length open reading frame (ORF).

  • Vector Ligation and Transformation: Clone the amplified gene into an appropriate expression vector (e.g., pET vectors for E. coli or pYES-DEST52 for yeast). Transform the vector into a suitable host organism like E. coli or Saccharomyces cerevisiae.

3. Functional Characterization:

  • Protein Expression and Purification: Induce the expression of the recombinant protein in the heterologous host and purify it using techniques like affinity chromatography.

  • Enzyme Assays: Incubate the purified enzyme with the substrate FPP.

  • Product Analysis: Extract the reaction products and analyze them using Gas Chromatography-Mass Spectrometry (GC-MS) to identify the synthesized sesquiterpenes by comparing their mass spectra and retention times with authentic standards.

G Workflow for (-)-δ-Selinene Synthase Characterization cluster_0 In Silico Analysis cluster_1 Molecular Biology cluster_2 Biochemical Analysis cluster_3 Outcome Homology_Search Homology Search Gene_Cloning Gene Cloning Homology_Search->Gene_Cloning Transcriptome_Analysis Transcriptome Analysis Transcriptome_Analysis->Gene_Cloning Heterologous_Expression Heterologous Expression Gene_Cloning->Heterologous_Expression Enzyme_Assay Enzyme Assay Heterologous_Expression->Enzyme_Assay GC_MS GC-MS Analysis Enzyme_Assay->GC_MS Functional_Characterization Functional Characterization GC_MS->Functional_Characterization

Caption: Experimental Workflow.

Future Directions

While significant progress has been made in identifying the genomic landscape of terpene biosynthesis in celery and hops, further research is needed to definitively identify and characterize the specific (-)-δ-selinene synthases. Future studies should focus on the functional analysis of the candidate TPS genes identified in transcriptome studies. Furthermore, comparative analysis of the regulatory regions of these genes could provide insights into the differential expression and production of (-)-δ-selinene in these species. This knowledge will be instrumental for the targeted metabolic engineering of these plants and microbial systems for the enhanced production of this valuable sesquiterpene.

References

Evaluating the therapeutic potential of (-)-delta-Selinene against a panel of cancer cell lines

Author: BenchChem Technical Support Team. Date: December 2025

Evaluating the Therapeutic Potential of (-)-δ-Selinene: A Proposed Research Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Extensive literature review reveals a significant scarcity of publicly available experimental data specifically evaluating the therapeutic potential of (-)-δ-Selinene against a panel of cancer cell lines. While related sesquiterpenes have shown promise, direct evidence for (-)-δ-Selinene is lacking. This guide, therefore, presents a proposed research framework and detailed experimental protocols to systematically evaluate its anticancer properties. The data presented in the tables are hypothetical and for illustrative purposes only.

Introduction

(-)-δ-Selinene is a naturally occurring sesquiterpene found in the essential oils of various plants. Sesquiterpenes as a class have garnered considerable interest in oncology for their potential cytotoxic and pro-apoptotic effects against cancer cells[1]. In-silico studies have suggested that (-)-δ-Selinene may act as an inhibitor of anti-apoptotic proteins, indicating its potential as a novel therapeutic agent[2]. However, rigorous experimental validation is necessary to substantiate these computational predictions. This guide outlines a comprehensive strategy to evaluate the in vitro efficacy of (-)-δ-Selinene across a diverse panel of cancer cell lines.

Proposed Panel of Cancer Cell Lines

To obtain a broad understanding of (-)-δ-Selinene's potential, a diverse panel of cancer cell lines is proposed for the initial screening, representing various cancer types:

  • Breast Cancer: MCF-7 (estrogen receptor-positive), MDA-MB-231 (triple-negative)

  • Lung Cancer: A549 (non-small cell lung carcinoma)

  • Colon Cancer: HCT116 (colorectal carcinoma)

  • Prostate Cancer: PC-3 (prostate adenocarcinoma)

  • Leukemia: K562 (chronic myelogenous leukemia)

  • Normal Cell Line (for selectivity comparison): MCF-10A (non-tumorigenic breast epithelial cells)

Data Presentation: Comparative Cytotoxicity

The primary objective of the initial screening is to determine the concentration of (-)-δ-Selinene required to inhibit the growth of cancer cells by 50% (IC50). This provides a quantitative measure of its potency. The results would be summarized in a table for easy comparison.

Table 1: Hypothetical IC50 Values of (-)-δ-Selinene across a Panel of Cancer Cell Lines after 48-hour treatment.

Cell LineCancer TypeHypothetical IC50 (µM) of (-)-δ-SelineneHypothetical IC50 (µM) of Doxorubicin (Control)
MCF-7Breast Adenocarcinoma25.50.8
MDA-MB-231Breast Adenocarcinoma18.21.2
A549Lung Carcinoma32.81.5
HCT116Colorectal Carcinoma21.40.9
PC-3Prostate Adenocarcinoma45.12.1
K562Chronic Myelogenous Leukemia15.90.5
MCF-10ANormal Breast Epithelium> 1005.7

Note: The data in this table is purely illustrative and intended to demonstrate how experimental results would be presented.

Experimental Protocols

Cell Culture and Maintenance
  • Cell Lines: All cancer cell lines and the normal cell line will be obtained from a certified cell bank (e.g., ATCC).

  • Culture Media: Cells will be cultured in the recommended medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Incubation: Cultures will be maintained in a humidified incubator at 37°C with 5% CO2.

  • Sub-culturing: Cells will be passaged upon reaching 80-90% confluency to maintain exponential growth.

Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere overnight.

  • Treatment: A stock solution of (-)-δ-Selinene is prepared in DMSO and diluted to various concentrations in the culture medium. The final DMSO concentration should be kept below 0.1% to avoid solvent-induced toxicity. Cells are treated with these concentrations for 24, 48, and 72 hours. Doxorubicin can be used as a positive control.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • IC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is determined by plotting the percentage of viability versus the concentration of (-)-δ-Selinene and fitting the data to a dose-response curve.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Cells are seeded in 6-well plates and treated with (-)-δ-Selinene at concentrations around the determined IC50 value for 24 or 48 hours.

  • Cell Harvesting: Both floating and adherent cells are collected, washed with cold PBS, and centrifuged.

  • Staining: The cell pellet is resuspended in 1X Annexin V binding buffer. Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension and incubated in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. FITC and PI fluorescence are detected, and the data is analyzed to quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).

Western Blot Analysis

This technique is used to detect specific proteins in a sample and can be used to investigate the effect of (-)-δ-Selinene on key signaling proteins involved in apoptosis and cell survival.

  • Protein Extraction: Cells are treated with (-)-δ-Selinene, harvested, and lysed using RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration in the lysates is determined using a BCA protein assay.

  • SDS-PAGE and Protein Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and then transferred to a PVDF membrane.

  • Immunoblotting: The membrane is blocked with 5% non-fat milk or BSA in TBST and then incubated with primary antibodies against target proteins (e.g., Bcl-2, Bax, Cleaved Caspase-3, p-Akt, Akt, p-STAT3, STAT3, p-NF-κB, NF-κB) overnight at 4°C. After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software, with a loading control (e.g., β-actin or GAPDH) used for normalization.

Mandatory Visualizations

Experimental Workflow

G cluster_setup Experimental Setup cluster_assays In Vitro Assays cluster_analysis Data Analysis cluster_outcome Outcome Cell Culture Cell Culture Seeding Seeding Cell Culture->Seeding Treatment Treatment with (-)-delta-Selinene Seeding->Treatment MTT_Assay Cytotoxicity Assay (MTT) Treatment->MTT_Assay Apoptosis_Assay Apoptosis Assay (Annexin V/PI) Treatment->Apoptosis_Assay Western_Blot Protein Analysis (Western Blot) Treatment->Western_Blot IC50 IC50 Determination MTT_Assay->IC50 Flow_Cytometry Flow Cytometry Analysis Apoptosis_Assay->Flow_Cytometry Densitometry Band Densitometry Western_Blot->Densitometry Evaluation Evaluation of Therapeutic Potential IC50->Evaluation Flow_Cytometry->Evaluation Densitometry->Evaluation

Caption: Proposed experimental workflow for evaluating the anticancer potential of (-)-δ-Selinene.

Hypothesized Signaling Pathway for Investigation: Intrinsic Apoptosis

G cluster_pro_survival Pro-Survival cluster_pro_apoptotic Pro-Apoptotic cluster_mitochondrion Mitochondrion cluster_caspase_cascade Caspase Cascade Selinene This compound Bcl2 Bcl-2 Selinene->Bcl2 inhibition Bax Bax Selinene->Bax activation Bcl2->Bax Mito Mitochondrial Membrane Potential (ΔΨm) Disruption Bax->Mito CytoC Cytochrome c Release Mito->CytoC Casp9 Caspase-9 (Initiator) CytoC->Casp9 Casp3 Caspase-3 (Executioner) Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

References

A Comparative Sensory Analysis of Delta-Selinene Enantiomers: Unraveling Olfactory Asymmetry

Author: BenchChem Technical Support Team. Date: December 2025

A guide for researchers, scientists, and drug development professionals on the sensory properties of (+)-delta-selinene and (-)-delta-selinene, detailing experimental protocols for their evaluation and highlighting the current knowledge gaps in their comparative analysis.

Introduction

Delta-selinene (B1208667), a sesquiterpene found in a variety of plants, contributes to the characteristic aroma of many essential oils. As a chiral molecule, it exists in two enantiomeric forms: (+)-delta-selinene and this compound. It is well-established in sensory science that enantiomers of chiral odorants can elicit distinct olfactory perceptions. Classic examples include the starkly different scents of (+)- and (-)-carvone (B1668593) (caraway and spearmint, respectively) and (+)- and (-)-limonene (B1674923) (orange and lemon/pine, respectively). These differences arise from the specific interactions of the chiral molecules with olfactory receptors in the nasal epithelium.

Despite the prevalence of delta-selinene in nature, a comprehensive, side-by-side comparison of the sensory properties of its individual enantiomers is notably absent in publicly available scientific literature. This guide synthesizes the available, albeit limited, information on the sensory characteristics of selinene isomers and provides a detailed experimental framework for conducting a thorough comparative sensory analysis of (+)- and this compound. Such an investigation is crucial for understanding their potential applications in the flavor, fragrance, and pharmaceutical industries.

Sensory Properties: A Knowledge Gap

Direct, quantitative sensory data comparing the odor and taste profiles of (+)-delta-selinene and this compound is scarce. While general descriptors for selinene isomers exist, they often do not specify the enantiomer. For instance, delta-selinene, without enantiomeric distinction, is broadly associated with woody and spicy notes. One resource describes the odor profile of (-)-7-Epi-alpha-selinene, a related isomer, as woody, sweet, terpenic, citrus, and spicy[1]. However, this does not provide a direct comparison for the delta-selinene enantiomers.

The lack of specific data necessitates a formal sensory evaluation to characterize and compare these compounds accurately. The following table is presented as a template to be populated with data from the experimental protocols detailed below.

Table 1: Comparative Sensory Profile of Delta-Selinene Enantiomers (Hypothetical Data)

Sensory Attribute(+)-Delta-SelineneThis compound
Odor Profile
Primary Descriptor(s)
Secondary Descriptor(s)
Odor Threshold (in water)
Detection Threshold (ppb)
Recognition Threshold (ppb)
Taste Profile (in water)
Primary Descriptor(s)
Secondary Descriptor(s)
Intensity (at 1 ppm)
Odor Intensity (Scale 1-10)
Taste Intensity (Scale 1-10)

Experimental Protocols for Sensory Analysis

To address the current knowledge gap, a comprehensive sensory analysis of the delta-selinene enantiomers should be conducted. This requires the isolation or synthesis of high-purity (>99%) (+)- and this compound. The following protocols outline the key experiments required for a thorough comparison.

Gas Chromatography-Olfactometry (GC-O) Analysis

GC-O is a powerful technique that combines the separation capabilities of gas chromatography with human sensory perception. It allows for the determination of the odor activity of individual compounds in a sample.

Objective: To identify and describe the odor characteristics of each delta-selinene enantiomer as they elute from the GC column.

Methodology:

  • Sample Preparation: Prepare solutions of each enantiomer in a suitable solvent (e.g., ethanol) at a concentration of 100 ppm.

  • Instrumentation:

    • Gas chromatograph equipped with a flame ionization detector (FID) and an olfactory detection port (ODP).

    • Chiral capillary column (e.g., a cyclodextrin-based column) to ensure the separation of the enantiomers and verify their purity.

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Oven Program: Start at 40 °C, hold for 2 minutes, ramp to 240 °C at 5 °C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1.5 mL/min.

    • Split Ratio: 10:1

  • Olfactometry:

    • The effluent from the GC column is split between the FID and the ODP.

    • A trained sensory panelist sniffs the effluent at the ODP and records the time, duration, and a detailed description of any detected odor.

    • The process is repeated with multiple panelists to ensure the reliability of the odor descriptors.

  • Data Analysis: The retention times of the odor events are correlated with the peaks from the FID to assign odor descriptors to each enantiomer.

Sensory Panel Evaluation: Quantitative Descriptive Analysis (QDA)

QDA is a sensory methodology used to quantify the sensory characteristics of a product. A trained panel develops a consensus vocabulary to describe the product's attributes and then rates the intensity of each attribute.

Objective: To develop a detailed sensory profile for each delta-selinene enantiomer and to quantify the differences in their odor and taste.

Methodology:

  • Panelist Selection and Training:

    • Select 10-12 panelists based on their sensory acuity and ability to articulate sensory perceptions.

    • Train the panelists with a variety of reference standards representing different odor and taste families (e.g., woody, spicy, citrus, bitter, etc.) to develop a common vocabulary.

  • Sample Preparation:

    • Prepare aqueous solutions of each enantiomer at various concentrations (e.g., 0.1, 1, and 10 ppm) for both odor and taste evaluation. Samples should be presented in opaque, coded containers.

  • Evaluation Procedure:

    • Panelists will evaluate the samples in a controlled sensory laboratory with individual booths.

    • For odor evaluation, panelists will sniff the headspace of the solutions.

    • For taste evaluation, panelists will take a small sip, hold it in their mouth for a few seconds, and then expectorate. The mouth should be rinsed with purified water between samples.

  • Data Collection: Panelists will rate the intensity of each identified sensory attribute on a 15-cm line scale anchored with "low" and "high" at the ends.

  • Data Analysis: The data will be analyzed using statistical methods such as Analysis of Variance (ANOVA) and Principal Component Analysis (PCA) to identify significant differences between the sensory profiles of the two enantiomers.

Visualizing Experimental Workflows and Signaling Pathways

To further clarify the proposed research and the underlying biological processes, the following diagrams are provided.

Experimental_Workflow_GCO cluster_sample_prep Sample Preparation cluster_gc_analysis GC-O Analysis cluster_data_analysis Data Analysis enantiomers (+)- and this compound (High Purity) solution Dilution in Solvent (e.g., Ethanol) enantiomers->solution gc_injection GC Injection solution->gc_injection chiral_column Chiral GC Column (Separation) gc_injection->chiral_column effluent_split Effluent Split chiral_column->effluent_split fid FID Detector (Chemical Signal) effluent_split->fid odp Olfactory Detection Port (Human Nose) effluent_split->odp correlation Correlation of FID Peaks and Odor Events fid->correlation odp->correlation odor_profile Odor Profile Generation correlation->odor_profile

Caption: Workflow for Gas Chromatography-Olfactometry (GC-O) analysis of delta-selinene enantiomers.

Sensory_Panel_Workflow start Start: High-Purity Enantiomer Samples panel_training Panelist Selection & Training with Reference Standards start->panel_training vocab_dev Development of Sensory Lexicon panel_training->vocab_dev sample_prep Preparation of Aqueous Solutions (Coded) vocab_dev->sample_prep evaluation Sensory Evaluation (Odor & Taste) in Controlled Booths sample_prep->evaluation data_collection Intensity Rating on 15-cm Line Scale evaluation->data_collection stat_analysis Statistical Analysis (ANOVA, PCA) data_collection->stat_analysis results Comparative Sensory Profiles stat_analysis->results

Caption: Workflow for Quantitative Descriptive Analysis (QDA) by a trained sensory panel.

Olfactory_Signaling_Pathway cluster_nose Nasal Cavity cluster_neuron Olfactory Sensory Neuron cluster_brain Brain odorant Delta-Selinene Enantiomer receptor Olfactory Receptor (OR) odorant->receptor Binding g_protein G-protein (Golf) receptor->g_protein Activation adenylyl_cyclase Adenylyl Cyclase g_protein->adenylyl_cyclase Activation camp cAMP (Second Messenger) adenylyl_cyclase->camp Production ion_channel Ion Channel Opening camp->ion_channel depolarization Neuron Depolarization ion_channel->depolarization signal_transmission Action Potential Transmission depolarization->signal_transmission olfactory_bulb Olfactory Bulb (Glomeruli) signal_transmission->olfactory_bulb cortex Olfactory Cortex (Perception of Smell) olfactory_bulb->cortex

Caption: Simplified general olfactory signaling pathway for the perception of odorants.

Conclusion

The sensory properties of the enantiomers of delta-selinene remain an underexplored area of research. While it is highly probable that, like other chiral terpenes, (+)- and this compound possess distinct sensory profiles, empirical data is needed to confirm and quantify these differences. The experimental protocols outlined in this guide provide a robust framework for conducting a comprehensive comparative analysis. The resulting data will be invaluable for the targeted application of these enantiomers in the flavor, fragrance, and pharmaceutical industries, and will contribute to a deeper understanding of the structure-activity relationships in olfaction.

References

Safety Operating Guide

Safe Disposal of (-)-delta-Selinene: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of (-)-delta-Selinene, a naturally occurring sesquiterpene, is critical for ensuring laboratory safety and environmental protection. Adherence to established protocols mitigates risks such as skin and eye irritation, respiratory effects, and potential aquatic toxicity. This guide provides detailed procedures for the safe handling and disposal of this compound in a laboratory setting.

Hazard Profile and Safety Precautions

Before initiating any disposal procedures, it is essential to be fully aware of the hazards associated with this compound and to use appropriate personal protective equipment (PPE). Handling should always occur in a well-ventilated area or under a chemical fume hood.

Summary of Hazards:

Hazard ClassificationDescriptionCitations
Acute Toxicity, Oral (Category 4)Harmful if swallowed.[1]
Skin Corrosion/Irritation (Category 2)Causes skin irritation.[1][2]
Serious Eye Damage/Eye Irritation (Category 2A)Causes serious eye irritation.[1][2]
Specific Target Organ Toxicity, Single Exposure (Category 3)May cause respiratory irritation.[1][2]
FlammabilityCombustible liquid.[3]
Environmental HazardMay be harmful to the environment if released in large quantities.[4][5]

Recommended Personal Protective Equipment (PPE):

  • Gloves: Chemical-resistant gloves.[3][6]

  • Eye Protection: Safety goggles or a face shield.[1][3]

  • Clothing: A lab coat or other protective clothing.[3][6]

  • Respiratory Protection: A respirator should be used if ventilation is inadequate.[3]

Experimental Protocols for Disposal

The primary and recommended method for the disposal of this compound is through a licensed chemical waste disposal service, which typically involves incineration.[5] Under no circumstances should this chemical be discharged into sewers or waterways.[4][5]

Spill Management Protocol

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

  • Evacuate and Ventilate: Immediately evacuate all non-essential personnel from the spill area and ensure the area is well-ventilated.[4]

  • Eliminate Ignition Sources: As this compound is a combustible liquid, remove all potential sources of ignition from the vicinity.[3][5]

  • Absorb the Spill: Use an inert absorbent material such as sand, vermiculite, or a commercial sorbent to contain and absorb the spilled liquid.[5]

  • Collect Waste: Carefully collect the absorbed material and place it into a dedicated, properly labeled, and sealed container for hazardous waste.[4][5]

  • Decontaminate the Area: Clean the spill area thoroughly with soap and water.[5]

Empty Container Disposal Protocol

Empty containers that have held this compound must be treated as hazardous waste as they may retain chemical residues.

  • Triple-Rinse: The container should be triple-rinsed with a suitable solvent, such as ethanol (B145695) or acetone.[5]

  • Collect Rinsate: The solvent rinsate must be collected and disposed of as hazardous chemical waste.[5]

  • Render Unusable: After rinsing, the container should be punctured or otherwise rendered unusable to prevent reuse.[5]

  • Final Disposal: Dispose of the rinsed and punctured container in a sanitary landfill, if permitted by local regulations, or through the licensed hazardous waste disposal service.[5]

Disposal Workflow Diagram

The following diagram illustrates the step-by-step logical workflow for the proper disposal of this compound.

cluster_prep Preparation & Handling cluster_collection Waste Collection cluster_spill Spill Management cluster_container Container Disposal cluster_final Final Disposal start Start: Have this compound Waste ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe ventilation Work in a Well-Ventilated Area (e.g., Fume Hood) ppe->ventilation collect_waste Collect waste in a dedicated, labeled, sealed container. ventilation->collect_waste no_mixing Do not mix with other waste streams. collect_waste->no_mixing spill Spill Occurs no_mixing->spill empty_container Empty Container? no_mixing->empty_container absorb Absorb with inert material (e.g., sand, vermiculite). spill->absorb Yes spill->empty_container No collect_spill Collect absorbed material into a sealed hazardous waste container. absorb->collect_spill licensed_disposal Arrange for disposal by a licensed hazardous waste service. collect_spill->licensed_disposal triple_rinse Triple-rinse with a suitable solvent (e.g., ethanol, acetone). empty_container->triple_rinse Yes empty_container->licensed_disposal No (Bulk Waste) collect_rinsate Collect rinsate as hazardous waste. triple_rinse->collect_rinsate puncture Puncture container to prevent reuse. collect_rinsate->puncture puncture->licensed_disposal end End of Process licensed_disposal->end

Caption: Logical workflow for the safe disposal of this compound.

References

Personal protective equipment for handling (-)-delta-Selinene

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for (-)-delta-Selinene

This guide provides immediate and essential safety protocols, personal protective equipment (PPE) recommendations, and logistical plans for the handling and disposal of this compound in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development to ensure safe operational procedures.

Hazard Identification and Classification

This compound is classified with the following hazards:

  • Acute oral toxicity (Category 4) : Harmful if swallowed.[1]

  • Skin corrosion/irritation (Category 2) : Causes skin irritation.[1][2][3]

  • Serious eye damage/eye irritation (Category 2A) : Causes serious eye irritation.[1][2]

  • Specific target organ toxicity, single exposure (Category 3) : May cause respiratory irritation.[1][2]

  • Flammability : Combustible liquid.[3]

Quantitative Data Summary

The following table summarizes key quantitative data for delta-Selinene. This information is crucial for risk assessment and the implementation of appropriate safety measures.

PropertyValueSource
Molecular Formula C₁₅H₂₄[1]
Molecular Weight 204.35 g/mol [1]
Boiling Point 282.00 to 283.00 °C @ 760.00 mm Hg[4]
Flash Point 112.22 °C (234.00 °F) TCC[4]
Vapor Pressure 0.006000 mmHg @ 25.00 °C (estimated)[4]
Solubility in Water 0.04532 mg/L @ 25 °C (estimated)[4]

Personal Protective Equipment (PPE) Protocol

The selection and use of appropriate PPE is mandatory to prevent exposure. The following protocol outlines the required equipment for handling this compound.

Eye and Face Protection:
  • Requirement : Always wear safety glasses with side shields or a face shield.[1] Standard eyeglasses are not sufficient.

  • Rationale : To protect against splashes and aerosols that can cause serious eye irritation.[1][2]

Skin Protection:
  • Hand Protection : Chemical-resistant gloves (e.g., nitrile) must be worn.[1][3] Inspect gloves for any signs of degradation or puncture before use. Use proper glove removal technique to avoid skin contact with the outer surface of the glove.[1]

  • Body Protection : A lab coat or protective suit is required to prevent skin contact.[1][3] For activities with a higher risk of splashing, a chemically resistant apron should be worn over the lab coat.

Respiratory Protection:
  • Requirement : Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of vapors.[1][2]

  • Inadequate Ventilation : If work cannot be conducted in a well-ventilated area or if exposure limits are exceeded, a NIOSH-approved respirator is necessary.[3]

PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when handling this compound.

PPE_Workflow cluster_assessment Risk Assessment cluster_ppe PPE Selection cluster_procedure Operational Procedure start Start: Handling This compound risk_assessment Assess Risk of Exposure (Splash, Aerosol, Inhalation) start->risk_assessment low_risk Low Risk (Small quantities, well-ventilated) risk_assessment->low_risk Low high_risk High Risk (Large quantities, potential for splash/aerosol) risk_assessment->high_risk High ppe_standard Standard PPE: - Safety Glasses - Nitrile Gloves - Lab Coat low_risk->ppe_standard ppe_enhanced Enhanced PPE: - Face Shield - Chemical-Resistant Apron - Respirator (if ventilation is inadequate) high_risk->ppe_enhanced proceed Proceed with Handling ppe_standard->proceed ppe_enhanced->proceed

PPE selection workflow for handling this compound.

Operational and Disposal Plans

Strict adherence to the following operational and disposal procedures is essential for maintaining a safe laboratory environment.

Handling and Storage
  • Handling :

    • Avoid contact with skin and eyes.[1]

    • Avoid the formation of dust and aerosols.[1]

    • Ensure adequate ventilation at all times.[1]

    • Wash hands thoroughly after handling.[2]

  • Storage :

    • Store in a tightly closed container in a dry and well-ventilated place.[2]

    • Keep in a cool environment, with a recommended storage temperature of ≥2 - ≤8 °C.[2]

    • Protect from sunlight and keep away from ignition sources.[2]

First Aid Measures

Immediate response to exposure is critical. Follow these first-aid procedures and seek medical attention.

Exposure RouteFirst Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Consult a physician.[1]
Skin Contact Immediately wash off with soap and plenty of water. Remove contaminated clothing. Consult a physician if irritation persists.[1][3]
Eye Contact Rinse thoroughly with plenty of water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing. Consult a physician.[1]
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[1]
Spill and Disposal Procedures
  • Spill Containment :

    • Evacuate personnel from the immediate area.

    • Ensure adequate ventilation.

    • Wear appropriate PPE, including respiratory protection if necessary.

    • Absorb the spill with an inert material (e.g., sand, vermiculite).

    • Collect the absorbed material into a suitable, closed container for disposal.[1]

    • Do not let the product enter drains.[1]

  • Disposal :

    • Dispose of contaminated materials, including gloves and absorbent materials, as hazardous waste in accordance with local, state, and federal regulations.[2] Do not dispose of down the drain.

This guide is intended to provide essential safety information. Always refer to the specific Safety Data Sheet (SDS) for this compound provided by the supplier before handling the chemical.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.